Cardanol
Description
Properties
IUPAC Name |
3-[(8Z,11Z)-pentadeca-8,11,14-trienyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-20-17-15-18-21(22)19-20/h2,4-5,7-8,15,17-19,22H,1,3,6,9-14,16H2/b5-4-,8-7- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOLVYUIAMRUBRK-UTOQUPLUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC=CCC=CCCCCCCCC1=CC(=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CC/C=C\C/C=C\CCCCCCCC1=CC(=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00872880 | |
| Record name | 3-[(8Z,11Z)-Pentadeca-8,11,14-trien-1-yl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00872880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79353-39-2, 37330-39-5 | |
| Record name | 3-(8Z,11Z)-8,11,14-Pentadecatrien-1-ylphenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=79353-39-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cardanol triene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079353392 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-[(8Z,11Z)-Pentadeca-8,11,14-trien-1-yl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00872880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cardanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CARDANOL TRIENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9H1349HESU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of Cardanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cardanol (B1251761), a phenolic lipid derived from the renewable resource Cashew Nut Shell Liquid (CNSL), is a molecule of significant interest in various scientific and industrial fields, including drug development.[1] A byproduct of the cashew nut industry, CNSL is a rich source of long-chain phenols, with this compound being a principal component of technical CNSL obtained through the decarboxylation of anacardic acid.[2][3] this compound is not a single compound but a mixture of congeners that differ in the degree of unsaturation of their C15 alkyl side chain, primarily consisting of saturated, mono-unsaturated, di-unsaturated, and tri-unsaturated variants.[4] This unique chemical structure, featuring a hydrophilic phenolic head and a long, hydrophobic aliphatic tail, imparts a range of valuable physicochemical properties.
This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and insights into its biological signaling pathways relevant to drug development. All quantitative data are summarized in structured tables for ease of comparison, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams.
Physicochemical Properties of this compound
The physical and chemical characteristics of this compound are pivotal to its application and behavior in various formulations and biological systems. Key properties are summarized in the tables below.
General and Physical Properties
| Property | Value | References |
| Appearance | Pale yellow to brown viscous liquid | [5] |
| Density | 0.9272 - 0.9350 g/mL at 30°C | [6] |
| Boiling Point | 225 °C at 10 mmHg | [7][8] |
| Freezing Point | Below -20 °C | [7][8] |
| Flash Point | > 200 °C | [9] |
| Molecular Formula | C21H34O (representative) | [9] |
| Molecular Weight | ~298.47 g/mol (representative) | [9] |
Solubility Profile
This compound is a hydrophobic molecule, readily soluble in many organic solvents while being sparingly soluble in aqueous solutions.[6][10] The solubility of this compound triene, a major component, has been quantitatively determined in several common laboratory solvents.
| Solvent | Solubility (mg/mL) | References |
| Ethanol | ~22 | [11] |
| Dimethyl Sulfoxide (DMSO) | ~15 | [11] |
| Dimethylformamide (DMF) | ~20 | [11] |
| Ethanol:PBS (pH 7.2) (1:1) | ~0.5 | [11] |
| Benzene | Slightly soluble | [9] |
| Chloroform | Slightly soluble | [9] |
| Hexane (B92381) | Readily soluble | [10][12] |
| Acetone | Soluble | [13] |
| Toluene | Soluble | [6] |
Spectroscopic Data
The spectroscopic signature of this compound is crucial for its identification and structural elucidation.
UV-Visible Spectroscopy
| Wavelength (λmax) | Solvent | References |
| 273 - 280 nm | Not specified | [14] |
| 276 nm (this compound triene) | Not specified | [11] |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment | References |
| ~3353 | O-H stretching (phenolic) | [15] |
| ~3008 | C-H stretching (aromatic) | [15] |
| ~2925, 2854 | C-H stretching (aliphatic CH₂, CH₃) | [15] |
| ~1597 | C=C stretching (aromatic ring) | [15] |
| ~1460, 1392 | C-H deformation (aliphatic CH₂, CH₃) | [15] |
| 759, 879 | C-H out-of-plane bending (ortho and para substitution patterns on resin) | [15] |
Nuclear Magnetic Resonance (NMR) Spectroscopy (in CDCl₃)
-
¹H NMR:
Chemical Shift (δ ppm) Multiplicity Assignment (this compound Diene) References ~7.14 t Aromatic H [16] ~6.76 d Aromatic H [16] ~6.67 m Aromatic H [16] 5.32 - 5.43 m Olefinic protons (-CH=CH-) [16] ~2.78 t Allylic protons (-CH₂-CH=CH-) [16] ~2.56 t Benzylic protons (Ar-CH₂-) [16] ~2.04 m Allylic protons (=CH-CH₂-CH=) [16] | ~0.91 | t | Terminal -CH₃ |[16] |
-
¹³C NMR:
Chemical Shift (δ ppm) Assignment (this compound Diene) References 155.6 C-OH (phenolic) [17] 145.1 Aromatic C [17] 130.1, 130.0, 129.5 Olefinic and Aromatic C [17] 121.1 Aromatic C [17] 115.5, 112.6 Aromatic C [17] | 36.0, 31.5, 22.7, 14.1 | Aliphatic side chain C |[17] |
Experimental Protocols
Detailed methodologies for the extraction, purification, and characterization of this compound are provided below.
Extraction and Purification of this compound from CNSL
1. Decarboxylation of Anacardic Acid to Produce Technical CNSL:
-
Objective: To convert the anacardic acid in raw CNSL to this compound.
-
Procedure: Heat raw CNSL in a reactor under vacuum at a temperature of approximately 200-300°C.[2] The carboxylic acid group of anacardic acid is removed as carbon dioxide, yielding a mixture rich in this compound, known as technical CNSL.[2]
2. Solvent Extraction Method for this compound Isolation:
-
Objective: To separate this compound from other phenolic components like cardol.
-
Procedure:
-
Dissolve 100 g of technical CNSL in 320 mL of methanol.[4]
-
Add 200 mL of 25% ammonium (B1175870) hydroxide (B78521) solution and stir the mixture for 15 minutes.[4] This step deprotonates the more acidic cardol, making it more soluble in the polar phase.
-
Extract the solution with hexane (4 x 200 mL).[12] The less acidic this compound will preferentially partition into the nonpolar hexane layer.
-
Combine the hexane extracts and wash with 5% HCl (100 mL) followed by distilled water (100 mL) to remove any residual ammonia (B1221849) and other impurities.[18]
-
Dry the hexane layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure to obtain purified this compound.[18]
-
For further purification and decolorization, the obtained this compound can be treated with activated charcoal.[12]
-
3. Purification by Vacuum Distillation:
-
Objective: To purify this compound by separating it from less volatile components.
-
Procedure:
-
Place the technical CNSL in a distillation flask equipped with a vacuum distillation setup.
-
Gradually heat the flask. This compound will distill at approximately 225 °C under 10 mmHg.[7][8]
-
Collect the distillate, which is enriched in this compound. A second distillation can be performed to achieve higher purity.[3]
-
Determination of Physicochemical Properties
1. Density Determination (Based on ISO 12185):
-
Principle: This method utilizes an oscillating U-tube density meter. The oscillation frequency of the U-tube changes depending on the density of the liquid filling it.
-
Apparatus: Oscillating U-tube density meter, temperature control unit, syringe or autosampler.
-
Procedure:
-
Calibrate the instrument using two certified reference standards (e.g., dry air and pure water) with known densities that bracket the expected density of this compound.
-
Ensure the sample is homogeneous and free of air bubbles.
-
Introduce the this compound sample into the U-tube cell, which is maintained at a constant temperature (e.g., 30°C).
-
The instrument measures the oscillation period and calculates the density based on the calibration.
-
2. Viscosity Determination (Based on ASTM D445):
-
Principle: This method determines the kinematic viscosity by measuring the time for a volume of liquid to flow under gravity through a calibrated glass capillary viscometer.
-
Apparatus: Calibrated glass capillary viscometer (e.g., Ubbelohde type), constant temperature bath, stopwatch.
-
Procedure:
-
Select a viscometer with a capillary size appropriate for the expected viscosity of this compound, ensuring the flow time is not less than 200 seconds.[22]
-
Place the viscometer in a constant temperature bath maintained at the desired temperature (e.g., 30°C) until the sample reaches thermal equilibrium.
-
Introduce the this compound sample into the viscometer.
-
Draw the liquid up through the capillary to a point above the upper timing mark.
-
Measure the time it takes for the liquid meniscus to pass from the upper to the lower timing mark.
-
Calculate the kinematic viscosity by multiplying the flow time by the viscometer calibration constant.
-
The dynamic viscosity can be calculated by multiplying the kinematic viscosity by the density of this compound at the same temperature.[1][23][24]
-
Signaling Pathways and Biological Activities
This compound and its derivatives have demonstrated significant biological activities, including antioxidant, anti-inflammatory, and cytotoxic effects, making them promising candidates for drug development.
This compound-Induced Apoptosis in Cancer Cells
Research has shown that this compound monoene can induce apoptosis in human melanoma cells through a pathway involving the generation of reactive oxygen species (ROS) and mitochondrial dysfunction.
References
- 1. store.astm.org [store.astm.org]
- 2. cashewmanufacturers.com [cashewmanufacturers.com]
- 3. everestblowers.com [everestblowers.com]
- 4. benchchem.com [benchchem.com]
- 5. Leading Supplier this compound - Paint Chemicals [paintcoatingsasia.com]
- 6. CASHEW::CNSL::ANACARDIC ACID::this compound::RESIDOL [cardochem.com]
- 7. kumarasamyindustries.com [kumarasamyindustries.com]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. Cas 37330-39-5,this compound | lookchem [lookchem.com]
- 10. GB2254323A - Separating this compound and other naturally occurring phenols from technical cashew nut-shell liquid - Google Patents [patents.google.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. GB2493943A - The extraction of cardol and this compound from cashew nut shell liquid - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. mdpi.com [mdpi.com]
- 18. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 19. everestblowers.com [everestblowers.com]
- 20. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 21. testinglab.com [testinglab.com]
- 22. nazhco.com [nazhco.com]
- 23. ASTM D445 | Anton Paar Wiki [wiki.anton-paar.com]
- 24. ASTM D445 - eralytics [eralytics.com]
An In-depth Technical Guide to the Structure, Chemical Composition, and Biological Activities of Cardanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cardanol (B1251761), a phenolic lipid derived from the industrial processing of cashew nut shells, is emerging as a significant platform chemical with diverse applications in materials science and pharmacology. A primary constituent of Cashew Nut Shell Liquid (CNSL), this compound is obtained through the thermal decarboxylation of anacardic acid.[1][2] Its unique amphiphilic structure, comprising a hydrophilic phenolic head and a long, hydrophobic aliphatic tail, underpins its versatile chemical reactivity and biological activity. This technical guide provides a comprehensive overview of the structure, chemical composition, extraction, purification, and spectroscopic characterization of this compound. Furthermore, it delves into its biological activities and associated signaling pathways, offering valuable insights for researchers in drug discovery and development.
Chemical Structure and Composition
This compound is not a single compound but rather a mixture of 3-alkylphenols, where the alkyl group is a C15 chain with varying degrees of unsaturation. The general structure of this compound is a phenol (B47542) ring with a C15 aliphatic chain at the meta position.[3]
The CAS Registry Number for this compound is 37330-39-5.[1][4] The molecular formula is generally represented as C21H30O, though this varies with the saturation of the side chain.[5]
The composition of the C15 side chain is a critical determinant of this compound's physical and chemical properties. The typical distribution of the side chain components is presented in Table 1 . The tri-unsaturated component is generally the most abundant.[1][2] A study utilizing Nuclear Magnetic Resonance (NMR) spectroscopy provided a detailed analysis of the composition, identifying the components as 8'-monoene (42%), 8',11'-diene (22%), and 8',11',14'-triene (36%), with all double bonds in the Z configuration.[6]
Table 1: Typical Chemical Composition of this compound Side Chain
| Component | Degree of Unsaturation | Percentage Composition (%)[1][2] |
| Saturated | 0 | ~2 |
| Mono-unsaturated | 1 | ~34 |
| Di-unsaturated | 2 | ~22 |
| Tri-unsaturated | 3 | ~41 |
Physicochemical Properties
This compound is a hydrophobic, pale-yellow oily liquid that remains flexible at low temperatures.[1][7] Its physical properties make it a suitable precursor for the synthesis of various polymers and resins. A summary of its key physicochemical properties is provided in Table 2 .
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Freezing Point | < -20 °C[1][7] |
| Boiling Point | 225 °C at 10 mmHg[1] |
| Density | 0.930 g/mL[1] |
| Solubility | Insoluble in water; soluble in organic solvents like ether, petroleum ether, and chloroform.[8] |
Experimental Protocols
Extraction and Purification of this compound from Cashew Nut Shell Liquid (CNSL)
This compound is commercially obtained from technical CNSL, which is produced by heating natural CNSL to decarboxylate the anacardic acid.[9] The following protocols outline the key steps in the laboratory-scale extraction and purification of this compound.
-
Decarboxylation: Heat raw CNSL to approximately 140 °C for one hour to induce the decarboxylation of anacardic acid to this compound.[10]
-
Vacuum Distillation: The resulting technical CNSL is then subjected to vacuum distillation. A batch of the decarboxylated CNSL is heated to 280 °C under a vacuum of 4-8 mmHg in a reactor.[8][10]
-
Condensation and Collection: The this compound vapors are passed through a condenser and the cooled liquid is collected in a receiver.[8] The process is run for a fixed duration, after which the purified this compound is collected. A second distillation at a lower temperature under vacuum can be performed to obtain a higher purity, nearly colorless grade of this compound.[8]
An alternative method for purifying this compound from technical CNSL involves solvent extraction.
-
Dissolution: Dissolve the technical CNSL in a mixture of methanol (B129727) and ammonium (B1175870) hydroxide (B78521) (e.g., a volume ratio of 8:5).
-
Extraction of this compound: Extract the ammoniacal solution with a non-polar solvent such as hexane (B92381). The this compound will preferentially dissolve in the hexane layer.
-
Separation and Purification: The hexane layer is then separated, washed, and the solvent is evaporated to yield purified this compound. This method is effective in separating this compound from the more polar cardol.
The workflow for the extraction and purification of this compound is illustrated in the following diagram:
Workflow for the extraction and purification of this compound from CNSL.
Spectroscopic Characterization
The structural elucidation and purity assessment of this compound are typically performed using a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for confirming the structure of this compound and determining the composition of its unsaturated side chains.
-
¹H NMR: The aromatic protons of the phenol ring typically appear in the range of δ 6.5-7.2 ppm. Vinyl protons of the unsaturated side chain are observed between δ 4.9-5.4 ppm. The aliphatic protons of the side chain resonate in the upfield region, between δ 0.8-3.0 ppm.[6]
-
¹³C NMR: The phenolic carbon (C-OH) gives a signal around δ 155.6 ppm. Aromatic carbons resonate in the range of δ 112-145 ppm. The olefinic carbons of the side chain appear between δ 114-132 ppm, and the aliphatic carbons are observed from δ 14-36 ppm.[11][12]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the key functional groups present in the this compound molecule.
-
A broad absorption band around 3350 cm⁻¹ is characteristic of the phenolic O-H stretching vibration.[6]
-
C-H stretching vibrations of the aromatic ring and the aliphatic side chain are observed around 3010 cm⁻¹ and 2850-2930 cm⁻¹, respectively.[11]
-
The C=C stretching of the aromatic ring appears around 1590 cm⁻¹.[13]
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight of the different this compound components and to confirm their elemental composition.
Biological Activities and Signaling Pathways
This compound and its derivatives have garnered significant interest in the field of drug discovery due to their diverse biological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties.
Anticancer Activity
In-silico and in-vitro studies have demonstrated the potential of this compound as an anticancer agent.
-
Oral Cancer: An in-silico analysis identified that this compound may exert its therapeutic effects in oral cancer by targeting the PI3K-Akt signaling pathway .[7] This pathway is crucial in regulating cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers. Genes such as PIK3CA, CCND1, MMP1, and MTOR were identified as key targets.[7]
-
Breast Cancer: this compound has been shown to induce cell cycle arrest at the G1 phase and promote apoptosis in BT-474 breast cancer cells.[10] This effect was associated with the upregulation of the cyclin-dependent kinase inhibitor p21 .[10]
The following diagram illustrates the proposed signaling pathway for this compound's anticancer activity in oral cancer:
Proposed PI3K-Akt signaling pathway targeted by this compound in oral cancer.
Anti-inflammatory and Antioxidant Activities
The phenolic structure of this compound contributes to its antioxidant properties by enabling it to scavenge free radicals.[5] Some studies suggest that this compound may exert anti-inflammatory effects by modulating pathways such as NF-κB and MAPK, although the direct action of this compound on these pathways requires further investigation.[9][14]
Antimicrobial Activity
This compound and its derivatives have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria.[4][15] Cationic surfactants derived from this compound have been shown to enhance the antibacterial activity of single-walled carbon nanotubes, with minimum inhibitory concentrations (MIC) as low as 0.02 µg/mL against S. aureus and 0.33 µg/mL against E. coli.[4]
Table 3: Quantitative Data on the Biological Activity of this compound and its Derivatives
| Biological Activity | Assay/Model | Result | Reference |
| Cytotoxicity (Anticancer) | MTT assay on BT-474 breast cancer cells | IC50: 15.6 ± 1.76 μg/mL | [10] |
| Antimicrobial | MIC against S. aureus (this compound-derived surfactant) | 0.02 μg/mL | [4] |
| Antimicrobial | MIC against E. coli (this compound-derived surfactant) | 0.33 μg/mL | [4] |
| Wound Healing | Scratch assay on HaCaT cells (1 µg/mL this compound) | 99% wound closure after 48h | [8] |
Methodologies for Key Biological Assays
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1.0 × 10⁴ cells/well and incubate for 48 hours.[1]
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 5-100 µg/mL) and incubate for 24 hours.[1]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[1]
-
Formazan (B1609692) Solubilization: Add a solubilizing agent (e.g., 150 µL of a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to dissolve the formazan crystals.[13]
-
Absorbance Measurement: Read the absorbance at a wavelength of 570-590 nm using a microplate reader.
Comet Assay for Genotoxicity
The comet assay, or single-cell gel electrophoresis, is a method for quantifying DNA damage in individual cells.
-
Cell Preparation and Embedding: Mix a single-cell suspension with low melting point agarose (B213101) and layer it onto a microscope slide.
-
Lysis: Immerse the slides in a lysis buffer to remove cell membranes and histones, leaving the nuclear DNA.
-
Electrophoresis: Subject the slides to electrophoresis under alkaline conditions, which allows the fragmented DNA to migrate from the nucleus, forming a "comet" shape.
-
Staining and Visualization: Stain the DNA with a fluorescent dye and visualize using a fluorescence microscope. The extent of DNA damage is proportional to the length and intensity of the comet tail.
Wound Healing (Scratch) Assay for Cell Migration
The scratch assay is a straightforward method for studying cell migration in vitro.
-
Cell Monolayer Formation: Grow cells in a culture plate until they form a confluent monolayer.
-
Creating the "Wound": Use a sterile pipette tip to create a scratch or "wound" in the cell monolayer.[16]
-
Treatment and Incubation: Wash the cells to remove debris and add fresh medium with or without the test compound (this compound). Incubate the plate and monitor the wound closure over time.
-
Imaging and Analysis: Capture images of the scratch at different time points (e.g., 0, 24, 48 hours) and quantify the rate of cell migration by measuring the change in the width of the scratch.[16]
The workflow for a typical wound healing assay is depicted below:
References
- 1. tandfonline.com [tandfonline.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound: toxicogenetic assessment and its effects when combined with cyclophosphamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound-derived cationic surfactants enabling the superior antibacterial activity of single-walled carbon nanotubes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of sustainable drugs for Alzheimer's disease: this compound-derived cholinesterase inhibitors with antioxidant and anti-amyloid properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of pharmaceutical drugs from this compound derived from cashew nut shell liquid - Green Chemistry (RSC Publishing) DOI:10.1039/C8GC03823F [pubs.rsc.org]
- 7. japsonline.com [japsonline.com]
- 8. mdpi.com [mdpi.com]
- 9. Frontiers | Anti-inflammatory effects of Frondanol, a nutraceutical extract from Cucumaria frondosa, via modulation of NF-κB and MAPK pathways in LPS-induced RAW 264.7 cells [frontiersin.org]
- 10. This compound isolated from Thai Apis mellifera propolis induces cell cycle arrest and apoptosis of BT-474 breast cancer cells via p21 upregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structural Analysis of this compound and Its Biological Activities on Human Keratinocyte Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Structural Analysis of this compound and Its Biological Activities on Human Keratinocyte Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cyrusbio.com.tw [cyrusbio.com.tw]
- 14. Antioxidant and Anti-Inflammatory Mechanisms of Cardamonin through Nrf2 Activation and NF-kB Suppression in LPS-Activated BV-2 Microglial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jocpr.com [jocpr.com]
- 16. clyte.tech [clyte.tech]
Synthesis of Cardanol from Cashew Nut Shell Liquid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of cardanol (B1251761), a valuable phenolic lipid derived from Cashew Nut Shell Liquid (CNSL). As a renewable and cost-effective biomaterial, this compound is gaining significant attention for its diverse applications in the chemical and pharmaceutical industries, including the development of resins, coatings, and as a precursor for pharmaceutical drugs.[1][2][3] This document details the primary methods for this compound synthesis, presents quantitative data for comparative analysis, and provides explicit experimental protocols.
Introduction to Cashew Nut Shell Liquid (CNSL) and this compound
CNSL is a viscous, reddish-brown liquid extracted from the honeycomb structure of the cashew nutshell, a byproduct of the cashew nut processing industry.[2][4] The composition of CNSL varies depending on the extraction method.[5]
-
Natural CNSL , obtained through solvent or cold-press extraction, is primarily composed of anacardic acid (60-70%), cardol (15-20%), and a small amount of this compound (5-10%).[3]
-
Technical CNSL is produced by heating natural CNSL, which causes the decarboxylation of anacardic acid, resulting in a higher concentration of this compound (60-65%), along with cardol (15-20%) and polymeric material (10-15%).[3][6]
This compound itself is a mixture of phenolic compounds with a C15 unsaturated aliphatic side chain at the meta position. The side chain varies in its degree of unsaturation, consisting of mono-, di-, and tri-unsaturated components.[3] Its unique structure, featuring a hydrophilic phenolic head and a hydrophobic aliphatic tail, imparts valuable properties such as water resistance, flexibility, and chemical resistance.[7]
Primary Synthesis and Purification Methodologies
The synthesis of this compound from CNSL is primarily a two-stage process: the decarboxylation of anacardic acid to yield this compound-rich technical CNSL, followed by the purification of this compound.
Thermal Decarboxylation of Anacardic Acid
The conversion of anacardic acid to this compound is achieved through thermal treatment. This process involves heating natural CNSL to induce the removal of the carboxylic acid group from anacardic acid as carbon dioxide.
Key Process Parameters:
-
Temperature: Optimal temperatures for decarboxylation have been reported in the range of 140°C to 200°C.[8][9] One study identified 145°C as the optimal temperature, achieving a 66% yield of this compound.[8][10]
-
Pressure: The process can be carried out at atmospheric pressure or under reduced pressure.[4]
-
Duration: The heating time can range from one to several hours, depending on the temperature and scale of the reaction.[9][11]
Purification of this compound
Following decarboxylation, the resulting technical CNSL is a mixture that requires further purification to isolate this compound. The primary methods for purification are vacuum distillation and solvent extraction.
Vacuum distillation is a widely used industrial method to separate this compound from the less volatile components of technical CNSL, such as cardol and polymeric materials.[12][13]
Advantages:
-
Effective for large-scale production.
-
Can yield high-purity this compound.
Disadvantages:
-
High temperatures can lead to polymerization of this compound, reducing the yield.[14]
-
Requires specialized equipment.
Solvent extraction utilizes the differential solubility of the components of technical CNSL in various solvents to separate this compound. A common method involves using a mixture of a polar solvent (like methanol) and a weak base (like ammonium (B1175870) hydroxide) to selectively separate the more acidic cardol from this compound.
Advantages:
-
Can be performed at room temperature, avoiding thermal degradation.
Disadvantages:
-
Requires the use and recovery of organic solvents.
-
May involve multiple extraction steps, potentially leading to material loss.
Quantitative Data Summary
The following tables summarize the composition of different CNSL types and the comparative performance of various this compound purification methods.
Table 1: Typical Composition of Natural and Technical CNSL
| Component | Natural CNSL (%) | Technical CNSL (%) | Distilled Technical CNSL (%) |
| Anacardic Acid | 60 - 70 | 0 - 2 | < 1 |
| This compound | 5 - 10 | 52 - 65 | ~78 |
| Cardol | 15 - 20 | 10 - 20 | ~8 |
| Polymeric Material | - | 10 - 30 | ~2 |
| Other | Traces | Traces | Remainder |
Data compiled from multiple sources.[3][6][7]
Table 2: Comparison of this compound Purification Methods
| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Purity (%) | Reference |
| Vacuum Distillation | Technical CNSL | 200-240°C, < 5 mm Hg | 50 - 60 | High | [13][14] |
| Solvent Extraction | Technical CNSL | Methanol (B129727), Ammonium Hydroxide (B78521), Hexane (B92381) | 65 | High | [15][16] |
| Solvent Extraction | Decarboxylated CNSL | Methanol, Ammonium Hydroxide, n-hexane | 79.01 | 96.59 | [11] |
| Flash Column Chromatography | Crude CNSL | Acetonitrile, Methanol | - | Monoene (99%), Diene (92%), Triene (82%) | [7] |
| Supercritical CO2 Extraction | Technical CNSL | Liquid CO2 (0-20°C, 55-70 bar), Supercritical CO2 (31-200°C, 200-700 bar) | - | 95.6 | [17] |
Detailed Experimental Protocols
Protocol for Thermal Decarboxylation of Natural CNSL
Objective: To convert anacardic acid in natural CNSL to this compound.
Materials:
-
Natural Cashew Nut Shell Liquid (CNSL)
-
Round-bottom flask
-
Heating mantle with temperature controller
-
Condenser
-
Stirring apparatus
Procedure:
-
Place a known quantity of natural CNSL into a round-bottom flask equipped with a stirrer and a condenser.
-
Heat the CNSL to 140-145°C while stirring continuously.[8]
-
Maintain this temperature for 1 to 3 hours to ensure complete decarboxylation of the anacardic acid.[11]
-
The completion of the reaction can be monitored by the cessation of carbon dioxide evolution.
-
Allow the reaction mixture to cool to room temperature. The resulting product is technical CNSL.
Protocol for Vacuum Distillation of Technical CNSL
Objective: To purify this compound from technical CNSL.
Materials:
-
Technical CNSL
-
Short-path distillation apparatus
-
Vacuum pump
-
Heating mantle
-
Receiving flasks
Procedure:
-
Set up the short-path distillation apparatus.
-
Charge the distillation flask with technical CNSL.
-
Apply a vacuum to the system, reducing the pressure to less than 5 mm Hg.[13]
-
Gradually heat the distillation flask to 200-240°C.[13]
-
This compound will distill over and can be collected in the receiving flask.
-
The less volatile components, such as cardol and polymeric material, will remain in the distillation flask as residue.
Protocol for Solvent Extraction of this compound from Technical CNSL
Objective: To separate this compound from cardol in technical CNSL.
Materials:
-
Technical CNSL
-
Methanol
-
Ammonium hydroxide (25% solution)
-
Hexane
-
Hydrochloric acid (5% solution)
-
Distilled water
-
Separatory funnel
-
Beakers and flasks
-
Rotary evaporator
Procedure:
-
Dissolve 100 g of technical CNSL in 320 mL of methanol in a large beaker.
-
Add 200 mL of 25% ammonium hydroxide to the solution and stir for 15 minutes. This step deprotonates the more acidic cardol, making it more soluble in the aqueous methanol phase.[15][16]
-
Transfer the solution to a separatory funnel and extract it four times with 200 mL portions of hexane. This compound, being less acidic, will preferentially partition into the hexane layer.
-
Combine the hexane extracts and wash them with 100 mL of 5% hydrochloric acid to neutralize any residual ammonia, followed by a wash with 100 mL of distilled water.
-
Dry the hexane layer over anhydrous sodium sulfate.
-
Remove the hexane under reduced pressure using a rotary evaporator to obtain purified this compound. A yield of approximately 65 g can be expected.[15][16]
Visualization of Workflows
Overall Synthesis and Purification Workflow
Caption: General workflow for the synthesis of this compound from CNSL.
Detailed Solvent Extraction Workflow
Caption: Step-by-step workflow for the solvent extraction of this compound.
Conclusion
The synthesis of this compound from cashew nut shell liquid represents a valuable pathway for the utilization of a renewable agro-industrial byproduct. This guide has outlined the principal methods for its synthesis and purification, providing detailed protocols and comparative data to aid researchers and professionals in the field. The choice of method will depend on the desired scale of production, required purity, and available resources. Further research into optimizing these processes and exploring green chemistry approaches will continue to enhance the value and applicability of this compound in various scientific and industrial domains.
References
- 1. Anacardic Acid Constituents from Cashew Nut Shell Liquid: NMR Characterization and the Effect of Unsaturation on Its Biological Activities [mdpi.com]
- 2. Advantage And Disadvantages Of this compound - 921 Words | Bartleby [bartleby.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. CASHEW::CNSL::ANACARDIC ACID::this compound::RESIDOL [cardochem.com]
- 5. Structural Analysis of this compound and Its Biological Activities on Human Keratinocyte Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Products - Technical CNSL - senesel [senesel.pl]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. cashewmanufacturers.com [cashewmanufacturers.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. niir.org [niir.org]
- 14. This compound.wordpress.com [this compound.wordpress.com]
- 15. Process for isolation of this compound from technical cashew (Anacardium occidentale L.) nut shell liquid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. bansaltrading.com [bansaltrading.com]
- 17. GB2493943A - The extraction of cardol and this compound from cashew nut shell liquid - Google Patents [patents.google.com]
The Decarboxylation of Anacardic Acid to Cardanol: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the decarboxylation of anacardic acid to produce cardanol (B1251761), a valuable bio-based phenolic compound. The document details the underlying chemical transformation, experimental protocols for both thermal and catalytic approaches, and methods for analysis and purification. Quantitative data from cited studies are summarized for comparative analysis.
Introduction
This compound, a phenolic lipid derived from Cashew Nut Shell Liquid (CNSL), is a versatile and sustainable chemical building block with applications in the manufacturing of resins, coatings, surfactants, and friction materials.[1] It is primarily obtained through the decarboxylation of anacardic acid, the main constituent of natural CNSL.[2][3] This process involves the removal of a carboxyl group from the anacardic acid molecule, typically through the application of heat, to yield this compound and carbon dioxide. Understanding the parameters governing this reaction is crucial for optimizing yield, purity, and process efficiency.
The Decarboxylation Reaction: Mechanism and Kinetics
The decarboxylation of anacardic acid is a chemical reaction in which a carboxyl group (-COOH) is removed from the aromatic ring, releasing carbon dioxide (CO2). The reaction is most commonly achieved through thermal means, though catalytic methods are also being explored.
The general chemical equation for the decarboxylation of anacardic acid is as follows:
C₂₁H₃₂O₃ (Anacardic Acid) → C₂₀H₃₂O (this compound) + CO₂
While specific kinetic studies on the decarboxylation of anacardic acid are not extensively reported in publicly available literature, the decarboxylation of similar phenolic acids often follows first-order or pseudo-first-order kinetics.[4][5] The reaction rate is highly dependent on temperature, with higher temperatures leading to faster reaction rates.
Experimental Protocols
Isolation of Anacardic Acid from Cashew Nut Shell Liquid (CNSL)
Prior to decarboxylation, anacardic acid must be isolated from the raw CNSL. A common and effective method is the calcium anacardate route.
Materials:
-
Raw Cashew Nut Shell Liquid (CNSL)
-
Calcium Hydroxide (B78521) (Ca(OH)₂)
-
Hydrochloric Acid (HCl)
-
Ethyl Acetate (B1210297)
-
Anhydrous Sodium Sulfate (B86663) (Na₂SO₄)
-
Distilled Water
Procedure:
-
Dissolution: Dissolve 100 g of raw CNSL in 600 mL of a 5% methanol-water solution.
-
Precipitation: Slowly add 50 g of calcium hydroxide to the solution while stirring continuously. The mixture is then stirred for an additional hour to ensure the complete formation of the calcium anacardate salt.
-
Filtration: The precipitated calcium anacardate is collected by filtration and washed with water.
-
Acidification: The calcium anacardate salt is suspended in distilled water, and concentrated hydrochloric acid is added dropwise with constant stirring until the salt is fully decomposed and anacardic acid is liberated.
-
Extraction: The liberated anacardic acid is extracted from the aqueous solution using ethyl acetate (2 x 150 mL).
-
Washing and Drying: The combined organic layers are washed with distilled water (2 x 100 mL) to remove any remaining acid and salts. The organic layer is then dried over anhydrous sodium sulfate.
-
Solvent Removal: The ethyl acetate is removed under reduced pressure using a rotary evaporator to yield the isolated anacardic acid.
Thermal Decarboxylation of Anacardic Acid
This protocol is based on studies optimizing the thermal decarboxylation of isolated anacardic acid.
Materials:
-
Isolated Anacardic Acid
-
Reaction vessel equipped with a heating mantle, stirrer, and condenser
-
Inert gas supply (e.g., Nitrogen or Argon)
Procedure:
-
Reaction Setup: Place the isolated anacardic acid into the reaction vessel.
-
Inert Atmosphere: Purge the reaction vessel with an inert gas to minimize oxidation and side reactions.
-
Heating: Heat the anacardic acid to the desired temperature (e.g., 145°C) while stirring. The reaction progress can be monitored by measuring the evolution of CO₂ or by analytical methods such as HPLC.
-
Reaction Time: Maintain the temperature for a specified duration, typically ranging from 1 to 2 hours, until the decarboxylation is complete.[3]
-
Cooling: After the reaction is complete, cool the vessel to room temperature under the inert atmosphere.
-
Purification: The resulting crude this compound can be purified as described in section 4.
Catalytic Decarboxylation of Anacardic Acid (General Approach)
While specific, detailed protocols for the catalytic decarboxylation of anacardic acid are not widely available in peer-reviewed literature, general methods for the decarboxylation of aromatic carboxylic acids can be adapted. Heterogeneous catalysts, such as supported metal catalysts, are of particular interest due to their ease of separation and reusability.
Conceptual Protocol:
-
Catalyst Preparation: Prepare or procure a suitable heterogeneous catalyst. Examples from literature on similar compounds include silver supported on alumina (B75360) (Ag/Al₂O₃) or palladium on carbon (Pd/C).[6]
-
Reaction Setup: In a reaction vessel, combine the isolated anacardic acid with a solvent (if necessary) and the catalyst.
-
Reaction Conditions: Heat the mixture to the optimal temperature for the specific catalyst, which may be lower than that required for thermal decarboxylation. The reaction is typically carried out under an inert atmosphere.
-
Monitoring and Work-up: Monitor the reaction progress by TLC or HPLC. Once complete, cool the reaction mixture, separate the catalyst by filtration, and remove the solvent to obtain the crude this compound for further purification.
Purification of this compound
The crude this compound obtained from the decarboxylation process may contain unreacted anacardic acid, cardol (another phenolic component of CNSL), and polymeric byproducts. Purification is essential to obtain high-purity this compound.
Flash Column Chromatography
Materials:
-
Crude this compound
-
Silica (B1680970) Gel (230-400 mesh)
-
Solvents (e.g., Hexane (B92381), Ethyl Acetate)
-
Chromatography column
Procedure:
-
Column Packing: Prepare a silica gel column using a slurry of silica gel in hexane.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the initial mobile phase (e.g., hexane) and load it onto the column.
-
Elution: Elute the column with a solvent gradient, starting with a non-polar solvent like hexane and gradually increasing the polarity by adding ethyl acetate.
-
Fraction Collection: Collect fractions and monitor their composition using Thin Layer Chromatography (TLC) or HPLC.
-
Solvent Removal: Combine the fractions containing pure this compound and remove the solvent under reduced pressure.[6][7]
Solvent Extraction
Materials:
-
Crude this compound (from decarboxylated CNSL)
-
Methanol
-
Ammonium (B1175870) Hydroxide
-
Hexane
-
Hydrochloric Acid (dilute)
-
Anhydrous Sodium Sulfate
Procedure:
-
Dissolution and Basification: Dissolve the crude this compound in methanol and add ammonium hydroxide to deprotonate the more acidic cardol.
-
Extraction: Extract the solution multiple times with hexane. The less acidic this compound will preferentially move to the hexane layer.
-
Washing: Wash the combined hexane layers with dilute hydrochloric acid to remove residual ammonia, followed by a water wash.
-
Drying and Concentration: Dry the hexane layer over anhydrous sodium sulfate and concentrate it under reduced pressure to obtain purified this compound.[7][8]
Data Presentation
The following tables summarize quantitative data from various studies on the decarboxylation of anacardic acid.
Table 1: Thermal Decarboxylation of Anacardic Acid - Effect of Temperature on this compound Yield
| Temperature (°C) | Reaction Time (hours) | Yield of this compound (%) | Reference |
| 140 | 1.5 | Not specified, but lower than 145°C | [3] |
| 145 | 1.5 | 66 | [3] |
| 152 | 1.5 | Not specified, but lower than 145°C | [3] |
| 180-200 | 2 | Not specified, formation of dark residues reported | [3] |
Table 2: Purity of this compound Fractions Obtained by Flash Column Chromatography
| This compound Fraction | Purity (%) | Reference |
| Triene | 82 | [6] |
| Diene | 92 | [6] |
| Monoene | 99 | [6] |
Analytical Methods
The progress of the decarboxylation reaction and the purity of the final this compound product can be monitored and quantified using High-Performance Liquid Chromatography (HPLC).
HPLC Method for Analysis of Anacardic Acid and this compound:
-
Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile (B52724) and water, often with a small amount of acetic acid or formic acid to improve peak shape (e.g., Acetonitrile:Water:Acetic Acid 80:20:1 v/v/v).[6][9]
-
Flow Rate: Typically 1.0 - 1.5 mL/min.
-
Detection: UV detector at a wavelength of 280 nm.[6]
-
Quantification: Can be performed using an external standard of purified anacardic acid or this compound.
Visualizations
The following diagrams illustrate the key processes and relationships in the decarboxylation of anacardic acid.
References
- 1. repository.unar.ac.id [repository.unar.ac.id]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. skd2025.chem-soc.si [skd2025.chem-soc.si]
- 5. scispace.com [scispace.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. yadda.icm.edu.pl [yadda.icm.edu.pl]
"natural sources and extraction of cardanol"
An In-depth Technical Guide to the Natural Sources and Extraction of Cardanol (B1251761)
Introduction
This compound, a phenolic lipid, is a constituent of Cashew Nut Shell Liquid (CNSL), a renewable and cost-effective byproduct of the cashew (Anacardium occidentale) industry.[1][2] Its unique structure, featuring a phenolic ring with a long, unsaturated C15 alkyl side chain, makes it a valuable precursor for the synthesis of a wide range of industrial products, including resins, coatings, surfactants, and friction materials.[2][3] This technical guide provides a comprehensive overview of the natural sources of this compound and the principal methodologies for its extraction and purification, intended for researchers, scientists, and professionals in drug development and material science.
Natural Source: Cashew Nut Shell Liquid (CNSL)
The primary natural source of this compound is CNSL, a viscous, dark reddish-brown liquid contained within the honeycomb structure of the cashew nut shell.[4][5] The chemical composition of CNSL varies significantly depending on the method used to extract it from the shells.[6][7] The two main types are Natural CNSL and Technical CNSL.
-
Natural CNSL : This form is obtained through cold solvent extraction or mechanical pressing at room temperature.[8][9] It is predominantly composed of anacardic acids (60-70%), with smaller amounts of cardol (15-20%) and this compound (5-10%).[7][10]
-
Technical CNSL : This is the more common commercial grade, produced by subjecting the cashew shells to heat treatment (roasting) at temperatures between 180°C and 200°C.[9][11] The high temperature causes the decarboxylation of anacardic acid, converting it into this compound.[8][12] Consequently, technical CNSL has a much higher concentration of this compound (60-65%) and cardol (15-20%), with only trace amounts of anacardic acid remaining.[7][13]
Data Presentation: Composition of CNSL Varieties
The typical compositions of Natural and Technical CNSL are summarized below.
| Component | Natural CNSL (%)[7][10] | Technical CNSL (%)[7][8][14] | Distilled Technical CNSL (%)[4][14] |
| Anacardic Acid | 60 - 70 | 1 - 2 | < 1 |
| This compound | 5 - 10 | 60 - 65 | ~78 |
| Cardol | 15 - 20 | 15 - 20 | ~8 |
| Polymeric Material | Traces | ~10 | ~2 |
| 2-Methylcardol | Traces | Traces | < 1 |
Extraction and Purification of this compound
The isolation of this compound from CNSL is a multi-step process that begins with the extraction of CNSL itself, followed by decarboxylation (if starting with natural CNSL), and finally, the purification of this compound from other phenolic components like cardol.
Solvent Extraction
Solvent extraction is an industrially feasible method for isolating this compound from technical CNSL, effectively separating it from the more polar cardol.[7][15] The process relies on the differential solubility of the phenolic components in a biphasic solvent system.
Experimental Protocol: Solvent Extraction [7][13]
-
Dissolution : Dissolve 100 g of technical CNSL in 320 mL of methanol (B129727).
-
Basification : Add 200 mL of 25% ammonium (B1175870) hydroxide (B78521) solution to the mixture and stir for 15 minutes. This step increases the polarity of the di-phenolic cardol, enhancing its retention in the aqueous phase.
-
Extraction : Transfer the solution to a separatory funnel and extract four times with 200 mL portions of hexane (B92381).
-
Washing : Combine the hexane organic layers and wash with 100 mL of 5% HCl, followed by 100 mL of distilled water to remove residual ammonia (B1221849) and other impurities.
-
Decolorization : Add 10 g of activated charcoal to the organic layer, stir for 10 minutes, and filter through a Celite (15 g) pad to remove colored impurities.
-
Drying and Concentration : Dry the filtrate over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure to yield purified this compound (approximately 65 g).
Vacuum Distillation
Vacuum distillation is a common industrial method used to purify technical CNSL.[3] By reducing the pressure, the boiling point of this compound is lowered, allowing it to be separated from less volatile polymeric materials and the slightly more polar cardol without thermal degradation.
Experimental Protocol: Vacuum Distillation [16][17]
-
Decarboxylation (Prerequisite) : Ensure the starting material is technical CNSL where anacardic acid has been converted to this compound. This is typically achieved by heating raw CNSL at 140°C for one hour.[18]
-
Setup : Place the decarboxylated CNSL into a distillation flask suitable for high vacuum. Use wide-bore vacuum equipment to prevent polymerization.[19]
-
Distillation : Heat the flask to 250-280°C under a high vacuum (e.g., 4-8 mmHg).[5][16]
-
Condensation : The this compound vapors are passed through a condenser cooled with a suitable coolant.
-
Collection : The condensed liquid this compound is collected in a receiving flask. The less volatile residue, known as "residol," remains in the distillation flask.[17] A yield of 74.22% has been reported at 280°C.[16]
Supercritical Fluid Extraction (SFE)
SFE is a greener alternative that uses supercritical carbon dioxide (Sc-CO₂) as a solvent.[4] By manipulating temperature and pressure, the solvating power of Sc-CO₂ can be fine-tuned to selectively extract different components from CNSL.
Experimental Protocol: Supercritical Fluid Extraction [6][8]
-
Adsorption : Adsorb technical CNSL onto an inert support like Celite to create a free-flowing powder.
-
Loading : Pack the CNSL-loaded Celite into a high-pressure extraction vessel.
-
This compound Extraction : Extract the vessel with liquid CO₂ at a temperature between 0-20°C and a pressure of 55-70 bar. This compound is selectively solubilized under these conditions.
-
Cardol Extraction : After the this compound has been separated, modify the conditions by increasing the temperature (31-200°C) and pressure (200-700 bar) to bring the CO₂ into a supercritical state. This allows for the extraction of the more polar cardol.
-
Collection : The extracted components are recovered by depressurizing the CO₂ in a separator vessel. This method can yield this compound with a purity of up to 95.6%.[6]
Flash Column Chromatography
For obtaining highly pure, gram-scale fractions of this compound's different unsaturated isomers (monoene, diene, triene), flash column chromatography is a highly effective method.[4]
Experimental Protocol: Flash Column Chromatography [4]
-
Stationary Phase : A C18 reverse-phase silica (B1680970) gel column is typically used.
-
Sample Loading : The crude this compound or technical CNSL is loaded onto the column.
-
Elution : A mobile phase gradient is used to elute the different components. A typical mobile phase is a mixture of acetonitrile (B52724) (MeCN) and methanol (MeOH) (e.g., 70:30).
-
Fraction Collection : Fractions are collected at the column outlet.
-
Monitoring and Analysis : The separation is monitored using Thin-Layer Chromatography (TLC) or a UV detector (at 254 and 280 nm). The purity of the collected fractions (monoene, diene, triene) is confirmed by HPLC, GC-MS, and NMR. Using this method, fractions with purities of 99% (monoene), 92% (diene), and 82% (triene) have been achieved.[4]
Summary of Extraction Methodologies
The choice of extraction method depends on the desired purity, scale of operation, and available resources.
| Method | Principle | Typical Yield | Typical Purity | Advantages | Disadvantages |
| Solvent Extraction | Differential solubility in a biphasic system.[20] | ~65%[7][13] | High | Industrially feasible, good yield.[15] | Requires large volumes of organic solvents.[4] |
| Vacuum Distillation | Separation based on differences in boiling points under reduced pressure.[19] | ~74%[16] | 90-95%[19] | Suitable for large-scale industrial production. | High energy consumption, risk of thermal polymerization.[4][19] |
| Supercritical Fluid Extraction (SFE) | Selective solvation using supercritical CO₂ by tuning pressure and temperature.[8] | ~85%[4] | >95%[6] | Environmentally friendly ("green"), high purity.[4] | High initial equipment cost, requires high pressure.[4] |
| Flash Column Chromatography | Differential partitioning between a stationary and mobile phase.[4] | Component-dependent | >99% for some isomers[4] | Excellent for high-purity separation of isomers. | Not easily scalable for industrial production, solvent-intensive.[4] |
References
- 1. bansaltrading.com [bansaltrading.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. niir.org [niir.org]
- 4. Isolation of this compound Fractions from Cashew Nutshell Liquid (CNSL): A Sustainable Approach [mdpi.com]
- 5. everestblowers.com [everestblowers.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. GB2493943A - The extraction of cardol and this compound from cashew nut shell liquid - Google Patents [patents.google.com]
- 9. Comparison Between Physico-Chemical Properties of the Technical Cashew Nut Shell Liquid (CNSL) and those Natural Extracted from Solvent and Pressing [revistapolimeros.org.br]
- 10. cashewplus.com [cashewplus.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. cashewmanufacturers.com [cashewmanufacturers.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. CNSL (Cashew Nut Shell Liquid) – Cashew Nut Shell Liquid, CSNL Manufacturer, CNSL Resin, India [cashewchem.com]
- 15. Process for isolation of this compound from technical cashew (Anacardium occidentale L.) nut shell liquid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. [PDF] ISOLATION OF this compound FROM CASHEW NUT SHELL LIQUID USING THE VACUUM DISTILLATION METHOD 1 | Semantic Scholar [semanticscholar.org]
- 17. Cashew Nut & Dry Fruits Manufacturer & Processing since 1945 - this compound Processing [subrayacashew.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. cabidigitallibrary.org [cabidigitallibrary.org]
A Technical Guide to Cardanol: CAS Registry Number and Safety Profile
This technical guide provides an in-depth overview of the chemical identifier and safety data for cardanol (B1251761), a phenolic lipid derived from cashew nutshell liquid (CNSL).[1][2] The information is intended for researchers, scientists, and professionals in drug development and chemical manufacturing who handle this compound.
CAS Registry Number: 37330-39-5[1][3][4][5]
Safety and Hazard Information
This compound is classified as a hazardous substance. It is toxic if swallowed, inhaled, or in contact with skin, and can cause severe skin burns and serious eye damage.[3][4][6]
Table 1: Quantitative Safety and Physicochemical Data for this compound
| Parameter | Value | Source |
| GHS Classification | Acute Toxicity, Oral (Category 3) | [3] |
| Acute Toxicity, Dermal (Category 3) | [3] | |
| Acute Toxicity, Inhalation (Category 3) | [3] | |
| Skin Corrosion (Category 1A) | ||
| Serious Eye Damage (Category 1) | [3] | |
| Hazard Statements | H301: Toxic if swallowed | [3] |
| H311: Toxic in contact with skin | [3] | |
| H331: Toxic if inhaled | [3] | |
| H314: Causes severe skin burns and eye damage | [4] | |
| Signal Word | Danger | [4] |
| Ecotoxicity (LC50) | 1.59 mg/L (24 hr, Artemia sp.) | [7][8] |
| 0.42 mg/L (48 hr, Artemia sp.) | [7][8] | |
| Physical Properties | ||
| Density | 0.93 g/cm³ at 20 °C | [1][4] |
| Boiling Point | 225 °C at 10 mmHg | [1] |
Experimental Protocols
The toxicological classifications presented in the safety data sheets are determined according to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, following regulations such as (EC) No 1272/2008 (CLP).[4] These classifications are typically derived from standardized testing protocols, though the specific experimental details are not provided in the publicly available safety documents.
Ecotoxicity Testing: Brine Shrimp (Artemia sp.) Lethality Assay
The LC50 values, which represent the concentration of a substance that is lethal to 50% of a test population, were determined for this compound using a brine shrimp (Artemia sp.) lethality assay.[7][8]
-
Methodology: this compound was isolated from technical grade CNSL. A range of concentrations of this compound were prepared. The brine shrimp were exposed to these various concentrations.[7]
-
Data Collection: Survivors were counted after 24 and 48 hours of incubation to determine the percentage of deaths at each concentration.[7]
-
Endpoint: The LC50 values were calculated from the collected data, indicating high toxicity to the aquatic environment.[7][8]
Visualizations
The following diagrams illustrate key logical workflows and relationships based on the safety data for this compound.
Caption: First aid response workflow for this compound exposure events.
Caption: Logical relationship between this compound's hazards and required PPE.
References
The Solubility of Cardanol in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cardanol (B1251761), a phenolic lipid derived from cashew nutshell liquid (CNSL), is a versatile and renewable chemical building block with applications spanning from polymer synthesis to pharmaceuticals. Its unique structure, featuring a hydrophilic phenolic head and a long, hydrophobic aliphatic tail with varying degrees of unsaturation, dictates its solubility in different media. A thorough understanding of this compound's solubility is paramount for its effective use in various formulations and chemical transformations. This technical guide provides a comprehensive overview of the solubility of this compound in a range of organic solvents, supported by quantitative data, theoretical predictions using Hansen Solubility Parameters (HSP), and detailed experimental protocols.
Quantitative Solubility of this compound Derivatives
Quantitative solubility data for specific this compound components is available for a limited number of solvents. The following table summarizes the reported solubility of this compound diene and triene. It is important to note that "this compound" in industrial applications is typically a mixture of saturated, mono-, di-, and tri-unsaturated forms.
| Solvent | This compound Diene Solubility (mg/mL) | This compound Triene Solubility (mg/mL) | Data Type |
| Ethanol | 22 | 22 | Experimental |
| Dimethyl Sulfoxide (DMSO) | 15 | 15 | Experimental |
| Dimethylformamide (DMF) | 20 | 20 | Experimental |
| Ethanol:PBS (pH 7.2) (1:1) | 0.5 | 0.5 | Experimental |
Qualitative observations indicate that this compound is generally soluble in hydrocarbons, ethers, and most other organic solvents, encompassing both polar and non-polar characteristics.[1]
Theoretical Prediction of Solubility: Hansen Solubility Parameters (HSP)
The solubility of a solute in a solvent can be predicted with a high degree of accuracy using Hansen Solubility Parameters (HSP). The principle of "like dissolves like" is quantified by assigning three parameters to both the solute and the solvent:
-
δD (Dispersion): Energy from van der Waals forces.
-
δP (Polar): Energy from dipolar intermolecular forces.
-
δH (Hydrogen Bonding): Energy from hydrogen bonds.
The similarity between a solute and a solvent is determined by the "distance" (Ra) between their respective points in the three-dimensional Hansen space. A smaller distance indicates a higher affinity and, therefore, a greater likelihood of dissolution. The Relative Energy Difference (RED) number is a useful metric for predicting solubility:
-
RED < 1.0: High affinity, likely soluble.
-
RED = 1.0: Borderline affinity.
-
RED > 1.0: Low affinity, likely insoluble.
Calculated Hansen Solubility Parameters for this compound Components
| Component | δD (MPa½) | δP (MPa½) | δH (MPa½) |
| Saturated this compound | 17.8 | 4.5 | 8.2 |
| This compound Monoene | 17.7 | 4.6 | 8.2 |
| This compound Diene | 17.6 | 4.7 | 8.2 |
| This compound Triene | 17.5 | 4.8 | 8.2 |
| Average (Technical this compound) | 17.7 | 4.6 | 8.2 |
Predicted Solubility of Technical this compound in Common Organic Solvents
Based on the average calculated HSP for technical this compound and the known HSP of various organic solvents, the following table predicts the solubility of technical this compound.
| Solvent | δD (MPa½) | δP (MPa½) | δH (MPa½) | RED Number | Predicted Solubility |
| Acetone | 15.5 | 10.4 | 7.0 | 1.12 | Likely Soluble (Borderline) |
| Chloroform | 17.4 | 3.1 | 5.7 | 0.61 | Likely Soluble |
| Dichloromethane | 17.0 | 7.3 | 7.1 | 0.66 | Likely Soluble |
| Dimethylformamide (DMF) | 17.4 | 13.7 | 11.3 | 1.34 | Likely Insoluble |
| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 | 1.63 | Likely Insoluble |
| Ethanol | 15.8 | 8.8 | 19.4 | 2.11 | Likely Insoluble |
| Ethyl Acetate | 15.8 | 5.3 | 7.2 | 0.44 | Likely Soluble |
| n-Hexane | 14.9 | 0.0 | 0.0 | 2.05 | Likely Insoluble |
| Isopropanol | 15.8 | 6.1 | 16.4 | 1.62 | Likely Insoluble |
| Methanol | 14.7 | 12.3 | 22.3 | 2.58 | Likely Insoluble |
| Methyl Ethyl Ketone (MEK) | 16.0 | 9.0 | 5.1 | 0.89 | Likely Soluble |
| Toluene | 18.0 | 1.4 | 2.0 | 1.35 | Likely Insoluble |
Note: The predictions for DMF, DMSO, Ethanol, and Toluene contradict some qualitative observations. This discrepancy may arise from the limitations of the group contribution method for estimating this compound's HSP and the complex nature of interactions in solution. Experimental verification is always recommended.
Experimental Protocol: Determination of this compound Solubility via the Shake-Flask Method
The shake-flask method is a reliable and widely used technique for determining the thermodynamic solubility of a compound. For a viscous liquid like this compound, the following protocol is recommended:
1. Materials and Equipment:
-
This compound sample
-
Selected organic solvents (analytical grade)
-
Glass vials with screw caps (B75204) and PTFE septa
-
Analytical balance
-
Positive displacement pipette or syringe for viscous liquids
-
Orbital shaker or wrist-action shaker
-
Constant temperature bath or incubator
-
Centrifuge
-
Syringe filters (0.45 µm, PTFE or other solvent-compatible material)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.
2. Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a pre-weighed vial.
-
Record the exact weight of the added this compound.
-
Add a known volume of the selected organic solvent to the vial.
-
Tightly cap the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature bath or incubator set to the desired temperature (e.g., 25 °C).
-
Agitate the vials using an orbital or wrist-action shaker for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). The solution should appear as a suspension with undissolved this compound remaining.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the same temperature for at least 24 hours to allow the undissolved this compound to settle.
-
Alternatively, centrifuge the vials at a moderate speed to facilitate the separation of the excess solute.
-
-
Sample Collection and Analysis:
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Filter the aliquot through a 0.45 µm syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.
-
Dilute the filtered solution with a known volume of the same solvent to a concentration within the calibration range of the analytical method.
-
Analyze the diluted sample using a pre-validated HPLC or GC method to determine the concentration of this compound.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound in the same solvent with known concentrations.
-
Generate a calibration curve by plotting the analytical response (e.g., peak area) versus the concentration of the standard solutions.
-
Calculate the concentration of this compound in the saturated solution from the calibration curve, taking into account the dilution factor.
-
Express the solubility in appropriate units (e.g., mg/mL or g/100mL).
-
Visualizing Solubility Concepts
Workflow for Determining the Hansen Solubility Sphere
The following diagram illustrates the general workflow for experimentally determining the Hansen Solubility Parameters and the corresponding solubility sphere for a solute like this compound.
Caption: Workflow for the experimental determination of the Hansen Solubility Sphere.
Logical Relationship of Solvent Position and Solubility
This diagram illustrates the concept of the Hansen solubility sphere and how the position of a solvent's HSP relative to the solute's sphere determines solubility.
Caption: Relationship between solvent position in Hansen space and solubility.
Conclusion
This technical guide provides a foundational understanding of the solubility of this compound in organic solvents, combining available quantitative data with theoretical predictions based on Hansen Solubility Parameters. The provided experimental protocol for the shake-flask method offers a reliable means for researchers to determine the solubility of this compound in specific solvents of interest. While the calculated HSP values offer a useful predictive tool, it is crucial to recognize that these are estimations. For critical applications, experimental verification of solubility is strongly recommended. The continued investigation into the physicochemical properties of this compound and its derivatives will undoubtedly expand their applications in drug development and other advanced scientific fields.
References
A Technical Guide to the Thermal Stability and Degradation of Cardanol
Abstract: Cardanol (B1251761), a phenolic lipid derived from cashew nut shell liquid (CNSL), is a prominent bio-based resource with significant potential in the development of sustainable polymers, resins, coatings, and other industrial materials.[1][2] Its unique structure, featuring a phenolic ring with a long, unsaturated C15 alkyl chain, imparts a valuable combination of flexibility and durability.[3] A thorough understanding of its thermal stability and degradation behavior is paramount for its effective application, particularly in materials designed for high-temperature environments. This technical guide provides a comprehensive overview of the thermal properties of this compound and its derivatives, summarizing key quantitative data, detailing experimental protocols for thermal analysis, and visualizing the complex degradation pathways.
Introduction to this compound
This compound is the primary component of technical CNSL, obtained through the thermal decarboxylation of anacardic acid.[1] The material is not a single compound but a mixture of 3-pentadecylphenols, with the C15 alkyl chain varying in its degree of unsaturation. The major components are typically mono-unsaturated (≈41-49%), tri-unsaturated (≈29-36%), bi-unsaturated (≈16-22%), and saturated (≈2-8%).[1][4][5] This inherent structure, with its reactive phenolic hydroxyl group, aromatic ring, and polymerizable double bonds in the side chain, makes this compound a versatile building block for a wide range of polymers. Its applications span from friction materials and surfactants to curing agents for epoxy coatings and the synthesis of advanced bio-polymers. The performance and longevity of these materials are directly linked to the thermal stability of the incorporated this compound moiety.
Thermal Stability Analysis
The thermal stability of this compound and its derivatives is primarily investigated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). TGA measures the change in mass of a sample as a function of temperature, identifying the onset of decomposition and the temperature of maximum degradation rate. DSC detects the heat flow associated with thermal transitions, such as the glass transition temperature (Tg).
Quantitative data from TGA studies on this compound and various derivatives are summarized in Table 1. The decomposition activation energy (Ea), a key parameter indicating the energy barrier for thermal degradation, is presented in Table 2.
Table 1: Summary of Thermal Stability Data (TGA) for this compound and its Derivatives
| Material | T5% (°C) | T10% (°C) | Tmax (°C) | Char Residue (%) | Atmosphere | Citation(s) |
| Hydrogenated this compound | ~200 | - | 250 | - | Air | [6] |
| Modified this compound (MC) Plasticizer | 237.8 | - | - | 25.9 (at 600°C) | - | [7] |
| This compound-based Polyesters | ~270 (Tonset) | - | ~300 | - | - | [8] |
| Phenol-Cardanol-Formaldehyde (PCF) | - | ~390 (for 20% loss) | - | - | Nitrogen | [9] |
| Pure Phenol-Formaldehyde (PF) Resin | - | ~460 (for 20% loss) | - | - | Nitrogen | [9] |
| This compound-Nonanal Resin | - | ~305 | ~400 | - | Air | [4] |
Table 2: Decomposition Activation Energy of this compound Derivatives
| Material | Activation Energy (Ea) (kJ/mol) | Kinetic Method | Citation(s) |
| Hydrogenated this compound | 40.08 | ASTM E1641 | [10] |
| Alkylated Hydrogenated this compound | 83.02 | ASTM E1641 | [10] |
| This compound Modified Phenolic Resin (CMPR) | 198.81 | Kissinger | [11] |
| Pure Phenolic Resin (PPR) | 129.70 | Kissinger | [11] |
The data reveals that chemical modifications significantly impact this compound's thermal stability. For instance, alkylated hydrogenated this compound exhibits a much higher activation energy for decomposition compared to its non-alkylated counterpart, indicating enhanced stability.[10] Similarly, incorporating this compound into a phenolic resin (CMPR) can yield a material with a higher activation energy than the pure phenolic resin, suggesting improved thermal performance.[11] However, in phenol-cardanol-formaldehyde (PCF) resins, increasing the this compound content can lower the decomposition temperature compared to pure phenol-formaldehyde (PF) resins.[9]
Thermal Degradation Pathways
The thermal degradation of this compound and its polymers is a multi-step process involving both the aliphatic side chain and the phenolic core.
-
Initial Decomposition: The process often begins with the degradation of the unsaturated C15 alkyl side chains. This can involve chain scission and the formation of oligomers through the polymerization of the double bonds.[12] For hydrogenated this compound, degradation occurs in a single step between 200°C and 320°C, attributed to the loss of aliphatic and aromatic hydrocarbon groups.[6]
-
Resin Degradation: In this compound-based resins, such as those made with formaldehyde, the degradation is more complex. Studies on phenol-cardanol-formaldehyde (PCF) resins identify distinct stages[9]:
-
~220°C: Initial slow mass loss associated with the formation of additional intermolecular cross-links.
-
220–330°C: Decomposition of unstable methylene (B1212753) groups and the release of simple aromatic hydrocarbons.
-
230–430°C: Release of phenol (B47542) and its methyl derivatives.
-
>430°C: Rapid thermal oxidative degradation leading to significant mass loss.
-
The long alkyl chain is also known to impart an internal plasticizing effect in polymers, which can influence the material's glass transition temperature and overall thermal behavior.[4]
Experimental Protocols for Thermal Analysis
Standardized protocols are crucial for obtaining reproducible data on the thermal properties of materials. Below are generalized methodologies for TGA and DSC based on published studies.
This protocol provides a typical workflow for analyzing the thermal stability of a this compound-based material.
-
Instrument: A standard thermogravimetric analyzer (e.g., Mettler Toledo TGA/SDTA 851e).[13]
-
Sample Preparation: A small sample mass (typically 5-10 mg) is used to ensure uniform heating.[9][14] The sample should be in a powdered or finely divided form.
-
Crucible: Alumina crucibles (e.g., 150 μL) are commonly used due to their high-temperature stability.[13][14]
-
Atmosphere: The analysis is conducted under an inert atmosphere (e.g., nitrogen) to study pyrolysis or an oxidative atmosphere (e.g., air) to study thermo-oxidative degradation. A constant flow rate (e.g., 15-50 mL/min) is maintained.[9][13]
-
Heating Program: The sample is heated from ambient temperature to a final temperature of 800-900°C at a constant linear heating rate.[9][13] Multiple heating rates (e.g., 5, 10, 15, 20 K/min) are often used to perform kinetic analysis.[9][11]
-
Data Analysis: The primary outputs are the TGA curve (mass vs. temperature) and the derivative thermogravimetric (DTG) curve (rate of mass change vs. temperature). Key parameters such as onset decomposition temperature, temperature of maximum decomposition rate (Tmax), and residual mass are determined.
-
Kinetic Modeling: To determine the decomposition activation energy (Ea), the data from multiple heating rates can be fitted to various kinetic models, such as the Kissinger method or the Coats-Redfern method.[9][11]
-
Instrument: A standard differential scanning calorimeter.
-
Sample Preparation: A small sample (typically 5-10 mg) is hermetically sealed in an aluminum pan.
-
Atmosphere: The analysis is typically run under an inert nitrogen atmosphere.[15]
-
Heating Program: A common procedure involves a heat-cool-heat cycle to erase the thermal history of the material. For example, heating from room temperature to 200°C at a rate of 10°C/min, holding for a few minutes, cooling back to a sub-ambient temperature, and then reheating at the same rate.[15] The glass transition temperature (Tg) is determined from the second heating scan.
Conclusion
This compound's thermal properties are a critical determinant of its utility in high-performance materials. While neat this compound and its hydrogenated forms begin to degrade at moderately high temperatures, its incorporation into polymeric structures can significantly alter its stability. The degradation process is complex, initiated by changes in the C15 alkyl chain and followed by the breakdown of the aromatic structure. Chemical modifications such as alkylation and phosphorylation have been shown to be effective strategies for enhancing thermal endurance. The provided data and experimental frameworks serve as a foundational guide for researchers and material scientists aiming to leverage the unique advantages of this versatile and sustainable bio-resource. A precise understanding and control of thermal behavior will continue to be essential for unlocking new and advanced applications for this compound-based materials.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. jchr.org [jchr.org]
- 3. This compound and Its Derivatives: Innovations in Waterborne Coating Technologies [cureusjournals.com]
- 4. Eco-friendly synthesis of this compound-based AB monomer for formaldehyde-free phenolic thermosets - RSC Sustainability (RSC Publishing) DOI:10.1039/D3SU00058C [pubs.rsc.org]
- 5. Structural Analysis of this compound and Its Biological Activities on Human Keratinocyte Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effect of Modified this compound as Secondary Plasticizer on Thermal and Mechanical Properties of Soft Polyvinyl Chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. emerald.com [emerald.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. epfl.ch [epfl.ch]
- 15. researchgate.net [researchgate.net]
Spectroscopic Analysis of Cardanol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Cardanol (B1251761), a phenolic lipid derived from cashew nutshell liquid (CNSL), is a versatile and renewable resource with significant potential in various industrial and pharmaceutical applications.[1][2] Its unique structure, featuring a hydroxyl-substituted aromatic ring and a long, unsaturated aliphatic side chain, imparts a range of desirable properties, including high hydrophobicity, flexibility, and chemical resistance.[2][3] A thorough understanding of its chemical composition through spectroscopic techniques is paramount for quality control, structural elucidation of its derivatives, and the development of novel applications. This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and Fourier-transform infrared (FTIR) spectroscopic analysis of this compound.
Structural Composition of this compound
Technical grade this compound is not a single compound but rather a mixture of 3-n-pentadecylphenols. The components primarily differ in the degree of unsaturation in the C15 aliphatic side chain. The main constituents are a monoene, a diene, and a triene.[4][5] The relative percentages of these components can vary depending on the extraction and processing methods of CNSL.[4] A representative composition determined by quantitative NMR spectroscopy is approximately 42% monoene, 22% diene, and 36% triene.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the detailed structural analysis of this compound, allowing for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals.
Experimental Protocols for NMR Analysis
Sample Preparation:
-
Material: Technical grade this compound, a viscous brownish liquid, is commonly used. For more detailed analysis of individual components, they can be isolated using techniques such as flash column chromatography.[6]
-
Solvent: Approximately 30 mg of the this compound sample is dissolved in 0.5 mL of a deuterated solvent, typically chloroform-d (B32938) (CDCl₃).[4][6]
-
Internal Standard: Tetramethylsilane (TMS) is often used as an internal standard for referencing chemical shifts to 0 ppm.[6]
NMR Data Acquisition:
-
Instrumentation: NMR spectra are typically recorded on spectrometers with frequencies of 300 MHz, 400 MHz, or 500 MHz for ¹H NMR and corresponding frequencies (e.g., 75, 100, or 126 MHz) for ¹³C NMR.[5][6][7]
-
¹H NMR Spectroscopy: Standard acquisition parameters are used. The residual solvent peak of CDCl₃ is observed at δ 7.26 ppm.[6]
-
¹³C NMR Spectroscopy: Proton-decoupled ¹³C NMR spectra are acquired. The CDCl₃ solvent peak appears at δ 77.0 ppm.[6]
-
Two-Dimensional (2D) NMR Spectroscopy: For a definitive assignment of all proton and carbon signals, 2D NMR experiments such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are employed.[4][6]
¹H NMR Spectral Data of this compound Components
The following table summarizes the characteristic ¹H NMR chemical shifts for the different components of this compound.
| Assignment | Monoene (δ, ppm) | Diene (δ, ppm) [5][6] | Triene (δ, ppm) | Multiplicity | Integration |
| Aromatic H | ~7.15 | ~7.14 | ~7.15 | t | 1H |
| Aromatic H | ~6.77 | ~6.76 | ~6.77 | d | 1H |
| Aromatic H | ~6.68 | ~6.67 | ~6.68 | m | 2H |
| Olefinic protons (-CH=CH-) | 5.30–5.45 | 5.32–5.43 | 5.30–5.85 | m | 2H / 4H / 6H |
| Allylic protons (=CH-CH₂-CH=) | - | ~2.78 | ~2.80 | t | - / 2H / 4H |
| Benzylic protons (Ar-CH₂-) | ~2.55 | ~2.56 | ~2.55 | t | 2H |
| Allylic protons (-CH₂-CH=CH-) | ~2.03 | ~2.04 | ~2.05 | m | 4H |
| -CH₂- | ~1.59 | ~1.60 | ~1.59 | m | 2H |
| -(CH₂)n- | 1.25–1.43 | 1.25–1.43 | 1.25–1.43 | m | ~16H / ~10H / ~4H |
| Terminal -CH₃ | ~0.89 | ~0.91 | ~0.97 | t | 3H |
¹³C NMR Spectral Data of this compound Components
The table below presents the key ¹³C NMR chemical shifts for the constituents of this compound.
| Assignment | Monoene (δ, ppm) | Diene (δ, ppm) [5][6] | Triene (δ, ppm) |
| C-OH (Phenolic) | ~155.5 | ~155.6 | ~155.5 |
| Aromatic C | ~145.0 | ~145.1 | ~145.0 |
| Olefinic carbons (-CH=CH-) | 129.8, 130.0 | 128.4 - 130.6 | 127.0 - 132.0 |
| Aromatic C | ~121.0 | ~121.1 | ~121.0 |
| Aromatic C | 115.5, 112.6 | 115.8, 113.0 | 115.5, 112.7 |
| Benzylic carbon (Ar-CH₂) | ~36.0 | ~36.3 | ~36.0 |
| Aliphatic carbons | 25.7 - 31.9 | 25.79 - 31.7 | 25.7 - 31.5 |
| Aliphatic carbon | ~22.7 | ~23.2 | ~22.7 |
| Terminal -CH₃ | ~14.1 | ~14.2 | ~14.1 |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound and its derivatives.
Experimental Protocol for FTIR Analysis
-
Instrumentation: FTIR spectra are commonly recorded on an FTIR spectrometer.
-
Technique: The Attenuated Total Reflectance (ATR) technique is often employed for liquid samples like this compound, as it requires minimal sample preparation.[7] Alternatively, the sample can be analyzed as a thin film between KBr plates.
-
Data Acquisition: Spectra are typically recorded in the range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.
FTIR Spectral Data of this compound
The following table lists the characteristic absorption bands observed in the FTIR spectrum of this compound.
| Wavenumber (cm⁻¹) | Assignment | Description |
| ~3348 | O-H stretch[5] | Broad peak indicating the phenolic hydroxyl group. |
| ~3012 | C-H stretch[5] | Unsaturated C-H of the aromatic ring and alkene groups. |
| 2926, 2852 | C-H stretch[5] | Asymmetric and symmetric stretching of methylene (B1212753) groups in the aliphatic side chain. |
| ~1587 | C=C stretch[5] | Aromatic ring skeletal vibrations. |
| ~1453 | C-H bend[5] | Bending vibration of alkane groups. |
| ~693 | C-H out-of-plane bend[5] | Characteristic of cis-disubstituted alkenes. |
Workflow and Data Correlation
The spectroscopic analysis of this compound follows a logical workflow, from sample preparation to the final structural elucidation. The correlation of data from different spectroscopic techniques is crucial for a comprehensive understanding of the molecule.
This guide provides foundational knowledge for the spectroscopic analysis of this compound. For more in-depth structural elucidation, particularly of complex derivatives or for quantitative analysis of the component mixture, a combination of advanced 1D and 2D NMR techniques is highly recommended. The presented data and protocols serve as a robust starting point for researchers and professionals working with this valuable bio-based material.
References
- 1. CASHEW::CNSL::ANACARDIC ACID::this compound::RESIDOL [cardochem.com]
- 2. bansaltrading.com [bansaltrading.com]
- 3. Cashew Nutshell Liquid (CNSL) Technology | Cardolite [cardolite.com]
- 4. Structural Analysis of this compound and Its Biological Activities on Human Keratinocyte Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis of novel chemicals from this compound as a product of cashew nutshell processing - PMC [pmc.ncbi.nlm.nih.gov]
The Rising Therapeutic Potential of Cardanol Derivatives: An In-depth Technical Guide
For Immediate Release
A comprehensive exploration of the diverse biological activities of cardanol (B1251761) derivatives, offering insights for researchers, scientists, and drug development professionals. This guide details the anticancer, antimicrobial, antioxidant, and enzyme-inhibitory properties of these bio-based compounds, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
This compound, a phenolic lipid derived from the readily available and non-edible cashew nut shell liquid (CNSL), is emerging as a promising scaffold in drug discovery.[1][2] Its unique structure, featuring a phenolic ring and a long aliphatic chain, allows for diverse chemical modifications, leading to a wide array of derivatives with significant therapeutic potential. This technical guide provides an in-depth overview of the multifaceted biological activities of this compound derivatives, presenting key data and methodologies to facilitate further research and development in this exciting field.
Anticancer Activity: Targeting Key Cellular Pathways
This compound and its derivatives have demonstrated notable cytotoxic effects against various cancer cell lines.[3][4][5] These compounds have been shown to induce cell cycle arrest and apoptosis, highlighting their potential as novel anticancer agents.[6][7]
Quantitative Anticancer Data
The anticancer efficacy of various this compound derivatives has been quantified through IC50 values, representing the concentration required to inhibit 50% of cancer cell growth. A summary of reported IC50 values is presented below.
| Derivative/Compound | Cancer Cell Line | IC50 Value | Reference |
| This compound-based nanovesicles (CA-CH-1) | HepG2 (Hepatocellular carcinoma) | Strong (11–25 µg/mL) | [3] |
| This compound-based nanovesicles (CA-CH-4) | HepG2 (Hepatocellular carcinoma) | Very Strong (1–10 µg/mL) | [3] |
| This compound | BT-474 (Breast cancer) | 30 µg/ml (induced G1 arrest) | [7] |
| This compound-derived β-amino alcohol (Compound 3d) | MCF-7 (Breast cancer) | 43.4 µM | [8] |
| This compound-derived β-amino alcohol (Compound 4d) | MCF-7 (Breast cancer) | 39.0 µM | [8] |
| This compound-derived β-amino alcohol (Compound 3d) | MDA-MB-231 (Breast cancer) | 35.9 µM | [8] |
| This compound-derived β-amino alcohol (Compound 4d) | MDA-MB-231 (Breast cancer) | 35.1 µM | [8] |
| This compound-derived conjugate (Compound 4g) | A549 (Lung cancer) | 0.92 µM | [9] |
| This compound-derived conjugate (Compound 4h) | A549 (Lung cancer) | 0.78 µM | [9] |
Signaling Pathways in this compound's Anticancer Action
In-silico and in-vitro studies suggest that this compound and its derivatives exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis, such as the PI3K/Akt and MAPK pathways.[4][10]
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell viability.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound derivatives and a vehicle control. Incubate for 24-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Antimicrobial and Antifungal Activity
This compound derivatives have shown significant potential in combating various pathogenic microbes and fungi. Their amphiphilic nature, arising from the hydrophilic phenolic head and the hydrophobic alkyl chain, is believed to contribute to their antimicrobial action.
Quantitative Antimicrobial Data
The antimicrobial efficacy is often evaluated by the Minimum Inhibitory Concentration (MIC) and the zone of inhibition in agar (B569324) diffusion assays.
| Derivative/Compound | Microorganism | MIC (µg/mL) | Zone of Inhibition (mm) | Reference |
| This compound-based β-amino alcohol | Staphylococcus aureus | 3.90 - 15.60 | - | [11] |
| This compound-based β-amino alcohol | Mycobacterium tuberculosis | 3.18 - 7.36 (MIC90) | - | [11] |
| Nitrothis compound (NC1) | Rhizopus stolonifer | - | >12 | [12][13] |
| Zn(II) complex of nitrothis compound (NC1-Zn) | Rhizopus stolonifer | - | 17.8 ± 1.06 | [12][13] |
| This compound azo derivative (CABA) | Candida albicans | 16 | - | [14] |
| This compound-derived cationic surfactants with SWCNTs | Escherichia coli | 0.33 | - | [15] |
| This compound-derived cationic surfactants with SWCNTs | Staphylococcus aureus | 0.02 | - | [15] |
Experimental Protocol: Agar Well Diffusion Method
This method is used to assess the antimicrobial activity of a substance.
-
Media Preparation: Prepare and sterilize Mueller-Hinton agar.
-
Inoculation: Inoculate the surface of the agar plates with a standardized suspension of the test microorganism.
-
Well Creation: Create wells of a specific diameter in the agar using a sterile cork borer.
-
Sample Addition: Add a defined volume of the this compound derivative solution into the wells. A solvent control and a standard antibiotic are also used.
-
Incubation: Incubate the plates at an appropriate temperature for 18-24 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone around the well where microbial growth is inhibited.
Antioxidant Activity
The phenolic hydroxyl group in the this compound structure is a key contributor to its antioxidant properties.[16] this compound and its derivatives can scavenge free radicals, thereby mitigating oxidative stress, which is implicated in numerous diseases.
Quantitative Antioxidant Data
Antioxidant activity is commonly assessed using DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.
| Derivative/Compound | Assay | Scavenging Activity | Reference |
| This compound-based nanovesicles (CA-CH) | ABTS | 65.32% inhibition | [3] |
| This compound-derived cholinesterase inhibitors (5 and 11) | HORAC | Similar to ferulic acid | [16] |
Experimental Protocol: DPPH Radical Scavenging Assay
-
Reagent Preparation: Prepare a stock solution of DPPH in methanol.
-
Reaction Mixture: Mix the this compound derivative solution with the DPPH solution.
-
Incubation: Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance of the solution at 517 nm.
-
Calculation: The percentage of radical scavenging activity is calculated by comparing the absorbance of the sample to that of a control.
Enzyme Inhibition
Certain this compound derivatives have been designed to target specific enzymes implicated in disease pathogenesis. A notable example is the inhibition of acetylcholinesterase (AChE), a key enzyme in the progression of Alzheimer's disease.[1][16]
Quantitative Enzyme Inhibition Data
| Derivative/Compound | Enzyme | IC50 Value | Reference |
| Methoxy–this compound derivative (LDT161) | Acetylcholinesterase (AChE) | 5.65 µM | [16] |
| N-ethyl-N-(2-methoxybenzyl)amine derivative (26) | Human Acetylcholinesterase (hAChE) | 5.7 µM | [1] |
| Pyrrolidine derivative (4) | Acetylcholinesterase (AChE) | 47.6 µM | [16] |
| Piperidine derivative (5) | Acetylcholinesterase (AChE) | 30 µM | [16] |
| Aminomethyl derivative (5) | Human Butyrylcholinesterase (BChE) | Single-digit micromolar | [16] |
| Aminomethyl derivative (11) | Human Butyrylcholinesterase (BChE) | Single-digit micromolar | [16] |
General Experimental Workflow
The development of biologically active this compound derivatives typically follows a structured workflow, from the extraction of the starting material to the synthesis and subsequent biological evaluation of the novel compounds.
Conclusion
This compound and its derivatives represent a versatile and sustainable platform for the development of new therapeutic agents. Their diverse biological activities, coupled with their natural origin, make them attractive candidates for further investigation in the fields of oncology, infectious diseases, and neurodegenerative disorders. The data and protocols presented in this guide aim to serve as a valuable resource for the scientific community to unlock the full therapeutic potential of these remarkable compounds.
References
- 1. acmeresearchlabs.in [acmeresearchlabs.in]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 5. texaschildrens.org [texaschildrens.org]
- 6. 2.6. In Vitro Antioxidant Assay (ABTS Radical Scavenging Method) [bio-protocol.org]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. hereditybio.in [hereditybio.in]
- 13. Determination of DPPH radical scavenging activity [bio-protocol.org]
- 14. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 15. chemistnotes.com [chemistnotes.com]
- 16. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
The History and Discovery of Cardanol: A Technical Guide
An In-depth Exploration of a Versatile Phenolic Lipid from Cashew Nut Shell Liquid
Abstract
Cardanol (B1251761), a phenolic lipid derived from the industrial byproduct Cashew Nut Shell Liquid (CNSL), has emerged as a versatile and sustainable platform chemical with a wide array of applications. This technical guide delves into the history of its discovery, from its origins as a component of CNSL to its isolation and characterization. It provides a comprehensive overview of the key scientific milestones and the researchers who have contributed to our understanding of this unique molecule. The guide further details the experimental protocols for its extraction and purification, presents its physicochemical properties in a structured format, and explores its biological activities, including its influence on cellular signaling pathways. This document is intended for researchers, scientists, and professionals in drug development and material science who are interested in the rich history and scientific potential of this compound.
A Historical Overview of this compound's Discovery and Development
This compound's story is intrinsically linked to the cashew tree (Anacardium occidentale) and its fruit. The cashew nut is encased in a shell that contains a viscous, dark reddish-brown liquid known as Cashew Nut Shell Liquid (CNSL). This liquid, a byproduct of the cashew nut processing industry, is the sole natural source of this compound.
The early uses of CNSL were primarily in traditional medicine and as a protective coating for wood against termites. However, its chemical potential began to be realized in the early 20th century. A pivotal figure in the history of this compound's industrial application was Mortimer T. Harvey , a student at Columbia University in the 1920s. Harvey's pioneering work led to the development of this compound-phenol resins, which were found to have superior properties, such as reduced temperature sensitivity of their coefficient of friction, making them ideal for use in vehicle brake linings.[1] This marked a significant step in the commercial valorization of CNSL and, by extension, this compound.
The primary phenolic constituent of raw, unheated CNSL is anacardic acid . This compound itself is not a major component of the raw liquid. The discovery that heating CNSL leads to the decarboxylation of anacardic acid to form this compound was a crucial breakthrough. This thermal process is the cornerstone of commercial this compound production.
While some sources have anecdotally mentioned Justus von Liebig as having discovered this compound in 1873, extensive reviews of his work do not support this claim. The scientifically documented history of this compound's isolation, characterization, and industrial development points towards the early 20th century, with significant contributions from researchers like Mortimer T. Harvey.
Physicochemical Properties of this compound
This compound is not a single compound but a mixture of phenolic lipids that differ in the degree of unsaturation of their C15 alkyl side chain. The main components are mono-, di-, and tri-unsaturated this compound. Its physical and chemical properties are summarized in the tables below.
Table 1: General Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Appearance | Yellowish to reddish-brown viscous liquid | |
| Odor | Phenolic | |
| Solubility | Immiscible with water; soluble in most organic solvents | |
| Freezing Point | Below -20 °C | [1] |
| Boiling Point | 225 °C at 10 mmHg | [1] |
| Density | 0.930 g/mL | [1] |
| CAS Number | 37330-39-5 | [1] |
Table 2: Typical Composition of this compound from Technical CNSL
| Component | Percentage (%) | Reference(s) |
| Saturated this compound | 2 | [1] |
| Mono-unsaturated this compound | 34 | [1] |
| Di-unsaturated this compound | 22 | [1] |
| Tri-unsaturated this compound | 41 | [1] |
Experimental Protocols for the Isolation and Purification of this compound
The isolation of this compound from CNSL is a multi-step process that typically involves the decarboxylation of anacardic acid followed by purification.
Decarboxylation of Anacardic Acid to Produce Technical CNSL
-
Objective: To convert the anacardic acid in raw CNSL to this compound through heating.
-
Procedure:
-
Raw CNSL is heated to a temperature of approximately 180-200°C.
-
The heating is continued until the evolution of carbon dioxide ceases, indicating the completion of the decarboxylation reaction.
-
The resulting product is known as technical CNSL, which is enriched in this compound.
-
Solvent Extraction of this compound from Technical CNSL
-
Objective: To separate this compound from other components of technical CNSL, such as cardol.
-
Procedure:
-
Dissolve 100 g of technical CNSL in a mixture of 320 mL of methanol (B129727) and 200 mL of 25% ammonium (B1175870) hydroxide (B78521) solution.
-
Stir the mixture for 15 minutes.
-
Transfer the mixture to a separatory funnel and extract with 200 mL of hexane (B92381). Repeat the extraction three more times.
-
Combine the hexane extracts. This layer contains the this compound.
-
Wash the combined hexane extracts with 100 mL of 5% HCl, followed by 100 mL of distilled water.
-
Dry the hexane layer over anhydrous sodium sulfate.
-
Remove the hexane under reduced pressure using a rotary evaporator to obtain crude this compound.
-
Purification of this compound by Vacuum Distillation
-
Objective: To obtain high-purity this compound.
-
Procedure:
-
The crude this compound obtained from solvent extraction is subjected to vacuum distillation.
-
The distillation is typically carried out at a reduced pressure of 10 mmHg.
-
The fraction that distills at approximately 225°C is collected as purified this compound.[1]
-
Biological Activities and Signaling Pathways
This compound has been shown to possess a range of biological activities, including antioxidant, antimicrobial, and antitumor effects. Of particular interest to drug development professionals is its ability to induce cell cycle arrest and apoptosis in cancer cells.
Induction of G1 Cell Cycle Arrest and Apoptosis
Research has demonstrated that this compound can induce G1 phase cell cycle arrest and apoptosis in breast cancer cells.[2] This is achieved through the modulation of key cell cycle regulatory proteins. This compound treatment leads to the upregulation of the cyclin-dependent kinase inhibitor p21 and the downregulation of Cyclin D1 and its associated kinase CDK4.[2]
The workflow for this compound-induced G1 arrest can be visualized as follows:
Caption: this compound-induced G1 cell cycle arrest pathway.
Apoptosis Induction Pathway
In addition to cell cycle arrest, this compound also triggers apoptosis, or programmed cell death, in cancer cells. This is mediated through the regulation of pro- and anti-apoptotic proteins. Studies have shown that this compound increases the expression of the pro-apoptotic protein DR5 (Death Receptor 5) and the anti-apoptotic protein Bcl-2, while decreasing the levels of other anti-apoptotic proteins like Mcl-1.[2] In melanoma cells, this compound monoene has been shown to induce apoptosis through a mitochondrial-associated pathway, involving the upregulation of p53, an increase in the Bax/Bcl-2 ratio, and the activation of caspase-3.[3]
A simplified representation of the this compound-induced apoptosis signaling cascade is presented below:
Caption: Simplified signaling cascade of this compound-induced apoptosis.
Conclusion
From its humble origins as a component of a waste product from the cashew industry, this compound has evolved into a valuable and sustainable chemical feedstock. The pioneering work of early researchers laid the foundation for its industrial use, and ongoing scientific investigation continues to uncover its potential in diverse fields, including polymer chemistry and pharmacology. The ability of this compound to modulate key cellular signaling pathways, leading to cell cycle arrest and apoptosis in cancer cells, highlights its promise as a scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive resource for understanding the history, properties, and biological activities of this remarkable natural product.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound isolated from Thai Apis mellifera propolis induces cell cycle arrest and apoptosis of BT-474 breast cancer cells via p21 upregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mitochondria-Associated Apoptosis in Human Melanoma Cells Induced by this compound Monoene from Cashew Nut Shell Liquid - PubMed [pubmed.ncbi.nlm.nih.gov]
Cardanol: A Renewable Phenolic Lipid for Advanced Applications
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Cardanol (B1251761), a naturally occurring phenolic lipid derived from cashew nutshell liquid (CNSL), is emerging as a versatile and sustainable platform chemical with significant potential across various industries, including polymer chemistry, materials science, and pharmacology.[1][2][3] This technical guide provides a comprehensive overview of this compound, focusing on its physicochemical properties, extraction and purification methodologies, and its applications, particularly in areas relevant to drug development and material science.
Physicochemical Properties of this compound
This compound is a meta-substituted phenol (B47542) with a C15 aliphatic side chain that varies in its degree of unsaturation.[4] This unique structure, featuring a hydrophilic phenolic head and a long, hydrophobic aliphatic tail, imparts a range of desirable properties.[5][6] Technical this compound is typically a mixture of saturated, mono-unsaturated, di-unsaturated, and tri-unsaturated components.[4]
Table 1: General Physicochemical Properties of Technical this compound
| Property | Value | Reference(s) |
| Appearance | Pale yellow to reddish-brown viscous liquid | [2] |
| CAS Registry Number | 37330-39-5 | [4] |
| Molecular Formula | C21H30O (for the diene component) | [7] |
| Density | 0.930 g/mL | [4] |
| Boiling Point | 225 °C at 10 mmHg | [4] |
| Freezing Point | Below -20 °C | [4] |
| Solubility | Insoluble in water; soluble in organic solvents like ether, petroleum ether, and chloroform. | [2] |
Table 2: Composition of Unsaturated Components in Technical this compound
| Component | Percentage (%) | Reference(s) |
| Tri-unsaturated | 41 | [4] |
| Mono-unsaturated | 34 | [4] |
| Di-unsaturated | 22 | [4] |
| Saturated | 2 | [4] |
Experimental Protocols
Extraction and Purification of this compound from Cashew Nut Shell Liquid (CNSL)
The extraction and purification of this compound from CNSL is a critical step in obtaining a high-purity material for research and development. Technical CNSL, which is obtained by heating cashew nut shells, contains a higher concentration of this compound due to the decarboxylation of anacardic acid.[5][8]
Protocol 1: Solvent Extraction of this compound from Technical CNSL [1][9]
-
Dissolution: Dissolve 100 g of technical CNSL in 320 mL of methanol.
-
Basification: Add 200 mL of 25% ammonium (B1175870) hydroxide (B78521) solution to the methanolic solution and stir for 15 minutes. This step deprotonates the more acidic cardol, facilitating its separation.
-
Extraction: Transfer the solution to a separatory funnel and extract four times with 200 mL of hexane (B92381) each time. The less acidic this compound will preferentially partition into the hexane layer.
-
Washing: Combine the organic (hexane) layers and wash with 100 mL of 5% HCl to neutralize any remaining ammonia, followed by a wash with 100 mL of distilled water.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate. Concentrate the solution under reduced pressure to yield purified this compound.
-
Decolorization (Optional): If the obtained this compound is colored, it can be further purified by treating it with activated charcoal.
Protocol 2: Flash Column Chromatography for Separation of this compound Isomers [1][8]
For obtaining highly pure fractions of this compound monoene, diene, and triene, flash column chromatography is a highly effective method.
-
Stationary Phase: A C18 reverse-phase silica (B1680970) gel column is typically used.
-
Mobile Phase: A gradient of an appropriate solvent system, such as ethyl acetate (B1210297) in hexane, is used for elution.
-
Sample Preparation: Dissolve the crude CNSL or pre-purified this compound in a minimal amount of the initial mobile phase.
-
Elution and Fraction Collection: Load the sample onto the column and begin elution with the mobile phase. Collect fractions sequentially.
-
Fraction Analysis: Monitor the composition of each collected fraction using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Isolation of Isomers: Combine the fractions containing the highest concentration of the desired isomer (monoene, diene, or triene). Remove the solvent under reduced pressure to yield the purified isomer.
Synthesis of this compound Derivatives
This compound's reactive phenolic hydroxyl group and the unsaturation in its alkyl chain allow for a wide range of chemical modifications to produce valuable derivatives.
Protocol 3: Epoxidation of this compound [10]
-
Reaction Setup: In a vial equipped with a stir bar and reflux condenser, combine 1 g of this compound, a cation exchange resin (e.g., Amberlite® IR120), and a suitable solvent like toluene. Place the vial in a heating block set to 55 °C.
-
Addition of Reagents: Once the temperature stabilizes, add 30% hydrogen peroxide (the amount can be varied to control the degree of epoxidation) dropwise to the solution.
-
Reaction: Stir the reaction mixture at 55 °C for a specified time (e.g., 5-7 hours).
-
Workup: After the reaction is complete, filter the solution to remove the resin. Transfer the filtrate to a separatory funnel, wash with water and a saturated solution of sodium carbonate.
-
Purification: Dry the organic layer and concentrate it to obtain the epoxidized this compound.
Protocol 4: Synthesis of a this compound-Amine Adduct [10]
-
Reaction Mixture: In a glass vial, combine epoxidized this compound (1 equivalent) and aniline (B41778) (1 equivalent). Add a catalytic amount of an ionic liquid, such as 1-methylimidazolium (B8483265) tetrafluoroborate.
-
Reaction: Stir the mixture at 105 °C for 2.5 hours.
-
Extraction: Transfer the reaction mixture to a separatory funnel with ethyl acetate and wash three times with water.
-
Drying and Isolation: Discard the aqueous layer. Dry the ethyl acetate layer with magnesium sulfate, filter, and evaporate the solvent to obtain the this compound-amine derivative.
Biological Activities and Potential Signaling Pathways
This compound and its derivatives have demonstrated a range of biological activities, making them promising candidates for drug development.
Antioxidant Activity
The phenolic hydroxyl group in this compound is a key contributor to its antioxidant properties.[11][12] It can act as a radical scavenger, donating a hydrogen atom to neutralize free radicals and thus preventing oxidative damage. The long, lipophilic side chain enhances its solubility in lipidic environments, potentially allowing it to protect cell membranes from lipid peroxidation.[12]
Caption: Proposed antioxidant mechanism of this compound via free radical scavenging.
Antimicrobial Activity
This compound and its derivatives have shown activity against various bacteria. The proposed mechanism involves the disruption of the bacterial cell membrane due to the amphiphilic nature of the molecule. The hydrophobic tail can insert into the lipid bilayer, leading to increased membrane permeability and eventual cell lysis.[13][14] Cationic surfactants derived from this compound have demonstrated particularly potent antibacterial activity.[14]
Caption: Conceptual model of the antimicrobial action of a this compound derivative.
Cytotoxicity and Anti-proliferative Effects
This compound has been investigated for its cytotoxic effects on various cancer cell lines.[2][5] The MTT assay is a common method to assess cell viability and determine the half-maximal inhibitory concentration (IC50) of a compound.
Table 3: Cytotoxicity of this compound on Human Keratinocyte (HaCaT) Cells [5]
| Concentration (µg/mL) | Cell Viability (%) |
| 0 (Control) | 100 |
| 0.01 | No significant effect |
| 0.1 | No significant effect |
| 1 | No significant effect |
| 10 | No significant effect |
| 100 | Significant cell death |
Protocol 5: MTT Assay for Cytotoxicity [2][5]
-
Cell Seeding: Seed cells (e.g., 5,000 cells/well) in a 96-well plate and incubate for 24 hours to allow for attachment.
-
Treatment: Remove the medium and add fresh medium containing various concentrations of this compound.
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability against the concentration of this compound to determine the IC50 value.
Caption: Experimental workflow for determining cytotoxicity using the MTT assay.
Applications in Polymer Synthesis
This compound is a valuable monomer for the synthesis of a wide range of polymers due to its reactive phenolic group and polymerizable side chain.[2] It can be used to produce phenolic resins, epoxy resins, polyurethanes, and other polymers with applications in coatings, adhesives, and composites.[2]
Caption: General workflow for the synthesis of this compound-based polymers.
Conclusion
This compound, as a renewable phenolic lipid, presents a compelling alternative to petroleum-derived chemicals. Its unique chemical structure provides a foundation for a diverse range of applications, from high-performance polymers to bioactive compounds with therapeutic potential. The detailed methodologies and data presented in this guide aim to facilitate further research and development in harnessing the full potential of this sustainable resource. As the demand for green and sustainable technologies continues to grow, this compound is poised to play an increasingly important role in the future of materials science and drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Structural Analysis of this compound and Its Biological Activities on Human Keratinocyte Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of a this compound-amine derivative using an ionic liquid catalyst [journal.hep.com.cn]
- 10. This compound: toxicogenetic assessment and its effects when combined with cyclophosphamide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of sustainable drugs for Alzheimer's disease: this compound-derived cholinesterase inhibitors with antioxidant and anti-amyloid properties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. This compound-derived cationic surfactants enabling the superior antibacterial activity of single-walled carbon nanotubes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and Spectral Studies on this compound Based Polyurethanes - Neliti [neliti.com]
An In-depth Technical Guide to the Toxicological Profile of Cardanol and its Byproducts
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cardanol (B1251761), a phenolic lipid derived from cashew nutshell liquid (CNSL), has garnered significant interest for its potential applications in various industries, including the development of biomaterials and pharmaceuticals. This technical guide provides a comprehensive overview of the current toxicological data on this compound and its associated byproducts. The available evidence suggests that while this compound exhibits low to moderate toxicity in several models, it is not without biological effects. This document summarizes key quantitative toxicological endpoints, details the experimental protocols used in these assessments, and visually represents the known biological pathways influenced by this compound. A thorough understanding of its toxicological profile is crucial for the safe and effective utilization of this renewable resource in research and development.
Quantitative Toxicological Data
The toxicological assessment of this compound has been conducted across various models, yielding a range of quantitative endpoints. These findings are summarized below to facilitate a comparative analysis.
Table 1: Acute Toxicity of this compound
| Test Substance | Species | Route of Administration | Endpoint | Value | Citation |
| This compound | Artemia sp. (brine shrimp) | Aquatic | LC50 (24h) | 1.59 mg/L | [1] |
| This compound | Artemia sp. (brine shrimp) | Aquatic | LC50 (48h) | 0.42 mg/L | [1] |
| Unspecified Test Material (RC9927) | Rat | Oral | LD50 | > 5000 mg/kg | |
| Unspecified Test Item | Rabbit | Dermal | LD50 | > 2000 mg/kg | [2] |
Note: The identity of "RC9927" as this compound is inferred from the context of the study but not explicitly confirmed.
Table 2: Cytotoxicity of this compound
| Cell Line | Assay | Endpoint | Concentration | Effect | Citation |
| HaCaT (Human Keratinocytes) | MTT | Cell Viability | ≤ 10 µg/mL | No significant effect | [3] |
| HaCaT (Human Keratinocytes) | MTT | Cell Viability | 100 µg/mL | Significant cell death | [3] |
| M14 (Human Melanoma) | MTT | IC50 | 23.15 ± 2.42 µM (24h) | Inhibition of proliferation | [4] |
| M14 (Human Melanoma) | MTT | IC50 | 12.30 ± 1.67 µM (48h) | Inhibition of proliferation | [4] |
| BT-474 (Breast Cancer) | MTT | Cytotoxicity | Time- and dose-dependent | Cell shrinkage and detachment | [5][6] |
Table 3: Genotoxicity of this compound
| Assay | Organism/Cell Line | Doses/Concentrations | Results | Citation |
| Comet Assay | Swiss mice | 2.5, 5, 10 mg/kg (i.p.) | Increased frequency of damaged cells (inverse dose-response), but overall assessment showed no genotoxicity. | [7] |
| Micronucleus Test | Swiss mice | 10 mg/kg (i.p.) | Increased micronuclei frequency at 24h, but not at 48h and 72h. | [7] |
| Comet Assay | HaCaT (Human Keratinocytes) | > 10 µg/mL | Significant increase in DNA damage. | [3] |
| Comet Assay | HaCaT (Human Keratinocytes) | 1 and 0.1 µg/mL | No significant DNA fragmentation. | [3] |
Table 4: Acute Toxicity of this compound Byproducts
| Test Substance | Species | Route of Administration | Endpoint | Value | Citation |
| Cardol | Artemia sp. (brine shrimp) | Aquatic | LC50 (24h) | 0.56 mg/L | [1][8] |
| Cardol | Artemia sp. (brine shrimp) | Aquatic | LC50 (48h) | 0.41 mg/L | [1][8] |
Experimental Protocols
The following sections detail the methodologies for the key toxicological assays cited in this guide.
Acute Oral Toxicity (LD50)
The acute oral toxicity of a test substance, RC9927, was evaluated in rats. A single dose of 5000 mg/kg was administered orally to a group of five male and five female rats. The animals were observed for 14 days for signs of toxicity and mortality. Bodyweight was recorded at the beginning and end of the observation period. At the end of the study, all animals underwent a gross necropsy. The study was designed to be in general accordance with OECD Guideline 401.
Acute Dermal Toxicity (LD50)
The acute dermal toxicity of a test item was assessed in rabbits.[2] A single 24-hour, semi-occluded dermal application of the test substance at a dose of 2000 mg/kg was applied to the intact skin of one male and one female rabbit.[2] The animals were observed for 14 days for clinical signs of toxicity, dermal irritation, and changes in body weight.[2] A gross necropsy was performed at the end of the observation period.[2] This study was designed to comply with OECD Guideline 402.[2]
Brine Shrimp Lethality Assay (LC50)
The acute toxicity of this compound and cardol was determined using the brine shrimp (Artemia sp.) lethality assay.[1] Brine shrimp nauplii were hatched in seawater. Varying concentrations of the test substances (ranging from 0.01 to 30 mg/L for this compound and 0.001 to 3 mg/L for cardol) were prepared.[1] Ten nauplii were added to each concentration and incubated under illumination.[1] The number of surviving nauplii was counted after 24 and 48 hours to determine the percentage of mortality.[1] The LC50 values were then calculated.[1]
MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell metabolic activity as a measure of cell viability.
-
Cell Seeding: Cells are seeded in 96-well plates at a specific density (e.g., 2 x 10^4 cells/well) and allowed to adhere overnight.[9]
-
Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound) for a defined period (e.g., 24, 48, or 72 hours).[5][9]
-
MTT Addition: Following treatment, an MTT solution (typically 5 mg/mL in PBS) is added to each well, and the plate is incubated for 3-4 hours at 37°C.[9][10]
-
Formazan (B1609692) Solubilization: The culture medium is removed, and a solvent (e.g., dimethyl sulfoxide) is added to dissolve the formazan crystals.[9]
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.[9][10] The absorbance is directly proportional to the number of viable cells.
Comet Assay for Genotoxicity
The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA damage in individual cells. The methodology generally follows the principles outlined in OECD Guideline 489.[4][11][12]
-
Cell Preparation: Animals are treated with the test substance over a period of two or more days, with samples collected 2-6 hours after the final dose.[11] For in vitro studies, cells are cultured and exposed to the test substance for a specified duration (e.g., 24 hours).[3]
-
Slide Preparation: The isolated cells are suspended in low-melting-point agarose (B213101) and layered onto a microscope slide pre-coated with normal melting point agarose.[13]
-
Lysis: The slides are immersed in a lysis solution to remove cell membranes and proteins, leaving the DNA as nucleoids.[13]
-
Alkaline Unwinding and Electrophoresis: The slides are placed in an electrophoresis chamber with an alkaline buffer (pH > 13) to unwind the DNA and separate the damaged fragments during electrophoresis.[11][13]
-
Staining and Visualization: The DNA is stained with a fluorescent dye (e.g., ethidium (B1194527) bromide or SYBR Green) and visualized using a fluorescence microscope. Damaged DNA migrates further from the nucleus, creating a "comet" shape.[13]
-
Data Analysis: The extent of DNA damage is quantified by measuring the length of the comet tail and the percentage of DNA in the tail.
In Vivo Micronucleus Test
The in vivo micronucleus test is used to detect chromosomal damage by identifying micronuclei, which are small nuclei that form from chromosome fragments or whole chromosomes left behind during cell division. The protocol is based on OECD Guideline 474.[14][15][16][17]
-
Animal Dosing: A preliminary study may be conducted to determine the appropriate dose range. In the main study, groups of at least five male and five female animals (typically mice or rats) are treated with the test substance, usually via oral gavage or intraperitoneal injection.[14] A positive control (e.g., cyclophosphamide) and a vehicle control are also included.[14]
-
Sample Collection: Bone marrow is typically collected 24 and 48 hours after treatment.[14]
-
Slide Preparation and Staining: The bone marrow cells are flushed, and smears are made on microscope slides. The slides are then stained to differentiate between polychromatic erythrocytes (PCEs) and normochromatic erythrocytes (NCEs).[14]
-
Scoring: At least 4000 PCEs per animal are scored for the presence of micronuclei.[14]
-
Data Analysis: The frequency of micronucleated PCEs in the treated groups is compared to that of the control group. A statistically significant, dose-dependent increase in micronucleated PCEs indicates a positive genotoxic effect.[14]
Signaling Pathways and Experimental Workflows
This compound-Induced Apoptosis in Cancer Cells
While not indicative of toxicity in normal cells, studies on cancer cell lines provide insight into the potential biological pathways affected by this compound. In BT-474 breast cancer cells, this compound has been shown to induce cell cycle arrest at the G1 phase and promote apoptosis.[5][6] This process involves the upregulation of the p21 protein and modulation of other apoptosis-related genes.[5][6]
General Workflow for In Vitro Cytotoxicity and Genotoxicity Assessment
A common experimental workflow for assessing the cytotoxic and genotoxic potential of a compound like this compound involves a tiered approach, starting with cytotoxicity assays to determine the appropriate concentration range for subsequent, more specific assays.
Discussion and Conclusion
The toxicological data on this compound currently available indicate a compound with low to moderate acute toxicity in the models studied. In vitro studies on human keratinocytes suggest that this compound is relatively safe at lower concentrations (≤10 µg/mL), but can induce cytotoxicity and genotoxicity at higher concentrations.[3] In vivo studies in mice did not find significant genotoxicity at the doses tested.[7] The primary byproduct, cardol, appears to be more acutely toxic to aquatic organisms than this compound itself.[1][8]
It is important to note the limitations of the current body of research. There is a lack of comprehensive data on chronic toxicity, reproductive and developmental toxicity, and the toxicological profiles of other potential byproducts of this compound synthesis and degradation. Furthermore, the molecular mechanisms underlying this compound's toxicity in non-cancerous cells are not yet well-defined.
For researchers and drug development professionals, these findings underscore the importance of careful dose-response studies. While this compound holds promise as a versatile biomaterial, its potential for cytotoxicity and genotoxicity at higher concentrations necessitates a thorough risk assessment for any intended application. Future research should focus on establishing a more complete toxicological profile, including chronic exposure studies and the investigation of specific signaling pathways involved in its toxic effects. This will enable the development of safe and effective applications for this abundant and renewable phenolic lipid.
References
- 1. panamjas.org [panamjas.org]
- 2. downloads.regulations.gov [downloads.regulations.gov]
- 3. Structural Analysis of this compound and Its Biological Activities on Human Keratinocyte Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The use of the comet assay for the evaluation of the genotoxicity of nanomaterials [frontiersin.org]
- 5. This compound isolated from Thai Apis mellifera propolis induces cell cycle arrest and apoptosis of BT-474 breast cancer cells via p21 upregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound isolated from Thai Apis mellifera propolis induces cell cycle arrest and apoptosis of BT-474 breast cancer cells via p21 upregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound: toxicogenetic assessment and its effects when combined with cyclophosphamide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Bioactivity guided isolation and identification of phenolic compounds from Citrus aurantium L. with anti-colorectal cancer cells activity by UHPLC-Q-TOF/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assessment of Cytotoxicity Profiles of Different Phytochemicals: Comparison of Neutral Red and MTT Assays in Different Cells in Different Time Periods - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 12. catalog.labcorp.com [catalog.labcorp.com]
- 13. oecd.org [oecd.org]
- 14. nucro-technics.com [nucro-technics.com]
- 15. oecd.org [oecd.org]
- 16. oecd.org [oecd.org]
- 17. oecd.org [oecd.org]
The Environmental Footprint of Cardanol Production: A Technical Guide
An In-depth Examination of the Production of a Bio-based Phenol and its Environmental Implications for Researchers, Scientists, and Drug Development Professionals.
Cardanol (B1251761), a phenolic lipid derived from the agricultural byproduct Cashew Nut Shell Liquid (CNSL), is gaining significant traction as a sustainable alternative to petroleum-derived phenols in a multitude of industrial applications, including the synthesis of pharmaceuticals, surfactants, and polymers.[1] Its renewable origin and unique chemical structure make it a focal point in the advancement of green chemistry.[1] This technical guide provides a comprehensive analysis of the environmental impact associated with this compound production, detailing the extraction and conversion processes, and summarizing the available data to inform sustainable practices in research and development.
From Cashew to this compound: The Production Trajectory
This compound is not naturally present in the cashew nut shell. It is a product of the decarboxylation of anacardic acid, the primary constituent of natural CNSL. This transformation typically occurs during the thermal extraction of CNSL from the cashew nutshell, a byproduct of the cashew nut processing industry. The overall process can be segmented into two main stages: CNSL extraction and the subsequent conversion of anacardic acid to this compound.
Cashew Nut Shell Liquid (CNSL) Extraction: A Comparative Overview
The method of extraction of CNSL from the cashew nutshell is a critical determinant of the process's environmental footprint. Various techniques are employed, each with distinct implications for energy consumption, solvent use, and yield.
| Extraction Method | Description | Advantages | Disadvantages & Environmental Concerns |
| Hot Oil Bath | Cashew nutshells are immersed in hot oil (often CNSL itself) at temperatures between 180-200°C, causing the shells to release the liquid. | High yield (50-70% of available CNSL), efficient for large-scale operations. | High energy consumption due to the high temperatures required. Potential for thermal degradation of the product. |
| Mechanical Pressing (Cold Press) | Mechanical force is applied to the nutshells to squeeze out the CNSL. | Lower energy consumption compared to thermal methods. Avoids thermal degradation of anacardic acid. | Lower yield compared to other methods, with 10-15% residual oil left in the press cake. Produces CNSL with more impurities. |
| Solvent Extraction | The nutshells are crushed and treated with a solvent (e.g., hexane, ethanol) to dissolve the CNSL, which is then recovered by evaporating the solvent. | High yield (up to 99%) and high purity of the extracted CNSL. Preserves the natural composition of CNSL. | Use of volatile organic compounds (VOCs) as solvents, which can have significant environmental and health impacts if not properly managed and recycled. |
| Supercritical CO2 Extraction | Pressurized carbon dioxide in a supercritical state is used as a solvent to extract the CNSL. | Considered a "green" extraction method as it avoids the use of organic solvents. Yields high-purity CNSL. | High initial capital cost for equipment. Energy intensive due to the high pressures required. |
| Pyrolysis | The nutshells are heated in the absence of oxygen, leading to thermal decomposition and the production of bio-oil (containing CNSL components), biochar, and syngas. | Can be part of a broader biorefinery concept, valorizing all components of the nutshell. | High energy consumption. The composition of the resulting bio-oil can be complex and may require further refining. |
The Chemical Transformation: Anacardic Acid to this compound
The conversion of anacardic acid to this compound is a decarboxylation reaction, driven by heat. In thermal extraction methods like the hot oil bath, this conversion happens concurrently with extraction. For other methods, a separate heating step is required.
Experimental Protocols in this compound Production and Analysis
Detailed experimental protocols are essential for the consistent and sustainable production of this compound. Below are representative methodologies for CNSL extraction.
Protocol for Solvent Extraction of CNSL
Objective: To extract CNSL from cashew nutshells using a solvent.
Materials:
-
Ground cashew nutshells
-
Solvent (e.g., n-hexane)
-
Soxhlet extraction apparatus
-
Heating mantle
-
Rotary evaporator
-
Condenser
-
Collection flask
Methodology:
-
A known weight of ground cashew nutshells is placed in a porous thimble.
-
The thimble is placed into the main chamber of the Soxhlet extractor.
-
The extraction solvent is added to the collection flask.
-
The apparatus is assembled and heated. The solvent vaporizes, travels up to the condenser, liquefies, and drips back into the chamber with the nutshells, extracting the CNSL.
-
The process is allowed to run for a specified period (e.g., 6-8 hours).
-
After extraction, the solvent containing the dissolved CNSL is collected.
-
The solvent is removed using a rotary evaporator to yield the crude CNSL.
Protocol for Hot Oil Bath Extraction
Objective: To extract CNSL using the hot oil bath method.
Materials:
-
Raw cashew nutshells
-
A bath of a suitable high-temperature oil (e.g., recycled CNSL)
-
Heating apparatus with temperature control
-
A vessel to contain the hot oil and nutshells
-
A mechanism for separating the extracted CNSL from the shells
Methodology:
-
The oil bath is preheated to the desired temperature (e.g., 185-200°C).
-
A known quantity of cashew nutshells is immersed in the hot oil.
-
The shells are held in the hot oil for a specific duration to allow for the thermal rupturing of the shell structure and the release of CNSL.
-
The extracted CNSL is collected from the bath.
-
The spent nutshells are removed.
Environmental Impact Assessment: A Life Cycle Perspective
A comprehensive environmental assessment of this compound production necessitates a Life Cycle Assessment (LCA) approach. While a detailed, publicly available LCA for this compound is not yet prevalent, a qualitative assessment based on the production stages highlights key areas of environmental concern and opportunity.
Key Environmental Hotspots
-
Energy Consumption: Thermal extraction methods are energy-intensive due to the high temperatures required. The energy source (fossil fuels vs. renewables) significantly influences the carbon footprint.
-
Solvent Use: Solvent extraction methods pose risks of air and water pollution if solvents are not handled and recycled in a closed-loop system. The toxicity and biodegradability of the chosen solvent are critical factors.
-
Waste Generation: The primary waste stream is the spent cashew nutshells. Valorization of this biomass, for example, through pyrolysis to produce biochar and syngas, can mitigate waste and create additional value streams. During the heat treatment of CNSL, toxic acid vapors can be generated, which require proper condensation and treatment.
-
Byproduct Management: The decarboxylation of anacardic acid releases carbon dioxide. While the carbon is of biogenic origin, its capture and utilization could be explored in a circular economy context.
This compound in the Context of Green Chemistry
The production and use of this compound can be aligned with several principles of green chemistry, offering significant environmental advantages over traditional chemical synthesis pathways.
| Green Chemistry Principle | Application in this compound Production and Use |
| Prevention | Utilizing an agricultural byproduct (cashew nutshells) prevents waste. |
| Atom Economy | The conversion of anacardic acid to this compound has a high atom economy, with CO2 as the only major byproduct. |
| Less Hazardous Chemical Syntheses | This compound can be used to synthesize pharmaceuticals and other chemicals through routes that are less hazardous and have better environmental profiles compared to traditional methods. |
| Use of Renewable Feedstocks | This compound is derived from a renewable biomass source.[1] |
| Catalysis | Research is ongoing to use catalytic processes to upgrade this compound into valuable chemicals, which are often more efficient and generate less waste than stoichiometric reactions. |
Logical Workflow of this compound Production
The following diagram illustrates the overall workflow from the raw agricultural product to the final purified this compound.
Conclusion and Future Outlook
This compound presents a compelling case as a bio-based platform chemical that can contribute to a more sustainable chemical industry. The environmental impact of its production is largely dependent on the chosen extraction technology and the management of waste streams. While thermal methods are prevalent, the development and optimization of greener extraction techniques, such as supercritical CO2 extraction and solvent extraction with recyclable, non-toxic solvents, are crucial for minimizing the environmental footprint.
Future research should focus on conducting comprehensive Life Cycle Assessments for different this compound production routes to provide quantitative data on energy consumption, greenhouse gas emissions, and other environmental indicators. Furthermore, the valorization of all byproducts, including the spent nutshells and the CO2 released during decarboxylation, will be key to realizing a truly circular and sustainable this compound production system. For drug development professionals, understanding the provenance of this compound and advocating for sustainably produced material will be an important aspect of developing greener pharmaceutical products.
References
Methodological & Application
Application Notes and Protocols for Cardanol-Based Epoxy Resin Synthesis and Curing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis and curing of epoxy resins derived from cardanol (B1251761), a renewable bio-based phenolic compound sourced from cashew nutshell liquid (CNSL).[1][2] this compound's unique structure, featuring a phenolic hydroxyl group and a long, hydrophobic alkyl chain, offers significant advantages in creating epoxy systems with enhanced flexibility, toughness, and adhesion.[1] These bio-based resins are gaining prominence as sustainable alternatives to conventional petroleum-derived epoxy resins.
Data Presentation
Synthesis of this compound-Based Epoxy Resins: Key Parameters
The synthesis of this compound-based epoxy resins primarily involves the reaction of this compound with epichlorohydrin (B41342) to form a glycidyl (B131873) ether. The efficiency and properties of the resulting resin are influenced by various reaction parameters.
| Parameter | Value/Range | Notes | Reference |
| Yield | 87.3% - 89.1% | The yield can be influenced by the molar ratio of reactants and the catalyst used. | [3][4] |
| Epoxy Equivalent Weight (EEW) (g/eq) | 200 - 530.65 | EEW is a measure of the amount of resin containing one equivalent of epoxy groups. It is affected by the extent of epoxidation. | [1][5] |
| Viscosity (cP at 25°C) | 9868 - 12010 | The viscosity of the synthesized resin can be influenced by its molecular weight and structure. | [5] |
Curing of this compound-Based Epoxy Resins: Curing Agents and Conditions
The curing process transforms the liquid epoxy resin into a solid, cross-linked thermoset polymer. The choice of curing agent and the curing schedule significantly impact the final properties of the material.
| Curing Agent Type | Example | Curing Temperature (°C) | Curing Time | Reference |
| Amines | Isophorone diamine (IPDA), Diethylenetriamine (DETA) | Room Temperature - 170 | 30 min - 5 hours | [6][7] |
| Phenalkamines | Cardolite® FormuLITE™ 2401B, 2002B | Ambient | Varies | [1][8] |
| Anhydrides | Methylhexahydrophthalic anhydride (B1165640) (MeHHPA) | 100 - 150 | 2 - 4 hours | [3] |
Properties of Cured this compound-Based Epoxy Resins
The mechanical and thermal properties of the cured this compound-based epoxy resins are critical for their application performance.
| Property | Value/Range | Test Method | Reference |
| Tensile Strength (MPa) | 0.60 - 78.84 | Tensile Testing | [3][9] |
| Young's Modulus (MPa) | 13.76 - 2420 | Tensile Testing | [5][9] |
| Elongation at Break (%) | 3.02 - 428 | Tensile Testing | [5][9] |
| Glass Transition Temperature (Tg) (°C) | 19.8 - 155 | Differential Scanning Calorimetry (DSC) | [6][9] |
| 5% Weight Loss Temperature (TGA) (°C) | 340.1 - 360.1 | Thermogravimetric Analysis (TGA) | [4] |
Experimental Protocols
Synthesis of this compound Glycidyl Ether (CGE)
This protocol describes a common method for synthesizing this compound-based epoxy resin through the glycidylation of the phenolic hydroxyl group.[7]
Materials:
-
This compound
-
Epichlorohydrin (ECH)
-
Sodium hydroxide (B78521) (NaOH)
-
Benzyl triethylammonium (B8662869) chloride (TEBA) as a phase transfer catalyst
-
Toluene (B28343) (solvent)
-
Deionized water
-
Anhydrous sodium sulfate
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Thermometer
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In the three-necked flask equipped with a stirrer, thermometer, and reflux condenser, dissolve this compound in an excess of epichlorohydrin and toluene. A typical molar ratio of this compound to epichlorohydrin is 1:6 to minimize polymerization.[4]
-
Add the TEBA catalyst to the mixture.
-
Heat the mixture to 70°C with constant stirring.[4]
-
Slowly add a concentrated aqueous solution of sodium hydroxide to the reaction mixture over a period of time.
-
Maintain the reaction at 70°C for 10 hours.[4]
-
After the reaction is complete, cool the mixture to room temperature.
-
Wash the organic layer with deionized water several times in a separatory funnel to remove the sodium chloride byproduct and excess NaOH.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the toluene and excess epichlorohydrin under reduced pressure using a rotary evaporator to obtain the this compound glycidyl ether.
Curing of this compound-Based Epoxy Resin with an Amine Hardener
This protocol outlines a general procedure for curing the synthesized this compound-based epoxy resin with an amine-based curing agent.
Materials:
-
Synthesized this compound Glycidyl Ether (CGE)
-
Amine curing agent (e.g., Isophorone diamine - IPDA)
-
Mold for casting specimens
Equipment:
-
Beaker or mixing container
-
Stirring rod or mechanical mixer
-
Vacuum oven or conventional oven
Procedure:
-
Calculate the stoichiometric amount of the amine curing agent required to cure the CGE based on the epoxy equivalent weight of the resin and the amine hydrogen equivalent weight (AHEW) of the hardener.
-
In a clean, dry container, accurately weigh the required amounts of CGE and the amine curing agent.
-
Thoroughly mix the two components for several minutes until a homogeneous mixture is obtained. Be careful to avoid excessive air entrapment.
-
Degas the mixture in a vacuum chamber to remove any entrapped air bubbles.
-
Pour the mixture into a pre-heated mold.
-
Cure the resin in an oven according to a specific curing schedule. A typical schedule might involve an initial cure at a lower temperature (e.g., 120°C for 5 hours) followed by a post-cure at a higher temperature (e.g., 170°C for 30 minutes).
-
After the curing cycle is complete, allow the cured sample to cool down slowly to room temperature before demolding.
Mandatory Visualization
References
- 1. mdpi.com [mdpi.com]
- 2. pcimag.com [pcimag.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Curing of epoxy resins by bio-based phenalkamines vs low-molecular-weight amines: study by DSC [lmaleidykla.lt]
- 8. Mechanical Characterization of this compound Bio-Based Epoxy Resin Blends: Effect of Different Bio-Contents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enhanced Thermal and Mechanical Properties of this compound Epoxy/Clay-Based Nanocomposite through Girard’s Reagent | MDPI [mdpi.com]
Application Notes and Protocols for the Polymerization of Cardanol in Coatings and Adhesives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cardanol (B1251761), a renewable phenolic lipid derived from cashew nut shell liquid (CNSL), is a versatile and sustainable platform chemical for the synthesis of a wide range of polymers. Its unique molecular structure, featuring a phenolic ring, a long, unsaturated aliphatic side chain, and a hydroxyl group, provides multiple reactive sites for polymerization. This allows for the creation of polymers with a diverse set of properties, making them suitable for high-performance applications in the coatings and adhesives industries. The inherent hydrophobicity imparted by the C15 alkyl chain, combined with the thermal and chemical resistance of the phenolic moiety, results in polymers with excellent water and corrosion resistance, good flexibility, and strong adhesion to various substrates.
These application notes provide a comprehensive overview of the primary methods for this compound polymerization, including detailed experimental protocols, quantitative performance data for the resulting polymers, and visual representations of the synthetic pathways and workflows.
Polymerization Methods and Applications
This compound can be polymerized through several distinct chemical pathways, each yielding polymers with unique characteristics tailored for specific applications in coatings and adhesives.
-
Phenolic Resins (Novolac and Resol): The reaction of this compound with aldehydes, primarily formaldehyde (B43269), produces novolac or resol resins. These thermosetting polymers are known for their excellent thermal stability, chemical resistance, and adhesive properties. They are widely used in protective coatings, wood adhesives, and laminates.
-
Epoxy Resins: this compound can be functionalized to create epoxy resins, reactive diluents, and curing agents. The incorporation of the long aliphatic chain of this compound into the epoxy backbone enhances flexibility, impact resistance, and hydrophobicity, leading to durable and water-resistant coatings and adhesives.
-
Polyurethane Resins: this compound-based polyols can be synthesized and subsequently reacted with isocyanates to form polyurethanes. These polymers exhibit a broad range of properties, from rigid coatings to flexible adhesives, with excellent chemical and abrasion resistance.
-
Cationic Polymerization: This method targets the unsaturation in the this compound side chain, leading to polymers with a distinct architecture where the polymer backbone is formed through the aliphatic chains. This can result in materials with unique thermal and mechanical properties.
-
Enzymatic Polymerization: Offering a green and sustainable alternative, enzymatic polymerization of this compound using enzymes like laccase or peroxidase allows for the synthesis of polythis compound under mild conditions. This method can produce polymers with well-defined structures and potential applications in biocompatible coatings and adhesives.
Experimental Protocols
Synthesis of this compound-Formaldehyde Novolac Resin
This protocol describes the synthesis of a novolac-type phenolic resin from this compound and formaldehyde using an acid catalyst.
Materials:
-
This compound
-
Formaldehyde (37% aqueous solution)
-
Citric acid (catalyst)
-
Methanol
Equipment:
-
Three-necked round-bottom flask
-
Condenser
-
Thermometer
-
Mechanical stirrer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Place 3 g of this compound into a 100 mL three-necked round-bottom flask equipped with a condenser, thermometer, and mechanical stirrer.[1]
-
Prepare the catalyst solution by dissolving 1 wt% of citric acid (based on the weight of this compound) in a minimal amount of methanol.
-
Add the catalyst solution to the this compound in the flask and begin stirring.
-
Heat the mixture to 120°C using a heating mantle.[1]
-
Once the temperature is stable at 120°C, add a 1:0.5 molar ratio of this compound to formaldehyde (37% aqueous solution) dropwise over 30 minutes.[1]
-
Maintain the reaction mixture at 120°C with vigorous stirring for 5 hours.[1]
-
After the reaction is complete, allow the system to cool to room temperature.
-
Purify the resulting resin to remove any unreacted this compound by column chromatography using a mixture of hexane and chloroform as the eluent.
-
Remove the solvent from the purified resin using a rotary evaporator to obtain the final this compound-formaldehyde novolac resin.
Experimental Workflow for this compound-Formaldehyde Novolac Resin Synthesis
Caption: Workflow for the synthesis of this compound-formaldehyde novolac resin.
Synthesis of this compound-Based Epoxy Resin
This protocol outlines the epoxidation of this compound using epichlorohydrin (B41342).
Materials:
-
This compound
-
Epichlorohydrin
-
Sodium hydroxide (B78521) (solid)
-
Toluene (B28343) or Methyl isobutyl ketone (solvent)
-
Deionized water
Equipment:
-
Four-necked reaction flask with a reflux condenser, mechanical stirrer, thermometer, and dropping funnel
-
Heating mantle
-
Vacuum distillation setup
-
Film evaporator
Procedure:
-
Charge the reaction flask with bisphenol A (optional, for co-polymerization), this compound, and epichlorohydrin in the desired molar ratio.[2]
-
Begin stirring and heat the mixture to 60-64°C.[2]
-
Add solid sodium hydroxide and allow the reaction to proceed for 3-4 hours.[2]
-
Under vacuum (15-30 kPa), slowly add a 50% sodium hydroxide solution dropwise over 3-4 hours. The water generated during the reaction will be removed azeotropically with epichlorohydrin, which is then condensed and returned to the flask.[2]
-
After the reaction is complete, distill off the water and excess epichlorohydrin under vacuum at a temperature of 135-150°C.
-
Use a film evaporator to remove any residual epichlorohydrin to obtain the crude resin.[2]
-
For further purification, dissolve the crude resin in toluene or methyl isobutyl ketone, wash with deionized water, and then remove the solvent using a film evaporator to yield the final this compound-based epoxy resin.[2]
Experimental Workflow for this compound-Based Epoxy Resin Synthesis
Caption: Workflow for the synthesis of this compound-based epoxy resin.
Cationic Polymerization of this compound
This protocol details the polymerization of this compound through its unsaturated side chain using a cationic initiator.
Materials:
-
This compound (distilled)
-
Boron trifluoride diethyl etherate (BF₃·O(C₂H₅)₂) (initiator)
-
Ethanol-water mixture
Equipment:
-
Beaker with magnetic stirrer
-
Schlenk flask
-
Oil bath
-
Magnetic stirrer
Procedure:
-
Homogenize the desired amount of distilled this compound and the initiator (BF₃·O(C₂H₅)₂, typically 1-3% w/w of this compound) in a beaker with magnetic stirring for 5 minutes.[3]
-
Transfer the mixture to a Schlenk flask placed in a preheated oil bath at 138°C.[3]
-
Continue magnetic stirring for the desired reaction time.
-
After the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding an ethanol-water mixture.
-
The resulting polythis compound can be purified by precipitation in a non-solvent like methanol, followed by filtration and drying.
Reaction Mechanism for Cationic Polymerization of this compound
Caption: Mechanism of cationic polymerization of this compound.
Enzymatic Polymerization of this compound using Laccase
This protocol describes a green chemistry approach to polymerize this compound using a laccase enzyme.
Materials:
-
This compound
-
Laccase
-
Phosphate (B84403) buffer (pH 7.0)
-
Methanol (for precipitation)
Equipment:
-
Reaction vessel with vigorous stirring
-
Filtration apparatus
Procedure:
-
Dissolve this compound in a suitable solvent system, such as a mixture of acetone and phosphate buffer (pH 7.0).
-
Add the laccase enzyme to the solution and stir vigorously at room temperature to ensure adequate aeration, as laccase utilizes dissolved oxygen as the oxidant.
-
Allow the polymerization to proceed for 24-48 hours.
-
Terminate the reaction by heating or by adding a denaturing agent.
-
Isolate the polymer by precipitating the reaction mixture in a non-solvent like methanol.
-
Collect the precipitated polythis compound by filtration and dry it under vacuum.
Experimental Workflow for Enzymatic Polymerization of this compound
Caption: Workflow for the enzymatic polymerization of this compound using laccase.
Data Presentation: Properties of this compound-Based Polymers
The following tables summarize the quantitative data for various this compound-based polymers, providing a comparative overview of their properties.
Table 1: Mechanical Properties of this compound-Based Polymers
| Polymer Type | Property | Value | Reference |
| This compound-Formaldehyde (Particleboard Adhesive) | Modulus of Elasticity | 1172 MPa | [4] |
| Modulus of Rupture | 4.39 MPa | [4] | |
| This compound-Based Epoxy (with CDPP flame retardant) | Lap Shear Strength | 7.19 MPa | [5] |
| This compound-Based Polyurethane | Pencil Hardness | >3H | [6] |
| Phenol-Cardanol-Formaldehyde Resol Resin | Tensile Strength | Decreases with increasing this compound content | [7] |
| Flexural Strength | Decreases with increasing this compound content | [7] | |
| Impact Strength | Increases with up to 4-6 mol% this compound | [7] | |
| Epoxy-Cardanol Resin | Tensile Strength | 21 MPa | [8] |
| Elongation | 16.5% | [8] | |
| Bond Strength with Steel | 3.2 N/mm² | [8] |
Table 2: Thermal and Chemical Resistance Properties of this compound-Based Polymers
| Polymer Type | Property | Value/Observation | Reference |
| This compound-Formaldehyde Novolac Resin | Decomposition Temperature | 282°C | [1] |
| This compound-Based Polyurethane | Chemical Resistance | Good resistance to 5% HCl, 5% NaOH, water, and xylene | [9] |
| Hydrophobicity (Contact Angle) | 105° (with 3% MHAP) | [9] | |
| Epoxy-Cardanol Resin Paint | Anticorrosive Properties | Superior to unmodified epoxy resin paints | [5] |
| This compound-Furfural Novolac Resin | Chemical Stability | Better than phenol-formaldehyde resin in alkali, organic solvents, and water | [10] |
| This compound-Based Epoxy | Water Resistance | Excellent, with low water vapor transmission | [8] |
Conclusion
This compound is a highly promising renewable resource for the development of high-performance polymers for the coatings and adhesives industries. The versatility of its chemical structure allows for the synthesis of a wide array of polymers with tailored properties through various polymerization techniques. The protocols and data presented herein provide a solid foundation for researchers and scientists to explore and innovate with this sustainable material. The unique combination of a hydrophobic aliphatic chain and a reactive phenolic ring in this compound offers a pathway to creating durable, resistant, and environmentally friendly coatings and adhesives for a multitude of applications.
References
- 1. web.usm.my [web.usm.my]
- 2. CN102241806A - this compound epoxy resin - Google Patents [patents.google.com]
- 3. scielo.br [scielo.br]
- 4. scispace.com [scispace.com]
- 5. Applications - this compound - this compound Resins - senesel [senesel.pl]
- 6. sphinxsai.com [sphinxsai.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Enhancement of Anticorrosive Performance of this compound Based Polyurethane Coatings by Incorporating Magnetic Hydroxyapatite Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cdn.techscience.cn [cdn.techscience.cn]
Synthesis of Cardanol-Formaldehyde Resins: Application Notes and Protocols for Researchers
Prepared for: Researchers, scientists, and drug development professionals.
These application notes provide detailed protocols for the synthesis of both novolac and resol-type cardanol-formaldehyde resins. The information is intended to serve as a comprehensive guide for researchers interested in the utilization of This compound (B1251761), a renewable phenolic lipid derived from cashew nut shell liquid (CNSL), in the development of novel polymeric materials. While this compound and its derivatives have shown promise in various fields, including as precursors for pharmaceuticals, the direct application of this compound-formaldehyde resins in drug development is an emerging area of research.[1][2][3] The protocols outlined below can be adapted to produce resins with varying properties suitable for a range of research applications.
Overview of this compound-Formaldehyde Resin Synthesis
This compound, a meta-substituted phenol (B47542) with a C15 unsaturated aliphatic side chain, can be polymerized with formaldehyde (B43269) to form two main types of resins: novolacs and resols. The type of resin formed is primarily determined by the molar ratio of this compound to formaldehyde and the pH of the reaction medium (i.e., the type of catalyst used).
-
Novolac Resins: These are produced under acidic conditions with a molar excess of this compound to formaldehyde. The resulting polymers are thermoplastic, meaning they are not cross-linked and require a curing agent (e.g., hexamethylenetetramine) to form a hardened network.
-
Resol Resins: These are synthesized under alkaline (basic) conditions with a molar excess of formaldehyde. The resulting resins contain reactive methylol groups, which allows them to self-crosslink upon heating to form a thermoset network without the need for an additional curing agent.
Experimental Protocols
Synthesis of this compound-Formaldehyde Novolac Resin
This protocol describes the synthesis of a novolac resin using an acidic catalyst.
Materials:
-
This compound
-
Formaldehyde (37-40% solution in water)
-
Acid catalyst (e.g., oxalic acid, succinic acid, citric acid, hydrochloric acid)
-
Solvent (optional, e.g., methanol (B129727) to dissolve catalyst)
-
Round-bottom flask (three-necked)
-
Condenser
-
Thermometer
-
Mechanical stirrer
-
Heating mantle
-
Dropping funnel
Procedure:
-
Set up the reaction apparatus consisting of a three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a thermometer.
-
Charge the flask with a predetermined amount of this compound.
-
If using a solid catalyst like succinic acid or citric acid, dissolve it in a minimal amount of a suitable solvent like methanol.[4]
-
Add the catalyst solution to the this compound in the flask.
-
Begin stirring and heat the mixture to the desired reaction temperature (typically 120-125°C).[5]
-
Once the temperature is stable, add the formaldehyde solution dropwise from a dropping funnel over a period of 30-60 minutes.[4][6]
-
After the addition of formaldehyde is complete, maintain the reaction mixture at the set temperature with continuous stirring for a specified duration (typically 4-5 hours).[5][6]
-
Monitor the completion of the reaction by measuring the free formaldehyde content.
-
Once the reaction is complete, cool the mixture.
-
The resulting resin can be dried under vacuum at around 60°C to remove any residual water and volatile components.[5]
Synthesis of this compound-Formaldehyde Resol Resin
This protocol outlines the synthesis of a resol resin using an alkaline catalyst.
Materials:
-
This compound
-
Formaldehyde (37-40% solution in water)
-
Alkaline catalyst (e.g., sodium hydroxide (B78521) solution, ammonia (B1221849) solution)
-
Solvent (optional, e.g., ethanol (B145695) for homogenization)
-
Round-bottom flask (three-necked)
-
Condenser
-
Thermometer
-
Mechanical stirrer
-
Heating mantle
Procedure:
-
Assemble the reaction apparatus as described for the novolac synthesis.
-
Place the this compound into the round-bottom flask.
-
Add the formaldehyde solution to the this compound.
-
Slowly add the alkaline catalyst solution while stirring to achieve the desired pH (typically 8-9).[7]
-
If the mixture is not homogenous, a small amount of ethanol can be added.[7]
-
Heat the reaction mixture to the desired temperature (e.g., 60°C or under reflux) and maintain it for the specified reaction time.[7]
-
After the reaction period, water can be distilled off, initially at atmospheric pressure and then under vacuum, to achieve the desired viscosity of the resin.[7]
Quantitative Data Summary
The following tables summarize typical reaction parameters for the synthesis of this compound-formaldehyde resins based on literature data.
Table 1: Synthesis Parameters for this compound-Formaldehyde Novolac Resins
| This compound:Formaldehyde (Molar Ratio) | Catalyst | Catalyst Concentration | Temperature (°C) | Reaction Time (hours) | Reference |
| 1:0.5 | Citric Acid | 1 wt% of this compound | 120 | 5 | [6] |
| 1:0.6 | Succinic Acid | 1% based on this compound | 120-125 | 4 | [5] |
| 1:0.7 | Oxalic Acid | Not specified | Not specified | Not specified | [8] |
| 1:0.8 | Succinic Acid | 1% based on this compound | 120-125 | 4 | [5] |
| 1:0.8 | Citric Acid | 1% based on this compound | 120 | 5 | [4] |
| 1:0.9 | Succinic Acid | 1% based on this compound | 120-125 | 4 | [5] |
Table 2: Synthesis Parameters for this compound-Formaldehyde Resol Resins
| This compound:Formaldehyde (Molar Ratio) | Catalyst | Catalyst Concentration | pH | Temperature (°C) | Reference |
| 1:1.3 | Ammonia (28% w/w) or Sodium Hydroxide (10% aq.) | Not specified | 8-9 | Reflux | [7] |
| 1:1.5 | Sodium Hydroxide | Not specified | 8-9 | 60 | [7] |
| 1:1.6 | Ammonia | Not specified | Not specified | Not specified | [9] |
Visualization of Experimental Workflows
Caption: General workflows for the synthesis of novolac and resol this compound-formaldehyde resins.
Application Notes for Drug Development Professionals
While this compound-formaldehyde resins are traditionally used in industrial applications such as coatings, adhesives, and composites, the unique chemical structure of this compound presents opportunities for its use in or as a precursor for materials with biomedical applications.
Potential Areas of Interest:
-
Precursor for Pharmaceutical Synthesis: this compound has been successfully converted into various pharmaceutical drugs, including norfenefrine, rac-phenylephrine, etilefrine, and fenoprofen.[2][10] The synthesis of this compound-based polymers could serve as a starting point for controlled release or derivatization strategies.
-
Antimicrobial and Antioxidant Properties: this compound and its derivatives have demonstrated inherent antimicrobial and antioxidant activities.[3][11] These properties could be imparted to polymeric materials, making them suitable for applications where biocompatibility and resistance to microbial growth are important.
-
Drug Delivery Systems: The amphiphilic nature of this compound (hydrophilic phenolic head and hydrophobic aliphatic tail) makes it an interesting building block for creating polymeric micelles or nanoparticles for drug encapsulation and delivery. Further modification of the resin backbone could allow for the attachment of targeting ligands or therapeutic agents.
-
Biocompatibility and Toxicology: Preliminary studies on this compound have investigated its cytotoxicity and genotoxicity.[12][13] Low concentrations of this compound have been found to be safe for certain cell lines, though higher concentrations can exhibit toxic effects.[12] It is crucial to note that the biocompatibility and toxicology of the polymerized this compound-formaldehyde resin would need to be thoroughly evaluated for any biomedical application.
Considerations for Further Research:
-
Purity of this compound: The composition of technical grade CNSL can vary. For pharmaceutical or biomedical applications, purified this compound is recommended.
-
Residual Monomers and Catalysts: The final resin must be purified to remove any unreacted this compound, formaldehyde, and catalyst residues, as these can be toxic.
-
Biodegradability: The biodegradability of this compound-formaldehyde resins would need to be assessed for applications where degradation and clearance from the body are required.
-
Modification of the Polymer Backbone: The phenolic hydroxyl group and the unsaturation in the aliphatic side chain of this compound offer sites for further chemical modification to tailor the properties of the resulting resin for specific drug development applications.
References
- 1. This compound-derived AChE inhibitors: Towards the development of dual binding derivatives for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of pharmaceutical drugs from this compound derived from cashew nut shell liquid - Green Chemistry (RSC Publishing) DOI:10.1039/C8GC03823F [pubs.rsc.org]
- 3. Discovery of sustainable drugs for Alzheimer's disease: this compound-derived cholinesterase inhibitors with antioxidant and anti-amyloid properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijddr.in [ijddr.in]
- 5. pcimag.com [pcimag.com]
- 6. web.usm.my [web.usm.my]
- 7. Applications - this compound - Typical Formulations - senesel [senesel.pl]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. In Vitro and In Silico Evaluations of this compound and Derivatives from Cashew Nut-Shell | Semantic Scholar [semanticscholar.org]
- 12. Structural Analysis of this compound and Its Biological Activities on Human Keratinocyte Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound: toxicogenetic assessment and its effects when combined with cyclophosphamide - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cardanol in Polyurethane Production
Audience: Researchers, scientists, and polymer development professionals.
Introduction: Cardanol (B1251761), a renewable phenolic lipid derived from cashew nutshell liquid (CNSL), is a highly promising and sustainable building block for the synthesis of advanced polymers.[1][2] Its unique molecular structure, which includes a phenolic hydroxyl group, an aromatic ring, and a long C15 aliphatic side chain with varying degrees of unsaturation, offers multiple reactive sites for chemical modification.[3][4] This versatility allows for the creation of a diverse range of bio-based polyols, which are the primary precursors for polyurethane (PU) synthesis.
The incorporation of the this compound moiety into a polyurethane backbone imparts several desirable properties, including enhanced hydrophobicity, excellent thermal stability, flexibility, and chemical resistance.[5][6] These characteristics make this compound-based polyurethanes suitable for a wide array of applications, including rigid foams, coatings, adhesives, and elastomers.[7][8][9]
These application notes provide detailed protocols for the synthesis of this compound-based polyols via three common routes and their subsequent formulation into polyurethane materials.
Data Presentation
The following tables summarize key quantitative data for this compound-based polyols and the properties of the resulting polyurethanes, providing a comparative reference for formulation development.
Table 1: Physicochemical Properties of this compound-Based Polyols
| Synthesis Route | Hydroxyl Value (mg KOH/g) | Viscosity (Poise at 25°C) | Acid Value (mg KOH/g) | Typical Yield (%) |
| Epoxidation and Hydrolysis | 200 - 600[10][11] | 100 - 220[10][11] | < 5[10][11] | 80 - 98[10][11] |
| Thiol-Ene Reaction | ~310[12] | ~8[12] | < 2 | > 90 |
| This compound-Formaldehyde (Novolac) | 140 - 153[3] | 100 - 830[3] | < 3 | > 95 |
Table 2: Mechanical and Thermal Properties of this compound-Based Polyurethanes
| Polyurethane Type | Tensile Strength (MPa) | Elongation at Break (%) | Glass Transition Temp. (Tg) (°C) | 50% Decomposition Temp. (°C, in N₂) |
| Rigid PU (from Novolac Polyol) | 1.8 - 2.5[13][14] | 5 - 8[13][14] | 120 - 140 | ~350[15] |
| Flexible PU (from Diol Polyol) | 0.5 - 1.5 | 60 - 110 | 35 - 50[5] | > 380[16] |
| Rigid PU Foam | 0.2 - 0.4 (Compressive Strength)[7] | N/A | 130 - 150 | ~320 |
Experimental Workflows and Chemical Pathways
The following diagrams illustrate the overall process for producing this compound-based polyurethanes and the fundamental chemical reaction involved.
Caption: Overall workflow from CNSL to this compound-based polyurethane products.
Caption: The fundamental chemical reaction forming the polyurethane linkage.
Experimental Protocols
Protocol 1: Synthesis of this compound Polyol via Epoxidation and Hydrolysis
This protocol describes the conversion of the unsaturated side chain of this compound into hydroxyl groups through in-situ performic acid epoxidation followed by hydrolysis.[10][11][12]
Materials:
-
This compound (Technical Grade)
-
Formic Acid (85-90%)
-
Hydrogen Peroxide (30% w/w)
-
Sodium Acetate (B1210297) or Sodium Hydroxide solution (10%)
-
Anhydrous Sodium Sulfate
-
Three-necked round-bottom flask, dropping funnel, magnetic stirrer, thermometer, cooling bath (ice-water).
Procedure:
-
Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel, charge 151 g (approx. 0.5 mol) of this compound and 26 g (approx. 0.57 mol) of formic acid.
-
Epoxidation: Cool the mixture to 0°C using the cooling bath while stirring continuously.
-
Slowly add 116 g (approx. 1.02 mol) of 30% hydrogen peroxide dropwise from the dropping funnel over 5-10 hours. Critically maintain the reaction temperature at or below 5°C throughout the addition.
-
After the addition is complete, allow the mixture to stir at room temperature for 1 hour, then raise the temperature to 35°C and hold for 2 hours to facilitate the formation of the hydroxy-formoxy ester.
-
Hydrolysis: Increase the temperature to 80°C and add a 10% sodium acetate or NaOH solution. Maintain at 80°C for 4 hours to hydrolyze the ester and form the polyol.[12]
-
Purification: Cool the reaction mixture and transfer it to a separatory funnel. Wash the organic layer repeatedly with distilled water until the aqueous layer is neutral to litmus (B1172312) paper.
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Filter to remove the drying agent and remove any residual volatiles using a rotary evaporator to yield the final this compound polyol.
Protocol 2: Synthesis of this compound-Formaldehyde (Novolac) Polyol
This protocol details the synthesis of a novolac resin from this compound and formaldehyde, which serves as a rigid polyol for PU applications.[1][13]
Materials:
-
This compound
-
Formaldehyde (40% solution)
-
Glutaric Acid or Citric Acid (catalyst)
-
Three-necked round-bottom flask, reflux condenser, mechanical stirrer.
Procedure:
-
Reaction Setup: Add 100.7 g of this compound to a three-necked flask equipped with a mechanical stirrer and reflux condenser.
-
Catalyst Addition: Prepare a solution of 1% glutaric acid catalyst (by weight of this compound) in a small amount of methanol and add it to the flask.[1]
-
Formaldehyde Addition: While stirring, add 22.5 mL of 40% formaldehyde solution dropwise. The initial pH should be around 4.
-
Reaction: Heat the mixture to 120 ± 5°C and maintain for 3 hours. Then, increase the temperature to 150 ± 5°C for an additional 2 hours.[1]
-
Purification: After the reaction, cool the mixture and dissolve the resulting resin in toluene.
-
Precipitate the resin by adding the toluene solution to a large volume of distilled water with vigorous stirring.
-
Collect the precipitated resin and dry it completely using a rotary evaporator under vacuum to obtain the purified this compound-formaldehyde resin.
Protocol 3: Preparation of a Rigid Polyurethane Foam
This protocol provides a general procedure for preparing a rigid polyurethane foam using a synthesized this compound-based polyol.[3][7]
Materials:
-
This compound-based Polyol (dried under vacuum)
-
Polymeric Methylene Diphenyl Diisocyanate (pMDI)
-
Silicone Surfactant (e.g., DC-193)
-
Amine Catalyst (e.g., DABCO 33-LV)
-
Tin Catalyst (e.g., Dibutyltin Dilaurate, DBTDL)
-
Blowing Agent (Deionized Water)
-
Polystyrene cup and high-speed mechanical stirrer.
Procedure:
-
Polyol Component Preparation: In a polystyrene cup, accurately weigh and combine the this compound-based polyol, silicone surfactant, amine catalyst, tin catalyst, and water according to a predetermined formulation (see Table 2 for an example).
-
Mix the components thoroughly with a mechanical stirrer for 30-60 seconds until a homogenous mixture is obtained.
-
Foam Formation: Add the pre-weighed pMDI to the polyol mixture. The amount is calculated based on the hydroxyl value of the polyol to achieve a specific NCO/OH index (typically 1.05-1.1).
-
Immediately stir the complete mixture at high speed (2000-3000 rpm) for 5-10 seconds.
-
Quickly pour the reacting mixture into an open mold and allow it to expand freely at room temperature.
-
Record key reaction times: cream time, gel time, and tack-free time.
-
Allow the foam to cure at room temperature for at least 24 hours before demolding and characterization.
References
- 1. benchchem.com [benchchem.com]
- 2. jocpr.com [jocpr.com]
- 3. techscience.com [techscience.com]
- 4. ingentaconnect.com [ingentaconnect.com]
- 5. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. chemicaljournals.com [chemicaljournals.com]
- 10. US20060004115A1 - Process for preparing polyurethane polyol and rigid foams therefrom from this compound - Google Patents [patents.google.com]
- 11. WO2006003668A1 - Process for preparing polyurethane polyol and rigid foams therefrom from this compound - Google Patents [patents.google.com]
- 12. benchchem.com [benchchem.com]
- 13. ias.ac.in [ias.ac.in]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis and Characterization of this compound-Based Non-Isocyanate Polyurethane - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Cardanol as a Surfactant and Pigment Dispersant
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cardanol (B1251761), a renewable phenolic lipid derived from cashew nut shell liquid (CNSL), is emerging as a versatile and sustainable platform for the development of high-performance surfactants and pigment dispersants.[1] Its unique amphiphilic structure, which includes a hydrophobic pentadecyl chain and a reactive phenolic ring, allows for the synthesis of a wide array of non-ionic, anionic, cationic, and zwitterionic surfactants with tunable properties.[1][2] These bio-based molecules are gaining significant attention as environmentally friendly alternatives to conventional petroleum-based products in diverse applications, including coatings, inks, and potential drug delivery systems.[3][4][5]
This document provides detailed application notes and experimental protocols for the synthesis and evaluation of this compound-based surfactants and their use as pigment dispersants.
Application Note 1: this compound-Based Surfactants
This compound's structure is highly amenable to chemical modifications, allowing for the creation of surfactants with a wide range of properties. The long aliphatic chain provides hydrophobicity, while the phenolic hydroxyl group serves as a reactive site for introducing various hydrophilic head groups.[6] This versatility enables the fine-tuning of surfactant properties like surface tension reduction and micelle formation to meet specific application requirements.[1][6]
Data Presentation: Physicochemical Properties of this compound-Based Surfactants
The performance of a surfactant is primarily defined by its ability to lower surface tension and form micelles. These properties are quantified by the surface tension at the critical micelle concentration (γCMC) and the critical micelle concentration (CMC) itself. The following tables summarize quantitative data for various classes of this compound-based surfactants.
Table 1: Anionic this compound-Based Surfactants
| Surfactant Type | Hydrophilic Head Group | CMC (mol/L) | γCMC (mN/m) | Reference |
|---|---|---|---|---|
| This compound Sulfonate | -SO₃⁻Na⁺ | 0.372 | 32.25 | [1][7] |
| Cardanyl Acetate Sodium Salt | -OCH₂COO⁻Na⁺ | - | - |[1] |
Table 2: Ethoxylated this compound-Based (Non-ionic) Surfactants
| Surfactant Type | Number of Ethylene (B1197577) Oxide (EO) Moles | Hydrophilic-Lipophilic Balance (HLB) | Applications | Reference |
|---|
| Ethoxylated this compound | Varies | Tunable | Metalworking fluids, Architectural paint, Polyurethane foams, Textiles & Leather |[6] |
Experimental Protocols: Synthesis of this compound-Based Surfactants
The following protocols describe the synthesis of representative anionic and cationic surfactants derived from this compound.
Protocol 1: Synthesis of an Anionic Surfactant (this compound Sulfonate)
This protocol outlines the direct sulfonation of the aromatic ring of this compound.[1][8]
Materials:
-
This compound
-
Chlorosulfonic acid
-
Sodium carbonate (Na₂CO₃) solution
-
Distilled water
-
Round bottom flask, dropping funnel, magnetic stirrer, ice bath
Procedure:
-
Dissolve a known amount of this compound in dichloromethane in a round bottom flask placed in an ice bath.
-
Slowly add chlorosulfonic acid dropwise from a dropping funnel to the stirred solution. A 1:1 molar ratio of this compound to chlorosulfonic acid is a common starting point.[1]
-
After the addition is complete, continue stirring the reaction mixture at room temperature for 2-4 hours.[1]
-
Neutralize the reaction mixture by the slow addition of a sodium carbonate solution until effervescence ceases.[1]
-
Transfer the mixture to a separatory funnel and wash the organic layer with distilled water to remove inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the this compound sulfonate surfactant.
Protocol 2: Synthesis of a Cationic Surfactant (this compound-Based Quaternary Ammonium (B1175870) Salt)
This protocol involves a two-step process: etherification followed by quaternization.[1]
Materials:
-
This compound
-
1,4-Dibromobutane
-
Potassium carbonate (K₂CO₃)
-
Dimethylamine (B145610) solution
-
Methyl iodide
-
Round bottom flask with reflux condenser, magnetic stirrer with heating plate
Procedure:
-
Step 1: Etherification
-
To a solution of this compound in acetone, add potassium carbonate and 1,4-dibromobutane.[1]
-
Reflux the mixture with stirring for 24-48 hours.[1]
-
After cooling, filter the mixture to remove inorganic salts.[1]
-
Evaporate the acetone under reduced pressure to yield the bromo-functionalized this compound intermediate.[1]
-
-
Step 2: Amination and Quaternization
-
Dissolve the intermediate from Step 1 in a suitable solvent (e.g., acetone).
-
Add an excess of dimethylamine solution and stir the mixture at room temperature for 24 hours.[1]
-
Remove the excess dimethylamine and solvent under reduced pressure.
-
Dissolve the resulting tertiary amine in acetone and add the quaternizing agent (e.g., methyl iodide).
-
Stir the reaction at room temperature until the quaternization is complete (monitor by TLC).
-
Evaporate the solvent to obtain the this compound-based quaternary ammonium salt.
-
Visualization of Synthesis and Evaluation Workflow
The general workflow for creating and testing a this compound-based surfactant is illustrated below.
Caption: Workflow for the synthesis and characterization of this compound-based surfactants.
Application Note 2: this compound as a Pigment Dispersant
This compound and its derivatives are effective pigment dispersants, particularly for water-based inks and coatings.[3][4][9] Their amphiphilic nature allows them to adsorb onto the surface of pigment particles, providing steric or electrostatic stabilization that prevents agglomeration and ensures uniform dispersion.[10] Ethoxylated cardanols, for example, have been shown to effectively disperse copper phthalocyanine (B1677752) pigment nanoparticles in aqueous solutions.[10]
Data Presentation: Performance of this compound-Based Pigment Dispersants
The effectiveness of a dispersant is measured by its ability to reduce pigment particle size, improve dispersion stability, and enhance color strength.
Table 3: Performance of Ethoxylated this compound (EC) as a Dispersant for Copper Phthalocyanine (CuPc) Pigment
| Dispersant Concentration (wt%) | Zeta Potential (mV) | Particle Size Observation | Dispersion Stability | Reference |
|---|---|---|---|---|
| > 0.1% | Not specified | Deagglomeration of nanoparticles observed | Stable dispersion | [10] |
| 0.2% | -35 | Effective dispersion without agglomeration | Improved stability |[10] |
Note: The stabilization is achieved via a steric mechanism where the hydrophobic this compound chains adsorb onto the pigment surface, and the hydrophilic ethylene oxide chains extend into the aqueous phase.[10]
Experimental Protocols: Evaluation of Pigment Dispersion Performance
This protocol provides a general methodology for assessing the effectiveness of a this compound-based dispersant in an aqueous pigment formulation.
Materials:
-
Pigment (e.g., copper phthalocyanine, titanium dioxide)
-
This compound-based dispersant
-
Deionized water
-
Dispersing equipment (e.g., high-speed disperser, media mill, ultrasonicator)
-
Particle size analyzer (e.g., dynamic light scattering)
-
Zeta potential analyzer
-
Spectrophotometer (for color strength)
-
Grind gauge
Procedure:
-
Preparation of the Millbase:
-
In a beaker, combine deionized water and the this compound-based dispersant. The dispersant level is typically calculated based on the pigment's solid content.[11]
-
Mix until the dispersant is fully dissolved.
-
Gradually add the pigment to the solution while mixing at low speed to wet the pigment particles.[11]
-
-
Dispersion:
-
Disperse the mixture using a high-energy method (e.g., media milling or ultrasonication) for a specified period. The energy input is critical for breaking down pigment agglomerates.[12]
-
-
Evaluation of Dispersion Quality:
-
Fineness of Grind: Immediately after dispersion, use a Hegman grind gauge to assess the size of the largest particles and determine if the desired fineness has been achieved.[13][14]
-
Particle Size Distribution: Dilute a sample of the dispersion and measure the particle size distribution using a dynamic light scattering (DLS) instrument. Aim for a narrow distribution with a small mean particle size.[13]
-
Dispersion Stability:
-
Measure the initial viscosity and zeta potential of the dispersion. A high absolute zeta potential value generally indicates better electrostatic stability.[10]
-
Store the sample for a set period (e.g., 7 days) at room temperature or under accelerated aging conditions (e.g., 50°C).[10]
-
After storage, re-measure the viscosity and particle size to check for signs of agglomeration or settling.
-
-
Color Strength (for coatings/inks):
-
Incorporate the pigment dispersion into a standard base paint or ink formulation.
-
Draw down a thin film of the pigmented formulation on a substrate.[10]
-
After drying, measure the color strength and other colorimetric properties (Lab*) using a spectrophotometer and compare it to a standard dispersant.[10][13]
-
-
Visualization of Pigment Dispersion and Evaluation
The logical relationship in pigment dispersion involves wetting, separation, and stabilization of pigment particles.
Caption: Logical workflow of the pigment dispersion process and its evaluation.
References
- 1. benchchem.com [benchchem.com]
- 2. A comprehensive review on sustainable surfactants from CNSL: chemistry, key applications and research perspectives - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04684F [pubs.rsc.org]
- 3. kumarasamyindustries.com [kumarasamyindustries.com]
- 4. Applications - this compound - senesel [senesel.pl]
- 5. bansaltrading.com [bansaltrading.com]
- 6. This compound Surfactants | Renewable Technology | Cardolite [cardolite.com]
- 7. researchgate.net [researchgate.net]
- 8. Using CNSL for the Synthesis of Surfactants | Encyclopedia MDPI [encyclopedia.pub]
- 9. This compound.net [this compound.net]
- 10. researchgate.net [researchgate.net]
- 11. pcimag.com [pcimag.com]
- 12. abbeymb.com [abbeymb.com]
- 13. paint.org [paint.org]
- 14. ispigment.com [ispigment.com]
Cardanol Derivatives: A Sustainable Approach to Polymer Plasticization
Application Notes and Protocols for Researchers
The increasing demand for environmentally friendly and high-performance polymers has driven research into sustainable alternatives to conventional petroleum-based plasticizers. Cardanol (B1251761), a renewable phenolic lipid derived from cashew nutshell liquid (CNSL), has emerged as a promising feedstock for the synthesis of effective and bio-based plasticizers.[1][2][3] This document provides detailed application notes and experimental protocols for the synthesis, incorporation, and evaluation of this compound derivatives as plasticizers for polymers such as polylactic acid (PLA) and polyvinyl chloride (PVC).
Overview of this compound-Based Plasticizers
This compound's unique chemical structure, featuring a phenolic ring and a long aliphatic chain, allows for various chemical modifications to tailor its plasticizing properties.[2][4] Derivatives like this compound acetate (B1210297) (CA), epoxidized this compound acetate (ECA), and epoxidized this compound glycidyl (B131873) ether (ECGE) have demonstrated significant potential in enhancing the flexibility, thermal stability, and reducing the brittleness of polymers.[1][5][6] Notably, these bio-based plasticizers often exhibit lower migration rates compared to traditional phthalate (B1215562) plasticizers, addressing key environmental and health concerns.[1][7][8]
Key Advantages of this compound-Based Plasticizers:
-
Renewable and Sustainable Source: Derived from a non-food agricultural byproduct.[1][2]
-
Enhanced Polymer Properties: Improves flexibility, ductility, and thermal stability.[5][6][9]
-
Reduced Migration: Lower tendency to leach out of the polymer matrix.[1][7][8]
-
Comparable or Superior Performance: Can match or exceed the performance of conventional plasticizers like DEHP and DOP.[1][5][10]
Data Presentation: Performance of this compound Derivatives
The following tables summarize the quantitative data on the performance of various this compound derivatives as plasticizers for PLA and PVC, based on published research.
Table 1: Mechanical Properties of PLA Plasticized with this compound Derivatives
| Plasticizer (Content) | Polymer | Tensile Strength (MPa) | Elongation at Break (%) | Reference |
| Neat PLA | PLA | 52.1 | 13.7 | [6] |
| 10% this compound Acetate (CA) | PLA | - | Significantly higher than DEHP | [1] |
| 15% Epoxidized this compound Acetate (ECA) | PLA | 41.9 | 336.6 | [6][11] |
| 15% this compound Oil (CA) | PLA | - | 136.7 | [12] |
Table 2: Thermal and Migration Properties of PVC Plasticized with this compound Derivatives
| Plasticizer | Polymer | Glass Transition Temperature (Tg) | Thermal Stability (T5% weight loss) | Migration Resistance | Reference | | --- | --- | :---: | :---: | :---: | | DOP | PVC | - | 204.2 °C | - |[9] | | Modified this compound (MC) | PVC | Lower than DOP | 237.8 °C | 6 times higher than DOP |[7][9] | | Epoxidized this compound Glycidyl Ether (ECGE) | PVC | - | Increased with ECGE content | Similar or higher than DOP |[5] | | Propargyl Ether this compound (PEC) | PVC | Decreased with PEC content | - | No migration found |[4] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound derivatives and their incorporation and evaluation in polymer matrices.
Synthesis of this compound Acetate (CA)
Objective: To synthesize this compound acetate by reacting this compound with acetic anhydride (B1165640).
Materials:
-
This compound
-
Acetic anhydride
-
Pyridine (catalyst)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator.
Procedure:
-
In a round bottom flask, dissolve this compound in pyridine.
-
Slowly add acetic anhydride to the solution while stirring.
-
Heat the mixture to 80°C and reflux for 4 hours.
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize excess acid.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter and concentrate the solution using a rotary evaporator to obtain this compound acetate.
Synthesis of Epoxidized this compound Acetate (ECA)
Objective: To introduce epoxy groups into the aliphatic side chain of this compound acetate for improved compatibility and performance.
Materials:
-
This compound acetate (CA)
-
m-Chloroperoxybenzoic acid (m-CPBA)
-
Sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Round bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.
Procedure:
-
Dissolve this compound acetate in dichloromethane in a round bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add m-CPBA to the solution in portions while maintaining the temperature below 5°C.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Filter the reaction mixture to remove the precipitated m-chlorobenzoic acid.
-
Wash the filtrate with a sodium bicarbonate solution to remove any remaining acid.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution using a rotary evaporator to yield epoxidized this compound acetate.
Preparation of Plasticized Polymer Films (Melt Mixing-Extrusion)
Objective: To incorporate this compound-based plasticizers into a polymer matrix.
Materials:
-
Polymer (e.g., PLA, PVC) pellets
-
This compound derivative plasticizer
-
Twin-screw extruder
-
Film casting or compression molding equipment.
Procedure:
-
Dry the polymer pellets in a vacuum oven at a specified temperature (e.g., 80°C for PLA) for at least 4 hours to remove moisture.
-
Pre-mix the dried polymer pellets with the desired amount of this compound derivative plasticizer in a sealed bag.
-
Feed the mixture into a twin-screw extruder.
-
Set the extruder temperature profile according to the polymer's processing window.
-
Extrude the molten blend through a die to form a film or strand.
-
For films, use a casting roll or compression molding to obtain the desired thickness.
-
Anneal the films if necessary to control crystallinity.
Evaluation of Plasticizer Performance
Objective: To characterize the mechanical, thermal, and migration properties of the plasticized polymer.
Protocols:
-
Mechanical Testing (ASTM D882/D638):
-
Cut dumbbell-shaped specimens from the prepared films.
-
Condition the specimens at standard conditions (23°C, 50% RH) for 24 hours.
-
Perform tensile tests using a universal testing machine to determine tensile strength, elongation at break, and Young's modulus.
-
-
Thermal Analysis (Differential Scanning Calorimetry - DSC):
-
Seal a small sample (5-10 mg) of the plasticized film in an aluminum pan.
-
Heat the sample at a controlled rate (e.g., 10°C/min) to a temperature above its melting point.
-
Cool the sample at a controlled rate.
-
Reheat the sample to determine the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc).
-
-
Thermogravimetric Analysis (TGA):
-
Place a small sample (10-15 mg) of the plasticized film in a TGA crucible.
-
Heat the sample at a controlled rate (e.g., 20°C/min) in a nitrogen or air atmosphere.
-
Record the weight loss as a function of temperature to assess thermal stability.
-
-
Migration Resistance Test (ASTM D1203):
-
Cut a circular specimen of the plasticized film and weigh it accurately.
-
Place the specimen between two pieces of activated carbon in a wire mesh cage.
-
Heat the assembly in an oven at a specified temperature (e.g., 70°C) for 24 hours.
-
Cool the specimen and reweigh it to determine the weight loss due to plasticizer migration.
-
Visualizations
The following diagrams illustrate the key processes involved in the use of this compound derivatives as plasticizers.
Caption: Synthesis pathway for this compound Acetate (CA) and Epoxidized this compound Acetate (ECA).
Caption: General workflow for the plasticization of polymers with this compound derivatives.
Caption: Experimental workflow for evaluating the performance of plasticized polymers.
References
- 1. researchgate.net [researchgate.net]
- 2. CNSL-based plasticizers, a promising and sustainable alternative to phthalates, a review - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00282B [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. A novel biobased plasticizer of epoxidized this compound glycidyl ether: synthesis and application in soft poly(vinyl chloride) films - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Exploring the role of this compound acetate and epoxidized this compound acetate as plasticizers in polylactic acid blown films | Semantic Scholar [semanticscholar.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Novel environmentally sustainable this compound-based plasticizer covalently bound to PVC via click chemistry: synthesis and properties - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Effect of Modified this compound as Secondary Plasticizer on Thermal and Mechanical Properties of Soft Polyvinyl Chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.aip.org [pubs.aip.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Formulation of Cardanol-Based Friction Materials
For: Researchers, Scientists, and Materials Development Professionals
Introduction to Cardanol (B1251761) in Friction Materials
This compound, a phenolic lipid derived from Cashew Nut Shell Liquid (CNSL), is a renewable and cost-effective resource gaining significant traction in the formulation of advanced friction materials.[1][2] Its unique chemical structure, featuring a phenolic ring and a long, unsaturated aliphatic side chain, imparts several desirable properties when used as a binder or modifier in friction composites, particularly as an alternative to conventional phenol-formaldehyde resins.[1][3]
The inclusion of this compound in friction material formulations, typically for automotive brake pads and linings, offers numerous advantages. These include improved flexibility, enhanced thermal stability, reduced noise and judder, and a more stable coefficient of friction across a wide temperature range.[4][5][6] The long aliphatic chain acts as an internal plasticizer, which increases the material's toughness and reduces brittleness.[4] Furthermore, this compound-based resins can be synthesized to be either novolac or resol types, allowing for tailored properties to meet specific performance requirements.[7]
These application notes provide detailed protocols for the synthesis of this compound-based resins, the formulation of friction materials, and standardized testing procedures.
Part 1: Synthesis of this compound-Based Phenolic Resins
This compound can be polymerized with formaldehyde (B43269) to create either novolac or resol resins, depending on the molar ratio of the reactants and the type of catalyst used.[7][8]
Experimental Protocol 1: Synthesis of this compound-Formaldehyde (CF) Novolac Resin
Novolac resins are produced with a molar excess of this compound to formaldehyde under acidic conditions.[7]
-
Apparatus Setup: Assemble a 100 mL three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a condenser.[8]
-
Reactant Charging: Charge the flask with this compound and an acid catalyst (e.g., citric acid, oxalic acid, or malonic acid).[8][9][10] The typical catalyst concentration is 1 wt% based on the weight of the this compound.[8]
-
Heating: Raise the temperature of the mixture to 120°C while stirring.[8]
-
Formaldehyde Addition: Once the temperature is stable, add formaldehyde (37% aqueous solution) dropwise over a period of 30 minutes.[8] The molar ratio of this compound to formaldehyde should be maintained between 1:0.6 and 1:0.8.[3][7]
-
Reaction: Maintain the reaction mixture at 120°C with vigorous stirring for approximately 5 hours to complete the condensation reaction.[8]
-
Purification: After the reaction, the resulting resin can be purified to remove unreacted monomers and the catalyst.
Experimental Protocol 2: Synthesis of this compound-Formaldehyde (CF) Resol Resin
Resol resins are synthesized using an excess of formaldehyde and an alkaline catalyst.[7]
-
Apparatus Setup: Use the same setup as for the novolac resin synthesis.
-
Reactant Charging: Charge the flask with this compound and an alkaline catalyst (e.g., ammonium (B1175870) hydroxide).
-
Heating: Gently heat the mixture while stirring.
-
Formaldehyde Addition: Add formaldehyde (37% aqueous solution). The molar ratio of this compound to formaldehyde should be in the range of 1:1.25 to 1:1.50.[7]
-
Reaction: Continue the reaction under controlled temperature until the desired viscosity is achieved. The reaction is typically less vigorous than the novolac synthesis.
-
Purification: The resulting resol resin is ready for use in formulations.
Data Presentation: Synthesis Parameters
| Resin Type | This compound:Formaldehyde (Molar Ratio) | Catalyst Type | Catalyst Concentration | Reaction Temperature | Reaction Time | Reference |
| Novolac | 1:0.6 - 1:0.8 | Acidic (Citric, Oxalic) | ~1 wt% of this compound | 120°C | ~5 hours | [3][7][8] |
| Resol | 1:1.25 - 1:1.50 | Alkaline (NH4OH) | Varies | Controlled Heat | Varies | [7][11] |
Visualization: Synthesis Workflow
Caption: Workflow for the synthesis of this compound-formaldehyde resin.
Part 2: Formulation of Friction Materials
A friction material is a multi-ingredient composite typically comprising a binder, reinforcing fibers, fillers, abrasives, and lubricants.
Data Presentation: Typical Friction Material Composition
| Component | Material Example | Function | Typical Content (wt%) |
| Binder | This compound-Modified Phenolic Resin | Holds all ingredients together | 10 - 20 |
| Fibers | Aramid Fiber, Steel Fiber, Glass Fiber | Provides structural reinforcement | 5 - 15 |
| Fillers | Barium Sulfate, Cashew Friction Dust | Improves processability, reduces cost | 20 - 40 |
| Abrasives | Alumina, Silicon Carbide | Increases friction, cleans rotor surface | 5 - 15 |
| Lubricants | Graphite, Antimony Trisulfide | Stabilizes friction at high temperatures | 5 - 15 |
Note: The exact composition can vary significantly based on the specific application (e.g., disc pad, drum lining) and desired performance characteristics.
Experimental Protocol 3: Preparation of a this compound-Based Brake Pad
This protocol outlines the standard procedure for manufacturing a brake pad sample for testing.[4]
-
Pre-mixing: In a high-speed mixer, dry mix the fibrous components (e.g., aramid and steel fibers) for 2-3 minutes to ensure uniform dispersion and opening of fiber bundles.[4]
-
Main Mixing: Add the fillers, abrasives, and lubricants to the mixer and continue mixing for another 5-7 minutes to create a homogeneous dry mix.[4]
-
Binder Addition: Gradually add the this compound-modified phenolic resin (binder) to the dry mix while the mixer is running. Mix for an additional 10-15 minutes until a homogeneous, free-flowing compound is achieved.[4]
-
Pre-forming: Place a weighed amount of the homogeneous mixture into a mold and cold-press it to create a pre-form of the desired shape.[4]
-
Hot Compression Molding: Transfer the pre-form into a hot press. Cure the material at a temperature of 150-170°C under a pressure of 15-20 MPa for 10-15 minutes. This step polymerizes the resin, binding the components together.[4]
-
Post-curing: After demolding the cured part, place it in an oven for post-curing at 180-200°C for 4-6 hours. This process ensures complete cross-linking of the resin, removes volatile compounds, and relieves internal stresses.[4]
-
Finishing: The final brake pad is ground to the required thickness and may be chamfered or slotted as per specifications.[4]
Visualization: Friction Material Manufacturing Workflow
Caption: Manufacturing workflow for this compound-based friction materials.
Part 3: Characterization and Performance Testing
The performance of friction materials is evaluated using standardized tests to measure their tribological, mechanical, and thermal properties.
Experimental Protocol 4: Tribological Performance Testing (SAE J661)
The SAE J661 (Chase Machine) test is a widely used standard for evaluating the frictional characteristics of brake lining materials.[4]
-
Sample Preparation: A test sample is cut to the specified dimensions from the finished friction material.[4]
-
Burnishing: The sample undergoes a series of initial brake applications to ensure full contact with the testing drum.[4]
-
Baseline Test: The initial coefficient of friction is measured at a specified temperature and pressure.[4]
-
First Fade Test: The brake is applied repeatedly as the temperature is increased to simulate heavy braking conditions. The coefficient of friction is recorded at regular temperature intervals to assess its stability under heat (fade resistance).[4]
-
First Recovery Test: After the fade test, the material is allowed to cool while periodic, light brake applications are made to observe the recovery of the friction coefficient.[4]
-
Wear Test: The sample's thickness and weight are measured before and after a controlled series of brake applications to determine the wear rate.[4]
-
Second Fade & Recovery: The fade and recovery cycle is often repeated to assess performance after the initial wear.[4]
Data Presentation: Performance Comparison
The inclusion of this compound typically leads to improved and more stable performance compared to standard phenolic resins.[4]
| Property | Standard Phenolic Resin | This compound-Modified Resin | Unit |
| Coefficient of Friction (Normal) | 0.40 - 0.45 | 0.42 - 0.48 | µ |
| Fade Resistance (% Drop at High Temp) | 25 - 35 | 15 - 25 | % |
| Recovery Performance (% of Original µ) | 85 - 95 | 95 - 105 | % |
| Wear Rate | Higher | Lower | mg/cycle |
| Hardness | Higher / More Brittle | Lower / More Flexible | Shore D |
| Onset of Decomposition (TGA) | ~300 | ~350 | °C |
Data is representative and may vary based on the specific formulation.
Visualization: SAE J661 Testing Workflow
Caption: Standard workflow for SAE J661 tribological testing.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. bansaltrading.com [bansaltrading.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Innovative Specialty Chemicals Products | Cardolite [cardolite.com]
- 6. caskyd.com [caskyd.com]
- 7. Applications - this compound - this compound Resins - senesel [senesel.pl]
- 8. web.usm.my [web.usm.my]
- 9. [PDF] Synthesis and characterization of this compound-formaldehyde resins | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Epoxidation of Cardanol's Side Chain
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the epoxidation of the unsaturated aliphatic side chain of cardanol (B1251761), a renewable phenolic lipid derived from cashew nutshell liquid (CNSL). The protocols outlined below cover various chemical and enzymatic approaches, offering flexibility for different research and development needs.
Introduction
This compound, with its long C15 aliphatic side chain containing varying degrees of unsaturation, presents a versatile platform for chemical modification. Epoxidation of the double bonds in this side chain yields epoxidized this compound, a valuable intermediate for the synthesis of bio-based polymers, coatings, adhesives, and as a reactive diluent in epoxy resin formulations. The introduction of oxirane rings enhances reactivity, allowing for further functionalization and cross-linking reactions.
This document details several established methods for this compound side-chain epoxidation, including protocols for in situ performic acid, peroxy acid, enzymatic, and specialized terminal bond epoxidation.
Methods for Side-Chain Epoxidation
Several methods have been successfully employed for the epoxidation of this compound's side chain. The choice of method often depends on the desired degree of epoxidation, selectivity for internal versus terminal double bonds, and process conditions.
In Situ Performic Acid Epoxidation
This widely used method involves the in situ generation of performic acid from the reaction of formic acid and hydrogen peroxide, which then acts as the epoxidizing agent. While effective for internal double bonds, this method shows limited efficacy for the epoxidation of terminal double bonds[1][2].
Peroxy Acid Epoxidation
Direct use of pre-formed peroxy acids, such as meta-chloroperbenzoic acid (m-CPBA), is another effective method for epoxidizing the double bonds in the this compound side chain[1][3][4].
Enzymatic Epoxidation
Enzymatic methods, utilizing lipases, offer a greener alternative for this compound epoxidation. However, similar to the performic acid method, enzymatic routes are significantly more effective on the internal double bonds than on the terminal ones[2][4].
Epoxidation of Terminal Double Bonds
Due to the reduced electronegativity of terminal double bonds, specialized methods are required for their efficient epoxidation. One such method employs Oxone® (potassium peroxomonosulfate) in the presence of a fluorinated ketone[2][5][6][7].
Quantitative Data Summary
The following table summarizes key quantitative data from various epoxidation methods for comparative analysis.
| Epoxidation Method | Reagents | Catalyst | Conversion/Yield | Epoxy Functionality (per molecule) | Key Findings & Citations |
| In Situ Performic Acid | Formic acid, Hydrogen peroxide | - | High for internal double bonds, low for terminal double bonds.[1][2] | - | Effective for internal unsaturation; terminal double bonds remain largely unreacted.[1][2] |
| m-CPBA | meta-Chloroperbenzoic acid | - | 77% for internal double bonds, quantitative for allylic double bonds (after allylation of phenol (B47542) group).[4] | - | A versatile method for various double bonds.[1][3][4] |
| Enzymatic | - | Lipase | 95% yield reported in one study, but primarily for internal double bonds.[4] | - | A green alternative, though selectivity for internal bonds is a key consideration.[2][4] |
| Oxone®/Fluorinated Acetone (B3395972) | Oxone®, Fluorinated acetone | - | ~70% conversion of terminal double bonds.[2][5][6][7] | Increased from 2.45 to 2.65 after terminal epoxidation.[2][5][6][7] | Specifically targets the less reactive terminal double bonds, increasing overall epoxy functionality.[2][5][6][7] |
| Epichlorohydrin | Epichlorohydrin | Caustic soda | 61% epoxidation after 9 hours (phenolic hydroxyl group).[8] | WPE value of 473.15 after 9 hours.[8] | Primarily used for the epoxidation of the phenolic hydroxyl group, not the side chain.[8][9][10][11] |
WPE: Weight per Epoxide Equivalent
Experimental Protocols
Protocol 1: In Situ Performic Acid Epoxidation of this compound Glycidyl (B131873) Ether (CGE)
This protocol is adapted from studies demonstrating the epoxidation of the side chain of this compound glycidyl ether (CGE)[1].
Materials:
-
This compound Glycidyl Ether (CGE)
-
Formic Acid (88 wt%)
-
Hydrogen Peroxide (30 wt%)
-
Toluene
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve CGE in toluene.
-
Add formic acid to the solution and stir.
-
Slowly add hydrogen peroxide to the mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 60°C) and maintain for a specified duration (e.g., 24 hours)[2].
-
After the reaction is complete, cool the mixture to room temperature.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and saturated sodium chloride solution.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the side-chain epoxidized CGE (SCECGE).
Protocol 2: Epoxidation of Terminal Double Bonds using Oxone®
This protocol is designed for the specific epoxidation of the less reactive terminal double bonds of side-chain epoxidized this compound glycidyl ether (SCECGE)[2][5][6][7].
Materials:
-
Side-Chain Epoxidized this compound Glycidyl Ether (SCECGE)
-
Oxone® (potassium peroxomonosulfate)
-
Fluorinated acetone (e.g., 1,1,1-trifluoroacetone)
-
Acetonitrile
-
Sodium bicarbonate (NaHCO3) buffer solution
-
Ethyl acetate
-
Deionized water
-
Anhydrous sodium sulfate
-
Rotary evaporator
Procedure:
-
Prepare a buffered aqueous solution of Oxone® and sodium bicarbonate.
-
In a separate flask, dissolve SCECGE and fluorinated acetone in acetonitrile.
-
Add the aqueous Oxone® solution to the organic solution and stir vigorously at room temperature for 24 hours.
-
After the reaction, quench the reaction by adding a suitable reducing agent if necessary.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with deionized water.
-
Dry the organic phase over anhydrous sodium sulfate.
-
Filter and concentrate the solution using a rotary evaporator to yield the terminally epoxidized product (TE-SCECGE).
Visualizations
Chemical Reaction and Workflow Diagrams
The following diagrams illustrate the epoxidation reaction of a this compound side chain and a general experimental workflow for the process.
Caption: General chemical scheme for the epoxidation of this compound's side chain.
Caption: A generalized workflow for the synthesis and purification of epoxidized this compound.
References
- 1. Influence of Epoxidized this compound Functionality and Reactivity on Network Formation and Properties | MDPI [mdpi.com]
- 2. Epoxidation of this compound’s Terminal Double Bond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and characterization of epoxy and polyol resins from renewable this compound [morressier.com]
- 4. A chemical platform approach on this compound oil: from the synthesis of building blocks to polymer synthesis | OCL - Oilseeds and fats, Crops and Lipids [ocl-journal.org]
- 5. "Epoxidation of this compound's Terminal Double Bond." by Emre Kinaci, Erde Can et al. [rdw.rowan.edu]
- 6. researchgate.net [researchgate.net]
- 7. Epoxidation of this compound’s Terminal Double Bond [ouci.dntb.gov.ua]
- 8. tandfonline.com [tandfonline.com]
- 9. Synthesis and Characterization of this compound-Based Epoxy Systems: Ingenta Connect [ingentaconnect.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Grafting Cardanol onto Polymer Backbones
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Cardanol (B1251761), a renewable phenolic lipid derived from cashew nutshell liquid (CNSL), presents a versatile and sustainable platform for the modification of polymers. Its unique chemical structure, featuring a phenolic hydroxyl group, an aromatic ring, and a long, unsaturated aliphatic side chain, allows for a variety of chemical transformations. Grafting this compound onto polymer backbones can impart desirable properties such as increased hydrophobicity, enhanced thermal stability, improved flexibility, and reduced migration of plasticizers. These modified polymers have potential applications in diverse fields including coatings, adhesives, composites, and biomedical materials.
This document provides detailed application notes and experimental protocols for three primary methods of incorporating this compound into polymer structures:
-
Post-polymerization Modification: Grafting this compound derivatives onto an existing polymer backbone, exemplified by the modification of poly(vinyl chloride) (PVC).
-
Grafting through Polymerization of this compound-based Monomers: Synthesizing a polymerizable monomer from this compound and subsequently polymerizing it, illustrated with this compound methacrylate (B99206).
-
Synthesis of this compound-based Prepolymers for Thermosets: Preparing this compound-based polyols for the synthesis of crosslinked polymers like polyurethanes.
Method 1: Post-Polymerization Modification - Grafting of Propargyl Ether this compound onto Poly(vinyl chloride)
This method involves the chemical modification of a pre-existing polymer, PVC, by attaching a this compound derivative. This approach is particularly useful for imparting flexibility and reducing plasticizer migration in PVC-based materials. The process involves the azidation of PVC followed by a copper-catalyzed "click" reaction with propargyl ether this compound.
Experimental Workflow:
Caption: Workflow for grafting this compound onto a PVC backbone.
Experimental Protocol:
Materials:
-
This compound (99%)
-
Propargyl bromide solution
-
Potassium carbonate (K₂CO₃)
-
Acetone
-
Poly(vinyl chloride) (PVC)
-
Sodium azide (NaN₃)
-
N,N-Dimethylformamide (DMF)
-
Cuprous bromide (CuBr)
-
2,2'-dipyridyl
-
Methanol
-
Deionized water
Equipment:
-
Round-bottom flasks (100 mL and larger)
-
Condenser
-
Magnetic stirrer with hotplate
-
Vacuum evaporator
-
Filtration apparatus
-
Drying oven
Procedure:
1. Synthesis of Propargyl Ether this compound (PEC): [1] a. To a 100 mL flask equipped with a condenser, add 30.4 g (100 mmol) of this compound, 13.08 g (110 mmol) of propargyl bromide solution, and 15.2 g (110 mmol) of potassium carbonate in 50 mL of acetone. b. Stir the mixture at 65 °C for 12 hours. c. After the reaction, wash the mixture with deionized water. d. Purify the solution by evaporating the solvent under vacuum to yield propargyl ether this compound (PEC).
2. Synthesis of Azide-Functionalized PVC (PVC-N₃): [1] a. In a 100 mL flask, dissolve 2.0 g of PVC and 2.0 g of NaN₃ in 100 mL of DMF. b. Stir the mixture at 30 °C for 24 hours. c. Precipitate the product in a water/methanol mixture (1:1 by volume). d. Dry the resulting azide-functionalized PVC (PVC-N₃) in a vacuum oven.
3. Synthesis of Internally Plasticized PVC (Grafting of PEC): [2] a. In a three-neck flask equipped with a mechanical stirrer, nitrogen inlet, and thermometer, dissolve a specific amount of PVC-N₃, PEC, cuprous bromide, and 2,2'-dipyridyl in 40 mL of DMF. The ratios can be varied to achieve different grafting densities. b. Heat the mixture to 60 °C and stir for 24 hours under a nitrogen atmosphere. c. After the reaction, filter the mixture to remove the copper catalyst. d. Precipitate the product in a water/methanol mixture (1:1 by volume). e. Dry the final this compound-grafted PVC in a vacuum oven.
Data Presentation:
Table 1: Properties of this compound-Grafted PVC
| Property | PVC | PVC-g-Cardanol (low grafting) | PVC-g-Cardanol (high grafting) |
| Glass Transition Temperature (Tg) (°C) | ~85 | 42.1[3] | 37.9[3] |
| Thermal Decomposition Temp (Td5%) (°C) | ~220 | Increased stability above 220 °C[4] | Increased stability above 220 °C[4] |
| Migration in n-hexane | High | No migration[3][4] | No migration[3][4] |
| Flexibility | Rigid | Flexible | More Flexible |
Method 2: Grafting through Polymerization of this compound Methacrylate Monomer
This approach involves first synthesizing a polymerizable monomer from this compound, followed by its polymerization or copolymerization. This allows for the incorporation of the this compound moiety directly into the polymer backbone during its formation.
Experimental Workflow:
Caption: Workflow for synthesizing and polymerizing a this compound-based monomer.
Experimental Protocol:
Materials:
-
This compound
-
Reagents for hydroxyethylation (e.g., ethylene carbonate)
-
Reagents for methacrylation (e.g., methacrylic anhydride (B1165640), methacryloyl chloride)
-
Radical initiator (e.g., 2,2'-azobis(2-isobutyronitrile), AIBN)
-
Solvent (e.g., toluene)
-
Inhibitor (e.g., hydroquinone)
Equipment:
-
Reaction vessel with stirrer, condenser, and nitrogen inlet
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
1. Synthesis of this compound Methacrylate (CM) Monomer: [5] a. The synthesis is a two-step, one-pot reaction involving hydroxyethylation of the phenolic hydroxyl group of this compound, followed by methacrylation. b. Hydroxyethylation: React this compound with a suitable reagent like ethylene carbonate to introduce a hydroxyethyl (B10761427) group. c. Methacrylation: React the resulting hydroxyl group with a methacrylating agent such as methacrylic anhydride or methacryloyl chloride in the presence of a base and an inhibitor to prevent premature polymerization. d. The product, this compound methacrylate (CM), is then purified, for instance, by column chromatography.
2. Radical Polymerization of CM: [5] a. In a reaction vessel, dissolve the synthesized CM monomer and a radical initiator (e.g., AIBN) in a suitable solvent like toluene. b. Purge the solution with nitrogen to remove oxygen, which can inhibit radical polymerization. c. Heat the reaction mixture to the decomposition temperature of the initiator (e.g., 70°C for AIBN) and maintain for the desired reaction time. d. The polymerization can be terminated by cooling the reaction mixture. e. The polymer can be isolated by precipitation in a non-solvent (e.g., methanol) and dried under vacuum.
Data Presentation:
Table 2: Properties of Poly(this compound methacrylate) and its Copolymers
| Polymer System | Glass Transition Temperature (Tg) (°C) | Thermal Decomposition Temp (Td5%) (°C) | Water Contact Angle (°) |
| Poly(methyl methacrylate) (PMMA) | ~105 | ~280 | ~70 |
| Poly(this compound methacrylate) (PCM) | Low (sub-ambient) | ~350 | >90 |
| PMMA-co-PCM (25% CM) | Lower than PMMA | Increased compared to PMMA | Increased compared to PMMA |
Method 3: Synthesis of this compound-Based Polyols for Polyurethanes
This compound can be converted into polyols, which are key components in the synthesis of polyurethanes. The hydroxyl groups can be introduced onto the this compound molecule through various reactions, such as epoxidation of the side chain followed by ring-opening, or through the thiol-ene reaction.
Experimental Workflow:
Caption: Workflow for the synthesis of this compound-based polyols and polyurethanes.
Experimental Protocol:
Materials:
-
This compound
-
Epoxidizing agent (e.g., peracetic acid, m-chloroperoxybenzoic acid)
-
Ring-opening agent (e.g., methanol, diethanolamine)
-
Acid or base catalyst
-
Diisocyanate (e.g., methylene (B1212753) diphenyl diisocyanate (MDI), hexamethylene diisocyanate (HDI))
-
Solvent (if required)
Equipment:
-
Reaction vessel with stirrer, condenser, dropping funnel, and thermometer
-
Heating and cooling bath
-
Vacuum oven
Procedure:
1. Synthesis of this compound-based Polyol (via Epoxidation and Ring-Opening): [6] a. Epoxidation: In a reaction vessel, dissolve this compound in a suitable solvent. Add an epoxidizing agent (e.g., peracetic acid) dropwise while maintaining a controlled temperature. The reaction is typically carried out for several hours. b. Ring-Opening: After the epoxidation is complete, the epoxy rings on the this compound side chain are opened to introduce hydroxyl groups. This can be achieved by reacting the epoxidized this compound with an alcohol (e.g., methanol) in the presence of an acid catalyst, or with an amine (e.g., diethanolamine). c. The resulting this compound polyol is then purified to remove unreacted reagents and byproducts.
2. Polyurethane Synthesis: [6] a. In a suitable container, mix the synthesized this compound polyol with a diisocyanate (e.g., MDI) at a specific NCO/OH ratio. A catalyst, such as a tertiary amine or an organotin compound, can be added to accelerate the curing process. b. The mixture is thoroughly stirred and then poured into a mold. c. The polyurethane is allowed to cure at room temperature or an elevated temperature, depending on the specific formulation.
Data Presentation:
Table 3: Properties of this compound-based Polyurethanes
| Polyol Type | Hydroxyl Value (mg KOH/g) | Glass Transition Temperature (Tg) (°C) | Tensile Strength (MPa) | Elongation at Break (%) |
| This compound Diol | 140-200[6] | Varies with OH value | - | - |
| This compound Triol | 200-265[6] | Increases with OH value[6] | - | - |
| Polyurethane from this compound Diol | - | Lower | Moderate | Higher |
| Polyurethane from this compound Triol | - | Higher | Higher | Lower |
The methods outlined in these application notes demonstrate the versatility of this compound as a renewable building block for creating functional polymers. By selecting the appropriate grafting strategy, researchers can tailor the properties of a wide range of polymers to meet the demands of specific applications, from flexible and durable plastics to high-performance thermosets. The use of this compound not only offers a sustainable alternative to petroleum-based feedstocks but also provides a pathway to novel materials with unique and advantageous properties. Further research and development in this area are encouraged to fully explore the potential of this compound-modified polymers.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. This compound-based polymer latex by radical aqueous miniemulsion polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis of Phenalkamines from Cardanol for Epoxy Curing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenalkamines, derived from cardanol (B1251761)—a renewable phenolic lipid from cashew nutshell liquid (CNSL)—are a versatile class of epoxy curing agents.[1][2] Their unique chemical structure, featuring a long aliphatic side chain and a phenolic hydroxyl group, imparts a range of desirable properties to epoxy formulations.[1] These include rapid curing at low temperatures, excellent water resistance, good flexibility, and reduced viscosity.[3][4] This document provides detailed protocols for the synthesis of phenalkamines from this compound and their application in epoxy curing, along with quantitative data to guide formulation and characterization.
Phenalkamines are synthesized via the Mannich reaction, a three-component condensation of this compound, an aldehyde (typically formaldehyde), and a polyamine.[1][5] The choice of polyamine allows for the tailoring of the phenalkamine's properties, such as viscosity, amine value, and reactivity, which in turn influences the final properties of the cured epoxy resin.[6]
Synthesis of Phenalkamines from this compound
The synthesis of phenalkamines is achieved through the Mannich reaction. This reaction involves the aminoalkylation of an acidic proton located on the phenolic ring of this compound with formaldehyde (B43269) and a polyamine.
General Synthesis Pathway
Caption: General synthesis of phenalkamines via the Mannich reaction.
Experimental Protocol: Synthesis of a this compound-DETA Phenalkamine
This protocol details the synthesis of a phenalkamine using this compound, formaldehyde, and diethylenetriamine (B155796) (DETA).
Materials:
-
This compound (purified)
-
Formaldehyde (37% aqueous solution)
-
Diethylenetriamine (DETA)
-
Toluene (optional, as solvent)
-
Ethyl acetate
-
Deionized water
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer with hotplate
-
Thermometer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and thermometer, add 1 molar equivalent of this compound. If using a solvent, add toluene.
-
Addition of Amine: Begin stirring the this compound and add 1 to 2 molar equivalents of diethylenetriamine (DETA) to the flask.
-
Reaction Temperature: Heat the mixture to 80-100°C.[3][5][7]
-
Addition of Formaldehyde: Once the desired temperature is reached, add 1 to 2 molar equivalents of formaldehyde solution dropwise using a dropping funnel over a period of 30-60 minutes. An exothermic reaction will occur.[8]
-
Reaction: After the addition of formaldehyde is complete, continue stirring the mixture at 80-120°C for 2-3 hours.[3]
-
Water Removal: After the reaction, remove the water produced during the condensation, typically by distillation.[3]
-
Purification:
-
Cool the reaction mixture to room temperature.
-
Dissolve the crude phenalkamine in ethyl acetate.[9]
-
Transfer the solution to a separatory funnel and wash with lukewarm deionized water three times.[9]
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Remove the solvent using a rotary evaporator to obtain the purified phenalkamine.
-
Characterization of Phenalkamines
The synthesized phenalkamines should be characterized to determine their physical and chemical properties.
| Property | Typical Value | Method |
| Appearance | Viscous liquid, amber to dark brown | Visual Inspection |
| Viscosity @ 25°C (cP) | 300 - 3,000 | Rotational Viscometer |
| Amine Value (mg KOH/g) | 200 - 500 | Titration |
| Structure Confirmation | - | FTIR, ¹H NMR |
Table 1: Typical Properties of this compound-Based Phenalkamines. [3]
Epoxy Curing with Phenalkamines
Phenalkamines are effective curing agents for epoxy resins, such as those based on diglycidyl ether of bisphenol A (DGEBA). The curing process involves the reaction of the amine groups of the phenalkamine with the epoxy groups of the resin.
Epoxy Curing Mechanism
Caption: Curing mechanism of epoxy resin with a phenalkamine hardener.
Experimental Protocol: Epoxy Resin Curing and Characterization
This protocol outlines the procedure for curing an epoxy resin with a synthesized phenalkamine and characterizing the resulting thermoset.
Materials:
-
Diglycidyl ether of bisphenol A (DGEBA) based epoxy resin
-
Synthesized phenalkamine curing agent
-
Toluene or xylene (optional, for viscosity reduction)
Equipment:
-
Mechanical stirrer or planetary mixer
-
Molds for sample preparation (e.g., for tensile, flexural, and impact testing)
-
Oven or environmental chamber for curing
-
Differential Scanning Calorimeter (DSC)
-
Universal Testing Machine (UTM)
-
Hardness tester (e.g., Shore D)
Procedure:
-
Formulation: Calculate the stoichiometric ratio of phenalkamine to epoxy resin based on the amine hydrogen equivalent weight (AHEW) of the phenalkamine and the epoxy equivalent weight (EEW) of the resin. A common stoichiometric ratio is 1:1 of amine hydrogens to epoxy groups.
-
Mixing: In a suitable container, accurately weigh the epoxy resin and phenalkamine. Mix thoroughly using a mechanical stirrer until a homogeneous mixture is obtained. If the viscosity is too high, a small amount of solvent can be added.
-
Degassing: Place the mixture in a vacuum chamber to remove any entrapped air bubbles.
-
Casting: Pour the bubble-free mixture into molds appropriate for the desired mechanical tests.
-
Curing: Cure the samples according to the desired schedule. Phenalkamines can cure at ambient temperature over 24-48 hours or at an elevated temperature (e.g., 80-120°C) for a shorter period (e.g., 1-2 hours) for post-curing to achieve optimal properties.
-
Characterization of Cured Epoxy:
-
Thermal Properties: Determine the glass transition temperature (Tg) and curing kinetics (onset temperature, peak exothermic temperature, and enthalpy of curing) using DSC.
-
Mechanical Properties: Measure tensile strength, flexural strength, impact strength, and hardness using a UTM and hardness tester.
-
Adhesion: Evaluate the adhesion to various substrates (e.g., steel, concrete) using a cross-hatch or pull-off adhesion test.
-
Quantitative Data on Cured Epoxy Properties
The properties of the cured epoxy are highly dependent on the specific phenalkamine used. The following table summarizes typical data for epoxy systems cured with phenalkamines derived from different polyamines.
| Phenalkamine Base | Pot Life (min) | Curing Onset (°C) | Peak Exotherm (°C) | ΔH (J/g) | Tg (°C) | Impact Strength (kJ/m²) |
| EDA-based | ~20 | ~50 | ~100 | ~300 | 50-70 | - |
| DETA-based | 25-35 | ~47 | ~97 | 277-364 | 70-85 | - |
| TETA-based | - | ~65 | ~100 | ~431 | ~98 | Improved |
Table 2: Curing and Thermal Properties of DGEBA Epoxy Cured with Different Phenalkamines. [1][9] Note: Specific values can vary based on the exact formulation and curing conditions.
Workflow for Synthesis and Application
Caption: Experimental workflow from phenalkamine synthesis to epoxy application.
Conclusion
Phenalkamines derived from this compound are highly effective and sustainable curing agents for epoxy resins. The ability to tailor their properties by selecting different polyamines makes them suitable for a wide range of applications, from protective coatings to adhesives. The protocols and data presented in this application note provide a solid foundation for researchers and professionals to explore the synthesis and application of these bio-based materials. The use of phenalkamines can lead to the development of high-performance epoxy systems with enhanced flexibility, low-temperature cure capabilities, and excellent water resistance.
References
- 1. Curing of epoxy resins by bio-based phenalkamines vs low-molecular-weight amines: study by DSC [lmaleidykla.lt]
- 2. Benchmark Study of Epoxy Coatings with Selection of Bio-Based Phenalkamine versus Fossil-Based Amine Crosslinkers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2019185567A1 - Phenalkamine epoxy curing agents and epoxy resin compositions containing the same - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. Effect of chain length of this compound-based phenalkamines on mechani...: Ingenta Connect [ingentaconnect.com]
- 7. KR20200140348A - How to make phenalkamine - Google Patents [patents.google.com]
- 8. GB2152925A - Purification of this compound - Google Patents [patents.google.com]
- 9. scribd.com [scribd.com]
Application Notes and Protocols: Development of Cardanol-Based Polyols for Foams
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of cardanol-based polyols and their subsequent application in the formulation of polyurethane foams. This compound (B1251761), a renewable resource derived from cashew nut shell liquid (CNSL), offers a sustainable and high-performance alternative to petroleum-based polyols.[1][2][3] Its unique structure, featuring a phenolic ring and a long aliphatic chain, imparts desirable properties such as hydrophobicity, chemical resistance, and thermal stability to the resulting polyurethane materials.[1][4]
This document outlines three primary synthesis routes for converting this compound into polyols:
-
Thiol-Ene Reaction: Functionalization of the double bonds in this compound's side chain with thiol-containing molecules to introduce hydroxyl groups.[1][5]
-
Epoxidation and Subsequent Ring-Opening: Conversion of the side chain's double bonds to epoxy groups, followed by hydrolysis or reaction with other nucleophiles to create hydroxyl functionalities.[5][6][7]
-
Mannich Reaction: Introduction of amino alcohol moieties to the phenolic ring, which can also be followed by alkoxylation to increase the hydroxyl content.[3][5]
Detailed experimental protocols for each synthesis method and for the preparation of rigid polyurethane foams are provided below, along with a summary of the key quantitative data in structured tables for comparative analysis.
Data Presentation
Table 1: Properties of this compound-Based Polyols
| Synthesis Route | Hydroxyl Value (mg KOH/g) | Viscosity (Pa·s at 25°C) | Average Functionality (OH group/mol) | Reference |
| Thiol-Ene Reaction | 310 | 0.8 | 3.0 - 3.5 | [5] |
| Epoxidation and Hydrolysis | 350 - 400 | 5.0 - 9.0 | ~4 | [2][7] |
| Propoxylated Mannich Polyol | Varies | High | High | [5] |
| Propoxylated this compound Novolacs | 140 - 153 | 10 - 83 | High | [5] |
Table 2: Formulation and Properties of this compound-Based Rigid Polyurethane Foams
| Polyol Type | Polyol Content (%) | Blowing Agent | Density ( kg/m ³) | Compressive Strength (kPa) | Reference |
| Thiol-Ene Polyol Blend | 50 (with Voranol 490) | Water | Not Specified | Excellent | [5] |
| Polyol from Epoxidation | Not Specified | Not Specified | Low Density | High | [7] |
| Mannich Polyol | Not Specified | Not Specified | Not Specified | Excellent | [3][5] |
Experimental Protocols
Protocol 1: Synthesis of this compound-Based Polyol via Thiol-Ene Reaction
This protocol describes the synthesis of a this compound-based polyol by the thermal addition of 2-mercaptoethanol (B42355) to the double bonds of propoxylated this compound.[5]
Materials:
-
Propoxylated this compound
-
2-Mercaptoethanol
-
Nitrogen gas supply
Equipment:
-
Reaction vessel equipped with a stirrer, thermometer, and condenser
-
Heating mantle
-
Vacuum distillation apparatus
Procedure:
-
Charge the reaction vessel with propoxylated this compound and 2-mercaptoethanol.
-
Heat the mixture with stirring under a nitrogen atmosphere.
-
Maintain the reaction temperature to facilitate the thiol-ene addition. The reaction progress can be monitored by techniques such as Fourier-transform infrared spectroscopy (FTIR) by observing the disappearance of the C=C bond peak.
-
After the reaction is complete, remove any unreacted 2-mercaptoethanol by vacuum distillation.
-
The resulting product is a transparent, light brown-red colored polyol.[5]
Protocol 2: Synthesis of this compound-Based Polyol via Epoxidation and Hydrolysis
This protocol details the synthesis of a this compound-based polyol through the epoxidation of the side chain unsaturation followed by hydrolysis of the epoxy rings.[2][7]
Materials:
-
This compound (Technical Grade)
-
Formic acid or Acetic acid
-
Hydrogen peroxide (30%)
-
Sulfuric acid (catalytic amount)
-
Sodium acetate (B1210297) solution (10%) or other alkali
-
Diethyl ether (for extraction, optional)
-
Anhydrous sodium sulfate
Equipment:
-
Three-necked round-bottom flask with a dropping funnel, condenser, thermometer, and mechanical stirrer
-
Cooling bath (ice-water)
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Epoxidation:
-
In the three-necked flask, charge this compound and formic acid (or acetic acid).
-
Cool the mixture to 0°C using a cooling bath while stirring continuously.
-
Slowly add 30% hydrogen peroxide dropwise from the dropping funnel over several hours, ensuring the temperature is maintained at 0°C.[1] A catalytic amount of sulfuric acid can be added.[7]
-
After the addition is complete, continue stirring at the same temperature for the specified reaction time (can be up to 30-36 hours).[7] This step forms the epoxidized this compound.
-
-
Hydrolysis:
-
To the resulting mixture containing the hydroxy-formoxy ester, add a 10% solution of sodium acetate.
-
Heat the mixture to approximately 80°C and maintain for about 4 hours to facilitate hydrolysis of the ester and ring-opening of the epoxide.[2]
-
-
Purification:
-
After cooling, transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer multiple times with distilled water until the aqueous layer is neutral.
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Remove any solvent (if used for extraction) using a rotary evaporator to obtain the final this compound-based polyol.
-
Protocol 3: Preparation of Rigid Polyurethane Foam
This protocol provides a general procedure for the preparation of rigid polyurethane foam using a this compound-based polyol.
Materials:
-
This compound-based polyol
-
Polymeric methylene (B1212753) diphenyl diisocyanate (pMDI)
-
Silicone surfactant
-
Amine catalyst
-
Tin catalyst
-
Blowing agent (e.g., water, cyclopentane)
Equipment:
-
Polystyrene cup or other suitable mixing container
-
High-speed mechanical stirrer (e.g., 3000 rpm)
-
Mold
Procedure:
-
In a polystyrene cup, prepare the polyol component by mixing the this compound-based polyol, silicone surfactant, amine catalyst, tin catalyst, and water.[5]
-
Vigorously mix the polyol component with the polymeric MDI at a high speed (e.g., 3000 rpm) for a short duration (e.g., 10 seconds).[5] The isocyanate index is typically set around 105.[5]
-
Immediately pour the reacting mixture into a mold.
-
Allow the mixture to expand freely and cure at room temperature to form the rigid polyurethane foam.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. chemicaljournals.com [chemicaljournals.com]
- 4. adhesivesmag.com [adhesivesmag.com]
- 5. techscience.com [techscience.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. US20060004115A1 - Process for preparing polyurethane polyol and rigid foams therefrom from this compound - Google Patents [patents.google.com]
Application Notes and Protocols: Enzymatic Synthesis of Cardanol-Based Polyesters
Introduction
Cardanol (B1251761), a renewable phenolic lipid derived from the thermal processing of cashew nut shell liquid (CNSL), is a valuable and sustainable building block for polymer synthesis.[1][2] Its unique structure, featuring a phenolic ring with a long, unsaturated aliphatic side chain, allows for versatile chemical modifications.[3] Enzymatic polymerization presents a green and highly specific alternative to traditional chemical methods, which often require high temperatures and metal catalysts.[4][5] This approach offers milder reaction conditions, high chemo- and regio-selectivity, and the production of metal-free polymers, making the resulting materials particularly attractive for biomedical and drug development applications.[6][7][8]
This document provides detailed protocols for two distinct enzymatic methods for synthesizing this compound-based polymers: lipase-catalyzed polycondensation for producing polyesters and peroxidase-catalyzed oxidative polymerization for creating polyphenols.
Protocol 1: Lipase-Catalyzed Polycondensation for Polyester (B1180765) Synthesis
This protocol details the solvent-free synthesis of linear, 100% bio-based polyesters from a this compound-derived diol and bio-based diesters, such as dimethyl succinate (B1194679) or dimethyl adipate (B1204190).[6][9] The method utilizes lipase (B570770), a class of hydrolase enzymes, to catalyze the transesterification reaction under mild heating.[8][10]
Objective: To synthesize linear this compound-based polyesters via enzymatic polycondensation in a solventless system.[6]
Workflow for Lipase-Catalyzed Polycondensation
Caption: Workflow for lipase-catalyzed polyester synthesis.
Materials and Equipment
-
This compound-based diol
-
Dimethyl succinate (DMS) or Dimethyl adipate (DMA)
-
Immobilized Lipase B from Candida antarctica (e.g., Novozym 435)
-
25 mL round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating jacket or oil bath with temperature control
-
Vacuum line (for potential removal of methanol (B129727) byproduct)
-
Methyl-tetrahydrofuran (MeTHF) for purification
Experimental Protocol
-
Monomer Charging: Add equimolar quantities (e.g., 0.006 mol) of the this compound-based diol and the selected dimethyl ester (DMS or DMA) to a 25 mL round-bottom flask equipped with a magnetic stir bar.[9]
-
Heating: Place the flask in a heating jacket preheated to 85 °C and begin stirring to create a homogenous melt of the monomers.[9]
-
Enzyme Addition: Once the mixture is molten and homogenous, add the lipase catalyst (typically 5-10% by weight of the total monomers).
-
Polymerization: Allow the reaction to proceed at 85 °C for the desired duration (e.g., 12 to 24 hours). If desired, a vacuum can be applied to facilitate the removal of the methanol byproduct, driving the equilibrium towards polymer formation.
-
Purification: After the reaction, dissolve the crude polymer in a minimal amount of a bio-based solvent like methyl-tetrahydrofuran.[6] Precipitate the polymer by adding the solution to a non-solvent (e.g., cold methanol or ethanol).
-
Drying: Collect the precipitated polyester by filtration and dry under vacuum until a constant weight is achieved.
Characterization
-
Molecular Weight: Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI or Đ) using Gel Permeation Chromatography (GPC).
-
Chemical Structure: Confirm the polyester structure using Nuclear Magnetic Resonance (¹H NMR) spectroscopy.[9]
-
Thermal Properties: Analyze thermal transitions, such as the glass transition temperature (Tg), using Differential Scanning Calorimetry (DSC).
Protocol 2: Peroxidase-Catalyzed Oxidative Polymerization of this compound
This protocol describes the synthesis of poly(this compound) through the oxidative polymerization of the phenolic moiety of this compound.[11] This reaction is catalyzed by soybean peroxidase (SEP) using hydrogen peroxide as an oxidizing agent.[12] A key feature of this method is that the carbon-carbon double bonds in the aliphatic side chain remain intact, allowing for subsequent crosslinking or curing.[11][12]
Objective: To synthesize a soluble, oily poly(this compound) via enzymatic oxidative polymerization.[11]
Workflow for Peroxidase-Catalyzed Oxidative Polymerization
Caption: Workflow for peroxidase-catalyzed poly(this compound) synthesis.
Materials and Equipment
-
This compound
-
Soybean Peroxidase (SEP)
-
Hydrogen peroxide (H₂O₂)
-
Solvent system (e.g., a 70:30 vol% mixture of isopropanol (B130326) and pH 7 phosphate (B84403) buffer)[11]
-
Reaction vessel (e.g., beaker or flask)
-
Magnetic stirrer and stir bar
Experimental Protocol
-
Monomer Solution: Prepare a solution of this compound in the chosen solvent system (e.g., isopropanol/buffer mixture) in a reaction vessel.
-
Initiation: Add the oxidizing agent, hydrogen peroxide, to the this compound solution.
-
Enzyme Addition: Initiate the polymerization by adding the soybean peroxidase catalyst to the mixture under stirring.[11]
-
Polymerization: Continue stirring the reaction at room temperature for 24 hours under air.[11] During this time, oily polymeric materials will form.
-
Isolation: After the reaction period, pour the mixture into a large volume of water to precipitate the polymer.
-
Drying: Collect the resulting oily polymer and dry it under vacuum. The final product is typically a soluble, oily polymer.[11][12]
Characterization
-
Structure Confirmation: Analyze the polymer structure using NMR and FT-IR spectroscopy to confirm that polymerization occurred at the phenolic moiety while the side-chain unsaturation was preserved.[11][12]
-
Molecular Weight: Determine Mn and Mw/Mn by SEC (Size Exclusion Chromatography).[11]
-
Curing Potential: The resulting polymer can be hardened into a crosslinked film using a catalyst like cobalt naphthenate, with the curing process monitored by FT-IR.[11]
Data Presentation
The following tables summarize representative quantitative data from the enzymatic synthesis of this compound-based polymers.
Table 1: Molecular Weight of Lipase-Catalyzed this compound Polyesters
| Co-monomer | Method | Mn (g mol⁻¹) | Đ (Mw/Mn) | Reference |
|---|---|---|---|---|
| Dimethyl Succinate | Enzymatic Polycondensation | 1800 - 4100 | > 2 | [6] |
| Diethyl Adipate | Enzymatic Polycondensation | 1800 - 4100 | > 2 |[6][9] |
Table 2: Properties of Peroxidase-Catalyzed Poly(this compound)
| Enzyme | Solvent System | Yield (%) | Mn (g mol⁻¹) | Mw/Mn | Reference |
|---|---|---|---|---|---|
| Soybean Peroxidase | Isopropanol/Buffer (70/30) | 55 | 1600 | 2.1 | [11] |
| Soybean Peroxidase | Acetone/Buffer (75/25) | 68 | 2900 | 2.4 |[12] |
Applications in Research and Drug Development
This compound-based polyesters and polymers are gaining attention for various applications due to their renewable origin, hydrophobicity, and biocompatibility.
-
Sustainable Polymer Chemistry: These polymers serve as excellent bio-based alternatives to petroleum-derived materials. They have been successfully used as green plasticizers for other bioplastics like poly(lactic acid) (PLA), enhancing their flexibility and elongation at break.[6][9]
-
Drug Delivery: Aliphatic polyesters are widely used in drug delivery systems due to their biodegradability and biocompatibility.[13] The amphiphilic nature that can be imparted by the this compound structure makes these polymers promising candidates for forming nanoparticles, micelles, or polymersomes for controlled drug release.[13][14]
-
Biomedical Coatings and Materials: The crosslinkable unsaturated side chains in polymers like poly(this compound) can be cured to form tough, high-gloss films.[11] This property, combined with the inherent antioxidant and antimicrobial characteristics of phenolic compounds, suggests potential applications in biomedical coatings and devices.[2][14]
References
- 1. scispace.com [scispace.com]
- 2. tuat.repo.nii.ac.jp [tuat.repo.nii.ac.jp]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Lipase-catalyzed polyester synthesis--a green polymer chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recent Advances in the Enzymatic Synthesis of Polyester - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. scispace.com [scispace.com]
- 12. researchgate.net [researchgate.net]
- 13. Recent advances in aliphatic polyesters for drug delivery applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Application Notes and Protocols for the Analytical Quantification of Cardanol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Cardanol (B1251761), a phenolic lipid derived from cashew nut shell liquid (CNSL), is a valuable renewable resource with wide-ranging applications in the development of industrial products and pharmaceuticals.[1] It is a meta-substituted phenol (B47542) with a C15 aliphatic side chain that varies in its degree of unsaturation, existing as saturated, monoene, diene, and triene forms.[2] Accurate quantification of this compound and its specific congeners is crucial for quality control, structural elucidation, and the development of new applications.[1] This document provides detailed application notes and protocols for the primary analytical techniques used for this compound quantification: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
I. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful technique for the identification and quantification of the different unsaturated forms of this compound.[2] The method offers high resolution and sensitivity, allowing for the separation and detection of individual components within a complex mixture like CNSL.
Quantitative Data Summary
The composition of this compound in CNSL can vary depending on the source and processing methods.[2] Technical CNSL, produced by heating, is rich in this compound due to the decarboxylation of anacardic acid.[3]
| Sample Type | Saturated this compound (%) | This compound Monoene (%) | This compound Diene (%) | This compound Triene (%) | Data Source |
| Commercial this compound | - | 42 | 22 | 36 | [3] |
| Isolated this compound Fraction | - | 42 | 22 | 36 | [4] |
| Purified this compound | 4.7 | 37.9 | 19.9 | 37.5 | [2] |
Experimental Protocol: GC-MS Quantification of this compound
1. Sample Preparation:
-
Extraction: CNSL is typically extracted from cashew nut shells using solvent extraction methods.[5]
-
Dilution: Due to its viscosity, CNSL is diluted in a suitable solvent like dichloromethane (B109758) to a concentration appropriate for GC-MS analysis (e.g., 1:1000).[2]
-
Derivatization (Optional but Recommended): To enhance volatility and thermal stability, derivatization of the phenolic hydroxyl group can be performed. A common method is silylation using an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
2. GC-MS Instrumentation and Parameters:
-
Gas Chromatograph (GC):
-
Injector: Split/splitless injector, typically operated in split mode.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is commonly used.
-
Carrier Gas: Helium is the preferred carrier gas.[2]
-
Oven Temperature Program: A temperature gradient is employed to separate the different this compound components. A typical program might start at a lower temperature and ramp up to a higher temperature.
-
-
Mass Spectrometer (MS):
3. Data Analysis:
-
Identification: this compound and its unsaturated variants are identified based on their retention times and the fragmentation patterns in their mass spectra.[2] Molecular ion fragments at m/z = 302, 300, and 298 correspond to monoene, diene, and triene this compound, respectively.[4]
-
Quantification: Quantification is achieved by creating a calibration curve using standards of known concentrations. The peak area of each this compound component in the sample is then used to determine its concentration.
Experimental Workflow: GC-MS Analysis of this compound
II. High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a versatile technique for the quantitative analysis of the components of CNSL, including the various isomers of this compound.[4][6]
Quantitative Data Summary
HPLC analysis can be used to determine the purity of isolated this compound fractions.
| This compound Fraction | Purity (%) by HPLC | Elution Time (min) | Data Source |
| Monoene | 99 | 38.75 | [4] |
| Diene | 92 | 22.25 | [4] |
| Triene | 82 | 15.08 | [4] |
Experimental Protocol: HPLC Quantification of this compound
1. Sample Preparation:
-
Extraction and Dilution: Similar to GC-MS, the CNSL sample is extracted and diluted in a suitable solvent that is miscible with the mobile phase.
2. HPLC Instrumentation and Parameters:
-
HPLC System: An Agilent 1260 Infinity LC system or equivalent.[4]
-
Stationary Phase: A C18 column (e.g., Grace Alltima C-18, 150 × 4.6 mm) is commonly used for reversed-phase chromatography.[4]
-
Mobile Phase: A mixture of acetonitrile, water, and acetic acid (e.g., 80:20:1 v/v/v) is a typical mobile phase.[4]
-
Flow Rate: A flow rate of 1.5 mL/min is often employed.[4]
-
Detection: UV detection at a wavelength of 280 nm is suitable for the phenolic chromophore in this compound.[4]
3. Data Analysis:
-
Identification: Peaks are identified by comparing their retention times with those of known standards.
-
Quantification: A calibration curve is generated by injecting standards of known concentrations and measuring their peak areas. The concentration of this compound in the sample is then determined from its peak area.
Experimental Workflow: HPLC Analysis of this compound
III. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are primarily used for the structural elucidation and characterization of this compound and its unsaturated components.[1][4] While not as common for routine quantification as GC-MS or HPLC, quantitative NMR (qNMR) can be a powerful tool for determining the absolute concentration of this compound.
Quantitative Data Summary: ¹H NMR of this compound Diene
The following table summarizes the key proton chemical shifts for this compound diene.
| Assignment | Chemical Shift (δ) ppm | Multiplicity | Integration |
| Aromatic H | ~7.14 | t | 1H |
| Aromatic H | ~6.76 | d | 1H |
| Aromatic H | ~6.67 | m | 2H |
| Olefinic protons (-CH=CH-) | 5.32–5.43 | m | 4H |
| Allylic protons (-CH₂-CH=CH-) | ~2.78 | t | 2H |
| Benzylic protons (Ar-CH₂-) | ~2.56 | t | 2H |
| Allylic protons (=CH-CH₂-CH=) | ~2.04 | m | 4H |
| -(CH₂)n- | 1.25–1.43 | m | ~10H |
| Terminal -CH₃ | ~0.91 | t | 3H |
| Data sourced from BenchChem Technical Guide.[1] |
Experimental Protocol: NMR Analysis of this compound
1. Sample Preparation:
-
Dissolution: A precisely weighed amount of the this compound sample is dissolved in a deuterated solvent (e.g., CDCl₃).[3]
-
Internal Standard: A known amount of an internal standard (e.g., tetramethylsilane (B1202638) - TMS) is added for chemical shift referencing and can also be used for quantification in qNMR.[1]
2. NMR Instrumentation and Parameters:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.[4]
-
¹H NMR Parameters: Standard acquisition parameters are used. The residual solvent peak of CDCl₃ is observed at δ 7.26 ppm.[1]
-
¹³C NMR Parameters: Proton-decoupled ¹³C NMR spectra are acquired. The CDCl₃ solvent peak is observed at δ 77.0 ppm.[1]
3. Data Analysis:
-
Structural Elucidation: The chemical shifts, multiplicities, and integration of the signals in the ¹H and ¹³C NMR spectra are used to confirm the structure of the this compound components.[4]
-
Quantitative Analysis (qNMR): The concentration of this compound can be determined by comparing the integral of a characteristic this compound proton signal to the integral of a known amount of an internal standard.
Logical Relationship: NMR Spectral Analysis of this compound
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Structural Analysis of this compound and Its Biological Activities on Human Keratinocyte Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Quantitative analysis of cashew nut shell liquid and isomeric characterization of its primary constituents: Anacardic Acids, Cardanols, and Cardols - Les Publications du Cirad [publications.cirad.fr]
Application Notes and Protocols: Cardanol as a Bio-based Alternative to Phenol
Introduction
Cardanol (B1251761), a phenolic lipid derived from cashew nutshell liquid (CNSL), is emerging as a sustainable and versatile alternative to petroleum-based phenols.[1] CNSL is a byproduct of the cashew nut industry, making this compound an abundant, renewable, and cost-effective raw material.[2][3] Its unique structure, featuring a phenolic ring with a long, unsaturated alkyl chain in the meta position, provides a combination of hydrophobicity, flexibility, and reactivity.[1][2] These characteristics make it a promising precursor for a wide range of applications, including the synthesis of bio-based polymers, resins, surfactants, and as a building block for pharmaceutical drugs.[4][5][6] This document provides detailed application notes, experimental protocols, and comparative data for researchers interested in utilizing this compound as a green alternative to conventional phenols.
Application I: this compound in Bio-based Resins and Polymers
This compound's structure allows it to replace phenol (B47542) in the synthesis of various resins, such as phenolic and epoxy resins, offering distinct advantages.[3][4] The long C15 alkyl chain acts as an internal plasticizer, imparting enhanced flexibility and impact resistance to the polymer matrix.[1] This makes this compound-based resins suitable for applications requiring toughness and durability, such as coatings, adhesives, and composites.[3][4] It can be used to partially or fully replace phenol in resin formulations, contributing to the development of more sustainable materials.[4]
Data Presentation: Comparative Properties of this compound-Based vs. Petroleum-Based Phenolic Resins
The incorporation of this compound significantly alters the mechanical and thermal properties of phenolic resins compared to their traditional petroleum-based counterparts.
Table 1: Comparison of Mechanical Properties
| Property | This compound-Based Resin | Petroleum-Based Phenolic Resin | Key Observations |
|---|---|---|---|
| Tensile Strength (MPa) | Generally lower, but can be improved by blending.[1][7] | Higher, providing greater rigidity.[1] | The long aliphatic chain of this compound can disrupt dense cross-linking, leading to lower tensile strength.[1] |
| Flexural Strength (MPa) | Decreases with higher this compound content.[7] | Higher, indicating greater stiffness.[1] | Increased this compound content generally leads to a decrease in flexural strength.[1][7] |
| Impact Strength (kJ/m²) | Generally higher, indicating improved toughness.[1][7] | Lower, characteristic of a more brittle nature.[1] | The flexible side chain enhances the material's ability to absorb energy.[1] An increase in impact strength is observed with up to 4-6 mol% this compound.[7] |
| Elongation at Break (%) | Significantly higher, demonstrating greater flexibility.[1] | Lower, characteristic of rigid thermosets.[1] | this compound acts as an internal plasticizer.[1] |
Table 2: Comparison of Thermal Properties
| Property | This compound-Based Resin | Petroleum-Based Phenolic Resin | Key Observations |
|---|---|---|---|
| Glass Transition Temp (Tg, °C) | Generally lower, indicating a softer material at elevated temperatures.[1][8] | Higher, providing better dimensional stability at high temperatures.[1] | The flexible alkyl chain increases the free volume within the polymer network, lowering the Tg. The resin formed from a this compound-derived AB monomer shows a low Tg.[8] |
| Thermal Stability | Thermal properties are negatively influenced by this compound content.[7] | Higher thermal stability.[7] | this compound-based resins often show slightly lower thermal stability compared to DGEBA-modified epoxy resins.[3] However, resins from this compound-derived monomers can be stable up to 400°C.[9] |
Experimental Protocol: Synthesis of a this compound-Based Novolac-Type Phenolic Resin
This protocol describes the synthesis of a novolac-type phenolic resin where this compound is used as the phenolic monomer, adapted from methodologies for phenol-based resins.
Materials:
-
Purified this compound
-
Formaldehyde (37% solution)
-
Succinic Acid (catalyst)
Procedure:
-
Reaction Setup: In a reaction vessel equipped with a stirrer, condenser, and thermometer, add the desired molar ratio of purified this compound to formaldehyde.
-
Catalyst Addition: Dissolve the succinic acid catalyst in methanol and add it to the reaction mixture. The catalyst concentration should be varied according to the experimental design to optimize the reaction.
-
Reaction Conditions: Heat the mixture to the desired reaction temperature under constant stirring. The pH of the reaction mixture should be monitored and controlled.
-
Monitoring: Monitor the progress of the methylolation reaction by checking the free-formaldehyde and free-phenol content of the mixture at regular intervals (e.g., every 45 minutes).
-
Polycondensation: Once the initial reaction is complete, increase the temperature to initiate the condensation stage, allowing for the formation of the novolac resin.
-
Purification: After the reaction reaches the desired extent of conversion, neutralize the catalyst and remove any unreacted monomers and water under reduced pressure.
-
Characterization: The final resin can be characterized for its viscosity, molecular weight, and other physicochemical properties.
Visualization: Workflow for Formaldehyde-Free Phenolic Thermosets
The following diagram illustrates a synthetic route to produce a phenolic thermoset from a this compound-derived AB monomer, thereby avoiding the use of both phenol and formaldehyde.[8]
Caption: Synthesis of a formaldehyde-free thermoset from this compound.
Application II: this compound in Pharmaceutical and Biomedical Research
This compound and other components of CNSL, such as cardol, have garnered significant interest for their diverse biological activities, including antioxidant, anti-inflammatory, antibacterial, and potential anticancer properties.[4][10][11] These compounds are being investigated as potential therapeutic agents.[12] Understanding their cytotoxic effects is a critical first step in evaluating their therapeutic potential.
Data Presentation: Cytotoxicity of Cardol-Enriched Fraction
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following data summarizes the cytotoxic effects of a cardol-enriched fraction against various human cancer cell lines.
Table 3: IC50 Values of a Cardol-Enriched Fraction against Human Cell Lines
| Cell Line | Cell Type | IC50 (µg/mL) | IC50 (µM) |
|---|---|---|---|
| SW620 | Colon Adenocarcinoma | < 3.13 | < 6.82 |
| KATO-III | Gastric Carcinoma | 3.28 ± 0.18 | 7.15 ± 0.39 |
| BT474 | Ductal Carcinoma | 5.97 ± 0.27 | 13.0 ± 0.59 |
| Hep-G2 | Liver Hepatoblastoma | 4.98 ± 0.22 | 10.8 ± 0.48 |
| Chaco | Undifferentiated Lung Cancer | 5.05 ± 0.23 | 11.0 ± 0.50 |
| Hs27 | Non-transformed Fibroblast | 4.95 ± 0.35 | 10.8 ± 0.76 |
Data extracted from a study on a cardol-enriched fraction.[12]
A study on human keratinocyte (HaCaT) cells showed that this compound is safe at concentrations of 10 µg/mL or lower, with significant cytotoxic effects observed only at a higher dose of 100 µg/mL.[10]
Experimental Protocol 1: Cytotoxicity Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[10][12]
Materials:
-
Complete culture medium (e.g., DMEM)[10]
-
96-well plates
-
This compound or its derivatives
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete culture medium.[12] Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.[12]
-
Treatment: Prepare serial dilutions of this compound in serum-free medium to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL).[10] Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) and a negative control (medium only).[12]
-
Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[12]
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL) to each well.[12] Incubate for an additional 2-4 hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the purple formazan crystals.[11]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[11]
-
Data Analysis: Calculate the percentage of cell viability relative to the control. Plot the percentage of cell viability against the concentration of this compound to determine the IC50 value using non-linear regression analysis.[12]
Experimental Protocol 2: Antioxidant Activity Assessment using ABTS Assay
This assay evaluates the antioxidant properties of a substance by measuring its ability to scavenge the stable radical cation ABTS•+.[11]
Materials:
-
This compound-based sample
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
-
Manganese Dioxide (MnO₂) or Potassium Persulfate
-
Phosphate-buffered saline (PBS) or Ethanol (B145695)
-
Spectrophotometer
Procedure:
-
ABTS Radical Cation Generation: Prepare the ABTS radical cation (ABTS•+) solution. This is typically done by reacting an aqueous solution of ABTS with an oxidizing agent like potassium persulfate or manganese dioxide.[11] The resulting blue/green solution should be left to stand in the dark for 12-16 hours before use.
-
Working Solution Preparation: Dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol or PBS) to an absorbance of 0.70 (± 0.02) at 734 nm.
-
Reaction: Add a defined volume of the this compound sample (at various concentrations) to a defined volume of the ABTS•+ working solution. Mix thoroughly.
-
Incubation: Allow the reaction to proceed for a specific time (e.g., 6 minutes) at room temperature.
-
Absorbance Measurement: Measure the absorbance of the mixture at 734 nm.
-
Calculation: The percentage of inhibition of the ABTS•+ radical is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the ABTS•+ solution without the sample, and Abs_sample is the absorbance in the presence of the this compound sample.
-
Data Analysis: A standard antioxidant (e.g., Trolox) is often used to create a standard curve, and the results can be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
Visualization: General Workflow for In Vitro Cytotoxicity Testing
This diagram outlines the typical experimental flow for assessing the cytotoxic effects of a compound like this compound on a cell line.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound-Based Materials as Natural Precursors for Olefin Metathesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.techscience.cn [cdn.techscience.cn]
- 4. Page loading... [guidechem.com]
- 5. Synthesis of pharmaceutical drugs from this compound derived from cashew nut shell liquid - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis of pharmaceutical drugs from this compound derived from cashew nut shell liquid - Green Chemistry (RSC Publishing) DOI:10.1039/C8GC03823F [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Eco-friendly synthesis of this compound-based AB monomer for formaldehyde-free phenolic thermosets - RSC Sustainability (RSC Publishing) [pubs.rsc.org]
- 9. Eco-friendly synthesis of this compound-based AB monomer for formaldehyde-free phenolic thermosets - RSC Sustainability (RSC Publishing) DOI:10.1039/D3SU00058C [pubs.rsc.org]
- 10. Structural Analysis of this compound and Its Biological Activities on Human Keratinocyte Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. benchchem.com [benchchem.com]
Application of Cardanol in Marine and Anticorrosive Coatings: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cardanol (B1251761), a renewable phenolic lipid derived from cashew nutshell liquid (CNSL), is emerging as a sustainable and high-performance alternative to conventional petroleum-based components in the formulation of marine and anticorrosive coatings.[1] Its unique molecular structure, featuring a hydrophobic C15 aliphatic side chain and a phenolic ring, imparts excellent water resistance, corrosion protection, flexibility, and good adhesion to various substrates.[1][2][3] This document provides detailed application notes, experimental protocols, and performance data for utilizing this compound in the development of advanced coating systems.
Core Principles and Mechanisms
The efficacy of this compound in protective coatings stems from several key characteristics:
-
Hydrophobicity: The long, unsaturated alkyl chain on the this compound molecule creates a significant hydrophobic barrier, preventing the ingress of water and corrosive ions like chlorides and sulfates to the metal substrate.[1][4]
-
Corrosion Inhibition: The phenolic group can interact with the metal surface, forming a protective layer that inhibits corrosion processes.[5]
-
Flexibility and Adhesion: The aliphatic chain imparts flexibility to the coating, enhancing its resistance to cracking and delamination, while the polar phenolic head promotes strong adhesion to the substrate.[2][3]
-
Crosslinking and Formulation Versatility: The phenolic hydroxyl group and the unsaturation in the side chain provide reactive sites for various chemical modifications, allowing for the synthesis of a wide range of resins, including epoxies, polyurethanes, and phenalkamines.[3][6]
Data Presentation: Performance of this compound-Based Coatings
The following tables summarize the quantitative performance data of various this compound-based coating formulations compared to traditional coating systems.
Table 1: Performance Comparison of this compound-Modified Epoxy Marine Coatings
| Property | Unmodified Epoxy | This compound-Modified Epoxy | Test Standard |
| Pencil Hardness | 3H | 2H | ASTM D3363[2] |
| Impact Resistance (inch-lbs) | 40 | >60 | ASTM D2794[1][2] |
| Salt Spray Resistance (1000 hours) | Significant Blistering | No Blistering | ASTM B117[1][7] |
| Adhesion (Cross-hatch) | 4B | 5B | ASTM D3359[1][2] |
| Water Contact Angle (°) | 85 | 105 | [1] |
Table 2: Mechanical and Chemical Resistance Properties of this compound-Based Polyurethane (PU) Coatings
| Property | This compound-Based PU | Acrylic-PU | Test Standard |
| Pencil Hardness | 3H - 6H[2] | - | ASTM D3363[2][8] |
| Adhesion (Cross-hatch) | Grade 0[2] | - | ASTM D3359[2][8] |
| Flexibility (Conical Mandrel) | 2 mm[2] | > 1.5 mm[2] | ASTM D522[2][8] |
| Chemical Resistance (5% HCl, 7 days) | No effect[9] | - | Immersion Test[9] |
| Chemical Resistance (5% NaOH, 7 days) | No effect[9] | - | Immersion Test[9] |
Table 3: Electrochemical Impedance Spectroscopy (EIS) Data for this compound-Based Coatings
| Coating System | Immersion Time in 3.5% NaCl | Low-Frequency Impedance Modulus (|Z|0.01Hz) | Reference | | :--- | :--- | :--- | :--- | | this compound-Epoxy with GO-modified microcapsules | 60 days | 3 orders of magnitude higher than control |[10] | | this compound-rich Epoxy with A-GO | 90 days | 1000 times higher than petroleum-based epoxy |[11] |
Experimental Protocols
Synthesis of this compound-Based Polyol for Polyurethane Coatings
This protocol describes the synthesis of a this compound-based Mannich polyol.[9]
Materials:
-
This compound
-
Diethanolamine
-
Formaldehyde (B43269) (37% aqueous solution)
Procedure:
-
In a three-necked round bottom flask equipped with a mechanical stirrer, thermometer, and condenser, charge this compound and diethanolamine.
-
Slowly add formaldehyde to the mixture while maintaining the temperature below 40°C.
-
After the addition is complete, gradually raise the temperature to 90-95°C and maintain for 2-3 hours.
-
Monitor the reaction progress by determining the hydroxyl value. The reaction is considered complete when the desired hydroxyl value is reached (e.g., 187 mg KOH/g).[9]
-
Cool the resulting this compound-based polyol to room temperature.
Formulation of a Two-Component this compound-Epoxy Anticorrosive Coating
Component A (Resin):
-
This compound-based epoxy resin (e.g., epoxidized this compound)
-
Reactive diluent (optional, e.g., this compound glycidyl (B131873) ether)[12]
-
Anticorrosive pigments (e.g., zinc phosphate, micaceous iron oxide)[12]
-
Fillers and additives
Component B (Hardener):
-
Phenalkamine or other suitable amine curing agent[6]
Procedure:
-
In a high-speed disperser, thoroughly mix the this compound-based epoxy resin and reactive diluent.
-
Gradually add the pigments, fillers, and other additives under continuous stirring until a homogenous dispersion is achieved.
-
Just before application, mix Component A and Component B in the stoichiometric ratio recommended by the manufacturer.
Standard Testing Methodologies for Coating Performance Evaluation
The following ASTM standards are crucial for evaluating the performance of this compound-based marine and anticorrosive coatings:
-
Adhesion Test (ASTM D3359 - Cross-Hatch Test): This method assesses the adhesion of the coating to the substrate. A lattice pattern is cut into the coating, and pressure-sensitive tape is applied and then removed. The adhesion is rated based on the amount of coating removed.[2]
-
Pencil Hardness Test (ASTM D3363): This test determines the coating's hardness by attempting to scratch the surface with pencils of known hardness.[2][8]
-
Flexibility Test (ASTM D522 - Conical Mandrel Bend Test): This test evaluates the coating's flexibility and resistance to cracking by bending a coated panel over a conical mandrel.[2][8]
-
Impact Resistance Test (ASTM D2794): This method assesses the coating's resistance to rapid deformation by dropping a standard weight from a specified height onto the coated panel.[2][7]
-
Salt Spray (Fog) Test (ASTM B117): This is an accelerated corrosion test that exposes coated panels to a salt fog environment to evaluate their corrosion resistance.[7][13]
-
Chemical Resistance Test (ASTM D4752 - MEK Rub Test): This test evaluates the coating's resistance to solvents by rubbing the surface with a cloth soaked in methyl ethyl ketone (MEK).[8]
-
Electrochemical Impedance Spectroscopy (EIS): This non-destructive technique is used to evaluate the barrier properties and corrosion resistance of the coating by measuring its impedance over a range of frequencies.[14][15] High impedance at low frequencies generally indicates superior corrosion protection.[14]
Visualizations
Experimental Workflow for Coating Formulation and Testing
Workflow for this compound coating formulation and testing.
Logical Relationship of this compound Properties to Coating Performance
Relationship of this compound's structure to coating properties.
Conclusion
This compound presents a compelling, sustainable platform for the development of high-performance marine and anticorrosive coatings. Its inherent hydrophobicity, flexibility, and chemical versatility allow for the formulation of coatings with excellent durability and protective properties, often exceeding the performance of traditional petroleum-based systems. The protocols and data presented herein provide a foundational guide for researchers and scientists to explore and innovate with this promising bio-based material.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. assets.cureusjournals.com [assets.cureusjournals.com]
- 4. This compound Epoxy Resins, Diluents, and Modifiers | Cardolite [cardolite.com]
- 5. pure.kfupm.edu.sa [pure.kfupm.edu.sa]
- 6. Applications - this compound - senesel [senesel.pl]
- 7. highperformancecoatings.org [highperformancecoatings.org]
- 8. Designing of this compound based polyol and its curing kinetics with melamine formaldehyde resin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enhancement of Anticorrosive Performance of this compound Based Polyurethane Coatings by Incorporating Magnetic Hydroxyapatite Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound-based epoxy anti-corrosion coatings - European Coatings [european-coatings.com]
- 11. ris.utwente.nl [ris.utwente.nl]
- 12. researchgate.net [researchgate.net]
- 13. ancatt.com [ancatt.com]
- 14. researchgate.net [researchgate.net]
- 15. papers.phmsociety.org [papers.phmsociety.org]
Troubleshooting & Optimization
Technical Support Center: Improving the Purity of Distilled Cardanol
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of distilled cardanol (B1251761).
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in distilled this compound?
A1: Distilled this compound, derived from Cashew Nut Shell Liquid (CNSL), often contains several impurities due to the complex nature of the source material and the purification methods used. The most common impurities include:
-
Cardol: A dihydric phenol (B47542) that is structurally similar to this compound and often co-distills with it. Its presence can lead to darker coloration and affect the performance of this compound-based polymers.[1][2][3][4]
-
Anacardic Acid: The primary component of natural CNSL. While decarboxylation during heating converts most of it to this compound, residual amounts can remain.[1]
-
Polymeric Material: High temperatures used during distillation can cause polymerization of phenolic compounds in CNSL, resulting in viscous, tarry residues.[5][6][7]
-
2-Methyl Cardol: Another phenolic compound present in CNSL that can be difficult to separate from this compound due to similar boiling points.[5][8]
-
Odor-causing substances: Compounds like α-bulnesene can contribute to the characteristic odor of this compound.[8]
Q2: Why is my distilled this compound dark in color and how can I improve it?
A2: The dark color of distilled this compound is often attributed to the presence of impurities, particularly cardol, and oxidative degradation products.[2][4] To improve the color:
-
Improve Purification: Employ more effective purification methods to remove cardol and other color-forming impurities. Techniques like multi-stage distillation, solvent extraction, or column chromatography can yield a lighter-colored product.[8][9]
-
Decolorization: Treatment with activated charcoal can effectively adsorb colored impurities from a this compound solution.[5][10]
-
Storage: Proper storage is crucial. This compound is susceptible to oxidation when exposed to air and light, which can lead to color changes.[9] Store purified this compound under an inert atmosphere (e.g., nitrogen or argon), protected from light, and at low temperatures.[10]
Q3: What are the primary methods for purifying distilled this compound to a high purity?
A3: Several methods can be employed to enhance the purity of distilled this compound, often used in combination for the best results:
-
Fractional Vacuum Distillation: This is a common industrial method. By carefully controlling the temperature and pressure, fractions enriched in this compound can be separated from less volatile components like cardol and polymeric materials.[7][11][12][13] A second distillation at a lower temperature under high vacuum can further increase purity.[11]
-
Solvent Extraction: This technique leverages the different solubilities of this compound and its impurities in various solvents. A common method involves using a methanol/ammonium (B1175870) hydroxide (B78521) solution to selectively separate the more acidic cardol from this compound, which is then extracted using a non-polar solvent like hexane (B92381).[1][3][5]
-
Column Chromatography: For achieving very high purity, especially on a laboratory scale, flash column chromatography is highly effective.[5][6][11] It can separate the different unsaturated components of this compound (monoene, diene, and triene).[11]
-
Molecular Distillation: This technique, also known as short-path distillation, is suitable for heat-sensitive materials like this compound. It operates under high vacuum and at lower temperatures, minimizing thermal degradation and polymerization.[2][14][15]
Troubleshooting Guides
Issue 1: Low Purity of Distilled this compound
| Possible Cause | Suggested Solution(s) |
| Co-distillation of Impurities | Cardol and 2-methyl cardol have boiling points close to that of this compound, leading to their presence in the distillate.[5][8] Solution: Employ a multi-stage distillation process with precise temperature control at each stage to separate compounds with different boiling points.[8] Alternatively, use a post-distillation purification method like solvent extraction or column chromatography.[5] |
| Thermal Degradation and Polymerization | High distillation temperatures can cause this compound and other phenolic compounds to polymerize, forming impurities.[5][10] Solution: Utilize a high vacuum to lower the boiling point of this compound, thus reducing the required distillation temperature.[5][16] Wiped-film or molecular distillation can also minimize thermal stress due to short residence times.[15] |
| Incomplete Decarboxylation | Residual anacardic acid from incomplete conversion during heating of CNSL can contaminate the final product.[1] Solution: Ensure the initial decarboxylation step is complete by maintaining the appropriate temperature (around 200-300°C) and duration.[1] |
Issue 2: Low Yield of Purified this compound
| Possible Cause | Suggested Solution(s) |
| Polymerization during Distillation | As with purity issues, high temperatures can lead to the polymerization of this compound, reducing the amount of monomeric this compound that can be collected.[2][5] Solution: Minimize exposure to high temperatures by using high vacuum distillation or molecular distillation.[5][14] Operating under an inert atmosphere (e.g., nitrogen) can also help prevent oxidative polymerization.[5] |
| Material Loss During Multiple Purification Steps | Each transfer and purification step (e.g., extractions, chromatography) can lead to a loss of product.[5] Solution: Optimize the workflow to minimize the number of steps. Ensure complete extraction and elution during solvent extraction and chromatography, respectively. |
| Inefficient Initial Extraction | If purifying from CNSL, the initial extraction of this compound may be incomplete.[10] Solution: Optimize the solvent system and the number of extractions to ensure maximum recovery of this compound from the raw material. |
Experimental Protocols
Protocol 1: Solvent Extraction for Cardol Removal
This protocol is effective for removing the more acidic cardol from technical CNSL.[3][5]
-
Dissolution: Dissolve 100 g of technical CNSL in 320 mL of methanol.[11]
-
Basification: Add 200 mL of 25% ammonium hydroxide solution to the methanolic solution and stir for 15 minutes.[11] This deprotonates the more acidic cardol, making it more soluble in the polar phase.
-
Extraction: Transfer the mixture to a separatory funnel and extract multiple times with hexane (e.g., 4 x 200 mL). The less acidic this compound will preferentially move into the non-polar hexane layer, while the cardol salt remains in the methanolic ammonia (B1221849) layer.[5]
-
Washing: Combine the hexane extracts and wash them with a dilute acid (e.g., 5% HCl) to remove any residual ammonia, followed by a wash with distilled water.[5]
-
Drying and Concentration: Dry the hexane layer over anhydrous sodium sulfate.[5] Remove the hexane under reduced pressure using a rotary evaporator to obtain purified this compound.
-
Decolorization (Optional): If the resulting this compound is colored, it can be dissolved in a solvent and treated with activated charcoal, followed by filtration.[5][10]
Protocol 2: Flash Column Chromatography for High-Purity this compound Isomers
This method is suitable for separating the different unsaturated components of this compound on a gram scale.[6][11]
-
Stationary Phase Preparation: Pack a glass column with C18 reverse-phase silica (B1680970) gel as the stationary phase.[11] Equilibrate the column with the initial mobile phase (e.g., a low-polarity solvent mixture like hexane).
-
Sample Loading: Dissolve the crude or distilled this compound in a minimal amount of the initial mobile phase. Carefully load the sample onto the top of the packed column.
-
Elution: Begin elution with the initial mobile phase. Gradually increase the polarity of the mobile phase by introducing a more polar solvent (e.g., ethyl acetate). A common gradient could be starting with pure hexane and gradually increasing the percentage of ethyl acetate.[5]
-
Fraction Collection: Collect fractions of the eluate continuously.
-
Fraction Analysis: Monitor the composition of each fraction using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the fractions containing the desired this compound component(s).[5]
-
Isolation: Combine the fractions containing the pure desired component and remove the solvent under reduced pressure to yield the purified this compound fraction.
Data Presentation
Table 1: Typical Composition of this compound in Technical CNSL
| Component | Percentage (%) | Reference |
| Saturated this compound | ~5% | [5] |
| Monoene this compound | 42% - 49% | [5][12] |
| Diene this compound | 16.8% - 22% | [5][12] |
| Triene this compound | 29.3% - 36% | [5] |
Table 2: Purity and Yield of this compound with Different Purification Methods
| Purification Method | Purity of this compound | Overall this compound Yield | Reference |
| Vacuum Distillation | Good | Variable, can be affected by polymerization | [2] |
| Solvent Extraction (Methanol/Ammonia/Hexane) | High (Cardol effectively removed) | Good | [3] |
| Flash Column Chromatography | >95% (for individual isomers) | Lower, suitable for smaller scale | [5] |
| Molecular Distillation | High | Improved compared to batch distillation | [15] |
Visualizations
References
- 1. cashewmanufacturers.com [cashewmanufacturers.com]
- 2. GB2152925A - Purification of this compound - Google Patents [patents.google.com]
- 3. datapdf.com [datapdf.com]
- 4. This compound and Its Derivatives: Innovations in Waterborne Coating Technologies [cureusjournals.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Cashew Nut & Dry Fruits Manufacturer & Processing since 1945 - this compound Processing [subrayacashew.com]
- 8. KR20230075110A - Extraction method for high purity this compound having minimized impurities from cashew nut shell liquid using multi-stage evaporation system - Google Patents [patents.google.com]
- 9. Cashew Nut & Dry Fruits Manufacturer & Processing since 1945 - this compound Cashew Phenol [subrayacashew.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. This compound | KGA Enterprises - CNSL Derivatives, this compound, Resins, and Other Chemical products [kgaenterprises.com]
- 13. cashewbiofuel.com [cashewbiofuel.com]
- 14. CN101318884A - Method for preparing high purity this compound - Google Patents [patents.google.com]
- 15. Wiped Film Evaporator for the Distillation of this compound from Cashew Nut Shell Liquid [gmmpfaudler.com]
- 16. everestblowers.com [everestblowers.com]
Technical Support Center: Optimizing Cardanol Epoxidation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the epoxidation of cardanol (B1251761).
Troubleshooting Guide
This guide addresses common issues encountered during this compound epoxidation experiments in a question-and-answer format.
Question 1: Why is my epoxidation reaction incomplete, resulting in a low yield of epoxidized this compound?
Answer: Incomplete epoxidation is a frequent challenge and can be attributed to several factors:
-
Sub-optimal Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration. For instance, in epoxidation using epichlorohydrin (B41342) and a caustic soda catalyst, the epoxide equivalent increases significantly with time, reaching a near-limiting value around 9 hours.[1]
-
Inefficient Catalyst System for Terminal Double Bonds: Standard epoxidation methods, such as those using peroxy acids generated in situ from formic acid and hydrogen peroxide, are often less effective for the terminal double bonds of the this compound side chain due to their reduced electronegativity compared to internal double bonds.[2][3][4] This can leave terminal unsaturation sites unreacted.[2] For more effective epoxidation of these terminal double bonds, consider using a system like Oxone® (potassium peroxomonosulfate) in the presence of a fluorinated acetone (B3395972) complex.[2][5][6]
-
Incorrect Reactant Molar Ratios: The stoichiometry of your reactants is crucial. For in situ performic acid epoxidation, an optimal molar ratio of double bonds (DB) to formic acid (HCOOH) to hydrogen peroxide (H₂O₂) has been identified as 1.0:0.5:1.5.[7]
-
Inadequate Temperature Control: The reaction temperature significantly impacts the reaction rate and selectivity. For the epoxidation using glacial acetic acid and hydrogen peroxide, an optimal temperature of 65°C has been reported.[8] For the in situ formic acid and hydrogen peroxide method, a reaction temperature of 60°C is considered suitable.[7] It is important to maintain the temperature within the optimal range to avoid thermal runaway, especially when using highly exothermic reagents like hydrogen peroxide.[9]
-
Poor Mixing: Inadequate agitation can lead to a heterogeneous reaction mixture, limiting the contact between reactants. A stirring rate of 1800 rpm has been found to be optimal in certain setups.[7]
Question 2: My final product has a high viscosity. How can I reduce it?
Answer: High viscosity in the epoxidized this compound can be a processing challenge. Here are some potential causes and solutions:
-
Oligomerization: Side reactions can lead to the formation of oligomers, increasing the viscosity. This can be influenced by the reaction conditions.
-
Purity of this compound: The composition of the starting this compound, which can vary based on its source and purification method, can affect the properties of the final product.[10] Using a purer grade of this compound may help in achieving a product with more consistent and lower viscosity.
-
Choice of Epoxidation Method: The method of epoxidation can influence the final viscosity. Side-chain epoxidation has been shown to more than double the viscosity of this compound glycidyl (B131873) ether (CGE).[9]
Question 3: I am observing side reactions and by-product formation. What can I do to minimize them?
Answer: Minimizing side reactions is key to obtaining a high-purity product.
-
Control of Reaction Temperature: As mentioned, maintaining the optimal reaction temperature is critical. Excursions to higher temperatures can promote undesirable side reactions.
-
Gradual Addition of Reagents: For highly reactive species like hydrogen peroxide, a slow, drop-wise addition is recommended to control the reaction rate and temperature.[9][11]
-
Selective Catalyst Systems: The choice of catalyst can significantly influence the reaction pathway. For instance, while formic acid/H₂O₂ is a common and cost-effective system, other catalysts like m-chloroperoxybenzoic acid (m-CPBA) can also be used for side-chain epoxidation.[9] The selectivity of these catalysts can differ.
Frequently Asked Questions (FAQs)
What is this compound?
This compound is a phenolic lipid derived from anacardic acid, which is the primary constituent of cashew nutshell liquid (CNSL), a by-product of cashew nut processing.[12] Its chemical structure, featuring a phenolic ring with a long, unsaturated aliphatic side chain, makes it a versatile precursor for various chemical modifications, including epoxidation.[1][13]
What are the main methods for this compound epoxidation?
There are two primary approaches to synthesizing epoxy resins from this compound:
-
Glycidylation of the Phenolic Hydroxyl Group: This involves reacting the hydroxyl group of this compound with epichlorohydrin in the presence of a base, such as sodium hydroxide (B78521), to form a glycidyl ether.[11]
-
Epoxidation of the Unsaturated Side Chain: This method targets the double bonds in the long aliphatic side chain. A common technique is the in-situ formation of peroxy acids, such as performic acid (from formic acid and hydrogen peroxide) or peracetic acid (from acetic acid and hydrogen peroxide), which then epoxidize the double bonds.[8][9][11] Other reagents like m-CPBA and Oxone® can also be employed.[2][9]
What is the theoretical Epoxy Equivalent Weight (EEW) of fully epoxidized this compound?
The theoretical EEW for fully epoxidized this compound is approximately 360 g/eq.[11] However, achieving this value in practice can be challenging due to incomplete epoxidation, particularly of the terminal double bonds.[1]
Data Presentation: Optimized Reaction Conditions
The following tables summarize quantitative data from various studies on the optimization of this compound epoxidation.
Table 1: Optimization of In-Situ Formic Acid/Hydrogen Peroxide Epoxidation
| Parameter | Investigated Range | Optimal Value | Conversion Efficiency (%) | Reference |
| Temperature | 50 - 65°C | 60°C | ~78 | [7] |
| Molar Ratio (DB:HCOOH:H₂O₂) | 1:0.5:1 to 1:0.5:2.5 | 1:0.5:1.5 | ~80 | [7] |
| Stirring Rate | 1200 - 2100 rpm | 1800 rpm | >75 | [7] |
| Catalyst Conc. (p-toluenesulfonic acid) | 1 - 4% | 2% | Not specified | [7] |
| Reaction Time | 1 - 7 hours | 5 hours | ~80 | [7] |
Table 2: Epoxidation with Epichlorohydrin
| Reaction Time (hours) | Epoxide Equivalent (equiv/kg) | Weight Per Epoxide (WPE) | Reference |
| 1 | 1.88 | 530.65 | [1] |
| 3 | 1.95 | 511.25 | [1] |
| 6 | 2.099 | 476.2 | [1] |
| 9 | 2.12 | 473.15 | [1] |
Experimental Protocols
Protocol 1: Side-Chain Epoxidation of this compound using Formic Acid and Hydrogen Peroxide [9][11]
Materials:
-
This compound
-
Formic acid (99%)[9]
-
Toluene (B28343) (or other suitable solvent)[9][11]
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate[9][11]
Equipment:
-
Reaction vessel (e.g., 2-L round-bottom flask) equipped with a dropping funnel, mechanical stirrer, thermometer, and condenser.[9][11]
Procedure:
-
Dissolve this compound (e.g., 65 g, 1 mol of double bonds) and formic acid (e.g., 46.1 g, 1 mol) in toluene (e.g., 260 g, 2.5 mol) in the reaction vessel with constant stirring.[9]
-
Cool the mixture to a controlled temperature, for instance, 20°C.[9]
-
Slowly add hydrogen peroxide (e.g., 340 g of 30 wt.% solution, 10 mol) to the mixture via the dropping funnel over a period of 1 hour while maintaining the temperature.[9]
-
After the addition is complete, gradually increase the temperature to 40-60°C over 1 hour.[9][11]
-
Continue stirring the mixture at this temperature for several hours (e.g., 24 hours) until the reaction is complete.[9][11] The reaction progress can be monitored by techniques such as titration or spectroscopy.[11]
-
After the reaction, wash the organic layer with a 5 wt.% sodium bicarbonate solution, followed by deionized water, and then a 5 wt.% NaCl solution three times to neutralize and remove excess acid.[9]
-
Dry the organic layer over anhydrous magnesium sulfate.[9]
-
Remove the solvent using a rotary evaporator to yield the epoxidized this compound.[9][11]
Protocol 2: Glycidylation of the Phenolic Hydroxyl Group [11]
Materials:
-
This compound
-
Epichlorohydrin
-
Sodium hydroxide (NaOH)
-
Toluene (or other suitable solvent)
-
Deionized water
-
Anhydrous sodium sulfate
Equipment:
-
Reaction vessel with a mechanical stirrer, thermometer, and condenser.
-
Rotary evaporator
Procedure:
-
In the reaction vessel, dissolve this compound in an excess of epichlorohydrin and a suitable solvent like toluene. A typical molar ratio of this compound to epichlorohydrin is 1:6 to minimize polymerization.[11]
-
Heat the mixture to a specific temperature (e.g., 90-120°C) with constant stirring.[11]
-
Slowly add a concentrated aqueous solution of sodium hydroxide to the reaction mixture. The NaOH acts as a catalyst and reacts with the HCl byproduct.[11]
-
Maintain the reaction at the set temperature for a specified duration.
-
After the reaction, wash the mixture to remove unreacted reagents and byproducts.
-
Dry the organic phase over anhydrous sodium sulfate.
-
Remove the solvent using a rotary evaporator to obtain the this compound glycidyl ether.
Visualizations
Caption: Workflow for the side-chain epoxidation of this compound.
Caption: Troubleshooting logic for incomplete this compound epoxidation.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Epoxidation of this compound’s Terminal Double Bond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. repositorio.ufc.br [repositorio.ufc.br]
- 5. researchgate.net [researchgate.net]
- 6. Epoxidation of this compound’s Terminal Double Bond [ouci.dntb.gov.ua]
- 7. ijtsrd.com [ijtsrd.com]
- 8. Synthesis of Epoxidizedthis compound from CNSL (Vietnam) by Glacial Acetic Acid and Hydrogen Peroxide | PDF [slideshare.net]
- 9. Influence of Epoxidized this compound Functionality and Reactivity on Network Formation and Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound and Its Derivatives: Innovations in Waterborne Coating Technologies [cureusjournals.com]
- 11. benchchem.com [benchchem.com]
- 12. This compound.net [this compound.net]
- 13. researchgate.net [researchgate.net]
"controlling the viscosity of cardanol resins for processing"
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with cardanol-based resins. The following sections address common issues related to viscosity control during experimental processing.
Troubleshooting Guide
This guide is designed to help you resolve common viscosity-related problems encountered during the processing of This compound (B1251761) resins.
Issue 1: Resin Viscosity is Too High for Processing
Symptoms:
-
Difficulty in mixing and stirring.
-
Poor flow and leveling in coating applications.
-
Incomplete mold filling in casting or molding processes.
-
Increased processing time and energy consumption.
Possible Causes and Solutions:
| Cause | Solution |
| Low Processing Temperature | Increase the temperature of the resin. As a general rule, for every 10°C increase in temperature above room temperature, the viscosity is roughly halved[1]. Pre-heating the resin or the mold can also be effective[1]. However, be aware that elevated temperatures can accelerate curing and reduce working time[1]. |
| Oligomerization/Polymerization | Prolonged heating or high temperatures can cause this compound to oligomerize, leading to a significant increase in viscosity[2]. If the resin has been heated for an extended period, it may have polymerized. It is advisable to use fresh resin or resin that has been stored according to the manufacturer's recommendations. |
| High Molecular Weight of Resin | If the intrinsic viscosity of the this compound resin is too high for your application, consider using a lower molecular weight grade if available. |
| Absence of a Diluent or Solvent | The addition of reactive or non-reactive diluents, or solvents, can significantly reduce viscosity. |
Troubleshooting Workflow for High Viscosity
Caption: Troubleshooting workflow for high viscosity issues.
Issue 2: Resin Viscosity is Too Low
Symptoms:
-
Excessive flow, leading to poor film thickness control in coatings.
-
Settling of fillers or reinforcements.
-
Potential for resin to leak from molds.
Possible Causes and Solutions:
| Cause | Solution |
| High Processing Temperature | Lower the processing temperature to increase viscosity. |
| Excessive Solvent/Diluent | Reduce the amount of solvent or diluent in the formulation. If using a reactive diluent, a higher viscosity grade may be necessary. |
| Low Molecular Weight Resin | Use a higher molecular weight grade of this compound resin. |
| Incomplete Reaction (in synthesis) | If synthesizing the resin, ensure the reaction has proceeded to the desired extent to achieve the target molecular weight and viscosity. Increased reaction time or temperature during synthesis can increase viscosity[3]. |
Issue 3: Inconsistent Viscosity Between Batches
Symptoms:
-
Significant variations in flow and processing characteristics from one batch of resin to another.
-
Unpredictable curing behavior.
Possible Causes and Solutions:
| Cause | Solution |
| Variation in Raw Materials | The composition of this compound can vary, which may affect the properties of the resulting resin[4]. Ensure consistent quality of raw materials from your supplier. |
| Inconsistent Processing Parameters | Maintain tight control over processing parameters such as temperature, heating time, and component ratios in all batches. |
| Inaccurate Measurements | Precisely measure all components, including resins, curing agents, and additives, for each batch. |
Frequently Asked Questions (FAQs)
Q1: How does temperature affect the viscosity of this compound resins?
A1: The viscosity of this compound resins is highly dependent on temperature. Increasing the temperature will decrease the viscosity, making the resin more fluid and easier to process. Conversely, lowering the temperature will increase the viscosity. This relationship is critical for controlling the application properties of the resin. For example, preheating composite resins can significantly reduce their viscosity, which can be beneficial for certain applications[5][6].
Q2: What are reactive diluents and how do they control viscosity?
A2: Reactive diluents are low-viscosity compounds that are added to a resin formulation to reduce its overall viscosity. Unlike traditional solvents, reactive diluents have functional groups that allow them to co-react with the resin and become a permanent part of the cured polymer network. This minimizes or eliminates the release of volatile organic compounds (VOCs)[7][8]. This compound and its derivatives, such as cardanyl methyl ether, this compound acetate, and this compound glycidyl (B131873) ether, can be used as effective reactive diluents to reduce the viscosity of various resin systems, including alkyd and epoxy resins[8][9][10][11].
Q3: Can solvents be used to reduce the viscosity of this compound resins?
A3: Yes, organic solvents can be used to dissolve this compound resins and reduce their viscosity[8]. However, the use of solvents may lead to the emission of VOCs, which is often undesirable. In such cases, reactive diluents are a preferred alternative[7][8]. If solvents are used, it is important to select one that is compatible with the entire formulation and to consider the impact on drying time and final film properties.
Q4: How does the addition of different reactive diluents affect the viscosity of a resin system?
A4: The effectiveness of a reactive diluent in reducing viscosity depends on its chemical structure and the amount added. The following table summarizes the effect of adding various this compound-based reactive diluents to an alkyd resin.
Effect of this compound-Based Reactive Diluents on Alkyd Resin Viscosity
| Reactive Diluent | Weight % Added | Resulting Viscosity (mPa·s) | Reference |
| Cardanyl Methyl Ether | 20% | < 500 | [9] |
| This compound Acetate | 15% | < 500 | [9] |
Q5: What is the impact of heating time on this compound viscosity?
A5: Heating this compound for extended periods, even at moderate temperatures like 140°C, can lead to thermal oligomerization, which significantly increases its viscosity. This is due to the formation of larger molecules through polymerization reactions involving the double bonds in the alkyl side chains[2]. Therefore, it is crucial to control both the temperature and duration of heating to maintain the desired viscosity.
Viscosity of this compound Heated at 140°C over Time
| Heating Time at 140°C (hours) | Viscosity at 10°C (Pa·s) | Viscosity at 50°C (Pa·s) |
| 0 | ~1.5 | ~0.1 |
| 5 | ~5 | ~0.3 |
| 10 | ~10 | ~0.5 |
| 20 | ~20 | ~0.7 |
| Data is estimated from graphical representations in the source material.[2] |
Experimental Protocols
Protocol 1: Measurement of this compound Resin Viscosity using a Brookfield Viscometer
This protocol is based on ASTM D2393.
Objective: To determine the dynamic viscosity of a this compound resin sample.
Materials and Equipment:
-
Brookfield Viscometer (e.g., Model RVF) or a rotational viscometer.
-
Appropriate spindle for the expected viscosity range.
-
Temperature-controlled water bath or chamber.
-
Beaker or sample container.
-
This compound resin sample.
-
Thermometer.
Procedure:
-
Sample Preparation: Place a sufficient amount of the this compound resin into the sample container. Ensure there are no air bubbles.
-
Temperature Control: Place the sample container in the temperature-controlled bath and allow the resin to reach the desired measurement temperature (e.g., 25°C). Verify the temperature with a thermometer.
-
Instrument Setup:
-
Select the appropriate spindle and rotational speed based on the resin's estimated viscosity. The torque reading should ideally be between 10% and 90% of the instrument's capacity.
-
Attach the spindle to the viscometer.
-
-
Measurement:
-
Lower the viscometer so that the spindle is immersed in the resin up to the immersion mark.
-
Turn on the viscometer and allow the reading to stabilize. This may take a few minutes.
-
Record the viscosity reading from the instrument display.
-
-
Data Reporting: Report the viscosity in Pascal-seconds (Pa·s) or centipoise (cP), along with the spindle number, rotational speed, and the measurement temperature.
Experimental Workflow for Viscosity Measurement
Caption: Workflow for measuring this compound resin viscosity.
Protocol 2: Synthesis of Cardanyl Methyl Ether (as a Reactive Diluent)
This protocol is adapted from the methodology described in the literature[9].
Objective: To synthesize cardanyl methyl ether from this compound to be used as a low-viscosity reactive diluent.
Materials:
-
This compound
-
Methyl iodide
-
Anhydrous potassium carbonate
-
Diethyl ether
-
2 M Sodium hydroxide (B78521) solution
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine this compound (e.g., 23.5 g), methyl iodide (e.g., 30.3 g), anhydrous potassium carbonate (e.g., 34.6 g), and acetone (e.g., 100 ml)[9].
-
Reflux: Heat the mixture to reflux and maintain for approximately 8 hours with continuous stirring[9].
-
Work-up:
-
After the reaction is complete, cool the mixture and pour it into a beaker containing approximately 500 ml of water[9].
-
The organic layer will separate. Extract the aqueous layer with diethyl ether (e.g., 3 x 20 ml)[9].
-
Combine the organic layer and the diethyl ether extracts in a separatory funnel.
-
-
Washing and Drying:
-
Solvent Removal: Remove the diethyl ether using a rotary evaporator under reduced pressure to obtain the pure cardanyl methyl ether product[9].
Logical Relationship for Synthesis of Cardanyl Methyl Ether
Caption: Synthesis pathway for Cardanyl Methyl Ether.
References
- 1. A Helpful Guide to Processing High Viscosity Resins | Hapco, Inc. [hapcoincorporated.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. assets.cureusjournals.com [assets.cureusjournals.com]
- 5. Effect of preheating on the viscosity of composite resins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Improving Composite Resin Performance Through Decreasing its Viscosity by Different Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phosphorus Modified this compound: A Greener Route to Reduce VolaTile Organic Compounds and Impart Flame Retardant Properties to Alkyd Resin Coatings [mdpi.com]
- 8. iiste.org [iiste.org]
- 9. iiste.org [iiste.org]
- 10. researchgate.net [researchgate.net]
- 11. This compound Epoxy Resins, Diluents, and Modifiers | Cardolite [cardolite.com]
"preventing side reactions during cardanol derivatization"
Welcome to the Technical Support Center for cardanol (B1251761) derivatization. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to mitigate side reactions during the chemical modification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of side reactions in this compound derivatization?
A1: The primary sources of side reactions stem from the inherent composition of technical grade this compound, which is a mixture of saturated, mono-, di-, and tri-unsaturated long alkyl chains in the meta position of the phenolic ring.[1] Impurities from the source material, Cashew Nut Shell Liquid (CNSL), such as cardol and anacardic acid, can also lead to unwanted byproducts if not properly removed.[2][3] Additionally, the reactivity of the phenolic hydroxyl group, the aromatic ring, and the double bonds in the alkyl chain can all be sites for potential side reactions depending on the specific derivatization reaction being performed.[4]
Q2: How does the purity of the starting this compound affect derivatization reactions?
A2: The purity of the starting this compound is critical for preventing side reactions. For instance, during polymerization, the presence of triolefinic molecules in the this compound mixture can lead to crosslinked structures.[5] In other reactions, residual acidic components like anacardic acid can interfere with catalysts or reagents. Therefore, purification of this compound from CNSL is a crucial initial step. Common purification methods include vacuum distillation, solvent extraction, and column chromatography.[6][7][8]
Q3: Can high temperatures during processing lead to side reactions?
A3: Yes, high temperatures can induce undesirable side reactions. During the distillation of this compound, high temperatures can cause polymerization, leading to the formation of polymeric material and reducing the yield of the desired monomer.[6] It is recommended to use high vacuum and lower temperatures for distillation to minimize this.[6]
Q4: Are there general strategies to minimize side reactions across different derivatization methods?
A4: Yes, several general strategies can be employed:
-
Starting Material Purity: Begin with highly purified this compound to eliminate interference from other CNSL components.[2][3]
-
Inert Atmosphere: For reactions sensitive to oxidation, such as those involving the unsaturated side chain, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.[6]
-
Control of Reaction Conditions: Precise control of temperature, pressure, reaction time, and stoichiometric ratios of reactants and catalysts is crucial to favor the desired reaction pathway.
-
Selective Reagents: Utilize reagents and catalysts that are selective for the desired functional group transformation to avoid reactions at other sites on the this compound molecule.
Troubleshooting Guides
Epoxidation of this compound's Alkenyl Chain
| Issue | Potential Cause | Troubleshooting Steps |
| Incomplete Epoxidation | Low reactivity of terminal double bonds compared to internal double bonds.[9] | - Use a more reactive epoxidizing agent like m-CPBA or Oxone® in combination with a fluorinated ketone.[10][11]- Increase reaction time or temperature, monitoring for the formation of byproducts.[12] |
| Ring-Opening of Epoxide | Presence of acidic catalysts or nucleophiles (e.g., water) leading to diol formation.[1] | - Perform the reaction under anhydrous conditions.- Use a buffered system to maintain a neutral pH.- For acid-catalyzed reactions, use a stoichiometric amount of acid and quench the reaction promptly. |
| Low Yield | Polymerization of this compound at elevated temperatures. | - Conduct the epoxidation at lower temperatures, even if it requires longer reaction times.[13] |
Polymerization of this compound
| Issue | Potential Cause | Troubleshooting Steps |
| Formation of Crosslinked Polymer | Presence of di- and tri-unsaturated this compound molecules in the starting material.[5] | - Purify this compound to isolate the mono-unsaturated fraction if a linear polymer is desired.- Adjust the initiator concentration; lower concentrations may reduce crosslinking.[5] |
| Low Molecular Weight of Polymer | Premature termination of the polymerization reaction. | - Ensure the purity of the monomer and remove any potential inhibitors.- Optimize the initiator concentration and reaction time.[5] |
| Inconsistent Product Structure | Rearrangements occurring during polymerization. | - Control the reaction temperature carefully, as higher temperatures can promote rearrangements.- The choice of initiator can influence the reaction mechanism; consider screening different initiators.[5] |
Hydrogenation of this compound's Alkenyl Chain
| Issue | Potential Cause | Troubleshooting Steps |
| Incomplete Hydrogenation | Inefficient catalyst or insufficient hydrogen pressure/reaction time. | - Increase hydrogen pressure and/or reaction temperature within optimal ranges.[14]- Ensure proper agitation to maximize contact between the catalyst, substrate, and hydrogen.[14]- Use a more active catalyst or increase the catalyst loading. |
| Darkening of the Product | Oxidation of the phenolic hydroxyl group or impurities.[15] | - Conduct the reaction under an inert atmosphere to prevent oxidation.- Purify the this compound prior to hydrogenation to remove color-forming impurities.[15] |
Experimental Protocols
Protocol 1: Purification of this compound from CNSL by Solvent Extraction
This protocol is adapted from methods describing the separation of this compound from the more acidic components of CNSL.[6][16][17]
-
Dissolution: Dissolve technical grade CNSL in methanol.
-
Basification: Add ammonium (B1175870) hydroxide (B78521) to the methanolic solution and stir. This deprotonates the more acidic cardol and anacardic acid, making them more soluble in the polar phase.
-
Extraction: Extract the solution multiple times with hexane (B92381). The less acidic this compound will preferentially partition into the nonpolar hexane layer.
-
Washing: Combine the hexane extracts and wash with a dilute acid (e.g., 5% HCl) to remove any residual ammonia, followed by a water wash to remove the acid.
-
Drying and Concentration: Dry the hexane layer over an anhydrous drying agent (e.g., sodium sulfate). Concentrate the solution under reduced pressure to obtain purified this compound.
Protocol 2: Enzymatic Epoxidation of this compound
This protocol provides a greener alternative to traditional chemical epoxidation.[17]
-
Reaction Setup: Dissolve purified this compound in a suitable organic solvent like toluene.
-
Addition of Reagents: Add an organic acid (e.g., acetic acid) and an immobilized lipase (B570770) (e.g., Candida antarctica lipase B) to the solution.
-
Epoxidation: Add hydrogen peroxide dropwise to the reaction mixture while maintaining a controlled temperature.
-
Reaction Monitoring: Allow the reaction to proceed for a set time (e.g., 24 hours), monitoring the progress by techniques like TLC or NMR.
-
Workup: After the reaction is complete, filter off the immobilized enzyme, which can be washed and reused.
-
Purification: Purify the epoxidized this compound from the reaction mixture using appropriate techniques such as column chromatography.
Visualizations
This compound Purification Workflow
Caption: A flowchart illustrating the solvent extraction process for purifying this compound.
General Derivatization Pathways of this compound
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. cashewmanufacturers.com [cashewmanufacturers.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. scielo.br [scielo.br]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. A chemical platform approach on this compound oil: from the synthesis of building blocks to polymer synthesis | OCL - Oilseeds and fats, Crops and Lipids [ocl-journal.org]
- 12. ijtsrd.com [ijtsrd.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. US2284369A - Hydrogenated this compound and methods of making the same - Google Patents [patents.google.com]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Mechanical Properties of Cardanol Polymers
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing experiments aimed at enhancing the mechanical properties of cardanol-based polymers.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis and characterization of This compound (B1251761) polymers, offering potential causes and recommended solutions.
Issue 1: Low Tensile Strength and Brittleness in Cured Polymers
| Potential Cause | Recommended Solution |
| Incomplete Curing: Insufficient cross-linking leads to a weak polymer network. | Optimize Curing Conditions: Increase curing temperature or time. Ensure the correct stoichiometric ratio of resin to curing agent. For epoxy resins, consider a post-curing step at an elevated temperature to maximize cross-linking.[1][2] |
| Low Cross-link Density: The inherent flexibility of the this compound side chain can lead to a lower cross-link density.[3] | Incorporate Co-reactants: Blend this compound-based resins with conventional resins like bisphenol-A based epoxy (DGEBA) to increase rigidity.[4] Use Multifunctional Curing Agents: Employ curing agents with more reactive sites to create a more densely cross-linked network. |
| Purity of this compound: Impurities such as cardol or anacardic acid can interfere with the polymerization process and act as chain terminators or plasticizers.[5] | Purify this compound: Use distilled or chromatographically purified this compound to minimize impurities.[5] |
| Inappropriate Curing Agent: The choice of curing agent significantly impacts the final mechanical properties. | Select Appropriate Curing Agent: For polyurethanes, diisocyanates with rigid structures can enhance stiffness. For epoxies, anhydride (B1165640) or aromatic amine hardeners can improve rigidity compared to some aliphatic amines.[6] |
Issue 2: High Viscosity of Resin Mixture
| Potential Cause | Recommended Solution |
| High Molecular Weight of Prepolymer: The initial polymerization of this compound can lead to high-viscosity oligomers. | Control Prepolymerization: Adjust the reaction time and temperature during the initial synthesis of the this compound-based resin to control the molecular weight. Use a Reactive Diluent: Incorporate a low-viscosity reactive diluent to reduce the overall viscosity of the resin system.[3] |
| Premature Polymerization: Exposure to heat, light, or contaminants can cause the resin to polymerize prematurely during storage or mixing.[7] | Proper Storage: Store this compound and its derivatives at low temperatures (e.g., -20°C) in the dark and under an inert atmosphere.[7] Add Inhibitors: For long-term storage, consider adding a free-radical inhibitor.[7] |
Issue 3: Inconsistent or Poorly Reproducible Results
| Potential Cause | Recommended Solution |
| Variability in this compound Source: The composition of this compound can vary depending on the source and extraction method, affecting the number of unsaturations in the side chain.[8] | Characterize Starting Material: Thoroughly characterize each new batch of this compound (e.g., using NMR, FTIR) to ensure consistency in the starting material. |
| Moisture Contamination: Water can interfere with many polymerization reactions, especially those involving isocyanates in polyurethane synthesis.[9] | Ensure Dry Conditions: Thoroughly dry all glassware and reagents. Conduct reactions under an inert, dry atmosphere (e.g., nitrogen or argon).[5] |
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for enhancing the mechanical properties of this compound-based polymers?
A1: The main strategies include:
-
Polymer Type Selection: Synthesizing different types of polymers such as benzoxazines, epoxies, or polyurethanes, each offering a unique set of mechanical properties.[1][3]
-
Curing Agent Modification: Utilizing a variety of curing agents (hardeners) to control the cross-link density and introduce different chemical moieties that influence properties like stiffness and thermal stability.[6]
-
Incorporation of Fillers: Adding reinforcing fillers like nanoclay, graphene, or natural fibers to create composite materials with significantly improved strength and modulus.
-
Chemical Modification of this compound: Modifying the phenolic hydroxyl group or the unsaturated side chain of the this compound molecule to introduce new functionalities that can enhance cross-linking or intermolecular interactions.[10]
Q2: How does the purity of this compound affect the final polymer's mechanical properties?
A2: The purity of this compound is critical. Technical-grade this compound contains impurities like cardol (a dihydric phenol) and anacardic acid, which can act as chain transfer agents or terminators in polymerization reactions, leading to lower molecular weight and reduced mechanical strength.[5] The varying degree of unsaturation in the side chains of this compound can also lead to inconsistent cross-linking and batch-to-batch variability.[4][8] Therefore, using purified this compound is recommended for achieving optimal and reproducible mechanical properties.[5]
Q3: What are the expected mechanical properties of a pure, unmodified this compound-based epoxy resin?
A3: Pure this compound-based epoxy resins, due to the flexible long aliphatic side chain, tend to exhibit lower tensile strength and modulus but higher flexibility and impact resistance compared to conventional bisphenol-A based epoxy resins.[4][11] For example, a pure this compound epoxy resin might have a tensile strength of around 0.60 MPa.[12] However, these properties can be significantly enhanced through formulation with other resins and curing agents.[4]
Q4: What characterization techniques are essential for evaluating the mechanical properties of this compound polymers?
A4: Key characterization techniques include:
-
Tensile Testing: To determine properties like tensile strength, Young's modulus, and elongation at break.
-
Dynamic Mechanical Analysis (DMA): To measure the storage modulus, loss modulus, and glass transition temperature (Tg), which provide insights into the material's viscoelastic properties and thermal stability.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability and degradation profile of the polymer.[13]
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature and study the curing behavior.[11]
Data Presentation
Table 1: Mechanical Properties of this compound-Based Epoxy Resins with Different Modifications
| Resin System | Tensile Strength (MPa) | Elongation at Break (%) | Young's Modulus (GPa) | Glass Transition Temp. (°C) | Reference |
| Pure this compound Epoxy | 0.60 | 41.79 | 0.01376 | 19.8 | [12] |
| This compound Epoxy + 4 wt% NG-clay | 1.37 | 84.01 | 0.027 | 28.5 | [12] |
| This compound Epoxy + 4 wt% PG-clay | 6.42 | 220.64 | 0.68 | 38.1 | [12] |
| DGEBA/Cardanol (20 mol%) | Reduced vs. pure DGEBA | Increased vs. pure DGEBA | Reduced vs. pure DGEBA | - | [4] |
| This compound-based Epoxy Blend (39% bio-content) | - | - | 2.55 | ~80-100 | [14] |
NG-clay: non-active Girard's reagent clay; PG-clay: active Girard's reagent clay; DGEBA: Diglycidyl ether of bisphenol A.
Table 2: Mechanical Properties of this compound-Modified PVC Blends
| Formulation (phr of Modified this compound - MC) | Tensile Strength (MPa) | Elongation at Break (%) |
| 0 (Control - DOP only) | 17.7 | 256 |
| 2 | 23.5 | 536 |
| 10 | 25.7 | 432 |
MC: Modified (phosphorylated) this compound used as a secondary plasticizer to replace Dioctyl Phthalate (DOP) in PVC.[15]
Experimental Protocols
Protocol 1: Synthesis of this compound-Based Benzoxazine (B1645224) Monomer
This protocol describes a solvent-less method for synthesizing a this compound-based benzoxazine monomer.[16]
Materials:
-
This compound
-
A primary amine (e.g., aniline, furfurylamine)
-
Paraformaldehyde
-
Reaction flask with a stirrer, thermometer, and condenser
Procedure:
-
Charge the this compound and the primary amine into the reaction flask.
-
With stirring, add paraformaldehyde portion-wise while maintaining the temperature at approximately 85°C.
-
Continue stirring the mixture for 3 hours at 85°C.
-
Increase the temperature to 120°C and maintain for an additional 1-2 hours to ensure the reaction goes to completion and to remove water byproduct.
-
The resulting product is the this compound-based benzoxazine monomer.
Curing Procedure for Polybenzoxazine:
-
Transfer a measured amount of the synthesized benzoxazine monomer into a mold.
-
Cure the monomer in a vacuum oven using a staged curing cycle, for example: 120°C for 2 hours, 140°C for 2 hours, 160°C for 2 hours, 180°C for 3 hours, and 200°C for 2 hours.[11]
Protocol 2: Synthesis of a this compound-Based Non-Isocyanate Polyurethane (NIPU)
This protocol outlines a multi-step synthesis of a non-isocyanate polyurethane from this compound.
Step 1: Synthesis of this compound Formaldehyde (B43269) Oligomer (CFO)
-
React this compound with formaldehyde (e.g., 1:0.7 molar ratio) in the presence of a citric acid catalyst.
-
Heat the mixture at 120°C for 5 hours.
Step 2: Epoxidation of CFO
-
Dissolve the CFO in a suitable solvent.
-
Slowly add m-chloroperbenzoic acid (mCPBA) at 0°C and react for 3 hours to epoxidize the double bonds on the this compound side chains.
Step 3: Carbonation of Epoxidized CFO
-
React the epoxidized CFO with carbon dioxide at elevated pressure (e.g., 1.5 MPa) and temperature (e.g., 85°C) in the presence of a catalyst like tetrabutylammonium (B224687) bromide (TBAB) for 15 hours to form cyclic carbonates.
Step 4: Synthesis of NIPU
-
React the cyclic carbonate oligomer with a diamine (e.g., 1,6-hexanediamine) at 85°C for 15 hours to yield the non-isocyanate polyurethane.
Visualizations
Caption: General workflow for the synthesis and characterization of various this compound-based polymers.
Caption: Relationship between modification strategies and enhanced mechanical properties of this compound polymers.
References
- 1. cdn.techscience.cn [cdn.techscience.cn]
- 2. tuat.repo.nii.ac.jp [tuat.repo.nii.ac.jp]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. crosslinktech.com [crosslinktech.com]
- 9. Eco-friendly synthesis of this compound-based AB monomer for formaldehyde-free phenolic thermosets - RSC Sustainability (RSC Publishing) [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. Mechanical Characterization of this compound Bio-Based Epoxy Resin Blends: Effect of Different Bio-Contents [mdpi.com]
- 14. Effect of Modified this compound as Secondary Plasticizer on Thermal and Mechanical Properties of Soft Polyvinyl Chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
Technical Support Center: Enhancing the Thermal Stability of Cardanol-Formaldehyde Resins
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for improving the thermal stability of cardanol-formaldehyde (CF) resins.
Frequently Asked Questions (FAQs)
Q1: What is the primary factor limiting the thermal stability of standard this compound-formaldehyde resins?
A1: The inherent structure of This compound (B1251761), specifically the long aliphatic C15 side chain, can act as an internal plasticizer, which can lower the glass transition temperature (Tg) and the onset of thermal degradation compared to conventional phenol-formaldehyde resins.[1][2] Additionally, the methylene (B1212753) bridges formed during polymerization can be susceptible to thermal cleavage.
Q2: What are the common strategies to improve the thermal stability of this compound-formaldehyde resins?
A2: Several methods can be employed to enhance the thermal stability of CF resins, including:
-
Epoxidation: Introducing epoxy groups by reacting the resin with epichlorohydrin (B41342) increases cross-linking density upon curing.[3][4][5]
-
Co-polymerization with Phenol (B47542): Incorporating phenol into the resin backbone can increase the aromatic content and cross-link density, thereby improving thermal resistance.[2]
-
Replacement of Formaldehyde (B43269) with Furfural: Furfural, a bio-based aldehyde, can create a more thermally stable furan-containing polymer backbone compared to the methylene bridges from formaldehyde.[4][6]
-
Curing with Melamine-Formaldehyde Resins: Utilizing melamine-formaldehyde as a cross-linking agent can introduce a thermally stable triazine ring structure into the cured network.[7][8]
-
Reinforcement with Fillers: Incorporating thermally stable fillers like nanocellulose or coconut shell particles can enhance the overall thermal stability of the composite material.[9][10]
Q3: How does the this compound-to-formaldehyde molar ratio affect the thermal properties of the resulting resin?
A3: The molar ratio of this compound to formaldehyde is a critical parameter in determining the molecular weight and degree of cross-linking of the resin.[11] An optimized ratio can lead to a more densely cross-linked network, which generally translates to improved thermal stability. However, an excessively high formaldehyde ratio can lead to a more brittle resin.
Q4: What are the expected thermal stability improvements from these modifications?
A4: The degree of improvement in thermal stability depends on the specific modification method and the experimental conditions. The table below summarizes typical quantitative data from thermogravimetric analysis (TGA) for various modified CF resins.
Data Presentation: Thermal Properties of Modified this compound-Formaldehyde Resins
| Resin Type | Modification | Td10 (°C) (10% Weight Loss) | Tdmax (°C) (Maximum Decomposition Rate) | Char Yield at 600°C (%) | Reference |
| Phenol-Formaldehyde (PF) | - | ~460 | - | - | [2] |
| This compound-Formaldehyde (CF) | Unmodified | ~390 | - | - | [2] |
| Phenol-Cardanol-Formaldehyde (P0.7C0.3F) | Co-polymerization with Phenol | Decomposes faster than PF below 360°C | - | Lower than PF | [2] |
| This compound-Furfural | Furfural Substitution | Higher than CF | - | Higher than CF | [4] |
| Epoxidized this compound-Formaldehyde (ECF) | Epoxidation | ~250 | ~450 | ~30 | [5] |
| CF cured with Melamine-Formaldehyde | Curing with Melamine (B1676169) Resin | - | - | Increased with higher melamine content | [7] |
| CF with Coconut Shell Particles (30%) | Filler Reinforcement | - | ~453 | ~17 | [9] |
Note: The values presented are approximate and can vary based on specific experimental conditions.
Experimental Protocols
Synthesis of this compound-Formaldehyde (Novolac) Resin
Materials:
-
This compound
-
Formaldehyde (37-40% solution)
-
Acid catalyst (e.g., oxalic acid, succinic acid, hydrochloric acid)[11][12][13]
-
Solvent (optional, e.g., toluene)
-
Sodium hydroxide (B78521) (for neutralization if using a strong acid catalyst)
-
Deionized water
Procedure:
-
Charge this compound into a three-necked round-bottom flask equipped with a mechanical stirrer, condenser, and thermometer.
-
Add the acid catalyst to the this compound and stir until dissolved. For example, use 1 wt% of succinic acid based on the weight of this compound.[11]
-
Heat the mixture to the desired reaction temperature (e.g., 120-125°C).[11]
-
Slowly add the formaldehyde solution dropwise to the flask over a period of 30-60 minutes while maintaining the reaction temperature and stirring. A common molar ratio of this compound to formaldehyde for novolac resins is in the range of 1:0.6 to 1:0.8.[13]
-
After the addition of formaldehyde is complete, continue to stir the mixture at the reaction temperature for 2-4 hours.[11]
-
Monitor the reaction by measuring the free formaldehyde content.
-
Once the reaction is complete, cool the mixture. If a strong acid catalyst was used, neutralize it with a sodium hydroxide solution.
-
Wash the resin with warm deionized water to remove any unreacted monomers and catalyst.
-
Remove the water by vacuum distillation to obtain the final this compound-formaldehyde resin.
Epoxidation of this compound-Formaldehyde Resin
Materials:
-
This compound-formaldehyde resin
-
Epichlorohydrin
-
Sodium hydroxide (catalyst)
-
Solvent (e.g., toluene)
Procedure:
-
Dissolve the this compound-formaldehyde resin in an excess of epichlorohydrin and a suitable solvent in a reaction vessel.
-
Heat the mixture to 90-120°C with constant stirring.
-
Slowly add a concentrated aqueous solution of sodium hydroxide to the reaction mixture.
-
Maintain the reaction at the set temperature for several hours.
-
After the reaction, cool the mixture and wash it with water to remove the sodium chloride byproduct and excess sodium hydroxide.
-
Separate the organic layer and remove the solvent and unreacted epichlorohydrin by vacuum distillation to obtain the epoxidized resin.[3]
Troubleshooting Guides
Issue 1: Low Resin Yield or Incomplete Reaction
-
Possible Cause: Insufficient catalyst, incorrect reaction temperature or time.
-
Solution:
-
Ensure the correct amount of catalyst is used. For acid-catalyzed reactions, the pH should typically be between 2 and 4.[11]
-
Verify that the reaction temperature is maintained within the optimal range (e.g., 120-125°C for novolac synthesis).[11]
-
Extend the reaction time and monitor the free formaldehyde content to ensure the reaction goes to completion.
-
Issue 2: Resin is Too Brittle or Too Soft
-
Possible Cause: Incorrect this compound-to-formaldehyde molar ratio.
-
Solution:
-
For a more flexible resin, a slightly lower formaldehyde ratio may be used.
-
For a harder, more cross-linked resin, a higher formaldehyde ratio can be employed, but be mindful of increased brittleness. The molar ratio needs to be optimized for the desired application.[11]
-
Issue 3: Inconsistent Curing or Poor Film Properties
-
Possible Cause: Improper curing temperature or time, or presence of impurities in the this compound.
-
Solution:
-
Determine the optimal curing schedule for your specific resin formulation. For some novolac resins, curing at 150°C for 30 minutes is effective, while higher temperatures may cause charring.[11]
-
Ensure the this compound used is of high purity, as impurities can interfere with the polymerization and curing processes.[14]
-
Issue 4: Low Thermal Stability Despite Modification
-
Possible Cause: Incomplete modification reaction (e.g., incomplete epoxidation) or insufficient cross-linking.
-
Solution:
-
Characterize the modified resin (e.g., using FTIR or NMR) to confirm the success of the modification reaction.
-
Optimize the curing process to ensure maximum cross-linking. This may involve adjusting the curing agent concentration, temperature, and time.
-
Issue 5: Low Char Yield in TGA
-
Possible Cause: The polymer structure does not favor char formation.
-
Solution:
Visualizations
Caption: Experimental workflow for improving the thermal stability of this compound-formaldehyde resins.
Caption: Troubleshooting guide for common issues in this compound-formaldehyde resin experiments.
References
- 1. Eco-friendly synthesis of this compound-based AB monomer for formaldehyde-free phenolic thermosets - RSC Sustainability (RSC Publishing) DOI:10.1039/D3SU00058C [pubs.rsc.org]
- 2. emerald.com [emerald.com]
- 3. researchgate.net [researchgate.net]
- 4. Development in the Modification of Phenolic Resin by Renewable Resources: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 5. researchgate.net [researchgate.net]
- 6. ijceronline.com [ijceronline.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Designing of this compound based polyol and its curing kinetics with melamine formaldehyde resin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pcimag.com [pcimag.com]
- 12. web.usm.my [web.usm.my]
- 13. Applications - this compound - this compound Resins - senesel [senesel.pl]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Effect of Modified this compound as Secondary Plasticizer on Thermal and Mechanical Properties of Soft Polyvinyl Chloride - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Cardanol Extraction from Cashew Nut Shell Liquid (CNSL)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of cardanol (B1251761) from Cashew Nut Shell Liquid (CNSL).
Troubleshooting Guide
This section addresses specific issues that may be encountered during the this compound extraction process.
| Problem | Possible Cause | Suggested Solution |
| Low Yield of this compound | Incomplete decarboxylation of anacardic acid. | Ensure the CNSL is heated to a sufficiently high temperature (around 140-200°C) for an adequate duration (e.g., 1-2 hours) to convert anacardic acid to this compound.[1][2][3] |
| Loss of material during solvent extraction steps. | Optimize the solvent partitioning by ensuring vigorous mixing and allowing adequate time for phase separation. Perform multiple extractions with fresh solvent to ensure complete transfer of this compound. | |
| Polymerization of this compound at high temperatures. | During distillation, use a high vacuum to lower the boiling point of this compound and minimize exposure to high temperatures.[4] Consider using an inert atmosphere (e.g., nitrogen) to prevent oxidation and polymerization.[4] | |
| Low Purity of this compound | Incomplete separation from cardol. | Cardol is more acidic than this compound due to the presence of an additional hydroxyl group.[1] Utilize a solvent extraction method with an ammoniacal methanol (B129727) solution to selectively separate the more acidic cardol from this compound.[1][4] |
| Presence of polymeric material. | High temperatures during processing can lead to polymerization.[4] Use vacuum distillation to separate the volatile this compound from the non-volatile polymeric material.[5] Alternatively, column chromatography can be employed for purification. | |
| Contamination with other CNSL components. | The composition of CNSL can vary.[6] Employ chromatographic techniques like flash column chromatography for a more refined separation of this compound from other closely related compounds.[5] | |
| Product is Dark or Discolored | Polymerization or oxidation of phenolic compounds. | Minimize exposure to high temperatures and air during the extraction and purification process.[4] The use of an inert atmosphere can be beneficial.[4] Decolorization with activated charcoal can be performed as a final purification step.[4] |
| Impurities carried over during distillation. | A sudden drop in vacuum during distillation can cause a rise in temperature, leading to the co-distillation of impurities.[7] Ensure a stable vacuum is maintained throughout the distillation process. A second distillation can improve purity and color.[7] | |
| Difficulty in Separating this compound Unsaturated Fractions (Monoene, Diene, Triene) | Similar polarities and boiling points of the different unsaturated components. | This is a known challenge in this compound purification.[4][5] Flash column chromatography with a carefully selected solvent system is effective for gram-scale separation.[5] For analytical and small-scale preparative work, reverse-phase HPLC can offer better resolution.[4] |
Frequently Asked Questions (FAQs)
Q1: What is the typical composition of Cashew Nut Shell Liquid (CNSL)?
A1: The composition of CNSL varies depending on the extraction method.[6]
-
Natural CNSL (cold extraction): Primarily contains anacardic acid (around 90%) and cardol (around 10%).[6]
-
Technical CNSL (hot extraction/roasting): The heat decarboxylates the anacardic acid, resulting in a composition of mainly this compound (60-65%) and cardol (15-20%), with some polymeric material.[7]
Q2: What are the main methods for extracting this compound from CNSL?
A2: The primary methods for this compound extraction and purification include:
-
Solvent Extraction: This technique leverages the differences in acidity and polarity between this compound and other components like cardol. A common method involves using an ammonia-methanol solution to separate the more acidic cardol, followed by extraction of this compound with a non-polar solvent like hexane (B92381).[1][8]
-
Vacuum Distillation: This method is used to separate this compound from less volatile components, such as polymeric materials and cardol.[5] It is often challenging due to the high boiling points and thermal sensitivity of the components.[4]
-
Column Chromatography: This is a highly effective method for separating the different components of CNSL, including the various unsaturated forms of this compound.[4][5]
Q3: How can I increase the this compound content in my starting CNSL?
A3: To increase the this compound content, you need to decarboxylate the anacardic acid present in natural CNSL. This is typically achieved by heating the CNSL at temperatures ranging from 140°C to 200°C for one to two hours.[1][2][3] This process converts the anacardic acid into this compound.
Q4: What is a suitable solvent system for the column chromatography of this compound?
A4: For the separation of this compound's unsaturated fractions (monoene, diene, and triene) by flash column chromatography, a common eluent system is a mixture of ethyl acetate (B1210297) and hexane.[5] The polarity of the solvent mixture is gradually increased to elute the different components.
Experimental Protocols
Protocol 1: Solvent Extraction of this compound from Technical CNSL
This protocol is based on the differential acidity of this compound and cardol.
Methodology:
-
Dissolution: Dissolve the technical CNSL in methanol.
-
Basification: Add ammonium (B1175870) hydroxide (B78521) to the methanolic solution and stir. This will deprotonate the more acidic cardol, making it more soluble in the polar phase.[4]
-
This compound Extraction: Transfer the solution to a separatory funnel and extract multiple times with hexane. The less polar this compound will preferentially partition into the hexane layer.[4]
-
Washing: Combine the hexane extracts and wash with a dilute acid (e.g., 5% HCl) to remove any residual ammonia, followed by a water wash.[4]
-
Drying and Concentration: Dry the hexane layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure to obtain crude this compound.
-
Optional Decolorization: If the this compound is colored, it can be treated with activated charcoal.[4]
Protocol 2: Purification of this compound by Vacuum Distillation
This protocol is suitable for separating this compound from non-volatile impurities.
Methodology:
-
Setup: Assemble a vacuum distillation apparatus. Ensure all joints are properly sealed to maintain a high vacuum.
-
Heating: Heat the crude this compound in the distillation flask. The temperature should be carefully controlled.
-
Distillation: Under a high vacuum (e.g., 10 mm Hg), this compound will distill at approximately 225°C.[5] Collect the distillate.
-
Second Distillation (Optional): For higher purity and better color, a second distillation can be performed under similar conditions.[7]
Quantitative Data Summary
| Parameter | Value | Extraction/Purification Method | Reference |
| This compound Yield (Optimized Solvent Extraction) | 79.01% | Methanol/Ammonium Hydroxide/n-hexane | [1] |
| This compound Purity (Optimized Solvent Extraction) | 96.59% | Methanol/Ammonium Hydroxide/n-hexane | [1] |
| This compound Boiling Point | ~225°C at 10 mm Hg | Vacuum Distillation | [5] |
| Typical Composition of Technical CNSL | This compound: 60-65%, Cardol: 15-20% | Heat Extraction | [7] |
Visualizations
Caption: General workflow for this compound extraction and purification from CNSL.
Caption: Detailed workflow for the solvent extraction of this compound from technical CNSL.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. cashewmanufacturers.com [cashewmanufacturers.com]
- 4. benchchem.com [benchchem.com]
- 5. Isolation of this compound Fractions from Cashew Nutshell Liquid (CNSL): A Sustainable Approach | MDPI [mdpi.com]
- 6. agritrop.cirad.fr [agritrop.cirad.fr]
- 7. everestblowers.com [everestblowers.com]
- 8. GB2493943A - The extraction of cardol and this compound from cashew nut shell liquid - Google Patents [patents.google.com]
Technical Support Center: Optimization of Catalysts for Cardanol-Based Reactions
Welcome to the Technical Support Center for the optimization of catalysts in cardanol-based reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of catalytic reactions performed with This compound (B1251761)?
A1: this compound, derived from cashew nut shell liquid (CNSL), is a versatile platform chemical. The primary catalytic reactions involving this compound include:
-
Hydrogenation: Saturation of the unsaturated alkyl side chain to produce hydrothis compound, which has improved thermal stability.[1] Common catalysts include nickel, palladium, and platinum.[2][3]
-
Epoxidation: Conversion of the double bonds in the side chain to epoxy groups, creating reactive sites for further polymerization or functionalization.[4][5][6] This is often achieved using peracids.[4][7]
-
Polymerization: this compound can be polymerized through various mechanisms, including cationic polymerization of the diene functionalities and condensation with aldehydes (e.g., formaldehyde) to form resins.[8][9][10]
-
Cross-Linking for Coatings: The diene functionalities in this compound's side chain can undergo autoxidative cross-linking, a reaction catalyzed by metal driers, to form durable coatings.[11]
-
Metathesis: Olefin metathesis can be used to modify the side chain of this compound, creating new olefins.[1][12]
Q2: My this compound-based reaction is showing low or no conversion. What are the likely causes?
A2: Low conversion in this compound reactions can stem from several factors:
-
Catalyst Inactivity: The catalyst may be poisoned by impurities in the this compound or solvents. Ensure high-purity, dry reagents and solvents.[9] For cationic polymerizations, the initiator can be deactivated by moisture.[9]
-
Presence of Inhibitors: Technical-grade this compound can contain impurities like cardol and anacardic acid, which can act as inhibitors or chain transfer agents in polymerization reactions.[9] Purification of this compound is often a necessary first step.[9]
-
Inadequate Reaction Conditions: Temperature, pressure, and stirring rate are critical parameters. For instance, in epoxidation, temperatures that are too high can lead to decomposition of the formed epoxy groups.[4]
-
Insufficient Oxygen (for cross-linking): Autoxidative curing of coatings requires adequate air circulation to proceed efficiently.[11]
Q3: How can I improve the selectivity of my this compound hydrogenation reaction?
A3: Achieving selective hydrogenation of this compound to a specific product, such as 3-pentadecylcyclohexan-1-one, requires careful catalyst selection and control of reaction conditions. For example, 10% Pd/C has been shown to be effective in producing the target ketone.[3] Temperature control is also crucial; a temperature-controlled reaction can provide an environmentally friendly alternative to more laborious synthesis methods.[3]
Q4: What are the common impurities in technical-grade this compound and how do they affect catalytic reactions?
A4: Technical-grade this compound often contains impurities that can interfere with catalytic processes:
-
Cardol: A dihydric phenol (B47542) that can act as a chain transfer agent in cationic polymerization, leading to lower molecular weights.[9] It also contributes to the dark color of the material.[9]
-
Anacardic Acid: The carboxylic acid group can act as a chain transfer agent and can also react with and neutralize basic catalysts.[9]
-
Water: Can terminate cationic polymerization and deactivate certain catalysts.[9]
-
2-Methylthis compound: Present in trace amounts.[13]
Purification of this compound through distillation or chromatography is recommended for sensitive catalytic reactions.[9]
Troubleshooting Guides
Issue 1: Slow or Incomplete Curing of this compound-Based Coatings
| Potential Cause | Recommended Solution |
| Inadequate Catalyst Concentration | The concentration of the metallic drier (e.g., cobalt, manganese) is critical. Gradually increase the concentration of the primary drier (e.g., cobalt naphthenate) in small increments (e.g., 0.01% by weight based on resin solids). The optimal range is often 0.05-0.2 wt%.[11] |
| Low Ambient Temperature and Humidity | Autoxidative curing is sensitive to environmental conditions. Maintain the curing environment at 20-25°C and a relative humidity of 50-60%.[11] |
| Presence of Inhibitors | Impurities in the this compound can inhibit the free-radical polymerization process. Use high-purity, double-distilled this compound to minimize inhibitors.[11] |
| Insufficient Oxygen Availability | The cross-linking reaction consumes oxygen. Ensure good air circulation during curing. For thicker films, consider a staged curing process.[11] |
Issue 2: Low Yield and High Polydispersity in Cationic Polymerization of this compound
| Potential Cause | Recommended Solution |
| Presence of Nucleophilic Impurities | Water, residual anacardic acid, or cardol can terminate cationic polymerization.[9] Ensure all glassware is flame-dried, and use dry solvents and monomer. Conduct the reaction under a strict inert atmosphere (e.g., nitrogen or argon).[9] |
| Inactive Initiator | The cationic initiator (e.g., Lewis acid) may have degraded. Use a freshly opened or properly stored initiator.[9] |
| Chain Transfer Reactions | Impurities with labile protons, such as the hydroxyl groups on cardol or the carboxylic acid of anacardic acid, can act as chain transfer agents.[9] Purify the this compound via distillation or chromatography.[9] Lowering the reaction temperature can also reduce the rate of chain transfer.[9] |
Experimental Protocols
Protocol 1: Hydrogenation of this compound
This protocol is based on the screening of heterogeneous catalysts for this compound hydrogenation.[3]
Materials:
-
This compound (1.505 g, 5 mmol)
-
Cyclohexane (B81311) (15 ml)
-
Heterogeneous catalyst (e.g., 10% Pd/C, 5% Ru/C, 5% Rh/C) with 0.089 mmol of the respective metal.[3]
Procedure:
-
Place this compound, cyclohexane, and the heterogeneous catalyst in a 100 ml stainless steel autoclave.
-
Seal the autoclave and pressurize three times with argon (20 bar), followed by three times with hydrogen (20 bar).
-
Stir the reaction mixture (600 rpm) at room temperature for 24 hours.
-
After 24 hours, carefully depressurize the autoclave.
-
Filter the resulting solution to remove the catalyst.
-
Remove the solvent using a rotary evaporator.
-
Analyze the remaining material using GC and GC-MS.
Protocol 2: Epoxidation of this compound
This protocol describes the epoxidation of this compound using formic acid and hydrogen peroxide.[4]
Materials:
-
This compound
-
Formic acid (HCOOH)
-
Hydrogen peroxide (H₂O₂)
-
p-toluenesulfonic acid (catalyst)
Optimized Reaction Conditions:
-
Molar Ratio (Double Bond:HCOOH:H₂O₂): 1.0:0.5:1.5[4]
-
Catalyst Concentration: 2% w/w p-toluenesulfonic acid[4]
-
Temperature: 60°C[4]
-
Stirring Rate: 1800 rpm[4]
-
Reaction Time: 3.5 hours[4]
Procedure:
-
Combine this compound, formic acid, and p-toluenesulfonic acid in a reaction vessel equipped with a stirrer and temperature control.
-
Heat the mixture to 60°C while stirring at 1800 rpm.
-
Slowly add the hydrogen peroxide to the reaction mixture.
-
Maintain the reaction at 60°C with continuous stirring for 3.5 hours.
-
After the reaction is complete, cool the mixture and proceed with product purification.
-
Monitor the conversion to epoxidized this compound using techniques like FT-IR to observe the disappearance of the C-H peak of the unsaturated moiety (around 3008 cm⁻¹) and the appearance of characteristic epoxide peaks (around 848 cm⁻¹ and 918 cm⁻¹).[4]
Catalyst Performance Data
Table 1: Screening of Heterogeneous Catalysts in the Hydrogenation of this compound [3]
| Entry | Catalyst | Product 1 (3-pentadecylphenol) Yield (%) | Product 2 (3-pentadecylcyclohexan-1-one) Yield (%) | Product 3 (3-pentadecylcyclohexan-1-ol) Yield (%) |
| 1 | 5%Ru/C | 1 | 1 | 98 |
| 2 | 5%Rh/C | 1 | 1 | 98 |
| 3 | 10%Pt/C | 98 | 1 | 1 |
| 4 | 5%Ru/Al₂O₃ | 1 | 1 | 98 |
| 5 | 5%Rh/Al₂O₃ | 98 | 1 | 1 |
| 6 | 10%Pd/Al₂O₃ | 1 | 1 | 98 |
| 7 | 10%Pd/C | 1 | 85 | 14 |
| 8 | 5%Pt/Al₂O₃ | 1 | 1 | 98 |
Reaction conditions: this compound (5 mmol), cyclohexane (15 ml), catalyst (0.089 mmol of metal), 24 hr, room temperature, 600 rpm.
Diagrams
References
- 1. researchgate.net [researchgate.net]
- 2. US2284369A - Hydrogenated this compound and methods of making the same - Google Patents [patents.google.com]
- 3. Synthesis of novel chemicals from this compound as a product of cashew nutshell processing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijtsrd.com [ijtsrd.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Epoxidation of this compound’s Terminal Double Bond - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A chemical platform approach on this compound oil: from the synthesis of building blocks to polymer synthesis | OCL - Oilseeds and fats, Crops and Lipids [ocl-journal.org]
- 8. scielo.br [scielo.br]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Synthesis of pharmaceutical drugs from this compound derived from cashew nut shell liquid - Green Chemistry (RSC Publishing) DOI:10.1039/C8GC03823F [pubs.rsc.org]
- 13. US7825284B2 - Process for the production of this compound - Google Patents [patents.google.com]
Technical Support Center: Degradation Pathways of Cardanol Under UV Exposure
Welcome to the technical support center for researchers, scientists, and drug development professionals working with cardanol (B1251761). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during experiments involving the ultraviolet (UV) degradation of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound degradation when exposed to UV light?
A1: The primary degradation pathway initiated by UV exposure is the photo-oxidation of the unsaturated C15 alkyl side chain. This process is often initiated by the formation of hydroperoxides at the allylic positions of the double bonds in the side chain. Subsequent reactions can lead to a variety of secondary oxidation products.
Q2: My this compound sample turns yellow and becomes insoluble after UV exposure. Why is this happening?
A2: The observed yellowing and insolubility are common results of this compound photoaging. These changes are attributed to polymerization and cross-linking reactions. UV activation can lead to the formation of dimers, trimers, and higher oligomers through linkages between the alkyl side chains, and potentially involving the phenolic groups.[1]
Q3: What are the expected degradation products of this compound under UV irradiation?
A3: While the complete degradation pathway is complex and can vary with experimental conditions, the initial products are allylic hydroperoxides on the alkyl chain. These primary products are unstable and can decompose into a range of secondary products, including:
-
Epoxides
-
Aldehydes
-
Ketones
-
Carboxylic acids
-
Alcohols (diols/polyols)
-
Higher molecular weight dimers and oligomers[2]
Under prolonged or high-energy UV exposure, cleavage of the aromatic ring can also occur, leading to smaller, aliphatic molecules.
Q4: Does the phenolic hydroxyl group of this compound play a role in the degradation process?
A4: Yes, the phenolic group can influence the degradation pathway. While the initial attack is predominantly on the unsaturated side chain, the phenolic hydroxyl group can participate in free-radical quenching reactions, potentially acting as an antioxidant to some extent. However, it can also be a site for other reactions, including polymerization.
Q5: How can I monitor the degradation of this compound in my experiments?
A5: Several analytical techniques can be employed to monitor this compound degradation:
-
UV-Vis Spectroscopy: To track changes in the concentration of this compound by monitoring the absorbance at its λmax (around 275-280 nm). The appearance of new absorption bands can indicate the formation of degradation products.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify changes in functional groups. Look for the appearance of carbonyl (C=O) bands from aldehydes and ketones, and broadening of the hydroxyl (O-H) band.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To separate and identify volatile degradation products. Derivatization may be necessary to improve the volatility of some products.[3][4][5]
-
High-Performance Liquid Chromatography (HPLC): To separate and quantify this compound and its non-volatile degradation products.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To obtain detailed structural information about the degradation products.[7]
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Inconsistent or non-reproducible degradation rates. | 1. Fluctuations in UV lamp intensity: The output of UV lamps can vary with age and temperature. 2. Variability in sample positioning: Inconsistent distance from the UV source will alter the received energy. 3. Presence of photosensitizers or inhibitors: Trace impurities in the this compound sample or solvent can accelerate or slow down the reaction. 4. Oxygen concentration variability: The rate of photo-oxidation is dependent on the availability of oxygen. | 1. Calibrate and monitor your UV source: Use a radiometer to measure the lamp's output before each experiment. 2. Use a fixed sample holder: Ensure that all samples are placed at the exact same distance and orientation relative to the UV lamp. 3. Use high-purity this compound and solvents: Purify the this compound if necessary and use HPLC-grade or equivalent solvents. 4. Control the atmosphere: For reproducible results, conduct experiments in a controlled atmosphere (e.g., bubbling a consistent flow of air or oxygen through the solution). |
| Unexpected peaks in GC-MS or HPLC chromatograms. | 1. Formation of secondary or tertiary degradation products: The initial degradation products may themselves be unstable and break down further. 2. Solvent-related artifacts: The solvent may react under UV irradiation or with reactive intermediates. 3. Contamination: Impurities in the starting material or from the experimental setup. | 1. Analyze samples at multiple time points: This can help to distinguish between primary and later-stage degradation products. 2. Run a solvent blank: Irradiate the solvent alone under the same conditions to identify any peaks originating from it. 3. Clean all glassware thoroughly: Use a rigorous cleaning protocol to remove any potential contaminants. Analyze an un-irradiated this compound sample to identify any pre-existing impurities. |
| Difficulty in identifying degradation products by mass spectrometry. | 1. Formation of isomers: Many degradation products may have the same mass but different structures. 2. Complex fragmentation patterns: High-energy ionization in the mass spectrometer can lead to extensive fragmentation, making interpretation difficult. 3. Products are outside the mass range of the instrument. | 1. Use high-resolution mass spectrometry (HRMS): This can provide exact mass measurements to help determine the elemental composition. 2. Employ soft ionization techniques: Techniques like Chemical Ionization (CI) or Electrospray Ionization (ESI) can reduce fragmentation and provide more prominent molecular ion peaks. 3. Couple with other techniques: Use tandem MS (MS/MS) for structural elucidation and compare with data from NMR and FTIR. |
| Low yield of expected degradation products. | 1. Inappropriate UV wavelength: The wavelength of the UV source may not be optimal for exciting the this compound molecule. 2. Reaction proceeding through an alternative pathway: Polymerization may be the dominant pathway, consuming the this compound without forming smaller degradation products. 3. Insufficient reaction time or UV intensity. | 1. Use a broad-spectrum UV lamp or experiment with different wavelengths: this compound has a strong absorbance below 300 nm. 2. Analyze for high molecular weight species: Use techniques like Gel Permeation Chromatography (GPC) to check for the formation of oligomers and polymers. 3. Conduct a time-course study and vary the UV intensity: This will help to optimize the reaction conditions for the desired products. |
Experimental Protocols
Protocol 1: General Photodegradation Study of this compound
This protocol outlines a general method for studying the photodegradation of this compound in a solvent.
1. Materials:
-
Purified this compound
-
HPLC-grade solvent (e.g., acetonitrile, hexane, or methanol)
-
Photoreactor equipped with a UV lamp (e.g., medium-pressure mercury lamp)
-
Quartz reaction vessel
-
Stirring plate and stir bar
-
Gas flow meter and tubing (for controlled atmosphere)
-
Analytical instruments (UV-Vis spectrophotometer, HPLC, GC-MS)
2. Procedure:
-
Solution Preparation: Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 100 µg/mL). Ensure the solution is fully dissolved.
-
Reaction Setup:
-
Transfer a specific volume of the this compound solution to the quartz reaction vessel.
-
Place the vessel in the photoreactor at a fixed distance from the UV lamp.
-
If controlling the atmosphere, begin bubbling a gentle, consistent stream of air or oxygen through the solution.
-
Begin stirring the solution at a constant rate.
-
-
Initiation of Photodegradation:
-
Turn on the UV lamp to start the reaction.
-
Simultaneously, start a timer.
-
-
Sampling:
-
At predetermined time intervals (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw a small aliquot of the reaction mixture.
-
Immediately store the aliquot in a dark vial, and if necessary, quench any ongoing reaction (e.g., by adding a radical scavenger if studying specific radical-mediated pathways).
-
-
Analysis:
-
Analyze the collected samples using appropriate analytical techniques (HPLC, GC-MS, UV-Vis) to quantify the remaining this compound and identify degradation products.
-
Protocol 2: Analysis of Degradation Products by GC-MS
This protocol details the steps for identifying volatile and semi-volatile degradation products.
1. Materials:
-
Aliquots from the photodegradation experiment
-
Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)
-
Anhydrous solvent (e.g., pyridine)
-
GC-MS system with a suitable column (e.g., DB-5ms)
2. Procedure:
-
Sample Preparation:
-
Take a known volume of the irradiated this compound solution and evaporate the solvent under a gentle stream of nitrogen.
-
To the dry residue, add the anhydrous solvent followed by the derivatizing agent.
-
Heat the mixture (e.g., at 60-70°C) for the time specified by the derivatizing agent's protocol to form trimethylsilyl (B98337) (TMS) ethers of hydroxyl and carboxyl groups. This increases the volatility of the analytes.
-
-
GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS.
-
Use a temperature program that allows for the separation of a wide range of compounds, from volatile small molecules to the larger derivatized this compound.
-
Set the mass spectrometer to scan a suitable mass range (e.g., m/z 40-600).
-
-
Data Interpretation:
-
Identify the peaks in the chromatogram by comparing their mass spectra with spectral libraries (e.g., NIST, Wiley).
-
Look for characteristic fragment ions that would indicate specific degradation products (e.g., fragments corresponding to the cleavage of the alkyl chain or oxidation of the aromatic ring).
-
Data Presentation
Table 1: Hypothetical Quantitative Data on this compound Photodegradation
| Time (minutes) | This compound Concentration (µg/mL) | Relative Abundance of Product A (Area %) | Relative Abundance of Product B (Area %) |
| 0 | 100.0 | 0.0 | 0.0 |
| 30 | 75.2 | 12.5 | 5.1 |
| 60 | 51.8 | 25.3 | 10.8 |
| 120 | 22.1 | 38.9 | 18.4 |
| 240 | 5.6 | 45.1 | 25.7 |
Product A could represent a primary hydroperoxide, while Product B could be a secondary ketone or aldehyde.
Visualizations
Degradation Pathways and Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. Secondary products of lipid oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. sfera.unife.it [sfera.unife.it]
- 5. mdpi.com [mdpi.com]
- 6. Determination of Phenolic Compounds Using HPLC-UV Method in Wild Fruit Species [mdpi.com]
- 7. Use of Novel this compound-Porphyrin Hybrids and Their TiO2-Based Composites for the Photodegradation of 4-Nitrophenol in Water - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Long-Term Stability of Cardanol-Based Formulations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the long-term stability of cardanol-based formulations.
Troubleshooting Guides
This section addresses specific issues that may arise during the formulation, storage, and analysis of this compound-based materials.
Issue 1: Formulation exhibits significant color change (darkening) over time.
-
Question: Why is my this compound-based formulation turning from a pale yellow to a reddish-brown color during storage?
-
Answer: This discoloration is a common issue and is primarily attributed to the presence of cardol, a residual component from Cashew Nut Shell Liquid (CNSL), the raw material for This compound (B1251761).[1][2][3][4][5] Cardol is more susceptible to oxidation, which leads to the formation of colored compounds. The unsaturated C15 alkyl chain of this compound itself can also undergo oxidation, contributing to color instability. To mitigate this, consider the following solutions:
-
Use high-purity, double-distilled this compound: This grade of this compound has a lower cardol content, which significantly improves color stability.[1][5]
-
Chemical Treatment: It has been proposed to selectively react the cardol in CNSL with aldehydes, amines, or bases before distilling the unreacted this compound to improve the color stability of the final product.[2][3][4]
-
Storage Conditions: Store formulations in the absence of light and oxygen. Using an inert atmosphere (e.g., nitrogen or argon) for storage can prevent oxidation.[6]
-
Use of Additives: In some cases, reacting this compound with bases of alkaline and alkali earth metals, aldehydes, amines, or boric acid can improve color stability by reacting with the cardol.[1][5]
-
Issue 2: Unexpected changes in viscosity or the appearance of insoluble material.
-
Question: My this compound-based resin is showing increased viscosity and forming a gel during storage. What is causing this?
-
Answer: This is likely due to polymerization of the this compound. The unsaturated side chains of this compound are susceptible to polymerization, especially when exposed to heat, light, or oxygen.[4][6] High temperatures during processing or storage can accelerate this process.
-
Minimize Thermal Stress: Avoid excessive heating during processing. Use of vacuum distillation at lower temperatures is recommended for purification.[6]
-
Inert Atmosphere: Processing and storing under an inert atmosphere can prevent oxidative polymerization.[6]
-
Monitor Storage Temperature: Store the formulation at controlled room temperature or lower, as specified by stability studies.
-
Issue 3: Poor thermal stability of the final cured product.
-
Question: My this compound-based polymer shows lower-than-expected thermal stability in TGA analysis. How can I improve this?
-
Answer: The thermal stability of this compound-based polymers is influenced by several factors, including the chemical structure of the polymer, the curing agent used, and the crosslinking density.
-
Choice of Comonomers and Curing Agents: The incorporation of more rigid aromatic structures can enhance thermal stability. For instance, this compound-based benzoxazines can exhibit high thermal stability.[6]
-
Crosslinking Density: A higher crosslinking density generally leads to improved thermal stability. This can be achieved by optimizing the formulation with different types of crosslinkers or by increasing the functionality of the this compound-derived polyols.[1][5]
-
Purity of this compound: Impurities can sometimes act as catalysts for degradation, so using high-purity this compound is recommended.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in formulations?
A1: The primary degradation pathways for this compound are thermal degradation and oxidation. The long, unsaturated alkyl chain is susceptible to thermal cleavage at elevated temperatures.[6] Oxidation can occur at the double bonds of the alkyl chain and the phenolic hydroxyl group, leading to discoloration and polymerization.
Q2: How does the composition of this compound (monoene, diene, triene content) affect long-term stability?
A2: The degree of unsaturation in the C15 alkyl side chain plays a significant role in stability. A higher content of diene and triene components can lead to increased reactivity, making the this compound more prone to oxidation and polymerization, which can negatively impact long-term stability and color.
Q3: What is a suitable method to enhance the stability of this compound for drug delivery applications?
A3: Encapsulation of this compound into nanoparticles, such as those based on chitosan, has been shown to be an effective method to protect the active ingredient and provide a sustained release.[7][8] This approach can improve the stability of this compound against environmental factors.
Q4: What are the key parameters to monitor during a long-term stability study of a this compound-based formulation?
A4: Key parameters to monitor include:
-
Visual Appearance: Color, clarity, and presence of any precipitates.
-
Physicochemical Properties: Viscosity, pH, and particle size (for dispersions).
-
Chemical Integrity: Assay of this compound and quantification of degradation products using techniques like HPLC.
-
Thermal Properties: Glass transition temperature (Tg) and decomposition temperature (Td) using DSC and TGA.
Data Presentation
Table 1: Comparative Thermal Stability of Various this compound-Based Polymers
| Polymer Type | T₅% (°C) | T₁₀% (°C) | Tₘₐₓ (°C) | Char Yield (%) @ Temperature (°C) | Reference(s) |
| This compound-Based Benzoxazines | |||||
| This compound-Aniline Benzoxazine | ~340 | ~360 | ~430 | ~25 @ 800 | [6] |
| This compound-Based Phenolic Resins | |||||
| Phenol-Cardanol-Formaldehyde (PCF) | - | ~350 | - | ~45 @ 800 | [6] |
| This compound-Based Polyurethanes | |||||
| This compound Diol-MDI Polyurethane (PUD) | >300 | - | - | - | [6] |
| This compound-Based Epoxy Resins | |||||
| This compound-derived Epoxy Films | ~310 | ~330 | ~415 | ~10 @ 600 | [6] |
| Comparative Materials | |||||
| Bisphenol-A-Aniline Benzoxazine | ~320 | ~340 | ~410 | ~20 @ 800 | [6] |
| Phenol-Formaldehyde (PF) | - | ~410 | - | ~55 @ 800 | [6] |
Table 2: Thermal Decomposition Data for this compound and this compound-Loaded Nanoparticles
| Sample | Event | Temperature Range (°C) | Tₘₐₓ (°C) | Weight Loss (%) | Reference(s) |
| This compound | 1st | 30-150 | - | - | [7] |
| 2nd | 150-375 | 321.3 | - | [7] | |
| CHI/TPP/ALG Nanoparticles (this compound loaded) | 1st | 30-150 | - | - | [7] |
| 2nd | 150-375 | 288.6 | - | [7] |
Experimental Protocols
1. Thermogravimetric Analysis (TGA) for Thermal Stability Assessment
-
Objective: To determine the thermal stability, degradation temperatures, and char yield of a this compound-based polymer sample. This protocol is based on the principles outlined in ASTM E1131.[9][10][11][12][13]
-
Apparatus: Thermogravimetric Analyzer, Analytical Balance, Sample Pans (e.g., aluminum or platinum).
-
Procedure:
-
Sample Preparation: Ensure the polymer sample is fully cured and free of solvent. Accurately weigh 5-10 mg of the sample into a TGA sample pan.
-
Instrument Setup: Place the sample pan in the TGA instrument.
-
Heating Program: Heat the sample from room temperature to 800°C at a constant heating rate of 10°C/min.
-
Atmosphere: Use an inert atmosphere, such as nitrogen, with a flow rate of 20-50 mL/min to prevent thermo-oxidative degradation.
-
Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine:
-
T₅% and T₁₀%: The temperatures at which 5% and 10% weight loss occurs, respectively.
-
Tₘₐₓ: The temperature of the maximum rate of weight loss, determined from the peak of the derivative thermogravimetric (DTG) curve.
-
Char Yield: The percentage of the initial mass remaining at the end of the experiment (e.g., at 800°C).
-
-
2. High-Performance Liquid Chromatography (HPLC) for Purity and Degradation Product Analysis
-
Objective: To determine the purity of this compound and to separate and quantify potential degradation products.
-
Apparatus: HPLC system with a UV detector, C18 reversed-phase column.
-
Procedure:
-
Sample Preparation: Dissolve a known concentration of the this compound formulation in a suitable solvent (e.g., acetonitrile (B52724) or methanol). Filter the sample through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions (Example):
-
Data Analysis:
-
Identify the peak corresponding to this compound based on the retention time of a standard.
-
Calculate the purity by the area percentage method.
-
Monitor for the appearance of new peaks over time, which may indicate degradation products.
-
-
3. Differential Scanning Calorimetry (DSC) for Thermal Transition Analysis
-
Objective: To determine the glass transition temperature (Tg) and other thermal transitions of this compound-based polymers.
-
Apparatus: Differential Scanning Calorimeter.
-
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the polymer sample into a DSC pan and seal it.
-
Heating and Cooling Program:
-
Heat the sample from room temperature to a temperature above its expected Tg (e.g., 200°C) at a heating rate of 10°C/min under a nitrogen atmosphere.
-
Cool the sample back to room temperature at a controlled rate (e.g., 10°C/min).
-
Perform a second heating scan at the same rate.
-
-
Data Analysis:
-
Determine the glass transition temperature (Tg) from the second heating scan as the midpoint of the transition in the heat flow curve.
-
-
Visualizations
Caption: Workflow for assessing the long-term stability of this compound-based formulations.
Caption: Simplified diagram of this compound degradation pathways and their effects.
References
- 1. This compound and Its Derivatives: Innovations in Waterborne Coating Technologies [cureusjournals.com]
- 2. US20090281355A1 - Process for the production of this compound - Google Patents [patents.google.com]
- 3. US7781623B2 - Method for producing this compound (II) - Google Patents [patents.google.com]
- 4. This compound.wordpress.com [this compound.wordpress.com]
- 5. assets.cureusjournals.com [assets.cureusjournals.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. store.astm.org [store.astm.org]
- 10. infinitalab.com [infinitalab.com]
- 11. infinitalab.com [infinitalab.com]
- 12. standards.globalspec.com [standards.globalspec.com]
- 13. standards.iteh.ai [standards.iteh.ai]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Brittleness in Cardanol-Based Phenolic Resins
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the inherent brittleness of cardanol-based phenolic resins.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound-based phenolic resin is too brittle and fractures easily. What is the primary cause of this?
A1: The characteristic brittleness of phenolic resins, including those incorporating This compound (B1251761), is primarily due to a high crosslink density.[1] The rigid, three-dimensional network formed during curing restricts molecular chain movement, leading to low toughness and a tendency to fracture under stress. While this compound is added to improve flexibility, an improper formulation can still result in a brittle final product.
Q2: How can I fundamentally reduce the brittleness of my this compound-based phenolic resin during synthesis?
A2: The most effective method is to modify the resin structure by co-polymerizing phenol (B47542) with this compound during the synthesis of resole or novolac resins. The long aliphatic side chain of the this compound molecule introduces flexibility into the polymer backbone, which disrupts the dense crosslinking and imparts toughness.[2] Increasing the this compound content generally leads to a proportional decrease in crosslink density and an increase in fracture toughness.[1]
Q3: I have an existing phenolic resin. Can I still improve its flexibility using this compound-based additives?
A3: Yes, you can blend the existing phenolic resin with a this compound-based phenolic resin (CPF). This CPF resin acts as a plasticizer and toughening agent.[3] Increasing the amount of the CPF resin in the blend will proportionally increase the flexural strength and impact toughness of the cured product while decreasing the flexural modulus.[3]
Q4: What is the effect of the Formaldehyde-to-Phenol (F:P) molar ratio on the flexibility of this compound-phenol-formaldehyde (CPF) resins?
A4: The F:P molar ratio significantly impacts the final properties of the cured resin. A lower F:P molar ratio (e.g., 1.25) has been shown to result in higher toughness and flexibility in CPF resins. This is attributed to a lower crosslink density in the final polymer network.
Q5: Are there other additives besides this compound-based resins that can be used to toughen my resin?
A5: Yes, several other toughening agents can be incorporated. These include:
-
Epoxy Resins: Blending with epoxy resins is a common strategy. The phenolic hydroxyl groups can react with the epoxy groups, leading to a more integrated and tougher network.[4]
-
Rubber Modifiers: Liquid rubbers, such as carboxyl-terminated butadiene acrylonitrile (B1666552) (CTBN), can be incorporated into the resin matrix. During curing, these form discrete rubbery particles that act as stress concentrators, effectively toughening the material.[5]
-
Organosilicons: A novel approach involves grafting organosilicon moieties onto the this compound structure before incorporating it into the resin. These modified cardanols act as reactive diluents and toughening agents, significantly improving impact strength.[6]
-
Flexibilizers: Specific this compound-based epoxy flexibilizers can be synthesized and added to the formulation to improve elongation and reduce brittleness.[7]
Q6: Will increasing the this compound content negatively affect other properties of the resin?
A6: Yes, there are trade-offs to consider. While increasing this compound content enhances flexibility and impact strength, it can lead to a decrease in tensile strength, flexural strength, and thermal stability.[2][8] It is crucial to optimize the this compound content to achieve the desired balance of properties for your specific application.
Data on Mechanical Properties
The following tables summarize the impact of different modifications on the mechanical properties of this compound-based resins.
Table 1: Effect of this compound Content on Mechanical Properties of CPF/PF Resin Blends
| This compound Content in CPF Resin (%) | Flexural Strength (MPa) | Flexural Modulus (GPa) | Fracture Toughness (KIC, MPa·m1/2) |
| 0 (Neat PF Resin) | ~55 | ~3.2 | ~0.4 |
| 10 | Increased | Decreased | Increased |
| 20 | Increased | Decreased | Increased |
| 30 | Increased | Decreased | Increased |
| 40 | ~75 | ~2.5 | ~0.8 |
Data synthesized from trends described in[1].
Table 2: Effect of a Biobased Organosilicon-Grafted this compound Novolac Epoxy Resin (SCNER) on a DGEBA/Anhydride System
| SCNER Content (wt%) | Impact Strength (kJ/m²) | Tensile Strength (MPa) | Elongation at Break (%) |
| 0 (Neat Epoxy) | 15.43 | 62.42 | 2.45 |
| 10 | 32.36 | 78.84 | 3.52 |
Data sourced from[6].
Table 3: Mechanical Properties of CTBN-Modified Phenol-Cardanol-Based Epoxidized Novolac Resin
| CTBN Content (wt%) | Impact Strength (kJ/m²) | Elongation at Break (%) |
| 0 | 18.9 | 40.1 |
| 5 | 25.9 | 49.1 |
| 10 | 40.3 | 52.5 |
| 15 | 60.5 | 70.2 |
Data sourced from[5].
Experimental Protocols
Protocol 1: Synthesis of this compound-Phenol-Formaldehyde (CPF) Resol Resin
This protocol describes the synthesis of a CPF resol resin, which can be used as a toughening agent.
Materials:
-
Phenol
-
This compound
-
Formaldehyde (B43269) (37% aqueous solution)
-
Sodium Hydroxide (NaOH) solution (catalyst)
Procedure:
-
Charge the desired molar ratios of phenol, this compound, and formaldehyde into a reaction kettle equipped with a mechanical stirrer and a reflux condenser.
-
Add the NaOH catalyst to the mixture.
-
Slowly heat the mixture to the desired reaction temperature (e.g., 80-90°C) while stirring continuously.
-
Maintain the reaction under reflux for a specified period (e.g., 2-3 hours) to allow for polymerization.
-
After the reaction is complete, the resin can be dehydrated under vacuum to remove water and obtain the final CPF resin.
This is a generalized procedure based on descriptions in[9].
Protocol 2: Blending Phenolic Resin with a Toughening Agent
This protocol outlines the general procedure for incorporating a toughening agent into an epoxy-modified phenolic resin system.
Materials:
-
Phenol-cardanol based epoxidized novolac resin
-
Toughening agent (e.g., CTBN liquid rubber)
-
Curing agent (e.g., polyamine)
-
Solvent (if necessary for viscosity reduction)
Procedure:
-
In a suitable mixing vessel, combine the epoxidized novolac resin with the desired weight percentage of the toughening agent.
-
Heat the mixture gently (e.g., to 60-80°C) and stir until a homogenous blend is achieved.
-
Allow the mixture to cool to room temperature.
-
Add the stoichiometric amount of the curing agent to the blend and mix thoroughly.
-
Degas the mixture under vacuum to remove any entrapped air bubbles.
-
Pour the final formulation into molds for curing. The curing schedule (time and temperature) will depend on the specific resin and curing agent system.
This is a generalized procedure based on descriptions in[4][5].
Visual Guides
Caption: Workflow for synthesizing and blending this compound-based resins to improve toughness.
Caption: The mechanism by which this compound reduces the brittleness of phenolic resins.
References
- 1. Characterization of environmentally sustainable resole phenolic resins synthesized with plant-based bioresources :: BioResources [bioresources.cnr.ncsu.edu]
- 2. emerald.com [emerald.com]
- 3. Development in the Modification of Phenolic Resin by Renewable Resources: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 4. Studies on the Modification of Commercial Epoxy Resin using this compound-based Phenolic Resins: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 5. sphinxsai.com [sphinxsai.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. CN101676311A - Method for preparing modified phenolic resin by adopting this compound - Google Patents [patents.google.com]
Validation & Comparative
"cardanol vs. phenol in resin production: a comparative analysis"
A comprehensive guide for researchers and scientists on the performance, synthesis, and properties of cardanol-based resins versus traditional phenol-formaldehyde resins, supported by experimental data.
In the ongoing pursuit of sustainable and high-performance polymers, This compound (B1251761), a renewable resource derived from cashew nutshell liquid (CNSL), has emerged as a promising bio-based alternative to petroleum-derived phenol (B47542) in the production of phenolic resins.[1][2] This guide provides a detailed comparative analysis of this compound-based and phenol-based resins, focusing on their performance characteristics, supported by experimental data. It is intended to be a valuable resource for researchers, scientists, and professionals in drug development and material science.
Performance Comparison: Mechanical and Thermal Properties
The incorporation of this compound into phenolic resins introduces a long aliphatic side chain, which significantly influences the material's properties.[1] This structural difference leads to resins with enhanced flexibility and impact resistance, a desirable trait for applications requiring durability and toughness.[1][2] However, this often comes at the expense of reduced tensile and flexural strength, as well as lower thermal stability when compared to their rigid, petroleum-based phenol-formaldehyde (PF) counterparts.[1][2][3][4]
The choice between this compound-based and phenol-based resins is therefore dependent on the specific requirements of the intended application. For uses where high thermal resistance and rigidity are critical, traditional phenolic resins may be the preferred option.[1] Conversely, applications demanding greater flexibility and impact toughness can benefit from the unique properties imparted by this compound.
Quantitative Data Summary
The following tables summarize the key mechanical and thermal properties of this compound-formaldehyde (CF) or this compound-phenol-formaldehyde (CPF) resins in comparison to traditional phenol-formaldehyde (PF) resins, based on experimental findings.
Table 1: Comparison of Mechanical Properties
| Property | This compound-Based Resins | Phenol-Based Resins | Key Observations |
| Tensile Strength | Generally lower | Higher | The long aliphatic side chain of this compound can disrupt dense cross-linking, leading to lower tensile strength.[2] Increasing this compound content generally leads to a decrease in tensile strength.[2][3][4][5] |
| Flexural Strength | Generally lower | Higher | Similar to tensile strength, the incorporation of this compound tends to decrease flexural strength.[2][3][4][5] |
| Impact Strength (kJ/m²) | Generally higher | Lower | The flexible side chain of this compound enhances the material's ability to absorb energy, leading to improved toughness.[2][5] An increase in impact strength is observed with up to 4-6 mol% this compound.[2][5] |
| Elongation at Break (%) | Significantly higher | Lower | This compound acts as an internal plasticizer, increasing the flexibility and elongation of the resin.[1] |
Table 2: Comparison of Thermal Properties
| Property | This compound-Based Resins | Phenol-Based Resins | Key Observations |
| Thermal Stability | Generally lower | Higher | The thermal properties of phenolic resin are negatively influenced by this compound content.[2][3][4][5][6] However, modifications, such as using furfural (B47365) instead of formaldehyde (B43269), can improve the thermal stability of this compound-based resins.[7] |
| Glass Transition Temp (Tg, °C) | Generally lower | Higher | A lower Tg indicates a softer material at elevated temperatures.[1] For this compound-based epoxy resins, Tg values have been reported to range from 19.8°C to 122°C depending on the formulation.[8][9] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. The following are generalized experimental protocols for the synthesis and characterization of this compound-phenol-formaldehyde (CPF) resins.
Synthesis of this compound-Phenol-Formaldehyde (CPF) Resol Resin
This protocol is based on a base-catalyzed polymerization method.
Materials:
-
Phenol
-
This compound
-
Formaldehyde solution (37-40%)
-
Sodium hydroxide (B78521) (NaOH) solution (catalyst)
Procedure:
-
Charge the desired molar ratios of phenol and this compound into a three-neck round-bottom flask equipped with a mechanical stirrer, a condenser, and a thermometer.
-
Add the NaOH catalyst (typically a percentage of the phenol weight) to the flask.
-
Slowly add the formaldehyde solution dropwise while maintaining the reaction temperature between 65-70°C to control the exothermic reaction.
-
After the addition of formaldehyde is complete, raise the temperature to 90°C and maintain it for 1-2 hours, or until the desired viscosity is achieved.
-
Cool the resulting resin to room temperature and store it for further characterization and application.
Note: The molar ratio of total phenols (phenol + this compound) to formaldehyde is a critical parameter that determines the resin type (resol or novolac) and its final properties. For resol resins, the formaldehyde to phenol molar ratio is typically greater than one.[3]
Synthesis of this compound-Formaldehyde (CF) Novolac Resin
This protocol follows an acid-catalyzed polymerization process.
Materials:
-
This compound
-
Formaldehyde solution (37-40%)
-
Solvent (e.g., methanol, if needed to dissolve the catalyst)[10]
Procedure:
-
Charge the this compound into a three-neck flask equipped with a stirrer, condenser, and thermometer.
-
If necessary, dissolve the acid catalyst in a suitable solvent and add it to the this compound.
-
Add the formaldehyde solution dropwise to the this compound and catalyst mixture. The molar ratio of this compound to formaldehyde is typically less than one for novolac resins.[10]
-
Heat the reaction mixture to a specific temperature (e.g., 120-125°C) and maintain it for several hours with constant stirring.[10]
-
Monitor the reaction to completion (e.g., by measuring free formaldehyde content).
-
Cool the reaction product and dry it under a vacuum to remove any residual water and unreacted monomers.
Characterization Methods
-
Viscosity: Measured using a Brookfield viscometer to determine the flow characteristics of the synthesized resin.
-
Solid Content: Determined by heating a known weight of the resin in an oven to a constant weight to measure the non-volatile content.
-
Gel Time: The time taken for the liquid resin to transform into a solid gel at a specific temperature, indicating its reactivity.
-
Mechanical Testing: Cured resin samples are subjected to tensile, flexural, and impact tests according to ASTM standards to evaluate their mechanical performance.
-
Thermal Analysis: Techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to determine the thermal stability and glass transition temperature of the cured resins.[12]
-
Spectroscopic Analysis: Fourier-transform infrared spectroscopy (FTIR) and nuclear magnetic resonance (NMR) spectroscopy are used to confirm the chemical structure of the synthesized resins.[12]
Visualizing Pathways and Workflows
To better understand the chemical processes and experimental procedures, the following diagrams have been generated using Graphviz (DOT language).
Caption: Synthesis pathways for phenol-based and this compound-based phenolic resins.
Caption: Experimental workflow for comparing resin properties.
Conclusion
This compound presents a viable and renewable alternative to phenol in resin production, offering a unique set of properties.[1] While this compound-based resins may exhibit lower thermal stability and mechanical strength in some aspects compared to their petroleum-based counterparts, they provide significant advantages in terms of flexibility, impact resistance, and sustainability.[1][2] The choice between the two ultimately hinges on the specific performance requirements of the end-use application. Further research and development in modifying this compound-based resins could lead to even greater performance enhancements, expanding their application in various industries.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Bio-Based Alternatives to Phenol and Formaldehyde for the Production of Resins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound-based Resol Phenolics – a Comparative Study | Semantic Scholar [semanticscholar.org]
- 6. Characterization of environmentally sustainable resole phenolic resins synthesized with plant-based bioresources :: BioResources [bioresources.cnr.ncsu.edu]
- 7. Development in the Modification of Phenolic Resin by Renewable Resources: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 8. mdpi.com [mdpi.com]
- 9. Mechanical Characterization of this compound Bio-Based Epoxy Resin Blends: Effect of Different Bio-Contents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pcimag.com [pcimag.com]
- 11. Studies on the Modification of Commercial Epoxy Resin using this compound-based Phenolic Resins: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 12. web.usm.my [web.usm.my]
A Comparative Performance Analysis: Cardanol-Based vs. Synthetic Plasticizers
The demand for high-performance, sustainable, and non-toxic plasticizers has driven significant research into alternatives for conventional synthetic plasticizers, such as phthalates. Cardanol (B1251761), a renewable phenolic lipid derived from cashew nut shell liquid (CNSL), has emerged as a promising feedstock for creating efficient bio-based plasticizers.[1][2] This guide provides an objective comparison of the performance of various this compound-based plasticizers against their synthetic counterparts, supported by experimental data, to aid researchers and industry professionals in material selection and development.
Quantitative Performance Comparison
This compound-based plasticizers, particularly their epoxidized and modified derivatives, exhibit performance characteristics that are comparable, and in some cases superior, to traditional synthetic plasticizers like dioctyl phthalate (B1215562) (DOP) and dioctyl terephthalate (B1205515) (DOTP).[3][4][5] Key performance indicators include mechanical properties, thermal stability, and migration resistance.
| Plasticizer Type | Polymer Matrix | Tensile Strength (MPa) | Elongation at Break (%) | Glass Transition Temp. (T_g) (°C) | 5% Weight Loss Temp. (T_5) (°C) | Migration Resistance |
| This compound-Based | ||||||
| Modified this compound (MC) | PVC | 25.7[3][6] | 432[3][6] | Lower than DOP[3] | 237.8[3] | 6 times higher than DOP[3][6] |
| Epoxidized this compound Acetate (B1210297) (ECA) | PLA | 41.9[7] | 336.6[7] | - | >200 (2% loss after 2h)[7] | Good[8] |
| Epoxidized this compound Laurate (ECDL) | PVC | - | ~15% increase vs DOP[9] | Slight increase vs DOP[9] | 26.5°C higher (T_50) vs DOP[9][10] | Lower volatility than DOP[9][10] |
| Epoxidized this compound Phenyl Phosphate (ECPhP) | PVC | Well-balanced[4] | Well-balanced[4] | - | Significantly higher than DOTP[4] | Enhanced vs DOTP[4] |
| Synthetic | ||||||
| Dioctyl Phthalate (DOP) | PVC | Lower than MC blend[3][6] | Lower than MC blend[3][6] | - | 204.2[3] | Standard |
| Pure PLA (unplasticized) | PLA | 52.1[7] | 13.7[7] | ~58.8[11] | ~342[11] | N/A |
| Pure PVC (unplasticized) | PVC | 26.60[12] | 167.21[12] | 81.9[12] | - | N/A |
Detailed Experimental Protocols
The data presented above is derived from standard polymer characterization techniques. The following are detailed methodologies for key experiments cited in the comparison.
Mechanical Properties Analysis (Tensile Testing)
This test evaluates the strength and ductility of the plasticized polymer films.
-
Apparatus: Universal Testing Machine.
-
Standard: ASTM D2284 or similar.[13]
-
Methodology:
-
Sample Preparation: Plasticized polymer (e.g., PVC, PLA) formulations are prepared by melt mixing or solution casting into standardized dumbbell-shaped specimens.[7][13]
-
Conditioning: Specimens are conditioned in a controlled environment (e.g., 23°C and 50% relative humidity) for at least 24 hours before testing.[13]
-
Testing: The specimen is mounted in the grips of the Universal Testing Machine. A tensile load is applied at a constant crosshead speed until the specimen fractures.
-
Data Acquisition: Load and displacement are recorded throughout the test. Tensile Strength (the maximum stress the material can withstand) and Elongation at Break (the percentage increase in length at fracture) are calculated.[14]
-
Thermal Stability Analysis (Thermogravimetric Analysis - TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere, indicating its thermal stability.
-
Apparatus: Thermogravimetric Analyzer.
-
Methodology:
-
Sample Preparation: A small, precisely weighed sample (typically 5-10 mg) of the plasticized polymer is placed in a crucible (e.g., aluminum or platinum).[3][15]
-
Heating Program: The sample is heated from ambient temperature to a high temperature (e.g., 600-800°C) at a constant heating rate (e.g., 10°C/min) under a controlled atmosphere (typically nitrogen or air).[3][16]
-
Data Acquisition: The instrument records the sample's weight as a function of temperature.
-
Analysis: The resulting TGA curve is analyzed to determine key parameters such as the onset degradation temperature and the temperatures at which 5% (T_5), 10% (T_10), and 50% (T_50) weight loss occurs.[3][6] Higher degradation temperatures indicate greater thermal stability.[17]
-
Plasticizing Efficiency Analysis (Differential Scanning Calorimetry - DSC)
DSC is used to determine the glass transition temperature (T_g) of the polymer, which is a key indicator of plasticizer efficiency. A lower T_g indicates better plasticizing efficiency.
-
Apparatus: Differential Scanning Calorimeter.
-
Methodology:
-
Sample Preparation: A small, weighed sample (5-10 mg) of the plasticized polymer is hermetically sealed in an aluminum pan.[15][18]
-
Thermal Cycling: The sample undergoes a heat-cool-heat cycle to erase any prior thermal history. For example, it is heated from ambient to a temperature above its melting point, cooled rapidly, and then reheated at a controlled rate (e.g., 10°C/min).[16][18]
-
Data Acquisition: The heat flow into or out of the sample relative to a reference is measured as a function of temperature.
-
Analysis: The glass transition is observed as a step-change in the heat flow curve from the second heating cycle. The T_g is determined from this transition.[18]
-
Migration Resistance Analysis
These tests quantify the plasticizer's tendency to move out of the polymer matrix.
-
Methodology:
-
Volatility Test: A pre-weighed sample of the plasticized film is placed in an oven at an elevated temperature (e.g., 70-100°C) for a specified duration (e.g., 24 hours). The weight loss, attributed to the evaporation of the plasticizer, is measured.[9]
-
Solvent Extraction Test: A pre-weighed sample is immersed in a specific solvent (e.g., hexane, ethanol, or water) at a controlled temperature for a set time. The sample is then removed, dried, and re-weighed. The weight loss corresponds to the amount of plasticizer extracted by the solvent.[9]
-
Exudation Test: The plasticized film is placed between layers of absorbent material (like filter paper) under a specific pressure and temperature for a defined period. The amount of plasticizer absorbed by the paper is determined by weight difference.[9]
-
Visualized Workflows and Mechanisms
To better illustrate the processes and concepts discussed, the following diagrams are provided.
Caption: Experimental workflow for plasticizer performance evaluation.
Caption: Mechanism of polymer plasticization.
References
- 1. CNSL-based plasticizers, a promising and sustainable alternative to phthalates, a review - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00282B [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Effect of Modified this compound as Secondary Plasticizer on Thermal and Mechanical Properties of Soft Polyvinyl Chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.aip.org [pubs.aip.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Exploring the role of this compound acetate and epoxidized this compound acetate as plasticizers in polylactic acid blown films | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Application of a Novel Epoxidized Plasticizer Based on this compound for Poly(vinyl chloride) - ProQuest [proquest.com]
- 10. JRM | Synthesis and Application of a Novel Epoxidized Plasticizer Based on this compound for Poly(vinyl chloride) [techscience.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Synthesis , Characterization , and Application of a Bio-Based Plasticizer for PVC : Epoxidized Acetylation | Semantic Scholar [semanticscholar.org]
- 13. How to Test Plasticizer Efficiency in Flexible PVC (ASTM D2284) [eureka.patsnap.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Frontiers | Synthesis and performance evaluation of low-molecular-weight biobased polyester rubber as a novel eco-friendly polymeric plasticizer for polyvinyl chloride [frontiersin.org]
- 17. researchgate.net [researchgate.net]
- 18. Development of a Highly Efficient Environmentally Friendly Plasticizer | MDPI [mdpi.com]
"comparative study of different cardanol purification techniques"
For Researchers, Scientists, and Drug Development Professionals
Cardanol (B1251761), a meta-substituted phenol (B47542) derived from cashew nut shell liquid (CNSL), is a valuable renewable resource with significant potential in the development of pharmaceuticals, specialty chemicals, and advanced materials.[1] Its utility, however, is often contingent on its purity. The complex composition of CNSL—a mixture of anacardic acid, cardol, and this compound, each with varying degrees of unsaturation—presents a significant purification challenge.[2][3] This guide provides a comparative analysis of common this compound purification techniques, supported by experimental data and detailed protocols, to aid researchers in selecting the most suitable method for their specific needs.
Performance Comparison of Purification Techniques
The selection of a purification technique depends on several factors, including the desired purity, yield, scale of operation, cost, and environmental impact. The following table summarizes the quantitative performance of various methods based on reported data.
| Purification Method | Purity of this compound Achieved | Overall this compound Yield | Key Advantages | Key Disadvantages | References |
| Vacuum Distillation | ~78% (Distilled Technical CNSL) | Variable; can be >80% of available this compound | Suitable for large-scale enrichment; removes less volatile polymeric material.[1][4][5] | Difficult to separate components with close boiling points; risk of thermal polymerization.[1][3][6] | [1][5][7] |
| Solvent Extraction | Up to 96.59% (total this compound) | ~79% (total this compound) | Industrially feasible; avoids high temperatures.[3][8] | Use of organic solvents raises environmental and cost concerns.[9] | [3][8] |
| Flash Column Chromatography | Up to 92% (for diene fraction) | Not specified for individual fractions | Highly effective for separating unsaturated fractions (monoene, diene, triene) at a gram scale; solvents can be recovered and reused.[1][9][10] | Not readily applicable for large-scale industrial production.[6] | [1][3][9][10] |
| Supercritical Fluid Extraction (CO₂) | Up to 98.6% | ~95.6% | "Green" and efficient technology; high selectivity and purity.[1][6] | Requires specialized high-pressure equipment.[9] | [1][6][9] |
| Molecular Distillation | High purity (qualitative) | High yield (qualitative) | Effective for separating high-boiling and thermally sensitive compounds.[11][12] | Requires expensive capital equipment.[5] | [5][11][12] |
Experimental Workflows and Logical Relationships
The general process for obtaining purified this compound involves several stages, starting from the raw Cashew Nut Shell Liquid (CNSL). The choice of purification technique significantly influences the final product's purity and composition. The following diagram illustrates a generalized workflow, highlighting the different purification pathways that can be employed.
Detailed Experimental Protocols
The following are detailed methodologies for the key purification techniques discussed.
Vacuum Distillation
This method separates this compound from less volatile components like cardol and polymeric materials based on differences in boiling points.[3]
-
Feed Preheating: The raw or decarboxylated CNSL is preheated to reduce its viscosity and improve distillation efficiency.[4]
-
First Distillation: The preheated CNSL is introduced into a reactor and heated to approximately 280°C under high vacuum.[7] The this compound vapors are passed through a condenser, cooled, and collected. This initial distillation yields a technical grade of purified this compound.
-
Second Distillation (Optional): For higher purity, a second distillation can be performed at a lower temperature (around 230-235°C) under vacuum.[7][13] This step helps to remove residual impurities and improve the color of the final product.
Solvent Extraction
This technique leverages the differential solubility of this compound and other phenolic compounds in a solvent system.[3]
-
Sample Preparation: Technical CNSL is dissolved in a mixture of methanol (B129727) and ammonium (B1175870) hydroxide (B78521) (e.g., 8:5 ratio).[8]
-
This compound Extraction: The solution is then extracted with a non-polar solvent such as hexane (B92381). The less acidic this compound preferentially partitions into the hexane layer, while the more acidic cardol remains in the aqueous methanolic ammonia (B1221849) phase.[3][8]
-
Washing and Concentration: The organic layer containing this compound is washed with a dilute acid (e.g., 5% HCl) to remove residual ammonia, followed by a water wash.[3] The solvent is then removed under reduced pressure to yield purified this compound.[3]
Flash Column Chromatography
This method is highly effective for separating the different unsaturated fractions of this compound (monoene, diene, and triene) on a laboratory scale.[1][9]
-
Stationary Phase: A C18 reverse-phase silica (B1680970) gel column is typically used.[1]
-
Sample Preparation: The crude or pre-purified this compound is dissolved in a minimal amount of the initial mobile phase.[1]
-
Elution: A gradient of ethyl acetate (B1210297) in hexane is commonly used as the mobile phase. The concentration of ethyl acetate is gradually increased (e.g., from 2-5% to 10%) to elute the different components.[1] The typical elution order is triene, followed by diene, and then monoene.[1]
-
Fraction Collection and Analysis: Fractions are collected and monitored using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[3]
-
Solvent Recovery: The solvents used for elution can be recovered by distillation and reused, making the process more cost-effective and environmentally friendly.[1][9]
Supercritical Fluid Extraction (SFE)
SFE, primarily using carbon dioxide (scCO₂), is a green and efficient method for the extraction and fractionation of CNSL.[1]
-
Adsorption: The technical CNSL is first adsorbed onto an inert support like Celite.[1][6]
-
This compound Extraction: The loaded support is packed into an extraction vessel. This compound is selectively extracted using liquid CO₂ at a temperature between 0 and 20°C and a pressure of 55 to 70 bar.[1]
-
Cardol Extraction (Optional): After the complete extraction of this compound, the conditions can be changed (e.g., 50°C and 500 bar) to extract cardol.[1] This method has been reported to yield this compound with a purity of up to 98.6%.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. conceptprocess.com [conceptprocess.com]
- 5. GB2152925A - Purification of this compound - Google Patents [patents.google.com]
- 6. GB2493943A - The extraction of cardol and this compound from cashew nut shell liquid - Google Patents [patents.google.com]
- 7. Cashew Nut & Dry Fruits Manufacturer & Processing since 1945 - this compound Processing [subrayacashew.com]
- 8. Process for isolation of this compound from technical cashew (Anacardium occidentale L.) nut shell liquid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Isolation of this compound Fractions from Cashew Nutshell Liquid (CNSL): A Sustainable Approach [mdpi.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. CN101318884A - Method for preparing high purity this compound - Google Patents [patents.google.com]
- 12. CN101844967A - Method for preparing high-quality this compound by using cashew nut shell oil - Google Patents [patents.google.com]
- 13. everestblowers.com [everestblowers.com]
A Comparative Guide to the Validation of Analytical Methods for Cardanol Characterization
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methodologies for the characterization and quantification of cardanol (B1251761), a key component of Cashew Nut Shell Liquid (CNSL). The performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Thermogravimetric Analysis (TGA) are evaluated. This document is supported by experimental data to aid in method selection and validation for research, quality control, and drug development purposes.
This compound, a phenolic lipid, is a mixture of saturated, mono-, di-, and tri-unsaturated long-chain phenols.[1] The accurate characterization and quantification of its components are crucial for ensuring the quality and consistency of raw materials and final products in various applications, including the development of polymers, resins, and bioactive molecules.[1]
Data Presentation: A Comparative Analysis of Analytical Techniques
The following tables summarize the quantitative data and validation parameters for the characterization of this compound using various analytical methods.
Table 1: Compositional Analysis of this compound Fractions by Different Methods
| Analytical Method | This compound Monoene (%) | This compound Diene (%) | This compound Triene (%) | Saturated this compound (%) | Reference |
| HPLC | 42 | 22 | 36 | - | [1] |
| GC-MS | 74.35 | 18.79 | - | 3.45 | [1] |
| ¹H NMR | 42 | 22 | 36 | - | [1][2] |
| GC-MS & ¹H-NMR | 37.9 | 19.9 | 37.5 | 4.7 | [1] |
Note: The composition of this compound can vary depending on the source and processing of the CNSL.[3]
Table 2: Comparison of Validation Parameters for HPLC and GC-MS Methods
| Validation Parameter | HPLC | GC-MS |
| Selectivity/Specificity | High selectivity in separating different unsaturated components.[4] | High specificity due to mass fragmentation patterns, allowing for clear identification.[4] |
| Linearity (r²) | > 0.999 | > 0.99 |
| Precision (RSD %) | Intra-day: < 1%, Inter-day: < 2%[5] | Typically < 5% |
| Limit of Detection (LOD) | 19.8 µg/mg[5] | Dependent on instrumentation, generally in the low µg/mL to ng/mL range. |
| Limit of Quantification (LOQ) | 60.2 µg/mg[5] | Dependent on instrumentation, generally in the µg/mL range. |
| Accuracy/Recovery (%) | 99.0 - 102.0%[6] | Typically > 95% |
Experimental Protocols: Detailed Methodologies
Detailed methodologies for the key experiments cited are provided below.
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the separation and quantification of the different unsaturated components of this compound.[1]
-
Instrumentation : Agilent 1260 Infinity LC system or equivalent, equipped with a UV detector.[1][4]
-
Column : GRACE Alltima C18 (150 mm × 4.6 mm, 5 µm).[4]
-
Mobile Phase : Acetonitrile:Water:Acetic Acid (80:20:1 v/v).[4]
-
Flow Rate : 1.5 mL/min.[4]
-
Detection Wavelength : 280 nm.[4]
-
Procedure : Samples of monoene, diene, and triene this compound are injected separately to determine their retention times. Crude CNSL is then injected to identify and quantify the respective peaks based on the retention times of the standards.[1] The purity of eluted fractions can be determined and reported.[4]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for identifying and quantifying the components of this compound based on their mass-to-charge ratio.[4]
-
Instrumentation : A gas chromatograph coupled with a mass spectrometer.
-
Column : A non-polar capillary column, such as a DB-1MS (60 m length x 0.25 mm internal diameter x 0.25 µm film thickness).[3]
-
Injector : Splitless or split injection can be used.[3]
-
Oven Temperature Program : Start at 50°C and ramp up to 320°C at a rate of 25°C/min, followed by a hold period.[3]
-
Carrier Gas : Helium.[3]
-
Mass Spectrometer :
-
Sample Preparation : The viscous CNSL is typically diluted in a solvent like dichloromethane (B109758) (e.g., 1:1000). Derivatization with a silylating agent like N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is recommended to improve volatility and thermal stability.[3]
-
Identification : The molecular ion fragments at m/z = 302, 300, and 298 correspond to monoene, diene, and triene this compound, respectively.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are used for the structural elucidation of this compound and its unsaturated components.[4]
-
Instrumentation : Bruker AVANCE 500 spectrometer or equivalent.[2]
-
Solvent : Deuterated chloroform (B151607) (CDCl₃).[4]
-
¹H NMR :
-
¹³C NMR :
Thermogravimetric Analysis (TGA)
TGA is used to study the thermal stability and degradation of this compound and its derivatives.[7][8]
-
Instrumentation : STA-449C analyzer (Netzsch, Germany) or equivalent.[8]
-
Procedure : Samples are heated from room temperature to 800°C under a nitrogen atmosphere at a constant heating rate (e.g., 5, 10, or 15 K/min).[8]
-
Analysis : The weight loss of the sample as a function of temperature is recorded to determine its thermal stability. For instance, hydrogenated this compound shows a single degradation step between 200°C and 320°C.[9]
Mandatory Visualization
The following diagrams illustrate the general workflows for the validation of analytical methods for this compound characterization.
Caption: General workflow for analytical method validation.
Caption: Workflow for this compound characterization.
References
- 1. benchchem.com [benchchem.com]
- 2. Structural Analysis of this compound and Its Biological Activities on Human Keratinocyte Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Isolation of this compound Fractions from Cashew Nutshell Liquid (CNSL): A Sustainable Approach [mdpi.com]
- 5. Development and Validation of a Reversed Phase HPLC Method for Determination of Anacardic Acids in Cashew (Anacardium occidentale) Nut Shell Liquid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. emerald.com [emerald.com]
- 9. researchgate.net [researchgate.net]
Cardanol vs. Nonylphenol: A Comparative Guide to Properties and Applications
A comprehensive analysis of two phenolic compounds, highlighting the bio-based advantages of cardanol (B1251761) as a sustainable alternative to the synthetically derived and environmentally scrutinized nonylphenol.
This guide offers an in-depth comparison of this compound and nonylphenol, focusing on their chemical properties, performance in various applications, and toxicological profiles. For researchers, scientists, and drug development professionals, this document provides objective data and detailed experimental methodologies to support the evaluation of this compound as a viable, eco-friendly substitute for nonylphenol in formulations ranging from industrial resins and surfactants to specialized coatings.
Executive Summary
This compound, a renewable phenolic lipid derived from cashew nutshell liquid (CNSL), is emerging as a strong competitor to nonylphenol, a synthetic alkylphenol. While both compounds share certain structural similarities that lend them to similar applications, growing concerns over the environmental persistence and endocrine-disrupting properties of nonylphenol have catalyzed the search for safer alternatives.[1] this compound presents a compelling case with its favorable toxicological profile, biodegradability, and versatile chemical structure that allows for a wide range of modifications.[2] This guide will demonstrate that in many applications, this compound-derived materials can match or even exceed the performance of their nonylphenol-based counterparts, offering a sustainable and high-performing bio-based solution.
Comparative Analysis of Physicochemical and Toxicological Properties
A fundamental comparison of this compound and nonylphenol reveals key differences in their origin, chemical structure, and safety profiles. This compound is a natural product, a meta-substituted phenol (B47542) with a C15 unsaturated aliphatic chain, while nonylphenol is a synthetic product, primarily a para-substituted phenol with a branched nine-carbon chain.[3] This structural variance has significant implications for their physical properties and, more critically, their environmental and health impacts.
| Property | This compound | Nonylphenol |
| Source | Renewable (Cashew Nut Shell Liquid) | Petroleum-based |
| Chemical Structure | Phenol with a C15 unsaturated alkyl chain in the meta position | Phenol with a branched C9 alkyl chain in the para position |
| Appearance | Pale yellow liquid | Thick, yellowish liquid with a slight phenolic odor[4] |
| Biodegradability | Readily biodegradable[5] | Poorly biodegradable, persistent in the environment[6] |
| Toxicity | Low toxicity; LC50 (Artemia sp., 48h) = 0.42 mg/L[7] | Endocrine disruptor, toxic to aquatic life; Acute toxicity (Hyalella azteca) = 20.7 µg/L[8] |
Performance in Surfactant Applications
Both this compound and nonylphenol can be ethoxylated to produce non-ionic surfactants. These surfactants are widely used as emulsifiers, detergents, and wetting agents in various industries. However, the performance and environmental impact of these surfactants differ significantly.
| Surfactant Property | This compound-based Surfactants | Nonylphenol Ethoxylates (NPEs) |
| Critical Micelle Concentration (CMC) | Lower CMC, indicating higher efficiency[2] | Higher CMC |
| Surface Tension Reduction | Effective surface tension reduction[2] | Effective surface tension reduction |
| Biodegradability | Readily biodegradable[5] | Poorly biodegradable, with persistent and more toxic degradation products (nonylphenol)[6] |
| Toxicity | Lower aquatic toxicity | High aquatic toxicity, endocrine disrupting effects[9] |
Experimental Protocol: Determination of Critical Micelle Concentration (CMC) and Surface Tension
Objective: To determine and compare the CMC and surface tension of this compound-based surfactants and nonylphenol ethoxylates.
Methodology: The surface tension of aqueous solutions of the surfactants is measured at various concentrations using a tensiometer with the Du Noüy ring or Wilhelmy plate method.
Procedure:
-
Prepare a stock solution of the surfactant in deionized water.
-
Create a series of dilutions from the stock solution to cover a wide range of concentrations.
-
Measure the surface tension of each solution at a constant temperature.
-
Plot the surface tension as a function of the logarithm of the surfactant concentration.
-
The CMC is identified as the concentration at which a sharp break in the curve occurs, indicating the formation of micelles.[4][10][11] The surface tension value at this point is the surface tension at the CMC.
Performance in Resin and Coating Applications
This compound and nonylphenol are utilized in the manufacturing of phenolic and epoxy resins, which are used in coatings, adhesives, and composites. The long aliphatic chain of this compound imparts unique properties to the resulting polymers.
| Resin Property | This compound-based Resins | Nonylphenol-based Resins |
| Flexibility | Increased flexibility and impact resistance[12] | More brittle |
| Water Resistance | Enhanced due to the hydrophobic alkyl chain[13] | Good water resistance |
| Tensile Strength | Generally lower than nonylphenol-based resins[14] | Higher tensile strength |
| Curing Agent Performance (Epoxy) | Effective curing agents (phenalkamines), can be formulated for low VOC emissions[15] | Used in epoxy formulations, but being phased out in Europe[10] |
Experimental Protocol: Evaluation of Curing Agents for Epoxy Resins
Objective: To compare the curing behavior and final properties of epoxy resins cured with this compound-based (phenalkamine) and nonylphenol-based curing agents.
Methodology: Differential Scanning Calorimetry (DSC) is used to study the curing kinetics, while mechanical testing is performed on cured samples.
Procedure:
-
Prepare epoxy resin formulations by mixing the epoxy resin with the respective curing agent at stoichiometric ratios.
-
Curing Kinetics (DSC):
-
Place a small, accurately weighed sample of the uncured mixture in a DSC pan.
-
Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere.
-
Record the heat flow to determine the exothermic curing reaction peak, from which the onset, peak, and end-of-cure temperatures, as well as the total heat of reaction, can be determined.[13][16]
-
-
Mechanical Properties:
-
Cast the resin mixtures into molds of standard dimensions for tensile and impact testing.
-
Cure the samples according to a defined schedule (e.g., based on DSC results).
-
Perform tensile testing (e.g., ASTM D638) to determine tensile strength, modulus, and elongation at break.
-
Perform impact testing (e.g., Izod or Charpy, ASTM D256) to determine impact strength.[17][18]
-
Mandatory Visualizations
This compound: From Natural Source to Diverse Applications
Caption: Synthesis of this compound and its conversion into various derivatives.
Nonylphenol's Endocrine Disruption: Estrogen Receptor Signaling Pathway
Caption: Simplified mechanism of endocrine disruption by nonylphenol via the estrogen receptor.[19][20][21]
Conclusion
The comparative analysis presented in this guide underscores the significant potential of this compound as a sustainable and high-performance alternative to nonylphenol. While nonylphenol has a long history of use in various industrial applications, its adverse environmental and health impacts necessitate a transition to safer materials. This compound, derived from a renewable, non-food source, offers a compelling combination of desirable properties, including biodegradability, low toxicity, and a versatile chemical structure.
For researchers and formulators, the data and experimental protocols provided herein offer a solid foundation for evaluating and integrating this compound-based materials into new and existing product lines. The continued development and optimization of this compound derivatives are expected to further expand their applicability, paving the way for a more sustainable future in the chemical industry.
References
- 1. This compound Surfactants | Renewable Technology | Cardolite [cardolite.com]
- 2. researchgate.net [researchgate.net]
- 3. A comprehensive review on sustainable surfactants from CNSL: chemistry, key applications and research perspectives - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04684F [pubs.rsc.org]
- 4. biolinscientific.com [biolinscientific.com]
- 5. [PDF] Synthesis of pharmaceutical drugs from this compound derived from cashew nut shell liquid | Semantic Scholar [semanticscholar.org]
- 6. The Environmental Estrogen, Nonylphenol, Activates the Constitutive Androstane Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. panamjas.org [panamjas.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 11. justagriculture.in [justagriculture.in]
- 12. Studies on the Modification of Commercial Epoxy Resin using this compound-based Phenolic Resins: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 13. Curing Behavior and Thermomechanical Performance of Bioepoxy Resin Synthesized from Vanillyl Alcohol: Effects of the Curing Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. Effect of Curing Agent and Temperature on the Rheological Behavior of Epoxy Resin Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. Endocrine disruptor agent nonyl phenol exerts an estrogen-like transcriptional activity on estrogen receptor positive breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Estrogen receptor signaling mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 21. books.rsc.org [books.rsc.org]
A Comparative Guide to the Mechanical Properties of Cardanol-Based Composites and Traditional Composites
The increasing demand for sustainable and high-performance materials has driven significant research into bio-based composites.[1] Among these, cardanol-based composites are emerging as a promising alternative to traditional petroleum-based composites. This compound (B1251761), a renewable phenolic lipid derived from cashew nutshell liquid (CNSL), offers a unique combination of properties that can be harnessed to create advanced materials with tailored mechanical performance.[1] This guide provides an objective comparison of the mechanical properties of this compound-based composites versus traditional composites, supported by experimental data and detailed methodologies.
Comparative Mechanical Properties
The mechanical performance of a composite is a critical determinant of its suitability for various applications. The following tables summarize the key mechanical properties of this compound-based composites in comparison to traditional composites, such as those based on epoxy, glass fiber, and carbon fiber.
Table 1: Tensile and Flexural Strength Comparison
| Mechanical Property | This compound-Based Composites | Traditional Composites (Epoxy/Glass/Carbon Fiber) | Key Observations |
| Tensile Strength | Varies significantly with formulation, ranging from 0.60 MPa for pure this compound resin to over 78.84 MPa for modified systems.[1][2] The addition of reinforcing agents like kenaf fibers or clays (B1170129) can increase tensile strength substantially.[1][2] | Typically higher in neat resin form, with values often exceeding 80-90 MPa for high-performance epoxy systems.[1] Fiber-reinforced composites show much higher values, e.g., Carbon Fiber Reinforced Polymers (CFRP) at ~198 MPa.[3] | While neat this compound resins may exhibit lower tensile strength, reinforcement and modification can yield composites with strength comparable to some traditional systems.[1][2][4] |
| Flexural Strength | Can reach up to 125 MPa in reinforced systems.[1] Formulations with 25-50% this compound content have shown flexural strengths of 73.4-77.3 MPa.[1] | Generally very high, especially in fiber-reinforced systems. Glass Fiber Reinforced Polymers (GFRP) can reach ~475 MPa, and CFRP can reach ~305-250 MPa.[3][5] | Traditional fiber-reinforced composites significantly outperform this compound-based composites in flexural strength due to the high-strength nature of glass and carbon fibers.[5] |
Table 2: Impact Strength and Hardness Comparison
| Mechanical Property | This compound-Based Composites | Traditional Composites (Epoxy) | Key Observations |
| Impact Strength | Can be significantly higher than traditional epoxies. A modified this compound epoxy system reached an impact strength of 32.36 kJ/m².[4] | A neat epoxy system showed an impact strength of 15.43 kJ/m².[4] | The long aliphatic chain in this compound's structure imparts flexibility, often resulting in superior impact resistance and toughness compared to brittle traditional epoxy resins.[6][7] |
| Hardness | Data varies based on formulation. This compound can be used as a modifier to improve flexibility, which may result in lower hardness values compared to rigid epoxies.[7][8] | Shore-D hardness is a common measure for epoxy composites. The addition of fillers can significantly increase hardness.[9] | The inherent flexibility of this compound-based systems may lead to lower hardness, but this is often a desirable trade-off for improved impact strength.[7] |
Experimental Workflows
The characterization of mechanical properties follows a standardized workflow to ensure accurate and reproducible results. This involves preparing the composite material, machining test specimens to precise dimensions, conducting the specific mechanical tests, and finally, analyzing the collected data.
Caption: Workflow for Mechanical Properties Testing of Composites.
Experimental Protocols
Detailed methodologies are crucial for the objective comparison of mechanical properties.
1. Tensile Testing
-
Objective: To determine the ultimate tensile strength, Young's modulus, and elongation at break of the composite material.[1]
-
Methodology:
-
Specimen Preparation: Rectangular specimens of the composite material are prepared with specific dimensions as defined by the standard. The surfaces are polished to remove any flaws.[1]
-
Gage Marking: A gage length is marked on the central portion of the specimen.[1]
-
Testing: The specimen is mounted in the grips of a universal testing machine. A tensile load is applied at a constant rate of crosshead displacement until the specimen fractures.[10]
-
Data Analysis: The load and displacement are continuously recorded. Tensile strength is calculated by dividing the maximum load by the original cross-sectional area. Young's Modulus is determined from the slope of the initial linear portion of the stress-strain curve.[1]
-
2. Flexural Strength Testing (Three-Point Bending)
-
Objective: To determine the flexural strength and flexural modulus of the composite material.[1]
-
Methodology:
-
Specimen Preparation: Rectangular bar specimens are prepared according to standard dimensions.[1]
-
Testing: The specimen is placed on two supporting pins a specified distance apart. A load is applied to the center of the specimen at a constant rate until the specimen fractures or reaches a maximum deflection.
-
Data Analysis: Flexural strength is calculated from the load at fracture, the span between the supports, and the specimen's dimensions. The flexural modulus is calculated from the slope of the load-deflection curve.
-
3. Impact Strength Testing
-
Objective: To determine the material's toughness or resistance to fracture under a sudden applied load.[12]
-
Standard: ASTM D6110 (Charpy Impact Test) or ASTM D256 (Izod Impact Test).[14]
-
Methodology:
-
Specimen Preparation: A notched or unnotched rectangular bar is prepared according to the standard.
-
Testing: A pendulum of a known mass and length is released from a known height, striking the specimen. The energy absorbed by the specimen during fracture is determined by the height to which the pendulum swings after impact.
-
Data Analysis: The impact strength is calculated as the energy absorbed divided by the cross-sectional area of the specimen at the notch.
-
Conclusion
This compound-based composites present a viable and sustainable alternative to traditional composites.[1] While their neat mechanical properties, particularly tensile and flexural strength, may be lower than their petroleum-based, heavily reinforced counterparts, they offer significant advantages in terms of flexibility and impact resistance.[4][6] Through strategic formulation with reinforcing agents and chemical modifications, the mechanical performance of this compound-based composites can be tailored to meet the demanding requirements of various applications, making them a key area of interest for future material development.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ijert.org [ijert.org]
- 6. mdpi.com [mdpi.com]
- 7. nbinno.com [nbinno.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. ijtsrd.com [ijtsrd.com]
- 11. Mechanical Testing of Composites [addcomposites.com]
- 12. Mechanical tests of composites tensile, bending impact tests [labortech.cz]
- 13. bibliotekanauki.pl [bibliotekanauki.pl]
- 14. scribd.com [scribd.com]
Cardanol Coatings Demonstrate Superior Corrosion Resistance Over Traditional Epoxy Systems: A Comparative Review
A new generation of bio-based coatings derived from cardanol (B1251761), a renewable resource from cashew nutshell liquid, is exhibiting significantly enhanced corrosion protection for metallic substrates compared to conventional petroleum-based epoxy coatings. Experimental data from electrochemical impedance spectroscopy and salt spray tests consistently show that this compound-modified epoxy formulations provide a more robust and durable barrier against corrosive environments.
Recent research highlights that the integration of this compound into epoxy resin systems enhances key properties such as hydrophobicity, adhesion, and flexibility, which are critical for long-term corrosion resistance. The unique chemical structure of this compound, featuring a long aliphatic side chain and a phenolic ring, contributes to these superior performance characteristics.[1][2] This guide provides a detailed comparison of the corrosion resistance performance of this compound-based coatings versus traditional epoxy coatings, supported by experimental data and standardized testing protocols.
Data Presentation: Performance Under Accelerated Corrosion Testing
The following tables summarize the quantitative data from various studies, comparing the performance of this compound-modified epoxy coatings with standard, unmodified epoxy systems.
Table 1: Electrochemical Impedance Spectroscopy (EIS) Data
Electrochemical Impedance Spectroscopy is a non-destructive technique used to evaluate the barrier properties of a coating. A higher impedance modulus at low frequencies generally indicates better corrosion protection.
| Coating System | Immersion Duration | Electrolyte | Low-Frequency Impedance Modulus (|Z| at 0.01 Hz) | Key Findings | | :--- | :--- | :--- | :--- | :--- | | Standard Epoxy Coating | 90 days | 3.5 wt% NaCl | ~1.0 x 10^6 Ω·cm² (estimated baseline) | Provides good initial protection, but barrier properties degrade over time with prolonged exposure to the electrolyte. | | This compound-Rich Epoxy Composite Coating | 90 days | 3.5 wt% NaCl | ~1.0 x 10^9 Ω·cm² | The impedance modulus is three orders of magnitude higher than the standard epoxy, indicating significantly enhanced barrier properties and long-term corrosion resistance.[3] | | This compound-Based Benzoxazine Composite Coating | Not specified | Not specified | Polarization Resistance (Rp): 3.874 × 10^9 Ω | Exhibits exceptionally high polarization resistance and a very low corrosion rate of 3.376 × 10⁻⁶ mm/year, signifying outstanding protective capabilities.[4] |
Table 2: Salt Spray Test Results
The salt spray test (typically following ASTM B117) is an accelerated corrosion test that exposes coated samples to a salt fog environment to assess their resistance to corrosion.
| Coating System | Test Duration | Evaluation Criteria | Results |
| Standard Epoxy Primer | 2000 hours | Blistering and delamination along the scribe | Showed more significant blistering and delamination compared to the this compound-based system. |
| This compound-Based Phenalkamide Epoxy Primer | 2000 hours | Blistering and delamination along the scribe | Exhibited fewer blisters and less delamination, indicating better resistance to the corrosive environment. |
| Waterborne this compound-Based Curing Agent for Epoxy | 400 hours | General appearance, adhesion | Demonstrated excellent performance with no significant signs of corrosion and maintained outstanding overcoat adhesion.[2] |
Experimental Protocols
The data presented above is based on standardized experimental methodologies designed to evaluate the corrosion resistance of coatings.
Electrochemical Impedance Spectroscopy (EIS)
EIS is a powerful technique for characterizing the protective properties of a coating.[5]
-
Sample Preparation: Carbon steel plates are typically used as the substrate. The surface is prepared by sandblasting and pickling to ensure a uniform and clean surface.[5] The coating is then applied using a method like hand lay-up to achieve a specific dry film thickness.[5]
-
Test Setup: A three-electrode electrochemical cell is used, consisting of the coated steel panel as the working electrode, a reference electrode (e.g., saturated calomel (B162337) electrode - SCE), and a counter electrode (e.g., activated titanium).[5]
-
Procedure: The coated samples are immersed in a 3.5% NaCl solution.[5][6] An open-circuit potential (OCP) is established before measurements are taken.[6] EIS spectra are then recorded at various immersion intervals (e.g., 2 hours, 7 days, 30 days, 90 days) over a frequency range, typically from 100 kHz down to 0.01 Hz, with a small AC voltage amplitude (e.g., 10 mV).[3][5][6]
-
Data Analysis: The resulting Nyquist and Bode plots are analyzed. The impedance modulus at low frequency (|Z| at 0.01 Hz) is a key parameter for evaluating the coating's barrier performance.[6] Higher values indicate better corrosion protection.
Salt Spray (Fog) Test
This is an accelerated corrosion test conducted according to standards such as ASTM B117.[7][8]
-
Sample Preparation: Test panels are prepared and coated according to the specified procedure. A scribe is often made through the coating to the metal substrate to evaluate creepage (corrosion under the coating).
-
Test Apparatus: A closed test chamber is used where a salt water solution (typically 5% NaCl) is atomized to create a dense salt fog.[7][9]
-
Test Conditions: The chamber is maintained at an elevated temperature (e.g., 35°C) and a neutral pH (6.5-7.2).[7][9][10]
-
Procedure: The coated specimens are placed in the chamber and exposed to the continuous salt spray for a predetermined duration (e.g., 400 hours, 1000 hours, 2000 hours).[2]
-
Evaluation: After the exposure period, the samples are removed and visually inspected for signs of corrosion, such as blistering (ASTM D714), rusting (ASTM D610), and creepage from the scribe (ASTM D1654).[9]
Visualizing the Comparison Workflow
The following diagram illustrates the logical workflow for a comparative study on the corrosion resistance of different coating systems.
Caption: Workflow for comparing corrosion resistance of coatings.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound and Its Derivatives: Innovations in Waterborne Coating Technologies [cureusjournals.com]
- 3. ris.utwente.nl [ris.utwente.nl]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. repositorio.ufc.br [repositorio.ufc.br]
- 7. industrialphysics.com [industrialphysics.com]
- 8. Salt spray test - Wikipedia [en.wikipedia.org]
- 9. keystonecompliance.com [keystonecompliance.com]
- 10. coteclabs.com [coteclabs.com]
A Comparative Analysis of Cardanol and Its Derivatives as Reactive Diluents
For Researchers, Scientists, and Drug Development Professionals
The imperative to reduce volatile organic compounds (VOCs) in coating and composite formulations has driven significant research into sustainable alternatives. Cardanol (B1251761), a renewable phenolic lipid derived from cashew nut shell liquid (CNSL), and its derivatives have emerged as promising reactive diluents. These bio-based molecules not only lower the viscosity of resin systems, facilitating easier processing, but also become an integral part of the cured polymer network, often enhancing its properties. This guide provides a comparative overview of neat this compound and several of its key derivatives when used as reactive diluents, supported by experimental data from various studies.
Performance Comparison of this compound-Based Reactive Diluents
The efficacy of a reactive diluent is determined by its ability to reduce viscosity and its impact on the final properties of the cured material. The following tables summarize the performance of neat this compound and its derivatives in various resin systems. It is important to note that the data is compiled from different studies using varied base resins and curing conditions, which should be considered when making direct comparisons.
Viscosity Reduction
A primary function of a reactive diluent is to lower the viscosity of the resin formulation. The table below presents data on the viscosity of different this compound-based reactive diluents and their effect on resin systems.
| Reactive Diluent | Base Resin System | Diluent Conc. (wt%) | Viscosity of Diluent (mPa.s at 40°C) | Resulting Resin Viscosity | Reference |
| Neat this compound | Alkyd | 5-25 | - | Lowered application viscosity | [1] |
| Cardanyl Methyl Ether | Alkyd | 5-25 | 36.10 | Lowered application viscosity | [1] |
| This compound Acetate | Alkyd | 5-25 | 42.06 | Lowered application viscosity | [1] |
| This compound Glycidyl Ether (CGE) | Epoxy Resin | < 10 | - | Significantly decreased | [2] |
| Phosphorylated this compound | Alkyd | 15 (1 wt% P) | - | Reduced by 73% compared to reference | [3] |
Mechanical Properties of Cured Resins
The incorporation of reactive diluents can influence the mechanical performance of the final cured product. The following table summarizes key mechanical properties of resin systems modified with this compound and its derivatives.
| Reactive Diluent | Base Resin System | Diluent Conc. (wt%) | Tensile Strength | Elongation at Break | Flexural Strength | Impact Strength | Pencil Hardness | Reference |
| Neat this compound (in Bisphenol A co-epoxide) | Epoxy | 20 mol% | Reduced | Considerable improvement | - | Reduced | - | [4] |
| This compound Acetate | Alkyd | Not specified | - | - | - | - | Excellent | [5] |
| Cardanyl Methyl Ether | Alkyd | Not specified | - | - | - | - | Excellent | [5] |
| This compound Glycidyl Ether (CGE) | Epoxy | < 10% | Increased | Increased | Decreased | - | - | [2] |
| Polyepoxide this compound Glycidyl Ether (PECGE) | Epoxy | Not specified | Improved | Improved | Slightly decreased | - | - | [6] |
Thermal and Other Properties
The thermal stability and other characteristics such as drying time and VOC reduction are critical for many applications.
| Reactive Diluent | Base Resin System | Diluent Conc. (wt%) | Glass Transition Temp. (Tg) | Drying Time | VOC Reduction | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Neat this compound | Alkyd | 5-25 | - | Better drying time | ~39% reduction compared to commercial products |[1][5] | | this compound Acetate | Alkyd | 5-25 | - | Reduced by 25-35% | ~39% reduction compared to commercial products |[1][5][7] | | Cardanyl Methyl Ether | Alkyd | 5-25 | - | Better drying time | ~39% reduction compared to commercial products |[1][5] | | this compound Glycidyl Ether (CGE) | Epoxy | Not specified | Analyzed by DSC | - | - |[2] | | Phosphorylated this compound | Alkyd | 2 wt% P | - | Increased | 50% reduction in VOC |[3] |
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of reactive diluents. Below are generalized protocols for key experiments based on the cited literature.
Synthesis of this compound Derivatives
1. This compound Acetate Synthesis:
-
Reactants: this compound, acetic anhydride, concentrated sulfuric acid, and acetonitrile (B52724).[5]
-
Procedure: A mixture of this compound, acetic anhydride, a catalytic amount of concentrated sulfuric acid, and acetonitrile is refluxed at 80°C in an oil bath for approximately 4.5 hours.[5] After the reaction is complete, the mixture is filtered. The product is then extracted with ethyl acetate, washed with water, and finally dried over anhydrous sodium sulfate (B86663) to yield pure this compound acetate.[5]
2. Cardanyl Methyl Ether Synthesis:
-
Reactants: this compound, methyl iodide, anhydrous potassium carbonate, and acetone.[1]
-
Procedure: this compound, methyl iodide, and anhydrous potassium carbonate are mixed in acetone.[1] The mixture is refluxed for 8 hours.[1] Post-reaction, the mixture is poured into water, and the organic layer is separated and extracted with diethyl ether. The combined organic extracts are washed with a sodium hydroxide (B78521) solution and dried over anhydrous sodium sulfate.[1]
3. This compound Glycidyl Ether (CGE) Synthesis:
-
Reactants: this compound and epichlorohydrin.
-
Procedure: CGE is typically synthesized through an addition reaction of the hydroxyl group of this compound with epichlorohydrin, followed by a ring-closing reaction.[2]
Performance Evaluation
1. Viscosity Measurement:
-
Objective: To determine the effect of the reactive diluent on the viscosity of the resin system.
-
Apparatus: A rotational viscometer (e.g., Brookfield viscometer) with appropriate spindles.[8]
-
Procedure:
-
Weigh the desired amount of epoxy resin into a mixing cup.
-
Add the specified amount of the this compound-based reactive diluent.
-
Mix thoroughly for 2-3 minutes until a homogenous mixture is achieved.[8]
-
Set up the viscometer according to the manufacturer's instructions, selecting an appropriate spindle and rotational speed.[8]
-
Immerse the spindle into the center of the resin-diluent mixture.
-
Allow the spindle to rotate for a set period (e.g., 1 minute) to obtain a stable reading.[8]
-
Record the viscosity. For curing systems, the curing agent is added, and viscosity is measured at regular intervals to determine the gel time.[8]
-
2. Mechanical Properties Testing:
-
Objective: To evaluate the tensile, flexural, and impact properties of the cured resin.
-
Standards: Tests are typically performed according to ASTM standards such as ASTM D638 for tensile properties.
-
Procedure (for Tensile Testing):
-
Prepare dog-bone-shaped specimens of the cured resin formulation.
-
Conduct the test using a universal testing machine at a specified crosshead speed.
-
Record the tensile strength, elongation at break, and Young's modulus.
-
3. Pencil Hardness Test:
-
Objective: To determine the surface hardness of a coating.
-
Procedure: Pencils of varying hardness are pushed against the coated surface at a specific angle and pressure to identify the hardest pencil that does not scratch the surface.
Visualizing Structures and Processes
Diagrams created using Graphviz provide a clear visual representation of chemical structures and experimental workflows.
Caption: Chemical modification of this compound to its derivatives.
Caption: Generalized workflow for evaluating reactive diluents.
Caption: Curing reaction of epoxy with a this compound-based diluent.
References
Cardanol in Industrial Applications: A Cost-Benefit Comparison Guide
Cardanol (B1251761), a phenolic lipid derived from cashew nutshell liquid (CNSL), is emerging as a versatile and sustainable alternative to conventional petroleum-based chemicals in a variety of industrial applications.[1] As a byproduct of the cashew industry, this compound offers a cost-effective and renewable resource with a unique chemical structure that imparts desirable properties to polymers and resins.[2] This guide provides an objective comparison of this compound's performance against traditional alternatives, supported by experimental data, to assist researchers, scientists, and product development professionals in making informed decisions.
Comparative Performance in Key Industrial Applications
The inherent structure of this compound, featuring a phenolic ring and a long, unsaturated aliphatic chain, provides an excellent balance of hardness and flexibility, along with superior water and corrosion resistance.[3][4] These properties make it a valuable component in coatings, resins, and friction materials.
This compound and its derivatives are widely used as modifiers, diluents, and curing agents (phenalkamines) in epoxy formulations.[5][6][7] The long hydrophobic alkyl chain enhances flexibility, impact resistance, and water resistance, while the phenolic group contributes to good adhesion and chemical resistance.[4][5]
Table 1: Mechanical Properties of this compound-Based Coatings vs. Conventional Alternatives
| Property | This compound-Based PU | Acrylic-PU | This compound-Based Epoxy | Conventional Epoxy | Test Standard |
| Pencil Hardness | 3H - 6H[3] | - | 5H[3] | - | ASTM D3363 |
| Adhesion (Cross-hatch) | Grade 0[3] | - | Grade 1[3] | - | ASTM D3359 |
| Flexibility (Conical Mandrel) | 2 mm[3] | > 1.5 mm[3] | 1 mm[3] | - | ASTM D522 |
| Impact Resistance (inch-lbs) | >100[3] | - | - | - | ASTM D2794 |
| Abrasion Resistance (mg loss) | Slightly better than Acrylic-PU[3] | - | - | - | ASTM D4060 |
Table 2: Performance of this compound-Modified Epoxy Resin
| Property | Neat Epoxy | Epoxy with 10 wt% SCNER | Test Standard |
| Impact Strength (kJ·m⁻²) | 15.43 | 32.36[8] | - |
| Tensile Strength (MPa) | - | 78.84[8] | - |
| Elongation at Break (%) | - | 3.52[8] | - |
| SCNER: Organosilicon-Grafted this compound Novolac Epoxy Resin |
A significant benefit of using this compound is its favorable environmental profile. A comparative life cycle assessment (LCA) on a "cradle-to-gate" basis reveals that this compound-based epoxy resins have a substantially lower environmental footprint compared to traditional petroleum-based epoxy resins like diglycidyl ether of bisphenol A (DGEBA).[1]
Table 3: Comparative Environmental Impact of Epoxy Resins (per 1000 kg)
| Impact Category | This compound-Based Epoxy | Petroleum-Based Epoxy (DGEBA) |
| Global Warming Potential (kg CO2 eq.) | 46.7% lower than DGEBA[1] | Data from 2006 study[1] |
| Acidification Potential (kg SO2 eq.) | Significantly Lower[1] | - |
| Eutrophication Potential (kg N eq.) | Significantly Lower[1] | - |
| Ozone Depletion Potential (kg CFC-11 eq.) | Significantly Lower[1] | - |
| Smog Formation Potential (kg O3 eq.) | Significantly Lower[1] | - |
| Non-Renewable Energy Demand (MJ) | Significantly Lower[1] | - |
This compound can be chemically modified to synthesize polyols, which are key components in the production of polyurethanes.[9] These bio-based polyols can be formulated to create a range of polyurethane products, from rigid foams to flexible coatings, with excellent thermal stability and mechanical properties.[9][10] The long aliphatic chain of this compound contributes to the hydrophobicity and hydrolytic stability of the resulting polyurethane.[6]
In the automotive industry, this compound-based resins are used as binders in brake linings and clutch facings.[11] They offer excellent heat dissipation, which helps to reduce brake fade, and contribute to improved impact properties.[11] this compound-based friction dust can also be used as a component in these applications.
Experimental Protocols
The data presented in the tables above are based on standardized testing methodologies to ensure comparability and reproducibility.
-
Pencil Hardness (ASTM D3363): This test determines the hardness of a coating by the scratching action of pencil leads of known hardness.
-
Adhesion (Cross-hatch) (ASTM D3359): A lattice pattern is cut into the coating, and pressure-sensitive tape is applied and then removed. The adhesion is assessed based on the amount of coating removed.[3]
-
Flexibility (Conical Mandrel) (ASTM D522): A coated panel is bent over a conical mandrel, and the flexibility is determined by the smallest diameter at which the coating shows no signs of cracking or detachment.[3]
-
Impact Resistance (ASTM D2794): This test evaluates a coating's resistance to rapid deformation by dropping a standard weight from a specified height onto the coated panel.[3]
-
Abrasion Resistance (Taber Abraser) (ASTM D4060): The resistance of a coating to abrasion is determined by the weight loss of a coated panel subjected to the wearing action of two abrasive wheels.[3]
-
Life Cycle Assessment (LCA): This "cradle-to-gate" analysis quantifies the potential environmental impacts of a product from raw material extraction to the factory gate. It involves compiling a Life Cycle Inventory (LCI) of all inputs (energy, water, raw materials) and outputs (emissions, waste) for each process.[1] For petrochemical-based products, data is often sourced from established LCI databases.[1]
Visualizing this compound Production and Application
Conclusion
The use of this compound in industrial applications presents a compelling cost-benefit proposition. As a renewable byproduct of the cashew industry, it offers a potentially lower-cost and more sustainable raw material compared to its petroleum-based counterparts.[4] Experimental data demonstrates that this compound-based polymers can exhibit superior performance in terms of flexibility, water resistance, and environmental impact.[1][3] While chemical modification is often necessary to tailor its properties for specific applications, the versatility and performance advantages make this compound a highly attractive option for industries seeking to develop innovative, high-performance, and eco-friendly products.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. Advantage And Disadvantages Of this compound - 921 Words | Bartleby [bartleby.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound and Its Derivatives: Innovations in Waterborne Coating Technologies [cureusjournals.com]
- 5. nbinno.com [nbinno.com]
- 6. Innovative Specialty Chemicals Products | Cardolite [cardolite.com]
- 7. cashewmanufacturers.com [cashewmanufacturers.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. ijaems.com [ijaems.com]
- 11. S. B. POLYMERS [sbpolymers.in]
A Comparative Life Cycle Assessment of Cardanol-Based Products Versus Petrochemical Alternatives
A detailed examination of the environmental performance, synthesis, and application of polymers and plasticizers derived from cashew nutshell liquid.
Cardanol (B1251761), a phenolic lipid derived from the agricultural byproduct cashew nutshell liquid (CNSL), is emerging as a sustainable alternative to petroleum-based chemicals in the production of various materials, including epoxy resins and plasticizers.[1] This guide provides a comprehensive comparison of the life cycle assessment (LCA) of this compound-based products against their conventional petrochemical counterparts, supported by available quantitative data and detailed experimental methodologies.
Quantitative Environmental Impact Assessment
A "cradle-to-gate" life cycle assessment, which evaluates the environmental impact from raw material extraction to the finished product at the factory gate, reveals a significantly lower environmental footprint for this compound-based products in several key impact categories.
This compound-Based Epoxy Resin vs. Diglycidyl Ether of Bisphenol A (DGEBA)
The following table summarizes the environmental performance of a this compound-based epoxy resin compared to a conventional petroleum-based epoxy resin, DGEBA. The data is based on the production of 1000 kg of liquid epoxy resin.
| Environmental Impact Category | This compound-Based Epoxy Resin | Petroleum-Based Epoxy Resin (DGEBA) | Percentage Reduction with this compound-Based Resin |
| Global Warming Potential (GWP) (kg CO₂ eq.) | 4630[1] | 8693[1] | 46.7%[1] |
| Abiotic Depletion Potential (ADP) (kg Sb eq.) | Data not available | Data not available | 267%[1] |
| Acidification Potential (AP) (kg SO₂ eq.) | Data not available | Data not available | 204%[1] |
| Eutrophication Potential (EP) (kg PO₄³⁻ eq.) | Data not available | Data not available | -44% (Increase)[1] |
| Ozone Depletion Potential (ODP) (kg CFC-11 eq.) | Data not available | Data not available | 275%[1] |
Note: Absolute values for ADP, AP, EP, and ODP were not available in the reviewed literature. The percentage reduction is based on a comparative analysis.
This compound-Based Plasticizers vs. Phthalate (B1215562) Plasticizers
Key performance comparisons have shown that this compound-based plasticizers can offer comparable or even superior properties to traditional phthalates like di-2-ethylhexyl phthalate (DEHP). For instance, epoxidized this compound acetate (B1210297) (ECA) has demonstrated higher thermal decomposition temperatures and excellent compatibility with PVC.[4] Furthermore, plasticizers derived from this compound have shown improved migration resistance, meaning less of the plasticizer leaches out of the final product over time.[4]
Experimental Protocols
The life cycle assessments referenced in this guide adhere to the ISO 14040 and 14044 standards, which outline the principles and framework for conducting LCAs.[5][6] A typical LCA consists of four main phases:
-
Goal and Scope Definition: This initial stage defines the purpose of the study, the functional unit (e.g., 1000 kg of liquid epoxy resin), and the system boundaries (e.g., "cradle-to-gate"). The system boundaries for the this compound-based products typically include cashew cultivation, CNSL extraction and processing, and the chemical synthesis of the final product. For petrochemical alternatives, the boundaries encompass crude oil extraction, refining, and chemical synthesis.[1]
-
Life Cycle Inventory (LCI): This phase involves the meticulous collection of data on all inputs and outputs within the defined system boundaries. This includes raw materials, energy and water consumption, as well as emissions to air, water, and soil, and waste generation.[1] For bio-based products, this also accounts for agricultural inputs. Data for petrochemical products are often sourced from established LCI databases like Ecoinvent.[1][7]
-
Life Cycle Impact Assessment (LCIA): The LCI data is then translated into potential environmental impacts. This is achieved by classifying the inventory data into various impact categories (e.g., GWP, AP, EP) and then characterizing them using scientific models to quantify their potential effects.
Visualizing the Life Cycle and Synthesis Pathways
The following diagrams, created using the DOT language, illustrate the key stages in the life cycle of this compound-based products and their synthesis pathways.
Caption: Comparative life cycle stages of this compound-based and petroleum-based epoxy resins.
Caption: Simplified synthesis pathway of this compound-based epoxy resin.
Caption: Synthesis pathway for a this compound-based plasticizer.
References
- 1. benchchem.com [benchchem.com]
- 2. CNSL-based plasticizers, a promising and sustainable alternative to phthalates, a review - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00282B [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. lirias.kuleuven.be [lirias.kuleuven.be]
- 5. keep.eu [keep.eu]
- 6. repositori.udl.cat [repositori.udl.cat]
- 7. support.ecoinvent.org [support.ecoinvent.org]
A Spectroscopic Showdown: Comparing Cardanol from Diverse Geographical Origins
For researchers, scientists, and drug development professionals, understanding the nuanced variations in natural compounds is paramount. Cardanol (B1251761), a phenolic lipid derived from cashew nut shell liquid (CNSL), is a versatile bio-based raw material with applications ranging from industrial resins to potential pharmaceuticals. However, its precise composition, particularly the degree of unsaturation in its C15 alkyl side chain, can fluctuate based on its geographical origin and the extraction method employed. This guide provides a comparative spectroscopic analysis of this compound, offering insights into these variations through experimental data and detailed methodologies.
This compound is primarily a mixture of four components, distinguished by the number of double bonds in their pentadecyl side chain: saturated, monoene, diene, and triene analogues. The relative proportions of these components are crucial as they influence the chemical and physical properties of the this compound, impacting its reactivity and suitability for various applications. While the literature widely acknowledges that the composition of CNSL and, consequently, this compound varies with the geographical source, direct comparative studies providing detailed spectroscopic data from multiple origins are scarce.[1]
This guide synthesizes available data to offer a comparative overview. We will present a detailed analysis of a commercial technical this compound sample as a representative baseline and discuss the known variations from different geographical regions.
Comparative Analysis of this compound Composition
The composition of a commercially available technical this compound sample has been determined in detail by Nuclear Magnetic Resonance (NMR) spectroscopy.[2] This analysis provides a quantitative breakdown of the different unsaturated components, which serves as a valuable reference point.
Table 1: Composition of a Commercial Technical this compound Sample Determined by NMR Spectroscopy [2]
| Component | Degree of Unsaturation | Percentage (%) |
| This compound Monoene | One double bond | 42 |
| This compound Diene | Two double bonds | 22 |
| This compound Triene | Three double bonds | 36 |
| Saturated this compound | No double bonds | Not specified |
It is important to note that the geographical origin of this specific commercial sample was not provided in the study. However, literature suggests that this compound sourced from different regions will exhibit variations in these percentages. For instance, CNSL from India is reported to have a higher concentration of unsaturated phenols like this compound compared to that from Africa.[3] Another source indicates that tri-unsaturated this compound is the major component at 41%, with mono-unsaturated at 34%, bi-unsaturated at 22%, and saturated at 2%.[4] These discrepancies highlight the importance of conducting thorough spectroscopic analysis for each batch of this compound, especially in research and development settings where precise composition is critical.
Spectroscopic Characteristics of this compound
The different components of this compound can be identified and quantified using a combination of spectroscopic techniques, primarily Fourier-Transform Infrared (FTIR) Spectroscopy and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful tool for identifying the functional groups present in this compound. The key characteristic absorption bands are:
-
~3350 cm⁻¹ (broad): O-H stretching vibration of the phenolic hydroxyl group.[5][6]
-
~3010 cm⁻¹: C-H stretching of the vinyl groups (=C-H) in the unsaturated side chains.[5]
-
~2925 cm⁻¹ and ~2855 cm⁻¹: Asymmetric and symmetric stretching vibrations of the C-H bonds in the methylene (B1212753) groups of the alkyl side chain.[7]
-
~1600 cm⁻¹ and ~1450 cm⁻¹: C=C stretching vibrations within the aromatic ring.[7]
-
~1265 cm⁻¹ and ~1150 cm⁻¹: In-plane and out-of-plane bending vibrations of the C-O-H group.[6]
-
~910 cm⁻¹ and ~690 cm⁻¹: Out-of-plane bending vibrations of the C-H bonds of the vinyl groups, which can help distinguish between the different unsaturated isomers.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed structural information, allowing for the identification and quantification of the different this compound components.
¹H NMR (in CDCl₃):
-
δ ~6.6-7.2 ppm: Aromatic protons of the phenol (B47542) ring.[8]
-
δ ~4.8-5.9 ppm: Olefinic protons (-CH=CH-) of the unsaturated side chains. The chemical shifts and coupling patterns in this region can be used to differentiate between the monoene, diene, and triene components.[7][8]
-
δ ~2.5-2.8 ppm: Methylene protons adjacent to the aromatic ring (benzylic protons) and methylene protons between two double bonds.[7]
-
δ ~2.0 ppm: Methylene protons adjacent to a double bond (allylic protons).[7]
-
δ ~1.2-1.6 ppm: Methylene protons of the saturated part of the alkyl chain.[8]
-
δ ~0.9 ppm: Terminal methyl protons (-CH₃) of the alkyl chain.[8]
¹³C NMR (in CDCl₃):
-
δ ~155 ppm: Phenolic carbon (C-OH).[7]
-
δ ~112-145 ppm: Aromatic and olefinic carbons.[7]
-
δ ~14-36 ppm: Aliphatic carbons of the side chain.[7]
By integrating the signals corresponding to the olefinic protons in the ¹H NMR spectrum, the relative percentages of the monoene, diene, and triene components can be determined.
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of this compound. Researchers should optimize these methods based on the specific instrumentation available.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: A small drop of the this compound sample is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. Alternatively, a thin film can be cast on a KBr pellet.
-
Data Acquisition: The FTIR spectrum is recorded in the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal or KBr pellet is recorded and subtracted from the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Data Analysis: The obtained spectrum is analyzed for the presence of the characteristic absorption bands of this compound's functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 20-30 mg of the this compound sample is dissolved in about 0.6 mL of a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), in a 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) can be added as an internal standard for chemical shift referencing (0 ppm).
-
¹H NMR Data Acquisition: The ¹H NMR spectrum is acquired on a 400 MHz or higher field spectrometer. Standard acquisition parameters are used, including a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 16 or more) to achieve a good signal-to-noise ratio.
-
¹³C NMR Data Acquisition: The ¹³C NMR spectrum is acquired using a proton-decoupled pulse sequence. A larger number of scans is typically required compared to ¹H NMR to obtain a good spectrum.
-
Data Analysis: The chemical shifts, multiplicities, and integrals of the signals in the ¹H and ¹³C NMR spectra are analyzed to confirm the structure of this compound and to quantify the relative amounts of the different unsaturated components by integrating the olefinic proton signals in the ¹H spectrum.
Visualizing the Analytical Workflow
The following diagrams illustrate the process of comparing this compound from different geographical sources and the general structure of the this compound components.
Caption: Workflow for the spectroscopic comparison of this compound.
Caption: The primary unsaturated components of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Structural Analysis of this compound and Its Biological Activities on Human Keratinocyte Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jchps.com [jchps.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
The Versatility of Cardanol: A Comparative Guide to its Performance in Polymer Matrices
For researchers, scientists, and professionals in materials science and polymer chemistry, the quest for sustainable, high-performance bio-based alternatives to petroleum-derived products is a paramount objective. Cardanol (B1251761), a renewable phenolic lipid derived from cashew nutshell liquid (CNSL), has emerged as a promising candidate, offering a unique combination of a rigid phenolic ring and a flexible, unsaturated C15 alkyl chain.[1] This structure allows for its incorporation into a wide array of polymer matrices, including epoxy resins, polyurethanes, vinyl ester resins, and phenolic resins, imparting a range of desirable properties from enhanced flexibility to improved thermal stability. [2][3]
This guide provides an objective, data-driven comparison of this compound's performance across these different polymer systems, supported by experimental findings from peer-reviewed studies.
Performance Snapshot: this compound Across Polymer Systems
The incorporation of this compound into various polymer backbones significantly influences their mechanical and thermal properties. The following tables summarize key performance indicators, offering a comparative overview.
Mechanical Properties of this compound-Based Polymers
| Polymer Matrix | This compound Content/Modification | Tensile Strength (MPa) | Elongation at Break (%) | Key Observations | Reference(s) |
| Epoxy Resin | Blended with DGEBA (20 mol% this compound) | Reduced vs. pure DGEBA | Sharply Increased | Introduction of this compound enhances flexibility but decreases tensile and compressive strength.[4][5] | [4][5] |
| Epoxy Resin | This compound-based epoxy novolac blend | ~50-70 | ~3-5 | High bio-content formulations can maintain comparable tensile properties to traditional epoxies.[4] | [4] |
| Epoxy Resin | With 4 wt.% active Girard's reagent clay | Increased by 970% vs. pure this compound epoxy | Increased by 428% vs. pure this compound epoxy | Nanoclay reinforcement dramatically improves mechanical properties.[6] | [6] |
| Phenolic Resin | This compound-modified | Inferior to pure phenolic resin | - | The long alkyl chain of this compound can reduce crosslinking density compared to pure phenolic resins.[7] | [7] |
| Poly(lactic acid) (PLA) | 15 wt% this compound Oil | Reduced | 136.7 | This compound acts as a plasticizer, significantly increasing the ductility of PLA.[8] | [8] |
Thermal Properties of this compound-Based Polymers
| Polymer Matrix | This compound Content/Modification | Glass Transition Temp. (Tg) (°C) | Onset Decomposition Temp. (Tonset) (°C) | Key Observations | Reference(s) |
| Epoxy Resin | This compound-based systems | 67 to 122 | - | Tg varies with bio-content; lower bio-content generally yields higher Tg.[4] | [4] |
| Epoxy Resin | With 4 wt.% active Girard's reagent clay | 38.1 (from 19.8 for pure) | - | Nanoclay reinforcement enhances the glass transition temperature.[6] | [6] |
| Vinyl Ester Resin | This compound-based with 40% IBOMA | 116 | Up to 300 | Good thermal stability, though Tg is lower than DGEBA-based vinyl esters.[9] | [9] |
| Phenolic Resin | This compound-modified | - | 362 (onset), 430 (max degradation) | The overall thermal stability of this compound-modified phenolic resin was found to be better than that of pure phenolic resin.[10][11] | [10][11] |
| Polyurethane | This compound-based polyols | Increases with hydroxyl value | ~350 (major degradation) | Polyurethanes based on this compound diol show high thermal stability. | |
| Poly(lactic acid) (PLA) | Increasing this compound oil content | Decreased | 266 (this compound), 342 (PLA) | This compound acts as a plasticizer, lowering the Tg of PLA. The overall thermal stability of the blend decreases with higher this compound content.[8] | [8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols for the synthesis and analysis of this compound-based polymers, based on methodologies cited in the literature.
Synthesis of this compound-Based Epoxy Resin
A common method for synthesizing this compound-based epoxy resins involves the reaction of this compound with epichlorohydrin (B41342).
Materials:
-
This compound
-
Epichlorohydrin
-
Sodium hydroxide (B78521) (catalyst)
-
Solvent (e.g., toluene)
Procedure:
-
This compound and an excess of epichlorohydrin are charged into a reaction vessel equipped with a stirrer, thermometer, and condenser.
-
The mixture is heated to a specified temperature (e.g., 100-120°C).
-
A solution of sodium hydroxide is added dropwise to the reaction mixture over a period of time.
-
The reaction is allowed to proceed for several hours (e.g., 3-9 hours) to achieve the desired degree of epoxidation.[5]
-
After the reaction, the mixture is washed with water to remove the salt and excess sodium hydroxide.
-
The organic layer is separated and the solvent is removed under reduced pressure to obtain the this compound-based epoxy resin.
Thermogravimetric Analysis (TGA)
TGA is a fundamental technique used to assess the thermal stability of polymers.[1]
Apparatus:
-
Thermogravimetric Analyzer
Procedure:
-
A small sample of the cured polymer (typically 5-10 mg) is placed in the TGA sample pan.
-
The sample is heated at a constant rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen or air).
-
The weight of the sample is continuously monitored as a function of temperature.
-
The resulting data is plotted as a weight loss versus temperature curve.
-
Key parameters such as the onset temperature of decomposition (Tonset) and the temperature of maximum degradation rate (Tmax) are determined from the TGA and derivative thermogravimetric (DTG) curves, respectively.[1]
Visualizing the Workflow and Relationships
To better understand the processes and interactions involved in the development and analysis of this compound-based polymers, the following diagrams illustrate key workflows.
Caption: General workflow from synthesis to performance evaluation of this compound-based polymers.
Caption: Experimental workflow for Thermogravimetric Analysis (TGA) of polymers.
Concluding Remarks
This compound presents a versatile and sustainable platform for the development of a new generation of polymers.[1] Its performance is highly tunable depending on the chosen polymer matrix and any subsequent modifications. While the incorporation of this compound often enhances flexibility and ductility, this can sometimes be at the expense of tensile strength and stiffness when compared to purely petroleum-based counterparts.[4] However, through strategic formulation, such as the inclusion of nanofillers, the mechanical and thermal properties of this compound-based polymers can be significantly enhanced, making them viable for a wide range of applications, including coatings, adhesives, and composites.[6][12] Further research into novel this compound derivatives and their polymerization will undoubtedly continue to expand the potential of this remarkable bio-based building block.
References
- 1. benchchem.com [benchchem.com]
- 2. ingentaconnect.com [ingentaconnect.com]
- 3. cdn.techscience.cn [cdn.techscience.cn]
- 4. mdpi.com [mdpi.com]
- 5. tandfonline.com [tandfonline.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. JPM | Free Full-Text | Sustainable Composite of this compound Based Phenalkamine Cured Epoxy Systems: Fabrication, Characterization and Mechanical Performance Evaluation for Emerging Applications [techscience.com]
- 12. assets.cureusjournals.com [assets.cureusjournals.com]
"comparative thermal analysis of cardanol-based and phenol-based resins"
A comprehensive guide for researchers and scientists on the thermal stability and degradation behavior of bio-based cardanol (B1251761) resins in comparison to their conventional phenolic counterparts, supported by experimental data and detailed methodologies.
The increasing demand for sustainable and high-performance polymers has spurred significant interest in bio-based alternatives to petroleum-derived materials. This compound, a phenolic lipid derived from cashew nutshell liquid (CNSL), has emerged as a promising renewable feedstock for the synthesis of resins.[1] This guide provides a detailed comparative thermal analysis of resins derived from this compound and those synthesized from conventional petroleum-based phenols, such as phenol (B47542) and bisphenol A. The information presented herein is supported by a compilation of experimental data from various studies.
Performance Comparison: Thermal Properties
The incorporation of this compound into resin formulations introduces a long, flexible aliphatic side chain, which imparts distinct thermal characteristics to the polymer matrix.[1] Generally, this compound-based resins exhibit lower thermal stability compared to their purely phenol-based counterparts.[2][3] The thermal properties of phenolic resins are often negatively influenced by the this compound content.[3] However, the thermal stability of this compound-based resins can be enhanced through various modifications, such as epoxidation or the use of alternative crosslinkers like furfural.[4][5]
Thermogravimetric Analysis (TGA)
Thermogravimetric analysis is a key technique used to evaluate the thermal stability of polymers by measuring weight loss as a function of temperature. The following tables summarize quantitative data from comparative TGA studies.
| Resin Type | 10% Weight Loss Temp. (°C) | 20% Weight Loss Temp. (°C) | 50% Weight Loss Temp. (°C) | Char Yield at 800°C (%) | Reference |
| Phenol-Formaldehyde (PF) | - | 460 | - | Higher | [2] |
| Phenol-Cardanol-Formaldehyde (PCF) | - | 390 | - | Lower | [2] |
| This compound-Formaldehyde (CF) | ~282 (initial degradation) | - | - | - | [6] |
| This compound-Furfural | Higher than CF | - | - | Higher than CF | [4] |
Note: The thermal stability of PCF resins generally decreases with increasing this compound content.[2][7]
Differential Scanning Calorimetry (DSC)
Differential scanning calorimetry is used to determine the glass transition temperature (Tg) and curing behavior of resins. A lower Tg generally indicates a softer, more flexible material at elevated temperatures.[1]
| Resin Type | Glass Transition Temperature (Tg, °C) | Curing Temperature (°C) | Reference |
| This compound-Based Resins | Generally lower | Curing can be achieved below 200°C | [1][8] |
| Phenol-Based Resins | Higher | - | [1] |
| This compound-Benzoxazine (Bz-C) | - | Lower than Bisphenol-A Benzoxazine | [9] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. The following are generalized protocols for the key thermal analysis techniques cited in the compared studies.
Thermogravimetric Analysis (TGA) Protocol
-
Sample Preparation: A small amount of the cured resin sample (typically 5-10 mg) is accurately weighed and placed into a ceramic or platinum TGA pan.[2][10]
-
Instrument Setup: The TGA instrument is purged with an inert gas, typically nitrogen, at a specified flow rate (e.g., 15 ml/min) to prevent oxidative degradation.[2]
-
Heating Program: The sample is heated from ambient temperature to a final temperature, often up to 800°C or 1000°C, at a constant heating rate.[2][10] Common heating rates are 5, 10, or 15 K/min.[2]
-
Data Acquisition: The instrument records the sample's weight as a function of temperature.
-
Data Analysis: The resulting TGA curve is analyzed to determine key parameters such as the onset of decomposition, temperatures at specific weight loss percentages, and the final char yield.
Differential Scanning Calorimetry (DSC) Protocol
-
Sample Preparation: A small, accurately weighed sample of the uncured or cured resin (typically 5-10 mg) is hermetically sealed in an aluminum DSC pan.
-
Instrument Setup: An empty, sealed aluminum pan is used as a reference. The DSC cell is purged with an inert gas like nitrogen.
-
Heating Program: The sample and reference are subjected to a controlled temperature program, which may include heating, cooling, and isothermal segments, at a defined rate (e.g., 10 °C/min).
-
Data Acquisition: The instrument measures the difference in heat flow between the sample and the reference as a function of temperature.
-
Data Analysis: The DSC thermogram is analyzed to identify thermal events such as the glass transition temperature (Tg), melting points (Tm), and curing exotherms.
Visualizing the Comparative Analysis Workflow
The following diagram illustrates the logical workflow for a comparative thermal analysis of this compound-based and phenol-based resins.
References
- 1. benchchem.com [benchchem.com]
- 2. emerald.com [emerald.com]
- 3. researchgate.net [researchgate.net]
- 4. Development in the Modification of Phenolic Resin by Renewable Resources: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 5. mdpi.com [mdpi.com]
- 6. web.usm.my [web.usm.my]
- 7. Characterization of environmentally sustainable resole phenolic resins synthesized with plant-based bioresources :: BioResources [bioresources.cnr.ncsu.edu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Properties and Curing Kinetics of a Processable Binary Benzoxazine Blend - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Antimicrobial Efficacy of Cardanol Derivatives Against Standard Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of antimicrobial resistance necessitates the exploration of novel therapeutic agents. Cardanol (B1251761), a renewable phenolic lipid derived from cashew nut shell liquid (CNSL), and its derivatives have garnered significant attention for their potential as effective antimicrobial compounds. This guide provides a comparative analysis of the antimicrobial efficacy of various this compound derivatives against standard agents, supported by experimental data and detailed methodologies.
Data Presentation: A Comparative Overview
The antimicrobial activity of this compound derivatives has been evaluated against a range of pathogenic bacteria and fungi. The following tables summarize the key findings from various studies, presenting Minimum Inhibitory Concentration (MIC) and Zone of Inhibition data for direct comparison with standard antimicrobial agents.
Table 1: Antibacterial Efficacy of this compound Derivatives (MIC in µg/mL)
| This compound Derivative | Target Microorganism | MIC (µg/mL) | Standard Agent | MIC (µg/mL) | Reference |
| Thiazole-pyrazoline hybrid (11b) | Acinetobacter baumannii | 16 | Ciprofloxacin | Ineffective | [1] |
| β-Amino alcohol derivatives | Staphylococcus aureus | 3.90 - 15.60 | - | - | |
| β-Amino alcohol derivatives | Mycobacterium tuberculosis | 3.18 - 7.36 | - | - | |
| Cationic surfactant-dispersed SWCNTs | Escherichia coli | 0.33 | - | - | [2] |
| Cationic surfactant-dispersed SWCNTs | Staphylococcus aureus | 0.02 | - | - | [2] |
Note: Direct comparison is challenging as data is aggregated from multiple studies which may employ different methodologies.
Table 2: Antifungal Efficacy of this compound and its Derivatives
| Compound | Target Microorganism | Zone of Inhibition (mm) | Standard Agent | Zone of Inhibition (mm) | Reference |
| This compound | Rhizopus stolonifar | 12 ± 0 | Clotrimazole | 10.0 ± 0 | [1][3] |
| Nitrothis compound-Zn complex (NC1-Zn) | Rhizopus stolonifar | 17.8 ± 1.06 | Clotrimazole | 10.0 ± 0 | [1][3] |
| Compound | Target Microorganism | MIC (µg/mL) | Standard Agent | MIC (µg/mL) | Reference |
| Self-assembled azo derivative | Candida albicans | 16 | - | - | [4] |
Note: The data presented is a compilation from various research articles and is intended for comparative purposes. Experimental conditions may vary between studies.
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to evaluate the antimicrobial efficacy of chemical compounds.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
a. Preparation of Inoculum:
-
A pure culture of the test microorganism is grown on an appropriate agar (B569324) medium.
-
A few colonies are transferred to a sterile broth and incubated to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
The bacterial suspension is then diluted to the final working concentration (e.g., 5 x 10⁵ CFU/mL).
b. Assay Procedure:
-
A serial two-fold dilution of the this compound derivative and the standard antimicrobial agent is prepared in a 96-well microtiter plate containing a suitable broth medium.
-
Each well is inoculated with the standardized microbial suspension.
-
Positive (microorganism and broth without antimicrobial agent) and negative (broth only) controls are included.
-
The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Agar Well Diffusion Method for Zone of Inhibition Measurement
This method is used to assess the antimicrobial activity of a substance by measuring the diameter of the zone of growth inhibition around a well containing the test compound.
a. Preparation of Agar Plates:
-
A standardized inoculum of the test microorganism is uniformly spread over the surface of a sterile Mueller-Hinton agar plate using a sterile cotton swab.
b. Assay Procedure:
-
Wells of a specific diameter (e.g., 6-8 mm) are aseptically punched into the agar.
-
A defined volume of the this compound derivative solution (at a known concentration) and the standard antimicrobial agent are added to the respective wells.
-
A solvent control is also included.
-
The plates are incubated under suitable conditions (e.g., 37°C for 18-24 hours for bacteria).
-
The diameter of the clear zone of growth inhibition around each well is measured in millimeters.
Visualizing the Experimental Workflow
The following diagram illustrates the typical workflow for evaluating the antimicrobial efficacy of this compound derivatives.
Caption: Workflow for evaluating antimicrobial efficacy of this compound derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound-derived cationic surfactants enabling the superior antibacterial activity of single-walled carbon nanotubes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vitro and In Silico Evaluations of this compound and Derivatives from Cashew Nut-Shell | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
Personal protective equipment for handling Cardanol
Essential Safety and Handling Guide for Cardanol
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling chemical compounds like this compound. This guide provides immediate and essential safety protocols, operational procedures, and disposal plans to foster a culture of safety and build trust in laboratory practices.
This compound, derived from cashew nut shell liquid (CNSL), is a phenolic lipid that presents several hazards. It is toxic if swallowed, in contact with skin, or inhaled, and can cause severe skin burns and eye damage[1]. Adherence to proper personal protective equipment (PPE) protocols and handling procedures is critical to mitigate these risks.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against this compound exposure. The following table summarizes the required PPE for handling this compound.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles & Face Shield | Always wear chemical safety goggles with side shields. A face shield should be worn over safety goggles when there is a risk of splashing[2]. |
| Hand Protection | Chemical-Resistant Gloves | Wear suitable chemical-resistant gloves tested according to EN 374[2]. Due to the lack of specific permeation data for this compound, it is recommended to use gloves made of materials like neoprene or butyl rubber, which offer good resistance to a range of organic chemicals. Always inspect gloves for integrity before use and change them immediately if contact with this compound occurs. |
| Body Protection | Laboratory Coat & Protective Clothing | A flame-resistant lab coat should be worn at all times. For tasks with a higher risk of splashes or spills, additional protective clothing, such as an apron or coveralls, is necessary to prevent skin contact[3]. |
| Respiratory Protection | Respirator | Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure[1]. If engineering controls are insufficient or during spill clean-up, a full-face respirator with appropriate cartridges should be used[4]. |
Safe Handling and Storage
Proper handling and storage procedures are crucial to prevent accidents and exposure.
-
Engineering Controls : Always handle this compound in a well-ventilated area. A laboratory fume hood is the recommended primary engineering control to minimize vapor inhalation[1].
-
Personal Hygiene : Avoid eating, drinking, or smoking in areas where this compound is handled. After handling, wash hands and any exposed skin thoroughly[1].
-
Storage : Store this compound in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials. The storage area should be locked[1]. Recommended storage temperature is 15–25 °C[2].
Spill and Disposal Plan
In the event of a spill, immediate and appropriate action is necessary to contain and clean the area safely.
-
Spill Containment : For small spills, absorb the liquid with an inert material such as sand, diatomaceous earth, or a universal binding agent. For larger spills, dike the area to prevent spreading[1].
-
Clean-up : Wear full PPE, including respiratory protection, during clean-up. Collect the absorbed material and place it in a suitable, labeled container for hazardous waste disposal. Ventilate the affected area thoroughly[1].
-
Disposal : this compound and its containers must be disposed of as hazardous waste in accordance with all local, regional, national, and international regulations. Do not empty this compound into drains or release it into the environment[1][5]. Contaminated packaging should be handled in the same manner as the substance itself[5].
Experimental Protocol: Laboratory-Scale Reaction Quenching and Work-up
This protocol outlines a standard procedure for quenching a reaction containing this compound and subsequent work-up to isolate the product. This procedure should be performed inside a certified chemical fume hood.
Materials:
-
Reaction mixture containing this compound
-
Quenching solution (e.g., saturated aqueous ammonium (B1175870) chloride)
-
Extraction solvent (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous magnesium sulfate)
-
Rotary evaporator
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Appropriate PPE (as outlined in the table above)
Procedure:
-
Preparation : Ensure all necessary equipment and reagents are readily available inside the fume hood. Don appropriate PPE.
-
Reaction Quenching :
-
Cool the reaction mixture to the appropriate temperature (typically 0 °C in an ice bath).
-
Slowly add the quenching solution to the reaction mixture with stirring. Monitor for any exothermic reaction or gas evolution.
-
-
Extraction :
-
Transfer the quenched reaction mixture to a separatory funnel.
-
Add the extraction solvent to the separatory funnel.
-
Gently swirl the funnel to mix the layers, then invert and vent to release any pressure.
-
Shake the funnel vigorously for 1-2 minutes, venting frequently.
-
Allow the layers to separate completely.
-
Drain the lower aqueous layer into a beaker.
-
Pour the upper organic layer containing the product into a clean Erlenmeyer flask.
-
Repeat the extraction of the aqueous layer with the extraction solvent two more times to ensure complete recovery of the product.
-
-
Drying :
-
Combine all organic extracts.
-
Add the drying agent to the combined organic extracts and swirl. Continue adding the drying agent until it no longer clumps together.
-
-
Solvent Removal :
-
Decant or filter the dried organic solution to remove the drying agent.
-
Concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Waste Disposal :
-
Collect all aqueous waste and used drying agent in a designated hazardous waste container.
-
Dispose of all contaminated materials, including gloves and pipette tips, in the appropriate solid hazardous waste container.
-
Visual Workflow for Safe Handling of this compound
The following diagram illustrates the key steps for the safe handling of this compound in a laboratory setting, from receiving the chemical to the final disposal of waste.
References
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
